molecular formula C8H9IO B1305254 2-(4-Iodophenyl)ethanol CAS No. 52914-23-5

2-(4-Iodophenyl)ethanol

Cat. No.: B1305254
CAS No.: 52914-23-5
M. Wt: 248.06 g/mol
InChI Key: GYUSTTSSRXDFKG-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)ethanol (CAS 52914-23-5) is an iodinated aromatic alcohol of significant value in organic synthesis and medicinal chemistry research. This compound serves as a versatile chiral building block, particularly in the synthesis of enantiomerically enriched biphenyl compounds. The iodine substituent on the phenyl ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the construction of more complex molecular architectures . Research has demonstrated the application of this compound in kinetic resolution processes using lipase from Candida antarctica , achieving high enantiomeric excess (e.g., >98%) for the (S)-enantiomer, which is a critical step in the production of chiral intermediates . The compound should be stored sealed in a dry environment at 2-8°C and kept in a dark place to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUSTTSSRXDFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200964
Record name Phenethyl alcohol, p-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52914-23-5
Record name 4-Iodobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52914-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol, p-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052914235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl alcohol, p-iodo-
Source EPA DSSTox
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Foundational & Exploratory

Introduction: The Significance of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Iodophenyl)ethanol

This compound is an aromatic alcohol that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a phenethyl alcohol backbone substituted with an iodine atom at the para position, offers two key points of reactivity: the hydroxyl group and the carbon-iodine bond. The latter is particularly valuable for its participation in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile intermediate in the development of pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering field-proven insights and robust protocols for researchers and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway often depends on the availability of precursors, scalability, cost, and desired purity. This guide will focus on three primary, reliable methodologies:

  • Reduction of 4-Iodophenylacetic Acid and its Derivatives: A direct and efficient route utilizing a commercially available starting material.

  • The Grignard Reaction: A classic carbon-carbon bond-forming strategy offering a convergent approach.

  • Multi-step Synthesis via 4-Iodobenzaldehyde: A versatile pathway involving olefination followed by selective reduction.

Pathway 1: Reduction of 4-Iodophenylacetic Acid

This is arguably one of the most direct routes to this compound. The core of this strategy is the reduction of the carboxylic acid functional group. While seemingly straightforward, the direct reduction of a carboxylic acid requires a potent reducing agent, as they are less reactive than corresponding esters or ketones.

Causality and Mechanistic Insight

Standard sodium borohydride (NaBH₄) is generally ineffective for the reduction of carboxylic acids. Therefore, more powerful reducing agents or specialized conditions are necessary.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. Its high reactivity necessitates stringent anhydrous conditions and careful handling.

  • Sodium Borohydride with Iodine (NaBH₄/I₂): This reagent system provides a safer and more convenient alternative to LiAlH₄.[1] The reaction between NaBH₄ and I₂ in situ generates diborane (B₂H₆), which is the active reducing species. Diborane forms a complex with the carboxylic acid, which is then reduced to the primary alcohol upon workup. This method avoids the hazards of handling pyrophoric LiAlH₄ while achieving an efficient reduction.[1]

Experimental Protocol: Reduction using NaBH₄/I₂

This protocol is adapted from a well-established procedure for the analogous 4-chlorophenylacetic acid.[1]

Step 1: Reaction Setup

  • Under an inert nitrogen atmosphere, equip a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add sodium borohydride (2.2 equivalents) to the flask.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension, and cool the mixture to 0°C using an ice-salt bath.

Step 2: Addition of Substrate

  • Slowly add 2-(4-Iodophenyl)acetic acid (1.0 equivalent) to the stirred suspension at 0°C.

  • Allow the mixture to stir for 10-15 minutes at this temperature.

Step 3: Reduction

  • Prepare a solution of iodine (1.0 equivalent) in anhydrous THF.

  • Add the iodine solution dropwise from the dropping funnel to the reaction mixture. It is critical to maintain the internal temperature below 10°C during this addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • To the resulting residue, add a 20% aqueous solution of potassium hydroxide and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or vacuum distillation.

Data Summary
Starting MaterialKey ReagentsSolventTemperatureTypical YieldPurity Reference
2-(4-Iodophenyl)acetic AcidNaBH₄, I₂Anhydrous THF0°C to RT>85%>95% (post-purification)[2]
Workflow Diagram

Setup Reaction Setup (Flask, N2, Stirrer) Cooling1 Cool to 0°C (Ice Bath) Setup->Cooling1 Add_NaBH4 Add NaBH4 and Anhydrous THF Cooling1->Add_NaBH4 Add_Acid Add 2-(4-Iodophenyl)acetic Acid (1.0 eq) Add_NaBH4->Add_Acid Add_I2 Dropwise Addition of I2 (Keep T < 10°C) Add_Acid->Add_I2 Prepare_I2 Prepare I2 Solution in Anhydrous THF Prepare_I2->Add_I2 Warm_Stir Warm to RT Stir for 1-2h Add_I2->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Cooling2 Cool to 0°C Monitor->Cooling2 Quench Quench with Methanol Cooling2->Quench Concentrate Solvent Removal (Reduced Pressure) Quench->Concentrate Hydrolyze Add 20% KOH (aq) Concentrate->Hydrolyze Extract Extract with CH2Cl2 or EtOAc Hydrolyze->Extract Wash_Dry Wash with Brine Dry (Na2SO4) Extract->Wash_Dry Purify Purification (Chromatography/Distillation) Wash_Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis via reduction of 4-iodophenylacetic acid.

Pathway 2: The Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[3] In this pathway, an organomagnesium halide (Grignard reagent) prepared from a 4-iodobenzyl halide acts as a nucleophile, attacking an electrophilic one-carbon source like formaldehyde.

Causality and Mechanistic Insight

This synthesis is a two-stage process: formation of the Grignard reagent, followed by its reaction with an electrophile.[3]

  • Reagent Formation: 4-Iodobenzyl bromide or chloride reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF). This involves the oxidative insertion of magnesium into the carbon-halogen bond.[3] The iodine on the aromatic ring is less reactive towards magnesium insertion than the benzylic bromide, allowing for selective reagent formation.

  • Initiation: Grignard reactions can be notoriously difficult to initiate due to a passivating oxide layer on the magnesium surface.[4] Adding a small crystal of iodine is a common and effective activation technique. The iodine etches the magnesium surface, exposing fresh, reactive metal.[3][5]

  • Anhydrous Conditions: It is absolutely critical that all glassware, solvents, and reagents are scrupulously dry.[3][6] Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, particularly water, forming the corresponding alkane (4-iodotoluene) and halting the desired reaction.[6]

  • Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic work-up to yield the final primary alcohol.[3]

Experimental Protocol: Grignard Synthesis

Step 1: Preparation of the Grignard Reagent

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Add magnesium turnings (1.2 equivalents) and a single small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 4-iodobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion (~5-10 mL) of the 4-iodobenzyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling or refluxing. If the reaction does not start, gentle warming with a heat gun may be required.

  • Once initiated, add the remaining 4-iodobenzyl bromide solution dropwise at a rate that maintains a steady, gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • In a separate apparatus, thermally crack paraformaldehyde by gentle heating and pass the resulting anhydrous gaseous formaldehyde into the stirred Grignard solution via a subsurface addition tube.

  • Maintain the reaction temperature below 10°C. Continue the addition until TLC analysis indicates consumption of the Grignard reagent.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for one hour.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0°C.

  • Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify via column chromatography or vacuum distillation.

Data Summary
Starting MaterialKey ReagentsSolventTemperaturePotential ByproductReference
4-Iodobenzyl BromideMg, FormaldehydeAnhydrous Et₂O or THF0°C to Reflux1,2-bis(4-iodophenyl)ethane (Wurtz coupling)[4]
Workflow Diagram

Setup Flame-Dry Apparatus (Under N2) Add_Mg Add Mg Turnings (1.2 eq) & Iodine Crystal Setup->Add_Mg Initiate Initiate Reaction (Small Alkyl Halide Addition) Add_Mg->Initiate Prepare_AlkylHalide Prepare 4-Iodobenzyl Bromide in Anhydrous Ether Prepare_AlkylHalide->Initiate Reflux Dropwise Addition of Alkyl Halide (Maintain Reflux) Initiate->Reflux Complete_Formation Stir 30-60 min Reflux->Complete_Formation Cooling1 Cool to 0°C Complete_Formation->Cooling1 Add_Formaldehyde Bubble Gaseous HCHO (Keep T < 10°C) Cooling1->Add_Formaldehyde Warm_Stir Warm to RT Stir for 1h Add_Formaldehyde->Warm_Stir Cooling2 Cool to 0°C Warm_Stir->Cooling2 Quench Quench with sat. aq. NH4Cl Cooling2->Quench Extract Extract with Ether Quench->Extract Wash_Dry Wash with Brine Dry (Na2SO4) Extract->Wash_Dry Purify Purification (Chromatography/Distillation) Wash_Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Grignard synthesis pathway.

Pathway 3: Wittig Reaction and Hydroboration-Oxidation

This two-step pathway builds the carbon skeleton first by converting an aldehyde to an alkene, followed by the anti-Markovnikov hydration of the alkene to the desired primary alcohol.

Causality and Mechanistic Insight
  • The Wittig Reaction: This reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent).[8]

    • Ylide Formation: The ylide is prepared in two steps: first, an Sₙ2 reaction between triphenylphosphine (PPh₃) and methyl halide (e.g., methyl iodide) forms a phosphonium salt.[9][10] Second, deprotonation of this salt with a strong base, like n-butyllithium (n-BuLi), generates the nucleophilic ylide.[9][10]

    • Alkene Formation: The ylide attacks the carbonyl carbon of 4-iodobenzaldehyde. This leads to a four-membered ring intermediate (an oxaphosphetane), which rapidly decomposes to form the desired alkene (4-iodostyrene) and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[7]

  • Hydroboration-Oxidation: This is a two-step process to convert an alkene into an alcohol with anti-Markovnikov regioselectivity.[11]

    • Hydroboration: Borane (BH₃), often used as a THF complex, adds across the double bond of 4-iodostyrene. The boron atom adds to the less sterically hindered, terminal carbon, and a hydrogen atom adds to the more substituted, benzylic carbon.[11][12] This step is a syn-addition, where both B and H add to the same face of the double bond.[11]

    • Oxidation: The resulting trialkylborane intermediate is not isolated but is oxidized in a subsequent step using basic hydrogen peroxide (H₂O₂/NaOH). This replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the primary alcohol, this compound.[12]

Experimental Protocol: Wittig Reaction and Hydroboration

Part A: Wittig Reaction to form 4-Iodostyrene

  • Ylide Preparation: In a flame-dried flask under N₂, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0°C and add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting deep red/orange solution for 30 minutes.

  • Aldehyde Addition: Add a solution of 4-iodobenzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate 4-iodostyrene.

Part B: Hydroboration-Oxidation of 4-Iodostyrene

  • Hydroboration: Dissolve 4-iodostyrene (1.0 equivalent) in anhydrous THF in a dry flask under N₂. Cool to 0°C. Add borane-THF complex (BH₃·THF, 1.0 M solution in THF, ~0.4 equivalents) dropwise. After addition, remove the ice bath and stir at room temperature for 2-3 hours.

  • Oxidation: Cool the mixture back to 0°C. Slowly add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the very slow, dropwise addition of hydrogen peroxide (30% aq. solution), ensuring the temperature does not rise excessively.

  • Work-up: Stir the mixture at room temperature for 1-2 hours. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield this compound.

Workflow and Pathway Diagram

cluster_0 Part A: Wittig Reaction cluster_1 Part B: Hydroboration-Oxidation MePPh3Br MePPh3+Br- BuLi n-BuLi, THF, 0°C Ylide Phosphorus Ylide [Ph3P=CH2] BuLi->Ylide Styrene 4-Iodostyrene Ylide->Styrene Aldehyde 4-Iodobenzaldehyde BH3 1. BH3·THF Styrene->BH3 Oxidation 2. H2O2, NaOH Product This compound Oxidation->Product

Caption: Synthesis via Wittig olefination followed by hydroboration-oxidation.

Conclusion and Outlook

The synthesis of this compound can be reliably achieved through several strategic pathways. The reduction of 4-iodophenylacetic acid using the NaBH₄/I₂ system offers a direct, safe, and high-yielding route. The Grignard reaction provides a classic and robust method for C-C bond formation, though it demands rigorous control of anhydrous conditions. Finally, the Wittig/hydroboration sequence demonstrates the power of multi-step synthesis, allowing for the construction of the target molecule from a simple aldehyde. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development program, including precursor availability, scale, and equipment. Each method, grounded in fundamental principles of organic chemistry, provides a reliable means to access this valuable synthetic intermediate.

References

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Synthesis of 2-(4-Chlorophenyl)ethanol. (2025). BenchChem Technical Support Center.
  • Grignard Reagents and related organic synthesis. (n.d.). Ace Chemistry.
  • Jakubke, H.-D. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol. (2025). BenchChem Technical Support Center.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Hydroboration–oxidation reaction. (n.d.). Wikipedia.
  • The Wittig Reaction. (n.d.). Organic Chemistry Tutor.
  • The Wittig Reaction. (n.d.). KPU Pressbooks.
  • The Wittig reaction. (n.d.). Lumen Learning - Organic Chemistry II.
  • Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol. (2025). BenchChem Application Notes.
  • Grignard Synthesis of 2-(4-Chlorophenyl)ethanol. (2025). BenchChem Technical Support Center.
  • Comparative analysis of the synthesis routes for 2-(4-Chlorophenyl)ethanol. (2025). BenchChem.
  • An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications. (2026, January 5). BenchChem.
  • 4-IODOBENZALDEHYDE. (n.d.). LookChem.
  • Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry.

Sources

A Comprehensive Technical Guide to 2-(4-Iodophenyl)ethanol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, bifunctional molecular building blocks are of paramount importance. 2-(4-Iodophenyl)ethanol represents a uniquely versatile scaffold, integrating the robust reactivity of an aryl iodide with the synthetic pliability of a primary alcohol. The aryl iodide moiety serves as a linchpin for sophisticated transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the primary alcohol provides a reactive handle for a host of classical transformations, including oxidation, esterification, and etherification. This guide offers an in-depth exploration of this compound, detailing its core physicochemical properties, outlining a validated synthesis protocol with an emphasis on the underlying chemical principles, and surveying its diverse applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just procedural knowledge but also a strategic understanding of how this molecule can be effectively leveraged in advanced synthetic campaigns.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is typically an off-white to yellow solid at ambient temperature, with solubility in common organic solvents.[1] Its key characteristics are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
CAS Number 52914-23-5[1][2]
Molecular Formula C₈H₉IO[1][2]
Molecular Weight 248.06 g/mol [1][2]
Appearance Off-white to yellow solid[1]
Melting Point 48-49 °C[1]
Boiling Point 275.7 °C at 760 mmHg[2][3]
Flash Point 121 °C[1]
Density 1.749 g/cm³[1][2]
¹H NMR (Predicted, CDCl₃) δ ~7.6 (d, 2H), ~7.0 (d, 2H), ~3.8 (t, 2H), ~2.8 (t, 2H), ~1.5-2.5 (br s, 1H)[4]
IR (Characteristic Absorption) ~3350 cm⁻¹ (O-H, broad), ~1050 cm⁻¹ (C-O)[4][5]

Note: NMR data is predicted based on the closely related structure 2-(4-Chlorophenyl)ethanol and standard chemical shift principles. The broad singlet for the -OH proton is characteristic and its chemical shift can vary with concentration and solvent.[4][5]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is critical for its utility. A robust and common method is the reduction of 2-(4-iodophenyl)acetic acid. This approach is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction.

Synthesis via Borane Reduction of 2-(4-Iodophenyl)acetic Acid

This protocol employs a borane-tetrahydrofuran complex, a selective reducing agent for carboxylic acids that is generally milder and easier to handle than alternatives like lithium aluminum hydride.

Causality in Experimental Design: The choice of borane-THF is strategic. It exhibits excellent functional group tolerance, reducing the carboxylic acid to the primary alcohol without affecting the aryl iodide. The reaction is typically run at room temperature, simplifying the experimental setup. The aqueous basic workup is designed to neutralize any excess borane reagents and facilitate the extraction of the alcohol product into an organic solvent.[1]

G start 2-(4-Iodophenyl)acetic Acid in Anhydrous THF reaction Stir at Room Temperature (6 hours) start->reaction 1. Dissolve reagent Borane-THF Complex (1.0 M) (BH₃·THF) reagent->reaction 2. Add Slowly quench Quench with NaCl (sat.) Adjust pH to 13 with NaOH (aq) reaction->quench 3. Workup extraction Extract with Ethyl Acetate Dry over Na₂SO₄ quench->extraction 4. Isolate purification Concentrate under Reduced Pressure extraction->purification 5. Purify product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology: [1]

  • Reaction Setup: To a stirred solution of 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a 1.0 M solution of borane-tetrahydrofuran complex (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction mixture to stir continuously for approximately 6 hours at room temperature. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Quenching: Upon completion, carefully dilute the reaction mixture with a saturated sodium chloride solution.

  • pH Adjustment: Adjust the pH of the aqueous layer to ~13 using an aqueous sodium hydroxide solution. This step ensures the product is in its neutral alcohol form for efficient extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. After filtering to remove the desiccant, concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The resulting product is often of sufficient purity for subsequent steps.[1] If higher purity is required, column chromatography on silica gel can be performed.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The C-I bond is highly susceptible to oxidative addition by transition metals, while the primary alcohol undergoes a range of classical transformations.

Reactions at the Aryl Iodide Site

The aryl iodide is an exceptional handle for forming new bonds, making it a cornerstone of modern synthetic strategy. Its reactivity is superior to that of aryl bromides or chlorides in many catalytic cycles.

  • Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl or stilbene ethanol derivatives.

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to create an arylethynyl linkage, a rigid and linear connector valuable in medicinal chemistry and materials science.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the vinylic position.

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with primary or secondary amines, providing access to N-aryl ethanolamine structures.

Reactions at the Alcohol Site

The primary alcohol can be manipulated independently, often while keeping the aryl iodide intact for a future coupling reaction.

  • Oxidation: Controlled oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields (4-iodophenyl)acetaldehyde. Stronger oxidants will produce 4-iodophenylacetic acid.

  • Conversion to Alkyl Halides: The hydroxyl group can be converted to an excellent leaving group and substituted by a halide. For instance, reaction with phosphorus and iodine (P/I₂) can convert the alcohol to the corresponding 1-iodo-2-(4-iodophenyl)ethane.[6][7]

  • Esterification & Etherification: Standard protocols can be used to form esters and ethers, respectively, allowing for the introduction of a wide array of functional groups or protecting groups.

G cluster_coupling Aryl Iodide Reactivity (Cross-Coupling) cluster_alcohol Alcohol Reactivity main This compound suzuki Suzuki (+ R-B(OH)₂) main->suzuki Pd Cat. sonogashira Sonogashira (+ R-C≡CH) main->sonogashira Pd/Cu Cat. buchwald Buchwald-Hartwig (+ R₂NH) main->buchwald Pd Cat. oxidation Oxidation main->oxidation iodination Deoxyiodination (e.g., P/I₂) main->iodination p_suzuki 2-(Biphenyl-4-yl)ethanol Derivative suzuki->p_suzuki p_sonogashira 2-(4-(Alkynyl)phenyl)ethanol Derivative sonogashira->p_sonogashira p_buchwald 2-(4-(Amino)phenyl)ethanol Derivative buchwald->p_buchwald p_oxidation (4-Iodophenyl)acetaldehyde oxidation->p_oxidation p_iodination 1-Iodo-2-(4-iodophenyl)ethane iodination->p_iodination

Caption: Major synthetic pathways accessible from this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylethanol framework is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules. This compound serves as an ideal starting point for building libraries of novel compounds for structure-activity relationship (SAR) studies. Its utility is particularly pronounced in late-stage functionalization, where the aryl iodide is transformed in one of the final synthetic steps to introduce molecular diversity.

Ethanol itself, and by extension its derivatives, interacts with various biological systems. Research has implicated targets like P2X4 receptors in the pharmacological activity of ethanol, suggesting that modifying the ethanol scaffold could lead to novel therapeutics for conditions such as alcohol use disorders.[8][9][10] By using this compound, medicinal chemists can systematically replace the iodine atom with a vast array of chemical groups to probe the binding pockets of enzymes and receptors, optimizing potency, selectivity, and pharmacokinetic properties. For instance, its analogue, 2-(4-nitrophenyl)ethanol, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[11]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, dark place.[13] Recommended storage temperature is often 2-8°C.[1][13] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a potent and versatile synthetic intermediate whose value is derived from the distinct and addressable reactivity of its aryl iodide and primary alcohol functionalities. This duality allows for its strategic use in multi-step syntheses, enabling the efficient construction of complex molecular architectures. For professionals in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity profile is key to unlocking its full potential as a foundational building block for innovation.

References

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  • 2-(4-Methoxyphenyl)ethanol - NIST WebBook. [Link]

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"2-(4-Iodophenyl)ethanol" CAS number 52914-23-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Iodophenyl)ethanol (CAS: 52914-23-5)

Introduction

This compound, also known as 4-iodophenethyl alcohol, is an aromatic primary alcohol that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a reactive primary hydroxyl group and a versatile carbon-iodine bond on a phenyl ring, makes it a valuable building block for researchers in medicinal chemistry and materials science. The presence of the iodo-substituent is particularly significant; it is the most reactive of the halogens in cross-coupling reactions, providing a reliable handle for the construction of complex molecular frameworks. Furthermore, the 1,4-disubstituted benzene ring offers a rigid scaffold, while the ethyl alcohol side chain provides a point for flexible derivatization. This guide offers a senior application scientist's perspective on the synthesis, properties, reactivity, and handling of this compound, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in the laboratory, enabling accurate identification, purity assessment, and reaction monitoring.

Physicochemical Data

The key physical properties have been compiled from various chemical suppliers and databases and are summarized below for quick reference. The compound typically appears as an off-white to yellow solid at room temperature[1].

PropertyValueSource(s)
CAS Number 52914-23-5[2][3][4][5][6]
Molecular Formula C₈H₉IO[1][2][6]
Molecular Weight 248.06 g/mol [1][2][6]
Melting Point 48-49 °C[1][6]
Boiling Point 275.7 °C at 760 mmHg[2][6]
Density 1.749 g/cm³[1][2]
Flash Point 121 °C[1][6]
Appearance Off-white to yellow solid[1]
Storage 2-8°C, protect from light[1][6][7]
Solubility Soluble in organic solvents like ethanol and dichloromethane[3]
Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous structural confirmation of this compound. The expected spectral characteristics are detailed below.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm range[8][9]. The hydroxyl proton itself can be a broad singlet, and its chemical shift is highly variable depending on concentration and solvent[10]. The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon atom bearing the hydroxyl group is a key diagnostic signal, typically found in the 60-80 ppm region[10]. The carbon atom bonded to the iodine will be significantly shifted upfield due to the heavy atom effect.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad O-H stretching absorption between 3300-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol[8]. A strong C-O stretching band will also be present near 1050 cm⁻¹[8].

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z 248. A common fragmentation pattern for primary alcohols is the loss of water (M-18)[9][10]. The isotopic pattern of iodine is not significant as it is monoisotopic. Predicted mass-to-charge ratios for various adducts are available in public databases[11].

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound, such as an acid or ester. The choice of reducing agent is critical for achieving high yield and selectivity.

Synthetic Workflow Diagram

G start 2-(4-Iodophenyl)acetic acid (Starting Material) reagent1 Borane-THF Complex in THF process1 Reduction Reaction (Room Temperature, 6h) start->process1 Substrate reagent1->process1 Reagent Addition workup Quench & Work-up (Sat. NaCl, NaOH, Ethyl Acetate Extraction) process1->workup Reaction Completion purification Purification (Recrystallization from Ethanol) workup->purification product This compound (Final Product) purification->product

Caption: Synthetic workflow for this compound via reduction.

Protocol 1: Synthesis via Reduction of 2-(4-Iodophenyl)acetic acid

This protocol is based on a well-established method for reducing carboxylic acids to primary alcohols[1]. Borane-tetrahydrofuran complex is an excellent choice as it is highly selective for carboxylic acids and aldehydes/ketones, minimizing side reactions if other reducible functional groups are present.

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-iodophenyl)acetic acid (e.g., 7.63 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Reagent Addition: At room temperature, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (e.g., 7.63 mL, 7.63 mmol) to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Monitoring: Stir the reaction mixture continuously at room temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by diluting with a saturated sodium chloride solution. Adjust the pH to approximately 13 with an aqueous sodium hydroxide solution to deprotonate any remaining boric acid species and improve extraction efficiency.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic phases.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the crude product[1].

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is key; the compound should be sparingly soluble at low temperatures and highly soluble at high temperatures. Ethanol is often a suitable solvent for this purpose[12][13].

  • Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. Causality Note: Using the minimum amount of hot solvent is essential for maximizing the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of the solvent.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthetic intermediate. The hydroxyl group and the carbon-iodine bond are the primary sites of reactivity.

Reactivity Map

G main This compound sub_oh OH Group Reactions main->sub_oh sub_ci C-I Bond Reactions main->sub_ci ester Ester sub_oh->ester Acyl Chloride, Pyridine ether Ether sub_oh->ether NaH, Alkyl Halide (Williamson) aldehyde Aldehyde sub_oh->aldehyde PCC or Dess-Martin (Oxidation) tosylate Alkyl Tosylate sub_oh->tosylate TsCl, Pyridine (Activation) suzuki Biaryl Compound sub_ci->suzuki Arylboronic Acid, Pd Catalyst, Base (Suzuki Coupling) sonogashira Alkynylated Arene sub_ci->sonogashira Terminal Alkyne, Pd/Cu Catalysts, Base (Sonogashira Coupling) heck Styrenyl Derivative sub_ci->heck Alkene, Pd Catalyst, Base (Heck Coupling)

Caption: Key chemical transformations of this compound.

  • Reactions of the Hydroxyl Group:

    • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(4-iodophenyl)acetaldehyde, using mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidation would yield 2-(4-iodophenyl)acetic acid.

    • Esterification: It readily reacts with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine) to form esters[14].

    • Etherification: The Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, can be used to form ethers.

    • Conversion to Halides/Tosylates: The hydroxyl group can be converted into a better leaving group. Reaction with tosyl chloride (TsCl) yields a tosylate, which is an excellent substrate for Sₙ2 reactions. Alternatively, it can be converted directly to the corresponding iodide or bromide using reagents like triphenylphosphine with iodine or carbon tetrabromide (Appel reaction)[15][16].

  • Reactions of the Carbon-Iodine Bond:

    • Palladium-Catalyzed Cross-Coupling: The C(sp²)-I bond is highly reactive in palladium-catalyzed cross-coupling reactions. This is the most powerful application of this moiety.

      • Suzuki Coupling: Reaction with an arylboronic acid to form biaryl compounds.

      • Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl groups.

      • Heck Coupling: Reaction with an alkene to form substituted styrenyl derivatives.

      • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its structural motifs are relevant in drug design. Halogenated phenyl-ethyl scaffolds are present in numerous biologically active molecules. Analogues like 2-(4-aminophenyl)ethanol and 2-(4-chlorophenyl)ethanol are known intermediates in the synthesis of pharmaceuticals and agrochemicals[14][17][18].

The iodophenyl group is particularly valuable for:

  • Late-Stage Functionalization: Its high reactivity in cross-coupling allows for the rapid generation of diverse analogue libraries during lead optimization.

  • Modulation of Physicochemical Properties: The iodine atom is large and lipophilic, which can be used to probe steric pockets in target proteins and enhance membrane permeability.

  • Radiolabeling: The stable iodine-127 isotope can be replaced with radioactive isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for use in diagnostic imaging (PET, SPECT) or radiotherapy.

Converging evidence suggests that ethanol and related compounds can interact with specific molecular targets in the central nervous system, such as P2X4 receptors, which are being investigated for the treatment of alcohol use disorders[19][20][21][22]. While this specific compound has not been directly implicated, its structure makes it a relevant tool for synthesizing probes to study such interactions.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Safety data indicates it is harmful if swallowed and can cause skin and serious eye irritation, as well as potential respiratory irritation[3][6].

Analytical & Safety Workflow

G start Receive Sample ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Fume Hood ppe->handling analysis Perform QC Analysis (NMR, IR, MP) handling->analysis storage Store at 2-8°C (Protect from Light) analysis->storage If Pure disposal Dispose as Halogenated Organic Waste analysis->disposal If Impure/Waste storage->disposal After Use

Caption: Standard workflow for handling, analysis, and storage.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat[23][24][25].

  • Engineering Controls: Handle the material in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors[23][24].

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust[23][25]. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[23]. It should be protected from light to prevent potential degradation[1][6][7].

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes[23]. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention[23][24].

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its predictable reactivity at both the hydroxyl group and the carbon-iodine bond provides chemists with a reliable platform for constructing complex molecules. The straightforward synthesis and purification protocols, combined with its utility in robust transformations like palladium-catalyzed cross-coupling, underscore its importance. For researchers in drug discovery and materials science, a thorough understanding of this reagent's properties and reactivity is key to unlocking innovative synthetic pathways and accelerating the development of novel compounds.

References

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  • The Royal Society of Chemistry. (n.d.). Supporting Information. (General synthetic chemistry context).
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  • Google Patents. (n.d.). CN107698457B - Crystallization and purification method of iodixanol.
  • PubChem. (2025, November 22). 2-(4-Iodophenyl)-1-(4-methyl-3-pyridinyl)ethanol. Retrieved from PubChem. [Link]

  • LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. (From Organic Chemistry: A Tenth Edition).
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  • IUPAC. (n.d.). Recommended Methods for the Purification of Solvents and Tests for Impurities: Methanol and Ethanol.
  • PubChemLite. (n.d.). 2-(4-iodophenyl)ethan-1-ol (C8H9IO). Retrieved from PubChemLite. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). PubChem Database. Retrieved from National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from LibreTexts. [Link]

  • Wiley-VCH. (n.d.). Recent Achievements in Organic Reactions in Alcohols.
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  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from Organic Synthesis. [Link]

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Retrieved from King's Land. [Link]

  • PubMed Central. (n.d.). P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders. Retrieved from National Institutes of Health. [Link]

  • Journal of the Chilean Chemical Society. (n.d.). Iodination of Alcohols over Keggin-type Heteropoly Compounds.
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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Iodophenyl)ethanol

This guide offers a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. As a substituted phenylethanol, its unique combination of a reactive aryl iodide and a primary alcohol functional group makes it a valuable building block for creating complex molecular architectures. This document will delve into its fundamental properties, synthesis methodologies with mechanistic insights, applications in modern research, and essential safety protocols, providing a holistic resource for professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties and Identification

This compound is an off-white to yellow solid at room temperature.[1] The presence of a heavy iodine atom significantly increases its density and boiling point compared to its non-halogenated parent compound, phenylethanol. Its molecular structure, featuring an aromatic ring, provides a chromophore that is active in UV spectroscopy, while the hydroxyl group allows for hydrogen bonding.

Below is a summary of its key quantitative data, essential for experimental design and characterization.

PropertyValueSource(s)
Molecular Weight 248.06 g/mol [1][2][3]
Molecular Formula C₈H₉IO[1][2][4]
CAS Number 52914-23-5[1][2]
Appearance Off-white to yellow solid[1]
Melting Point 48-49 °C[1][3]
Boiling Point 275.7 - 276 °C (at 760 mmHg)[1][2]
Density 1.749 g/cm³[1][2]
Flash Point 120.5 - 121 °C[1][2][3]
InChIKey GYUSTTSSRXDFKG-UHFFFAOYSA-N[3]
SMILES C1=CC(=CC=C1CCO)I[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or its ester derivative. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.

Protocol: Reduction of 2-(4-Iodophenyl)acetic Acid

A prevalent method involves the reduction of 2-(4-iodophenyl)acetic acid using a borane complex.[1] This approach is favored for its selectivity in reducing carboxylic acids to primary alcohols without affecting the aryl iodide, which could be susceptible to reduction under harsher conditions (e.g., using certain metal hydrides at high temperatures).

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Quenching cluster_2 Isolation & Purification A 1. Dissolve 2-(4-iodophenyl)acetic acid in anhydrous THF B 2. Add Borane-THF complex dropwise at room temperature A->B C 3. Stir for 6 hours B->C D 4. Dilute with saturated NaCl solution C->D E 5. Adjust pH to 13 with NaOH(aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Combine & dry organic phases (anhydrous Na2SO4) F->G H 8. Filter and concentrate under reduced pressure G->H I 9. Obtain this compound as a solid H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[1]

    • Causality : Anhydrous THF is a critical choice of solvent as it is aprotic and effectively solubilizes both the starting material and the borane reagent, preventing quenching of the reducing agent by water.

  • Reduction : To the stirred solution, slowly add a 1.0 M solution of borane-tetrahydrofuran complex (1.0 eq) at room temperature.[1]

    • Causality : Borane (BH₃) is a selective reducing agent that forms a stable complex with THF. It readily reduces carboxylic acids while being unreactive towards many other functional groups, including the aryl halide present in the molecule. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring : Allow the reaction mixture to stir continuously at room temperature for approximately 6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup : Upon completion, carefully quench the reaction by diluting it with a saturated sodium chloride solution. Adjust the pH to approximately 13 with an aqueous sodium hydroxide solution.[1]

    • Causality : The basic workup is essential to hydrolyze the intermediate borate esters formed during the reduction and to deprotonate any unreacted carboxylic acid, facilitating its removal from the organic phase.

  • Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic phases and dry them over anhydrous sodium sulfate.[1]

    • Causality : Ethyl acetate is a suitable extraction solvent due to its polarity and immiscibility with water. Anhydrous sodium sulfate is a neutral drying agent that efficiently removes residual water from the organic layer.

  • Final Product : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be used in subsequent steps without further purification if desired.[1]

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a highly valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[5][6]

A Versatile Synthetic Intermediate

The true utility of this compound lies in its bifunctional nature:

  • The Hydroxyl Group (-OH) : This primary alcohol can be easily converted into other functional groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, or transformed into a better leaving group (like a tosylate or mesylate) for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions.

  • The Aryl Iodide (C-I) Bond : The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

Role in Cross-Coupling Reactions

G A This compound B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-CCH, Pd/Cu catalyst) A->C D Heck Coupling (Alkene, Pd catalyst) A->D E Complex Biaryl Structures B->E F Alkynylated Aromatics C->F G Styrenyl Derivatives D->G

Caption: Utility in key cross-coupling reactions.

The aryl iodide functionality allows researchers to readily introduce the phenylethanol moiety into a target scaffold or, conversely, to build complexity onto the aromatic ring. This is particularly advantageous in drug development programs where structure-activity relationships (SAR) are explored by synthesizing a library of analogues.[7][8] The high reactivity of the C-I bond often allows for milder reaction conditions compared to aryl bromides or chlorides, which is crucial when dealing with sensitive and complex molecules.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on its GHS classification, it is considered hazardous.[3]

Hazard Identification:

  • Signal Word : Warning[3]

  • Pictogram : GHS07 (Exclamation Mark)[3]

  • Hazard Statements :

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Recommended Safety Protocols:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[9][10]

  • Handling : Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] It is recommended to store at 2-8°C and protect from light to prevent degradation.[1][3]

  • First Aid :

    • Eyes : Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10]

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

    • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for innovation in organic synthesis. With a well-defined physicochemical profile, established synthetic protocols, and significant potential as a versatile building block, it serves as a cornerstone for the development of novel pharmaceuticals and advanced materials. Its bifunctional nature, combining a modifiable alcohol with a highly reactive aryl iodide, provides chemists with a reliable and powerful intermediate for constructing complex molecular targets. Adherence to strict safety protocols is mandatory to harness its full potential responsibly.

References

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  • P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PubMed. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

  • Investigational New Drug (IND)-enabling and Early-Stage Development of Medications to Treat Alcohol Use disorder and Alcohol-Associated Organ Damage (U43/U44 Clinical Trial Optional). [Link]

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A Technical Guide to 2-(4-Iodophenyl)ethanol: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 2-(4-Iodophenyl)ethanol, a pivotal building block in modern organic and medicinal chemistry. The document elucidates its structural and physicochemical properties, details robust synthetic protocols, and explores its versatile reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. By synthesizing technical data with field-proven insights, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of complex molecular architectures and novel therapeutic agents.

Introduction

This compound, also known as 4-Iodophenethyl alcohol, is an aromatic alcohol distinguished by the presence of an iodine atom at the para-position of the phenyl ring.[1] This unique structural feature, combining a reactive aryl iodide with a versatile primary alcohol, makes it an exceptionally valuable intermediate in synthetic chemistry. The carbon-iodine (C-I) bond is the most reactive of the aryl halides in cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3] Simultaneously, the terminal hydroxyl group serves as a handle for further functionalization, such as oxidation, esterification, or incorporation into ether linkages. This dual reactivity is paramount in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the iodinated phenyl scaffold is a common motif in the development of targeted therapeutics like kinase inhibitors.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The structural formula of this compound is confirmed through a combination of spectroscopic techniques that provide a detailed map of its molecular framework.[5]

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reveals the electronic environment of the protons. Key expected signals include a triplet for the benzylic methylene (-CH₂-) protons, a triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.[6] The hydroxyl proton typically appears as a broad singlet.[7] ¹³C NMR provides information on the unique carbon environments within the molecule.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the principal functional groups. A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretch of the alcohol, while C-O stretching is observed around 1050 cm⁻¹.[7] Aromatic C-H and C=C stretching vibrations are also readily identifiable.[6]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (248.06 g/mol ).[1][8] The isotopic pattern would also reveal the presence of a single iodine atom.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 52914-23-5[1][8][9][10]
Molecular Formula C₈H₉IO[1][8]
Molecular Weight 248.06 g/mol [1][8]
Appearance Off-white to yellow solid[1]
Melting Point 48-49 °C[1]
Boiling Point 275.7 °C at 760 mmHg[8]
Density 1.749 g/cm³[1][8]
Flash Point 120.5 °C[8]

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-(4-iodophenyl)acetic acid. This precursor is a stable, commercially available solid.[4]

Causality in Experimental Design

The choice of reducing agent is critical. While powerful hydride donors like lithium aluminum hydride (LAH) are effective, they are pyrophoric and require strictly anhydrous conditions. A safer and highly effective alternative is the use of a borane complex, such as borane-tetrahydrofuran (BH₃·THF).[1] This reagent selectively reduces carboxylic acids to primary alcohols in the presence of many other functional groups and operates under milder conditions than LAH. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the borane complex and the starting material, creating a homogeneous reaction environment.

Detailed Experimental Protocol: Reduction of 2-(4-Iodophenyl)acetic Acid
  • Materials : 2-(4-iodophenyl)acetic acid, borane-tetrahydrofuran complex (1.0 M solution in THF), anhydrous tetrahydrofuran (THF), saturated sodium chloride solution, aqueous sodium hydroxide solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-iodophenyl)acetic acid (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (1.0 M solution, 1.0 eq) dropwise to the stirred solution. Causality : The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by slowly adding saturated sodium chloride solution.

    • Adjust the pH to ~13 with aqueous sodium hydroxide solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

    • The product can be used directly or purified further by flash column chromatography if necessary.[1]

G start 2-(4-Iodophenyl)acetic acid in Anhydrous THF reagent BH₃·THF (0 °C to RT) start->reagent 1. Reduction workup Aqueous Workup & Extraction reagent->workup 2. Quench product This compound workup->product 3. Isolation

Caption: Synthetic workflow for the preparation of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in its C-I bond, which serves as a linchpin for constructing biaryl and other complex scaffolds common in pharmaceuticals. The Suzuki-Miyaura coupling is a preeminent example of its application.[11]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction creates a C-C bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[11][12] The high reactivity of the C-I bond in this compound makes it an ideal substrate, often requiring less forcing conditions than the analogous bromides or chlorides.[2]

Mechanism Pillars:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate.[2][12]

  • Transmetalation : A base activates the organoboron species (e.g., an arylboronic acid) to form a boronate complex. This complex transfers its organic group to the Pd(II) center, displacing the iodide.[2][11][12]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[2][12]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)(I)L₂ pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product substrate Ar-I (this compound) substrate->pd2_add boronic Ar'-B(OH)₂ + Base boronic->pd2_trans

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials : this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), Tricyclohexylphosphine (0.04 eq), Potassium phosphate (K₃PO₄) (2.0 eq), Toluene, Water.

  • Procedure :

    • In a Schlenk flask, combine this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. Causality : The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) precursor.

    • Add degassed toluene and degassed water via syringe. Causality : Degassing the solvents by bubbling with an inert gas removes dissolved oxygen, further protecting the catalyst.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

    • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography to obtain the desired biaryl product.[2]

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its dual reactivity, characterized by a readily functionalized hydroxyl group and a highly reactive C-I bond, provides chemists with a robust and versatile platform for molecular construction. The reliable protocols for its synthesis and its predictable performance in critical C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, solidify its role as an indispensable tool for professionals in drug discovery and materials science. The principles and methodologies outlined in this guide are intended to empower researchers to leverage the full potential of this valuable chemical intermediate in their synthetic endeavors.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(38), 6173–6177. Available from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-iodophenyl)ethan-1-ol (C8H9IO). Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

"2-(4-Iodophenyl)ethanol" physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-(4-Iodophenyl)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the key physical properties of this compound (CAS No: 52914-23-5), a critical intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes empirical data with practical insights into its experimental determination, purification, and handling.

Introduction and Significance

This compound is an aromatic alcohol distinguished by an iodine atom at the para position of the phenyl ring. This functional group arrangement makes it a highly versatile building block. The iodine atom serves as an excellent leaving group and a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the primary alcohol provides a handle for esterification, etherification, and oxidation reactions. Its structural motif is found in various biologically active molecules, making the precise understanding of its physical properties paramount for its effective use in multi-step synthetic campaigns.

The compound's physical state—a solid at room temperature—and its thermal properties directly influence its storage, handling, purification methods, and reaction conditions. This guide will elucidate these characteristics with a focus on both the data and the underlying experimental methodologies.

Core Physicochemical Properties

This compound is typically an off-white to yellow solid under standard conditions.[1] Its key physical and chemical identifiers are summarized below.

Data Summary Table

For ease of reference, the fundamental physical properties of this compound are consolidated in the table below. These values are critical for laboratory safety, process design, and analytical method development.

PropertyValueSource(s)
CAS Number 52914-23-5[1][2][3]
Molecular Formula C₈H₉IO[1][2][4]
Molecular Weight 248.06 g/mol [1][2][5]
Physical Form Solid[1][3]
Appearance Off-white to yellow solid[1]
Melting Point 48-49 °C[1][3][4]
Boiling Point 275.7 - 276 °C (at 760 mmHg)[1][2][4]
Density 1.749 g/cm³[1][2]
Flash Point 120.5 - 121 °C[1][2][3]
Storage 2-8 °C, protect from light[1][6]

Synthesis and Purification Workflow

A common synthetic route to this compound involves the reduction of 2-(4-iodophenyl)acetic acid using a reducing agent such as borane-tetrahydrofuran complex.[1] Following the reaction, a robust purification workflow is essential to isolate the final product with high purity, which is a prerequisite for accurate physical property determination.

The diagram below outlines a standard laboratory workflow for the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage start 2-(4-Iodophenyl)acetic Acid + Borane-THF Complex reaction Reaction Stirring (Room Temperature, 6h) start->reaction quench Quench with Brine & Adjust pH to 13 reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Phase (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude Crude Product (Light Orange Solid) concentrate->crude purify Recrystallization (e.g., from Hexane/Ethyl Acetate) crude->purify isolate Filter and Dry purify->isolate final_product Pure this compound isolate->final_product

Caption: Post-synthesis workflow for the purification of this compound.

Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data hinges on the purity of the sample and the precision of the experimental method. The following protocols describe self-validating systems for determining the melting and boiling points of this compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a definitive indicator of purity. A sharp melting range (typically <1°C) signifies a highly pure compound, whereas impurities depress and broaden the melting range. This protocol uses a standard capillary method for accurate determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point of ~48 °C.

    • Once the temperature is within 10 °C of the expected value, reduce the heating rate to 1-2 °C/min. This slow rate is critical for ensuring thermal equilibrium between the sample and the thermometer, allowing for an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within 0.5 °C.

Protocol 2: Boiling Point Determination at Reduced Pressure

Causality: this compound has a high boiling point (275.7 °C at 760 mmHg), at which temperature decomposition may occur.[2] Therefore, determining the boiling point via vacuum distillation is a safer and more common practice. This method allows the compound to boil at a significantly lower temperature, preserving its integrity.

Methodology:

  • Apparatus Setup (Microscale):

    • Place a small amount (1-2 mL) of the purified liquid (melted solid) into a test tube.

    • Insert a small, inverted capillary tube (sealed at one end) into the test tube.

    • Attach the test tube to a vacuum line and a manometer. Place a thermometer with the bulb positioned just above the liquid surface.

    • Gently heat the sample in a controlled oil bath.

  • Measurement:

    • Slowly evacuate the system to a stable, known pressure (e.g., 10 mmHg).

    • Begin heating the oil bath. A stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.

    • Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the liquid is boiling.

    • Slowly allow the system to cool. The boiling point at that reduced pressure is the temperature at which the liquid just begins to re-enter the inverted capillary tube.

  • Data Correction (Optional): Record the temperature and the pressure. If an estimate of the atmospheric boiling point is required, it can be extrapolated using a pressure-temperature nomograph. However, for high-purity characterization, reporting the boiling point at a specific reduced pressure is the standard and more authoritative practice.

Conclusion

The physical properties of this compound, particularly its well-defined melting point of 48-49 °C and high boiling point of approximately 276 °C, are foundational to its application in research and development.[1][3][4] Its solid state at ambient temperatures necessitates specific handling procedures, while its thermal characteristics guide the selection of appropriate purification techniques like recrystallization and vacuum distillation. The protocols and data presented in this guide offer a reliable framework for scientists to handle, characterize, and utilize this important chemical intermediate with confidence and precision.

References

  • This compound | 52914-23-5 - ChemBK. [Link]

Sources

"2-(4-Iodophenyl)ethanol" solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Iodophenyl)ethanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a primary resource for researchers, chemists, and drug development professionals by establishing a theoretical foundation based on its physicochemical properties and providing a detailed, field-proven experimental protocol for generating reliable solubility data in-house. The guide focuses on the universally recognized isothermal shake-flask method, in alignment with OECD guidelines, and discusses appropriate analytical quantification techniques. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reproducible results critical for applications in pharmaceutical sciences, synthetic chemistry, and materials science.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 52914-23-5) is an important organic compound featuring a p-substituted iodophenyl ring attached to an ethanol moiety.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of radiolabeled compounds for imaging, novel pharmaceuticals, and other specialized chemical applications.

Solubility is a critical physicochemical parameter that governs the behavior of a compound in various systems. For drug development professionals, solubility directly impacts bioavailability, formulation strategies, and dose-response relationships.[3][4] For synthetic chemists, it dictates the choice of reaction solvents, purification methods (like crystallization), and overall process efficiency. An in-depth understanding of this compound's solubility profile is, therefore, a prerequisite for its effective application.

This guide will first explore the predicted solubility behavior of this compound based on its molecular structure and then provide a robust, step-by-step protocol for its empirical determination.

Physicochemical Properties and Theoretical Solubility Profile

To understand the solubility of a compound, one must first examine its inherent physical and chemical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[5][6][7]

Key Physicochemical Parameters

A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number 52914-23-5[1][2]
Molecular Formula C₈H₉IO[1][8]
Molecular Weight 248.06 g/mol [1][2]
Appearance Off-white to yellow solid[2]
Melting Point 48-49 °C[2]
Boiling Point 275.7 °C at 760 mmHg[1]
Density 1.749 g/cm³[1]
Predicted XlogP 2.1[8]
Structural Analysis and Solubility Prediction

The molecular structure of this compound contains two distinct regions that dictate its solubility:

  • A Polar Head: The ethanol group (-CH₂CH₂OH) is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the hydroxyl oxygen). This allows for favorable interactions with polar solvents, especially protic solvents like water, ethanol, and methanol.

  • A Nonpolar Tail: The 4-iodophenyl group is large, hydrophobic, and nonpolar. The iodine atom further increases its molecular weight and lipophilicity. This region favors interactions with nonpolar or weakly polar organic solvents (e.g., toluene, hexane, dichloromethane) through van der Waals forces.

The predicted XlogP value of 2.1 suggests that the compound has a moderate degree of lipophilicity, indicating it will favor organic phases over aqueous phases but is not extremely nonpolar.

Predicted Solubility Behavior:

  • Water: Low solubility is expected. While the ethanol group can interact with water, the large, hydrophobic iodophenyl ring will significantly limit its dissolution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted. These solvents can engage in hydrogen bonding with the hydroxyl group while also accommodating the phenyl ring.

  • Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): Moderate to good solubility is expected. These solvents can act as hydrogen bond acceptors and have sufficient polarity to dissolve the compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Moderate solubility is predicted. The nonpolar tail will interact favorably, but the polar hydroxyl group may limit miscibility, especially in highly nonpolar solvents like hexane.

This theoretical analysis underscores the need for empirical testing to obtain quantitative data.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard for determining the thermodynamic (equilibrium) solubility of a compound.[9] The protocol described below is adapted from established methodologies, including the OECD Guideline 105 for water solubility, to ensure accuracy and reproducibility.[10][11][12][13]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the solvent is saturated with the solute). After equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.

Materials and Equipment
  • Solute: this compound, >98% purity

  • Solvents: A range of solvents covering different polarities (e.g., Purified Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane). All solvents should be of HPLC grade or equivalent purity.

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL scintillation vials)

    • Thermostatic orbital shaker or rotator capable of maintaining constant temperature (e.g., 25 ± 0.5 °C)

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_solute Weigh Excess Solute (this compound) prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Add Known Volume of Solvent prep_solvent->prep_vial agitate Agitate at Constant Temp. (e.g., 24-48h at 25°C) prep_vial->agitate check Check for Undissolved Solid agitate->check centrifuge Centrifuge to Pellet Solid check->centrifuge Solid Present filtrate Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filtrate dilute Dilute Saturated Solution Gravimetrically filtrate->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation (Self-Validation: Ensuring Excess Solute):

    • Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means adding enough solid such that a visible amount remains undissolved at the end of the experiment. A starting point is ~10-20 mg per 1 mL of solvent.

    • Record the exact mass of the solute added.

    • Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration (Self-Validation: Reaching Equilibrium):

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C).

    • Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary to ensure true equilibrium is reached.[3][14]

    • Causality Check: The goal is to allow sufficient time for the dissolution rate to equal the precipitation rate. Preliminary experiments can be run where samples are taken at 24, 48, and 72 hours. If the concentration no longer increases between time points, equilibrium has been achieved.[14]

  • Phase Separation (Self-Validation: Avoiding Particulates):

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to let coarse particles settle.

    • To remove finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully draw the clear supernatant using a syringe and immediately pass it through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Causality Check: This two-step separation (centrifugation followed by filtration) is critical to prevent microscopic, undissolved solute particles from entering the analytical sample, which would falsely inflate the measured solubility.

  • Quantification (Self-Validation: Accurate Measurement):

    • Accurately weigh the filtered, saturated solution.

    • Perform a precise gravimetric dilution of the saturated solution with fresh solvent to bring the concentration into the linear range of the analytical instrument. For example, dilute 100 mg of the saturated solution with 900 mg of solvent for a 10-fold dilution.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • HPLC-UV Method:

      • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration).

      • Quantification: Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

    • The final solubility is expressed in mass per volume (mg/mL) or mass per mass of solvent (mg/g solvent).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent Polarity Index¹Solubility (mg/mL)Method
Hexane0.1TBDShake-Flask, HPLC-UV
Toluene2.4TBDShake-Flask, HPLC-UV
Dichloromethane3.1TBDShake-Flask, HPLC-UV
Ethyl Acetate4.4TBDShake-Flask, HPLC-UV
Acetone5.1TBDShake-Flask, HPLC-UV
Ethanol4.3TBDShake-Flask, HPLC-UV
Methanol5.1TBDShake-Flask, HPLC-UV
Water10.2TBDShake-Flask, HPLC-UV
¹Polarity index values are relative and sourced from common literature. TBD = To Be Determined experimentally via the protocol in Section 3.0.

Conclusion

This guide provides the essential theoretical background and a comprehensive, validated experimental protocol for determining the solubility of this compound. While quantitative data is not yet widely published, the methodologies outlined here empower researchers to generate high-quality, reliable data. By understanding the interplay between the compound's polar hydroxyl group and its nonpolar iodophenyl ring, and by applying the rigorous shake-flask method, scientists can obtain the critical solubility information needed to advance their work in drug discovery, chemical synthesis, and beyond.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website. [Link]

  • EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from EUROLAB website. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD website. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Forum post]. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Department of Chemistry website. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy website. [Link]

  • PubChemLite. (n.d.). 2-(4-iodophenyl)ethan-1-ol (C8H9IO). Retrieved from PubChemLite. [Link]

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"2-(4-Iodophenyl)ethanol" potential research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Iodophenyl)ethanol: A Versatile Building Block in Modern Research

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic molecule that has garnered significant attention as a versatile building block in diverse fields of chemical and biomedical research. Its structure, comprising a reactive primary alcohol and an aryl iodide moiety, provides two distinct handles for a wide array of chemical transformations. This technical guide offers a comprehensive exploration of the potential research applications of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, established synthetic routes, and its pivotal role as an intermediate in organic synthesis, medicinal chemistry, and the burgeoning field of radiochemistry for molecular imaging. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to serve as a practical resource for leveraging this compound's unique chemical attributes in the laboratory.

Introduction to this compound

This compound, also known as 4-iodophenethyl alcohol, is an aromatic primary alcohol distinguished by the presence of an iodine atom at the para-position of the phenyl ring.[1][2] This substitution is critical; the carbon-iodine bond is the most reactive among the halogens in common cross-coupling reactions, making it an excellent substrate for constructing more complex molecular architectures.[3][4] Simultaneously, the terminal hydroxyl group offers a site for classic alcohol chemistry, including oxidation, esterification, and etherification. This dual reactivity makes this compound a valuable and strategic precursor in multi-step synthetic campaigns.[5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 52914-23-5[1][2][6]
Molecular Formula C₈H₉IO[1][7]
Molecular Weight 248.06 g/mol [1][2]
Appearance Off-white to yellow solid[2]
Melting Point 48-49 °C[2]
Boiling Point 275.7 °C at 760 mmHg[1][2]
Density 1.749 g/cm³[1]
Flash Point 121 °C[2]
InChI Key GYUSTTSSRXDFKG-UHFFFAOYSA-N[7]
Storage Temperature 2-8 °C, protect from light[2][6]
Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2-(4-iodophenyl)acetic acid. This transformation is efficiently achieved using a borane-tetrahydrofuran complex.

G start 2-(4-Iodophenyl)acetic Acid reagent Borane-THF Complex (BH3·THF) start->reagent 1. Add slowly at RT product This compound reagent->product 2. Stir for 6h 3. Quench & Extract solvent Tetrahydrofuran (THF) solvent->start Dissolve in

Caption: Synthetic workflow for this compound via reduction.

Experimental Protocol: Reduction of 2-(4-Iodophenyl)acetic Acid [2]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution at room temperature, slowly add a 1.0 M solution of borane-tetrahydrofuran complex (1.0 eq).

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by diluting with a saturated sodium chloride solution. Adjust the pH to ~13 with an aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic phases.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, this compound, which can often be used in subsequent steps without further purification.

Core Application: A Versatile Building Block in Organic Synthesis

The primary utility of this compound lies in its capacity as a versatile organic building block. The aryl iodide is a premier functional group for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-heteroatom bonds in modern organic chemistry.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in oxidative addition to a Pd(0) catalyst, the crucial first step in many cross-coupling cycles. This allows reactions like Suzuki, Sonogashira, and Heck couplings to proceed under relatively mild conditions.

G sub This compound prod_suzuki Biaryl Ethanol Derivative sub->prod_suzuki Suzuki Coupling [Pd Catalyst, Base] prod_sono Alkynylphenyl Ethanol Derivative sub->prod_sono Sonogashira Coupling [Pd/Cu Catalysts, Base] sub_suzuki Boronic Acid/Ester (R-B(OR)2) sub_suzuki->prod_suzuki sub_sono Terminal Alkyne (R-C≡CH) sub_sono->prod_sono G start This compound stannyl Stannyl Precursor (Tributyltin derivative) start->stannyl Stannylation Reaction product Radiolabeled Tracer stannyl->product Iododestannylation (Oxidizing Agent) radioiodine Radioactive Iodine Source (e.g., [¹²³I]NaI) radioiodine->product

Sources

2-(4-Iodophenyl)ethanol: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Halogenated Intermediate

Foreword

Within the landscape of modern medicinal chemistry and materials science, halogenated organic compounds hold a position of paramount importance. The introduction of a halogen atom into an organic scaffold can profoundly influence its physicochemical and biological properties, offering a powerful tool for molecular design and optimization. Among these, iodinated aromatic compounds have garnered significant interest due to the unique characteristics of the iodine atom, including its size, polarizability, and ability to participate in halogen bonding and as a leaving group in cross-coupling reactions. This guide provides a comprehensive technical overview of 2-(4-Iodophenyl)ethanol, a versatile building block that has quietly established itself as a valuable intermediate in the synthesis of a diverse array of complex molecules. From its likely origins in the broader exploration of halogenated phenylethanols to its contemporary applications in the development of targeted therapeutics, this document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals. We will delve into its historical context, dissect its synthetic methodologies, and explore its multifaceted utility, providing both foundational knowledge and practical insights for its application in the laboratory.

Discovery and History: A Molecule Born from a Legacy of Iodine in Science

The precise moment of the first synthesis and characterization of this compound is not prominently documented in the annals of chemical literature as a singular event of discovery. Instead, its emergence is intrinsically linked to the broader narrative of the exploration of halogenated phenylethanol derivatives during the mid-20th century—a period characterized by an explosion in synthetic organic chemistry and the burgeoning field of medicinal chemistry.

The story of this compound is best understood within the historical context of the scientific fascination with iodine and its compounds. Following the discovery of iodine in 1811 by Bernard Courtois, the element and its inorganic salts quickly found application in medicine, most notably for the treatment of goiter.[1] This early therapeutic success spurred an enduring interest in the biological effects of iodine-containing substances.[2][3]

As organic chemistry matured in the late 19th and early 20th centuries, chemists began to systematically incorporate iodine into organic molecules, seeking to understand how this modification would influence their properties. The development of foundational synthetic techniques, such as the Sandmeyer and Grignard reactions, provided the necessary tools for the preparation of a wide array of organoiodine compounds.[4]

While a specific "pioneering" scientist or a landmark publication for the discovery of this compound remains elusive, its synthesis would have been a logical extension of the ongoing research into substituted phenylethanols. The parent compound, 2-phenylethanol, was a known entity, and the introduction of a halogen at the para position of the phenyl ring would have been a straightforward objective for chemists of the era exploring structure-activity relationships. The presence of its chloro-analogue, 2-(4-chlorophenyl)ethanol, in the chemical literature and supplier catalogs from the latter half of the 20th century further supports the notion of a gradual emergence rather than a celebrated discovery.[4]

The initial applications of this compound were likely as a synthetic intermediate, a role it continues to excel in today. Its utility as a building block in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries, has ensured its continued relevance.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. The presence of the iodine atom significantly influences its physical and chemical properties compared to the parent 2-phenylethanol molecule.

PropertyValue
CAS Number 52914-23-5
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Melting Point 48-51 °C
Boiling Point 155-158 °C at 10 mmHg
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.

Synthesis and Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the starting materials, desired scale, and laboratory resources. The most common and practical approaches involve the reduction of a corresponding carboxylic acid or its ester, or the Grignard reaction.

Reduction of 2-(4-Iodophenyl)acetic Acid

A widely employed and straightforward method for the synthesis of this compound is the reduction of 2-(4-iodophenyl)acetic acid. This transformation can be achieved using various reducing agents, with borane complexes being particularly effective.

Experimental Protocol: Reduction of 2-(4-Iodophenyl)acetic Acid with Borane-Tetrahydrofuran Complex

  • Materials:

    • 2-(4-Iodophenyl)acetic acid

    • Anhydrous Tetrahydrofuran (THF)

    • Borane-tetrahydrofuran complex (1 M solution in THF)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Deionized water

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water, followed by a saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of anhydrous THF is crucial as borane reagents react violently with water.

  • The reaction is performed under an inert atmosphere (nitrogen) to prevent the quenching of the reducing agent by atmospheric moisture.

  • The slow, dropwise addition of the borane complex at a reduced temperature helps to control the initial exothermic reaction.

  • The aqueous workup with a mild base neutralizes any remaining acidic species and facilitates the separation of the product into the organic phase.

Synthesis_Reduction start 2-(4-Iodophenyl)acetic Acid product This compound start->product Reduction reagent BH3-THF Anhydrous THF

Figure 1: Synthetic pathway for the reduction of 2-(4-Iodophenyl)acetic acid.
Grignard Reaction

An alternative and versatile approach involves the use of a Grignard reagent. This method builds the carbon skeleton of the molecule and is particularly useful when starting from precursors like 4-iodobenzyl halides.

Experimental Protocol: Synthesis via Grignard Reaction with Formaldehyde

  • Materials:

    • 4-Iodobenzyl bromide

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Iodine crystal (as an initiator)

    • Paraformaldehyde

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 4-iodobenzyl bromide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 4-iodobenzyl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once the reaction has initiated, add the remaining 4-iodobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, carefully depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution, or carefully add anhydrous paraformaldehyde in portions to the cooled Grignard reagent.

    • After the addition of formaldehyde, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Grignard start 4-Iodobenzyl Bromide intermediate 4-Iodobenzylmagnesium Bromide start->intermediate Grignard Formation reagent1 Mg Anhydrous Ether product This compound intermediate->product Nucleophilic Addition reagent2 1. Formaldehyde 2. Aqueous Workup

Figure 2: Grignard synthesis of this compound.

Applications in Organic Synthesis and Drug Development

The synthetic utility of this compound is primarily derived from its two key functional groups: the primary alcohol and the aryl iodide. These moieties provide orthogonal handles for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

The Role of the Hydroxyl Group

The primary alcohol functionality of this compound can undergo a wide range of classical alcohol reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde, 2-(4-iodophenyl)acetaldehyde, or further to the carboxylic acid, 2-(4-iodophenyl)acetic acid, using a variety of oxidizing agents. The choice of reagent allows for precise control over the oxidation state of the product.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding esters.

  • Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis.

  • Conversion to Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine, bromine) using standard reagents like thionyl chloride or phosphorus tribromide.

The Significance of the Aryl Iodide

The carbon-iodine bond in this compound is a key feature that enables its participation in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in the pharmaceutical industry.

  • Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

  • Carbonylation Reactions: The introduction of a carbonyl group to form various carbonyl-containing compounds.

Application in Drug Discovery: A Versatile Scaffold

The combination of a reactive hydroxyl group and an aryl iodide moiety makes this compound a valuable intermediate in the synthesis of pharmaceutically active compounds. The iodophenyl group can serve as a handle to introduce diverse substituents through cross-coupling reactions, allowing for the rapid generation of libraries of compounds for biological screening. The ethanol side chain can be modified to introduce linkers, pharmacophores, or other functional groups to modulate the compound's properties.

While specific blockbuster drugs directly derived from this compound are not widely publicized, its structural motifs are present in numerous compounds under investigation. The broader class of iodinated phenyl derivatives serves as crucial intermediates in the synthesis of targeted therapies, including kinase inhibitors for cancer treatment.

Conclusion

This compound stands as a testament to the enduring utility of halogenated intermediates in the ever-evolving field of chemical synthesis. While its discovery may not be marked by a singular, celebrated event, its value is evident in its continued application in research and development. The strategic placement of the iodine atom and the hydroxyl group provides a versatile platform for the construction of complex molecular architectures. As the demand for novel therapeutics and functional materials continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase. This guide has aimed to provide a comprehensive overview of this compound, from its historical context to its practical applications, with the hope of inspiring and facilitating its use in the next generation of scientific discovery.

References

  • Kelly, F. C. (1925). Discovery and Early Uses of Iodine.
  • National Museum of Civil War Medicine. (2022, October 19). Gunpowder and Seaweed: The Story of Iodine.
  • Wikipedia. (2023). Iodine (medical use).
  • Abraham, G. E. (n.d.).
  • Zimmermann, M. B., & Andersson, M. (2012). History of U.S.
  • Wikipedia. (2023). Sandmeyer reaction.
  • BenchChem. (2024). An In-depth Technical Guide to 2-(4-Chlorophenyl)

Sources

A Technical Guide to the Procurement and Quality Assessment of 2-(4-Iodophenyl)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Iodophenyl)ethanol is a critical building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its utility as a precursor for radiolabeling, cross-coupling reactions, and the synthesis of complex molecular scaffolds necessitates a consistently high-purity starting material. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the commercial sourcing, evaluation, and in-house quality verification of this compound. We present a curated list of major commercial suppliers, a systematic approach to supplier qualification, detailed protocols for analytical validation, and best practices for safe handling and storage. The objective is to empower scientific teams to mitigate risks associated with reagent quality, thereby enhancing experimental reproducibility and accelerating research timelines.

Introduction to this compound

This compound (CAS No. 52914-23-5) is an aromatic alcohol featuring an iodine atom at the para position of the phenyl ring.[1] This unique structure, combining a reactive primary alcohol and a versatile aryl iodide, makes it a valuable intermediate in a wide array of chemical transformations.

  • Chemical Structure: C₈H₉IO

  • Molecular Weight: 248.06 g/mol [1]

  • Appearance: Off-white to yellow solid[2]

  • Key Properties: Melting point of 48-49°C and a boiling point of approximately 276°C.[2]

The aryl iodide moiety is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.[3] Furthermore, the iodine atom can be readily displaced or used to introduce radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making this compound a key precursor in the synthesis of radiotracers for medical imaging and biological research. The primary alcohol group offers a handle for further functionalization through oxidation, esterification, or etherification.[4]

Given its role in multi-step syntheses, the purity and consistency of this compound are paramount. The presence of impurities, such as isomers, starting materials, or degradation products, can lead to failed reactions, difficult purifications, and unreliable biological data.

Major Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, typically with purities advertised at ≥98%. The choice of supplier often depends on factors such as scale, required documentation, and cost. Below is a summary of prominent vendors.

SupplierTypical PurityCommon Product Number(s)Notes
Sigma-Aldrich (Merck) ≥98%CIAH987EEE2D (via ChemScene)Offers extensive documentation, including Certificates of Analysis (CoA).[5]
BLD Pharm Varies (Check Lot)52914-23-5Often provides competitive pricing for research quantities.[6]
Ambeed Varies (Check Lot)52914-23-5States that comprehensive analytical data (NMR, HPLC, LC-MS) is available.[7]
ChemicalBook ≥99% (Listed)CB92335978Aggregates multiple suppliers, allowing for price and availability comparison.[2]
Arctom Varies (Check Lot)CS-W004990Supplies various reagent sizes, with larger quantities available.[8]

Note: This table is not exhaustive and is intended as a starting point. Availability and product specifications are subject to change. Researchers should always verify information directly with the supplier.

Supplier and Lot Qualification: A Framework for Ensuring Quality

Simply selecting a supplier from a catalog is insufficient for critical applications. A systematic qualification process is essential to ensure that the material received meets the stringent requirements of your research. This process involves evaluating both the supplier's quality systems and the specific lot of material you intend to purchase.

The causality behind this rigorous approach is risk mitigation. An unqualified reagent can introduce unknown variables into an experiment, compromising weeks or months of work. By validating the supplier and the specific lot, you establish a reliable baseline for your starting material.

Diagram 1: Supplier & Lot Qualification Workflow This diagram illustrates the decision-making process for qualifying a new supplier and a specific lot of this compound.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Lot Qualification cluster_2 Phase 3: Procurement Start Identify Potential Suppliers RequestDocs Request Quality Documentation (e.g., ISO Cert.) Start->RequestDocs ReviewDocs Review Supplier's Quality Management System RequestDocs->ReviewDocs SupplierOK Supplier Meets Quality Standards? ReviewDocs->SupplierOK RejectSupplier Reject Supplier SupplierOK->RejectSupplier No RequestCoA Request Lot-Specific Certificate of Analysis (CoA) SupplierOK->RequestCoA Yes ReviewCoA Review CoA for Purity, Impurities, and Test Methods RequestCoA->ReviewCoA CoASpecs CoA Meets Project Specifications? ReviewCoA->CoASpecs RejectLot Reject Lot / Request New Lot CoASpecs->RejectLot No OrderSample Order Small Sample for In-House Testing CoASpecs->OrderSample Yes InHouseQC Perform In-House QC (NMR, HPLC, etc.) OrderSample->InHouseQC QCOK QC Results Match CoA and Meet Specs? InHouseQC->QCOK QCOK->RejectLot No ApprovePurchase Approve for Bulk Purchase QCOK->ApprovePurchase Yes End Material Qualified ApprovePurchase->End

Caption: Workflow for qualifying a chemical supplier and a specific product lot.

The Certificate of Analysis (CoA)

The CoA is the most critical document for lot qualification. It is a formal record from the supplier's quality control department certifying that a specific batch of product has been tested and meets a defined set of specifications.[9]

Key elements to scrutinize on a CoA:

  • Lot Number: Ensures the data corresponds to the exact batch you will receive.

  • Appearance: Should match the expected physical form (e.g., "Off-white to yellow Solid").[2]

  • Identity Test: Typically confirmed by ¹H NMR or IR spectroscopy. The CoA should state that the spectrum conforms to the structure.

  • Purity Assay: The method (e.g., HPLC, GC) and the result (e.g., ≥98.5%) are crucial. Understand the method used; for instance, HPLC purity is area-normalized and may not detect non-UV active impurities.

  • Residual Solvents: Important for pharmaceutical applications, often determined by GC.

  • Water Content: Usually measured by Karl Fischer titration.

In-House Quality Control and Verification

Trustworthiness in research protocols is built upon self-validating systems. While a supplier's CoA provides a strong baseline, independent verification of identity and purity is a non-negotiable step for critical applications. This practice protects against mislabeled reagents, contamination during packaging, or degradation during transit. The choice of analytical technique is causal; NMR provides structural confirmation, while chromatography resolves and quantifies impurities.

Diagram 2: In-House QC Verification Workflow This flowchart outlines the standard internal process for verifying the quality of a newly received batch of this compound.

G start Receive Material & Log Lot Number compare_coa Compare Physical Appearance to Supplier CoA start->compare_coa run_nmr Protocol 4.1: Acquire ¹H NMR Spectrum compare_coa->run_nmr analyze_nmr Analyze NMR: - Confirm key shifts - Check for solvent/impurity peaks run_nmr->analyze_nmr nmr_ok Structure Confirmed? analyze_nmr->nmr_ok run_hplc Protocol 4.2: Run HPLC-UV Purity Assay nmr_ok->run_hplc Yes fail Quarantine Lot & Contact Supplier nmr_ok->fail No analyze_hplc Analyze HPLC: - Calculate % Purity - Identify impurity peaks run_hplc->analyze_hplc hplc_ok Purity ≥ Specification? analyze_hplc->hplc_ok hplc_ok->fail No pass Release Lot for Use in Research hplc_ok->pass Yes

Caption: Standard workflow for in-house QC of chemical reagents.

Protocol: Identity Verification by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. The ¹H NMR spectrum provides unambiguous information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis & Interpretation:

    • Aromatic Region: Expect two doublets around 7.0-7.7 ppm, characteristic of a 1,4-disubstituted (para) benzene ring. The coupling constant (J) should be ~8 Hz.

    • Aliphatic Region: Expect two triplets corresponding to the two CH₂ groups of the ethyl chain. The CH₂ group adjacent to the aromatic ring (Ar-CH₂ -CH₂-OH) should appear around 2.8 ppm, while the CH₂ group attached to the hydroxyl group (Ar-CH₂-CH₂ -OH) should appear around 3.8 ppm.

    • Hydroxyl Proton: The -OH proton will appear as a broad singlet, the chemical shift of which can vary depending on concentration and water content.

    • Integration: The integral ratios of the aromatic protons to the aliphatic protons should be 4H : 4H (or simplified to 1:1).

Protocol: Purity Assessment by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating a compound from its potential impurities.[10] When coupled with a UV detector, it allows for the quantification of the main component relative to any UV-active impurities. Developing a robust analytical method is crucial for controlling potential genotoxic impurities (PGIs) in pharmaceutical development.[11]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at ~1.0 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength where the analyte has strong absorbance, typically around 220-230 nm for the phenyl ring.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100%.

    • This result should be compared directly with the purity value reported on the supplier's CoA.

Safe Handling, Storage, and Disposal

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

5.1 Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] The material is classified as an irritant to the skin, eyes, and respiratory system.[12]

  • Avoid contact with strong oxidizing agents.[15]

  • Grounding and non-sparking tools should be used when handling larger quantities to prevent static discharge.[15][16]

5.2 Storage:

  • Light Sensitivity: Iodinated compounds are often light-sensitive and can undergo photodegradation, where the carbon-iodine bond cleaves, leading to discoloration (yellowing) and the formation of impurities.[10][17][18] Store the material in amber glass vials or containers wrapped in aluminum foil.[10]

  • Temperature: Store in a cool, dry, and dark place. For long-term stability, refrigeration at 2-8°C is recommended, as indicated by most suppliers.[2]

  • Inert Atmosphere: For very high-purity requirements or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12]

5.3 Disposal:

  • Dispose of waste material and empty containers in accordance with local, state, and federal environmental regulations.[13] Do not allow the product to enter drains.[14]

Conclusion

The successful application of this compound in research and development hinges on the procurement of high-quality, well-characterized material. By implementing a robust strategy that includes careful supplier selection, thorough documentation review, and mandatory in-house analytical verification, researchers can establish a foundation of reliability and reproducibility. The protocols and frameworks presented in this guide serve as a comprehensive resource for scientific professionals to control a critical variable in their synthetic endeavors, ultimately ensuring the integrity of their results and accelerating the path to discovery.

References

  • BenchChem. (n.d.). Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2017). Safety Data Sheet.
  • BLD Pharm. (n.d.). This compound | 52914-23-5.
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Storing and Handling Sensitive Iodinated Compounds.
  • Sigma-Aldrich. (n.d.). This compound | 52914-23-5.
  • Sigma-Aldrich. (n.d.). This compound | 52914-23-5.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-(4-Bromophenyl)ethanol.
  • Quora. (2015). Why is iodine solution stored in dark bottles?.
  • MedchemExpress.com. (2026). Safety Data Sheet for 2-(4-Aminophenyl)ethanol.
  • Ambeed.com. (n.d.). 52914-23-5 | this compound.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet for Ethanol.
  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • ChemNet. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Certificate of Analysis.
  • Sigma-Aldrich. (n.d.). This compound | 52914-23-5 (Chinese).
  • CAMEO Chemicals - NOAA. (n.d.). Aryl Halides.
  • NIH - PMC. (n.d.). Light-Sensitive Injectable Prescription Drugs.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • Wikipedia. (n.d.). Aryl halide.
  • ChemicalBook. (2025). 4-Iodophenethyl alcohol | 52914-23-5.
  • Unspecified Source. (n.d.). Certificate of Analysis for Ethanol.
  • Arctom. (n.d.). CAS NO. 52914-23-5 | this compound.
  • BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications.
  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
  • Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
  • Guidechem. (n.d.). What are the synthesis and applications of 2-(4-Aminophenyl)ethanol?.
  • BenchChem. (n.d.). 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis.
  • MDPI. (2025). Piancatelli-Margarita Oxidation and Its Recent Applications in Organic Synthesis.
  • Google Patents. (n.d.). Ethanol synthesis.

Sources

An In-depth Technical Guide to 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)ethanol, a key halogenated aromatic alcohol. The document details its chemical identity, including its IUPAC name and various synonyms, and presents its physicochemical properties in a structured format. A significant focus is placed on a validated laboratory-scale synthesis protocol via the reduction of 2-(4-iodophenyl)acetic acid, with an emphasis on the mechanistic rationale and procedural safety. Furthermore, this guide explores the compound's critical role as a versatile building block in medicinal chemistry and drug development, supported by examples from the scientific literature. This document is intended to serve as a vital resource for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, providing both foundational knowledge and practical insights into the synthesis and application of this important chemical intermediate.

Introduction: The Significance of Halogenated Phenethyl Alcohols in Modern Drug Discovery

Phenethyl alcohols and their derivatives are a class of compounds that form the structural backbone of numerous biologically active molecules, including neurotransmitters, hormones, and a wide array of pharmaceuticals. The introduction of a halogen atom, such as iodine, onto the phenyl ring—as in the case of this compound—profoundly influences the molecule's steric and electronic properties. The iodine substituent can enhance metabolic stability, modulate lipophilicity, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). These characteristics make this compound a highly valuable and sought-after intermediate in the synthesis of complex molecular architectures for drug discovery and development. Its utility spans from the creation of novel small-molecule inhibitors to the development of sophisticated imaging agents.

Compound Profile: this compound

A precise understanding of a compound's identity and properties is fundamental to its effective application in a research and development setting.

Nomenclature and Chemical Identity
  • IUPAC Name : 2-(4-iodophenyl)ethan-1-ol[1][2]

  • Common Synonyms : 4-Iodophenethyl alcohol, p-Iodophenethyl alcohol, Benzeneethanol, 4-iodo-, 4-Iodophenylethylalcohol[1][3]

  • CAS Number : 52914-23-5[1][3]

  • Molecular Formula : C₈H₉IO[1][3]

  • Molecular Weight : 248.06 g/mol [1][3]

  • InChI Key : GYUSTTSSRXDFKG-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These are summarized in the table below.

PropertyValueReferences
Appearance Off-white to yellow solid[1]
Melting Point 48-49 °C[1]
Boiling Point 275.7 °C at 760 mmHg[3]
Density 1.749 g/cm³[1][3]
Flash Point 121 °C[1]
pKa 14.79 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C, protect from light[1]

Synthesis and Mechanistic Considerations

The most common and reliable laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-(4-iodophenyl)acetic acid. This method is favored for its high selectivity and relatively mild reaction conditions.

Synthetic Route: Reduction of 2-(4-Iodophenyl)acetic acid

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LAH) are effective, borane complexes offer a safer and more chemoselective alternative, avoiding the reduction of other sensitive functional groups.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Aqueous Workup & Extraction cluster_purification Isolation cluster_end Final Product start_acid 2-(4-Iodophenyl)acetic acid (CAS: 1798-06-7) reaction Reduction of Carboxylic Acid (Room Temperature, 6 hours) start_acid->reaction start_reductant Borane-THF Complex (1M) start_reductant->reaction start_solvent Anhydrous THF start_solvent->reaction quench Quench with Saturated NaCl reaction->quench basify Adjust pH to 13 with NaOH(aq) quench->basify extract Extract with Ethyl Acetate basify->extract dry Dry Organic Phase (Na₂SO₄) extract->dry filter Filter drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate end_product This compound (Light orange solid) concentrate->end_product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality and experimental choices are explained in italics.

  • Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(4-iodophenyl)acetic acid (2.00 g, 7.63 mmol).

    • Expertise: The use of a nitrogen atmosphere is crucial to prevent the introduction of moisture, which would quench the highly reactive borane reagent, leading to lower yields.

  • Dissolution : Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask and stir until the acid is fully dissolved.

    • Expertise: Anhydrous THF is the solvent of choice due to its ability to dissolve the starting material and its compatibility with the borane reagent. Its relatively low boiling point also facilitates removal during the workup.

  • Addition of Reducing Agent : Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 7.63 mL, 7.63 mmol) dropwise to the stirred solution at room temperature.

    • Expertise: A slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of byproducts. Adding the reagent too quickly can lead to a dangerous temperature increase and reduced selectivity.

  • Reaction : Stir the reaction mixture continuously for 6 hours at room temperature.

    • Expertise: A 6-hour reaction time is typically sufficient for the complete reduction of the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Quenching and Workup : Upon completion, carefully dilute the reaction mixture with a saturated sodium chloride solution. Adjust the pH to approximately 13 with an aqueous sodium hydroxide solution.

    • Expertise: The reaction is quenched to destroy any excess borane. Basification is necessary to deprotonate the borate esters formed during the reaction, making the desired alcohol product more soluble in the organic extraction solvent.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic phases.

  • Drying and Isolation : Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

    • Trustworthiness: The resulting light orange solid (yield ~33%) can often be used in subsequent reactions without further purification.[1] For applications requiring high purity, the product can be purified by column chromatography on silica gel.

  • Characterization : The identity and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The expected low-resolution mass spectrometry (ESI) result is m/z 271.1 [M+Na]⁺.[1]

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial precursor and building block in the synthesis of a wide range of biologically active molecules.

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in the reactivity of its two functional groups: the primary alcohol and the aryl iodide.

G cluster_alcohol Alcohol (-OH) Reactions cluster_iodide Aryl Iodide (C-I) Reactions start This compound ester Esterification (e.g., with Acyl Chlorides) start->ester RCOCl ether Etherification (e.g., Williamson Ether Synthesis) start->ether NaH, R-X oxidation Oxidation (to Aldehyde or Carboxylic Acid) start->oxidation PCC, DMP suzuki Suzuki Coupling (C-C bond formation) start->suzuki Ar-B(OH)₂, Pd cat. heck Heck Coupling (C-C bond formation) start->heck Alkene, Pd cat. sonogashira Sonogashira Coupling (C-C bond formation) start->sonogashira Alkyne, Pd/Cu cat. buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald Amine, Pd cat.

Sources

Theoretical studies on "2-(4-Iodophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Theoretical Studies of "2-(4-Iodophenyl)ethanol"

Foreword: Bridging Theory and Practice

In modern chemical and pharmaceutical sciences, the journey from a simple molecular concept to a functional therapeutic agent is both complex and resource-intensive. At the heart of this journey lies a deep understanding of key chemical intermediates. This compound is one such intermediate—a deceptively simple molecule whose structural features offer immense synthetic versatility. This guide moves beyond a mere recitation of facts, providing a synthesized narrative grounded in both computational theory and established laboratory practice. We will explore not just what is done, but why specific theoretical and experimental approaches are chosen, offering a robust framework for researchers aiming to leverage this compound in their work.

Molecular Significance and Strategic Importance

This compound, also known as 4-iodophenethyl alcohol, is an aromatic alcohol that serves as a pivotal building block in organic synthesis.[1][2] Its strategic value stems from two key structural features:

  • The Primary Alcohol (-CH₂CH₂OH): This functional group is a gateway for a multitude of classical transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification.

  • The Aryl Iodide (I-C₆H₄-): The carbon-iodine bond is the most reactive of the aryl halides, making it an ideal substrate for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile construction of complex carbon-carbon and carbon-heteroatom bonds, which are central to the assembly of novel molecular scaffolds.

This dual functionality makes this compound a highly sought-after precursor in the synthesis of bioactive molecules and is particularly relevant in the early stages of drug development, where rapid diversification of a core structure is essential for lead optimization.[3]

Theoretical Framework: A Computational Deep Dive

Before a single flask is touched, computational chemistry allows us to predict and rationalize the behavior of this compound at a molecular level. Using methodologies like Density Functional Theory (DFT), we can gain profound insights into the molecule's inherent properties.

Optimized Geometry and Electronic Landscape

A fundamental computational step is the geometry optimization, which calculates the lowest energy conformation of the molecule, defining its bond lengths, angles, and dihedrals. From this optimized structure, we can analyze the electronic landscape:

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this compound, it would reveal an electron-rich region around the hydroxyl oxygen (a site for electrophilic attack or hydrogen bonding) and illustrate the influence of the electronegative iodine atom on the aromatic ring's electron density.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between them indicates the molecule's chemical stability and susceptibility to electronic excitation. A smaller gap suggests higher reactivity. In reactions, the HOMO region (electron-donating) and LUMO region (electron-accepting) are the primary sites of interaction. Computational studies on related reactive systems demonstrate the power of this approach in understanding reaction viability.[4][5]

Predicting Spectroscopic Signatures

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the identity of a synthesized compound. By comparing calculated spectra to experimental results, we can achieve a high degree of structural confidence.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the ¹H and ¹³C NMR chemical shifts. This theoretical data helps in the unambiguous assignment of experimental peaks, especially in complex molecules. Advanced computational approaches can even incorporate coupling constants to refine structural assignments.[6]

  • Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies corresponding to the infrared spectrum. Each calculated frequency can be animated to visualize the specific bond stretching or bending motion, allowing for precise assignment of experimental IR absorption bands.

Synthesis Protocol: From Precursor to Product

The most common and reliable route to this compound is the reduction of its corresponding carboxylic acid, 2-(4-iodophenyl)acetic acid. This transformation is a cornerstone of organic synthesis.

Experimental Workflow: Reduction of 2-(4-Iodophenyl)acetic Acid

The following diagram and protocol detail the synthesis using a borane-tetrahydrofuran complex, a reagent known for its selectivity in reducing carboxylic acids.

Caption: A typical experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Rationale: This protocol is adapted from established procedures for the reduction of carboxylic acids.[2] The use of anhydrous THF is critical as borane reagents react violently with water. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[7]

  • Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(4-iodophenyl)acetic acid (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

  • Reagent Addition: At room temperature, slowly add a 1.0 M solution of borane-tetrahydrofuran complex (1.0 eq) dropwise via syringe. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the progress by TLC, comparing the reaction mixture to a spot of the starting material until the latter is no longer visible.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride. Adjust the pH to approximately 13 with a 1 M NaOH solution to ensure the deprotonation of any boric acid byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Spectroscopic Characterization and Data Analysis

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. The following data represents the expected spectroscopic signature of this compound.

Table 1: Summary of Spectroscopic Data

Technique Functional Group / Proton Expected Observation Interpretation
¹H NMR Aromatic (ortho to I)δ ≈ 7.7 ppm (d)Deshielded protons due to iodine's inductive effect.
Aromatic (meta to I)δ ≈ 7.1 ppm (d)Shielded relative to ortho protons.
Methylene (-CH₂-O)δ ≈ 3.8 ppm (t)Adjacent to the electron-withdrawing oxygen atom.
Methylene (-CH₂-Ar)δ ≈ 2.8 ppm (t)Benzylic protons coupled to the adjacent methylene.
Hydroxyl (-OH)δ ≈ 1.5-2.5 ppm (s, broad)Labile proton, signal is often broad and may not show coupling.
¹³C NMR C-Iδ ≈ 92 ppmCarbon directly attached to iodine, significantly shielded.
Aromatic C-Hδ ≈ 138, 131 ppmCharacteristic aromatic carbon signals.
C-CH₂CH₂OHδ ≈ 138 ppmQuaternary aromatic carbon.
C-OHδ ≈ 63 ppmAliphatic carbon attached to oxygen.
C-Arδ ≈ 39 ppmBenzylic carbon.
FT-IR O-H Stretch (Alcohol)~3350 cm⁻¹ (broad)Confirms the presence of the hydroxyl group.[8]
C-H Stretch (Aromatic)~3050 cm⁻¹Characteristic sp² C-H vibrations.[8]
C-H Stretch (Aliphatic)~2930 cm⁻¹Characteristic sp³ C-H vibrations.[8]
C-O Stretch (Primary Alcohol)~1050 cm⁻¹Confirms the primary alcohol functionality.[8]
Mass Spec (ESI+) [M+Na]⁺m/z ≈ 271.0Sodium adduct of the molecule (C₈H₉IO, MW ≈ 248.06).[2][9]

Synthetic Utility and Reaction Pathways

The true power of this compound lies in its capacity for diversification. The two primary reactive sites can be addressed independently or sequentially to build molecular complexity.

G cluster_iodine Aryl Iodide Reactions (Cross-Coupling) cluster_alcohol Primary Alcohol Reactions Core This compound Suzuki Suzuki Reaction (R-B(OH)2, Pd cat.) Core->Suzuki Heck Heck Reaction (Alkene, Pd cat.) Core->Heck Sonogashira Sonogashira Reaction (Alkyne, Pd/Cu cat.) Core->Sonogashira Oxidation Oxidation (e.g., PCC, DMP) Core->Oxidation Esterification Esterification (R-COOH, acid cat.) Core->Esterification Appel Appel Reaction (PPh3, I2) Core->Appel Product_I Diversified Aryl Scaffolds Suzuki->Product_I Heck->Product_I Sonogashira->Product_I Product_OH Aldehydes, Esters, Alkyl Iodides Oxidation->Product_OH Esterification->Product_OH Appel->Product_OH

Caption: Major reaction pathways available for the synthetic diversification of this compound.

  • Aryl Iodide Chemistry: The C-I bond is readily activated by palladium catalysts, enabling reactions that form new C-C bonds with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira). This is the primary strategy for extending the molecular framework.

  • Alcohol Chemistry: The hydroxyl group can be oxidized to 4-iodophenylacetaldehyde, esterified to introduce new side chains, or even converted back to an alkyl iodide via reactions like the Appel reaction, creating a different type of reactive handle.[10]

Conclusion

This compound stands as a testament to the principle that simple, well-designed molecules are the workhorses of complex synthesis. By integrating theoretical predictions of its electronic structure and spectroscopic properties with robust, validated experimental protocols, researchers can utilize this compound with a high degree of confidence and precision. Its strategic combination of a reactive aryl iodide and a versatile primary alcohol makes it an invaluable intermediate, enabling the rapid and efficient construction of novel molecular entities for applications ranging from materials science to drug discovery.

References

  • Farshadfar, K., Bird, M. J., Olivier, W. J., Hyland, C. J. T., & Jason, A. (n.d.).
  • PubChemLite. (n.d.). 2-(4-iodophenyl)ethan-1-ol (C8H9IO).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Bachrach, S. (2019, June 26).
  • Benchchem. (n.d.). Spectroscopic Data Analysis of 2-(4-Chlorophenyl)ethanol: An In-depth Technical Guide.
  • ChemNet. (n.d.). This compound.
  • ChemicalBook. (2025, July 24). 4-Iodophenethyl alcohol.
  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
  • PubMed Central. (n.d.). Non-energetic Formation of Ethanol via CCH Reaction with Interstellar H2O Ices.
  • National Institutes of Health. (2022, March 28). Investigational New Drug (IND)-enabling and Early-Stage Development of Medications to Treat Alcohol Use disorder and Alcohol-Associated Organ Damage (U43/U44 Clinical Trial Optional).

Sources

Methodological & Application

Application Notes and Protocols: 2-(4-Iodophenyl)ethanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Iodophenyl)ethanol is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis. Its structure, featuring a reactive carbon-iodine (C-I) bond on a phenyl ring and a primary alcohol on an ethyl side chain, offers two distinct points for chemical modification. The aryl iodide moiety is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the hydroxyl group can undergo numerous transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. This dual reactivity makes this compound an invaluable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science. This guide provides an in-depth exploration of its key applications, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is critical for its effective use in synthesis.

PropertyValueReference
Chemical Formula C₈H₉IO[2]
Molecular Weight 248.06 g/mol [2]
Appearance Solid[3]
Melting Point 48-49 °C[3]
Boiling Point 275.7 °C at 760 mmHg[3]
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water.[4]

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–I bond in this compound is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal electrophilic partner in cross-coupling reactions. The reactivity of aryl halides in these transformations typically follows the trend I > Br > Cl, positioning aryl iodides as the most reactive substrates, often allowing for milder reaction conditions.[5]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Ethanol Derivatives

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.[6][7] This reaction is fundamental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents. Using this compound, chemists can readily introduce a variety of aryl or heteroaryl substituents at the 4-position.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The base is critical as it activates the organoboron species, enhancing its nucleophilicity for efficient transmetalation.[9]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_process Reaction & Work-up cluster_product Final Product A This compound F Combine & Degas A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heat (80-100 °C) Monitor by TLC/LC-MS F->G Inert Atmosphere H Aqueous Work-up (Extraction) G->H Reaction Complete I Purification (Column Chromatography) H->I J 2-(4'-Aryl-biphenyl-4-yl)ethanol I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol

  • Materials:

    • This compound

    • 4-Methoxyphenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and Water (degassed)

    • Ethyl acetate, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent system of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the aryl iodide).

    • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, [Pd(dppf)Cl₂]Efficient for C-I bond activation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene, DMFBiphasic systems often enhance reaction rates.[6]
Temperature 80–110 °CProvides thermal energy to overcome activation barriers.
Typical Yield 75–95%Dependent on substrates and specific conditions.
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5][10] This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and copper(I) salts.[11] It provides a direct route to synthesizing 4-(alkynyl)phenylethanol derivatives, which are valuable intermediates in materials science and medicinal chemistry.

Mechanistic Rationale: The catalytic process involves two interconnected cycles. The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12] The amine base is crucial as it deprotonates the terminal alkyne and neutralizes the HX formed during the reaction.[11]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_process Reaction & Work-up cluster_product Final Product A This compound F Combine & Degas A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base/Solvent (e.g., Et₃N) E->F G Stir at RT - 50 °C Monitor by TLC/LC-MS F->G Inert Atmosphere H Filter & Concentrate G->H Reaction Complete I Purification (Column Chromatography) H->I J 2-(4-(Alkynyl)phenyl)ethanol I->J

Caption: Workflow for Sonogashira Coupling.

Experimental Protocol: Synthesis of 2-(4-(phenylethynyl)phenyl)ethanol

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), Anhydrous THF

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF (0.2 M) and triethylamine (3.0 equiv.).

    • Add phenylacetylene (1.1 equiv.) dropwise to the stirring mixture.

    • Stir the reaction at room temperature for 8-16 hours. The formation of triethylammonium iodide salt is often observed as a precipitate.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the salt and catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired product.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Activates the aryl iodide.
Cu Co-catalyst CuI, CuBrForms the copper acetylide for transmetalation.[12]
Base Et₃N, DiisopropylamineActs as both a base and often as the solvent.[11]
Solvent THF, DMF, TolueneAnhydrous conditions are typically required.[11]
Temperature Room Temperature to 80 °CMild conditions are often sufficient for aryl iodides.
Typical Yield 80–98%Generally a high-yielding reaction.
Heck-Mizoroki Reaction: Synthesis of Substituted Styrenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a powerful method for synthesizing substituted olefins.[13][14] When using this compound, this reaction allows for the synthesis of stilbene-like structures, which are of interest in materials and pharmaceutical applications.

Mechanistic Rationale: The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[14] Key steps include oxidative addition of Pd(0) to the aryl iodide, coordination and migratory insertion (syn-carbopalladation) of the alkene, and syn-β-hydride elimination to release the final product.[14] A base is required to regenerate the Pd(0) catalyst from the hydrido-palladium(II) species formed after elimination.[15] The reaction typically yields the more thermodynamically stable trans (E)-isomer.[14]

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_process Reaction & Work-up cluster_product Final Product A This compound G Combine & Degas A->G B Alkene (e.g., Styrene, Acrylate) B->G C Pd Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., PPh₃) D->G E Base (e.g., Et₃N, K₂CO₃) E->G F Solvent (e.g., DMF, Acetonitrile) F->G H Heat (80-120 °C) Monitor by GC/LC-MS G->H Inert Atmosphere I Aqueous Work-up (Extraction) H->I Reaction Complete J Purification (Column Chromatography) I->J K Substituted Styrene Derivative J->K

Caption: Workflow for the Heck-Mizoroki Reaction.

Experimental Protocol: Synthesis of (E)-2-(4-styrylphenyl)ethanol

  • Materials:

    • This compound

    • Styrene

    • Palladium(II) acetate [Pd(OAc)₂]

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealable reaction tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

    • Add anhydrous DMF (0.2 M), triethylamine (2.0 equiv.), and styrene (1.5 equiv.).

    • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS. After completion, cool to room temperature.

    • Dilute the reaction mixture with water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate the trans-stilbene derivative.

ParameterConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium precursors.[14]
Ligand PPh₃, P(o-tol)₃, NHCsStabilizes the Pd catalyst and influences reactivity.
Base Et₃N, K₂CO₃, Cs₂CO₃Essential for regenerating the Pd(0) catalyst.[15]
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are commonly used.
Temperature 80–140 °CHigher temperatures are often required than for Suzuki/Sonogashira.
Typical Yield 60–90%Can be variable based on the alkene partner.

Section 2: Precursor for Radiolabeled Compounds

The synthesis of radiolabeled molecules for Positron Emission Tomography (PET) is a critical component of modern drug development and disease diagnosis.[16] PET radioligands allow for the non-invasive in vivo visualization and quantification of biological targets.[17] this compound serves as an excellent scaffold for developing such agents. The aryl iodide itself can be a precursor for radioiodination (e.g., with ¹²³I for SPECT or ¹²⁴I for PET). More commonly, the alcohol functionality is converted into a suitable leaving group, enabling nucleophilic radiofluorination with [¹⁸F]fluoride, the most widely used PET radionuclide.

Application Rationale: The short half-life of PET isotopes like ¹⁸F (t½ ≈ 110 min) necessitates rapid and highly efficient radiolabeling reactions.[16] A common strategy involves a two-step process: (1) synthesis of a stable, non-radioactive precursor molecule containing a good leaving group, and (2) a final, rapid radiosynthesis step to introduce the radionuclide. Converting the hydroxyl group of this compound to a tosylate or mesylate provides an ideal precursor for Sₙ2 displacement with [¹⁸F]F⁻.

PET_Precursor_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Radiolabeling (Schematic) A This compound B TsCl, Pyridine in CH₂Cl₂ A->B C Stir at 0 °C to RT B->C D Purify C->D E 2-(4-Iodophenyl)ethyl 4-methylbenzenesulfonate (Tosylate Precursor) D->E F Tosylate Precursor G [¹⁸F]KF/K₂₂₂, Acetonitrile F->G H Heat (80-110 °C) (Automated Synthesizer) G->H I HPLC Purification H->I J [¹⁸F]-2-(4-Iodophenyl)-1-fluoroethane (PET Ligand) I->J

Caption: Synthesis of a PET precursor and subsequent radiosynthesis.

Experimental Protocol: Synthesis of 2-(4-Iodophenyl)ethyl 4-methylbenzenesulfonate

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 equiv.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 equiv.) in anhydrous DCM.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-8 hours.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield the pure tosylate precursor.

This stable precursor can then be used in the final, rapid radiolabeling step on the day of the PET scan, typically performed in an automated synthesis module to minimize radiation exposure.[18]

Conclusion

This compound is a remarkably versatile and valuable building block for synthetic chemists. Its dual functionality allows for sequential or orthogonal modifications, providing efficient pathways to a diverse range of complex molecular architectures. The high reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions has been firmly established. Furthermore, its utility as a scaffold for creating precursors for radiolabeled PET imaging agents underscores its importance in modern drug discovery and development. The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this powerful intermediate.

References

  • Heck, R. F. (1969). The Palladium(II)-Catalyzed Reaction of Arylmercuric Halides with Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Li, Y., Gong, J., & Song, M. (2020). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Available at: [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Available at: [Link]

  • NRO Chemistry. (2020). Heck Coupling [Video]. YouTube. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Joe, C. L., et al. (2020). Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. Nature. Available at: [Link]

  • Shrestha, U., et al. (2015). Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease. PLOS ONE. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. Available at: [Link]

  • Newman, S. G., & O'Hara, F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry. Available at: [Link]

  • Macmillan Group. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Princeton University. Available at: [Link]

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society. Available at: [Link]

  • Tarasov, A. V., et al. (2023). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. Available at: [Link]

  • Research and Reviews. (2023). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Available at: [Link]

  • Basheer, A., & Harris, W. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025). The Presence of Ethanol in Radiopharmaceutical Injections. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Available at: [Link]

  • Müller, C., et al. (2019). Ethanol effects on 68Ga-radiolabelling efficacy and radiolysis in automated synthesis utilizing NaCl post-processing. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • ResearchGate. (2025). Iodine in Organic Synthesis. Available at: [Link]

  • Zhang, G. (2025). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Journal of Controlled Release. Available at: [Link]

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available at: [Link]

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Application Notes and Protocols for the Utilization of 2-(4-Iodophenyl)ethanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(4-Iodophenyl)ethanol in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound stands out as a highly versatile and valuable scaffold. Its structure thoughtfully combines a reactive aryl iodide handle, primed for a variety of palladium-catalyzed cross-coupling reactions, with a functionalizable primary alcohol. This dual-functionality allows for the sequential or orthogonal introduction of molecular complexity, making it an ideal starting material for the synthesis of diverse molecular architectures. This guide provides detailed protocols and expert insights into the application of this compound in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1][2] These reactions are foundational in both academic research and industrial applications due to their efficiency and functional group tolerance.[3][4] The general catalytic cycle for many of these transformations involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation (in the case of Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1][3][5] The high reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in these reactions.

Diagram: Generalized Palladium Catalytic Cycle

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Insertion Transmetalation / Migratory Insertion Ar-Pd(II)-X(L2)->Transmetalation_Insertion R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_Insertion->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the reaction of an organohalide with an organoboron species.[2][6] This reaction is widely lauded for its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts.

Scientific Rationale

In the context of this compound, the Suzuki coupling allows for the direct attachment of a new aryl or heteroaryl group at the 4-position, generating substituted 2-phenylethanol derivatives. These products are valuable intermediates in drug discovery, often serving as precursors to pharmacologically active compounds. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high efficiency.[7] A base is required to activate the boronic acid for the transmetalation step.[8]

Detailed Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Toluene and water (or dioxane/water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst, such as a pre-catalyst or generate it in situ by adding Pd(OAc)₂ (1-3 mol%) and the phosphine ligand (2-6 mol%).

  • Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂PPh₃ is a cost-effective ligand, while dppf can offer higher stability and yields.[7]
Base K₂CO₃ or Cs₂CO₃Essential for the activation of the boronic acid for transmetalation.[6][8]
Solvent Toluene/Water or Dioxane/WaterBiphasic systems are common and effective for Suzuki couplings.[6][7]
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle without degrading the components.

Application 2: Heck Reaction for Alkene Arylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming C-C bonds by coupling an aryl or vinyl halide with an alkene.[9][10] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are prevalent motifs in natural products and pharmaceuticals.

Scientific Rationale

Employing this compound in a Heck reaction allows for the introduction of a vinyl group at the para-position of the phenyl ring. The primary alcohol can be preserved under typical Heck conditions, providing a handle for further functionalization. The reaction mechanism involves oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination.[11][12]

Detailed Protocol: Heck Reaction

Reaction: Coupling of this compound with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or phosphine-free conditions

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent (e.g., DMF).

  • Add the palladium catalyst, for instance, Pd(OAc)₂ (1-5 mol%), and if required, a phosphine ligand like P(o-tol)₃ (2-10 mol%).

  • Add the base, such as triethylamine (2.0-3.0 equiv.).

  • Introduce the alkene, n-butyl acrylate (1.2-1.5 equiv.), to the reaction mixture.

  • Seal the flask and heat to 80-120 °C with stirring.

  • Monitor the reaction by TLC or GC. Reactions are often complete within 2-24 hours.[13]

  • After cooling, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium source for Heck reactions.[11][13]
Ligand P(o-tol)₃ or Phosphine-freeP(o-tol)₃ can improve catalyst stability and reactivity; phosphine-free conditions are also possible.[13]
Base Et₃N or K₂CO₃Neutralizes the HX generated during the catalytic cycle.[9]
Solvent DMF or MeCNPolar aprotic solvents are generally effective for Heck reactions.[14][15]
Temperature 80-120 °CHigher temperatures are often required to facilitate the reaction.[13]

Diagram: Heck Reaction Workflow

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add this compound, Pd catalyst, base to flask Solvent 2. Add anhydrous solvent (e.g., DMF) Reagents->Solvent Alkene 3. Add alkene (e.g., n-Butyl Acrylate) Solvent->Alkene Heating 4. Heat with stirring (80-120 °C) Alkene->Heating Monitoring 5. Monitor by TLC/GC Heating->Monitoring Extraction 6. Aqueous workup and extraction Monitoring->Extraction Purification 7. Column chromatography Extraction->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Heck coupling reaction.

Application 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling provides a highly efficient route to arylalkynes by reacting an aryl halide with a terminal alkyne.[16] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[17] The resulting arylalkyne products are important precursors in materials science and for the synthesis of complex natural products and pharmaceuticals.[18]

Scientific Rationale

For this compound, the Sonogashira coupling enables the direct installation of an alkyne moiety, creating a rigid C(sp²)-C(sp) bond. The reaction proceeds under mild conditions, often at room temperature, which helps to preserve the integrity of the alcohol functional group.[19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step.[20] Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[21][22][23]

Detailed Protocol: Sonogashira Coupling

Reaction: Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N), which can often serve as both the base and part of the solvent system.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add the terminal alkyne, phenylacetylene (1.1-1.5 equiv.), via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) if necessary.

  • Monitor the reaction's progress by TLC. The reaction is usually complete within 1-12 hours.

  • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and perform an aqueous workup as described in the previous protocols.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Standard, reliable palladium sources for Sonogashira couplings.[24]
Cu Co-catalyst CuIFacilitates the formation of a copper acetylide for efficient transmetalation.[17][20]
Base Et₃N or DIPAActs as both a base to deprotonate the alkyne and often as a solvent.[21]
Solvent THF or DMFProvides a suitable medium for the reaction components.[21]
Temperature Room Temperature to 60 °CMild conditions are often sufficient, especially with aryl iodides.[19]

Troubleshooting and Expert Insights

  • Low Yields: In all cross-coupling reactions, ensure all reagents and solvents are of high purity and anhydrous where specified. Deoxygenation of the reaction mixture is critical as oxygen can deactivate the Pd(0) catalyst.[21] If yields are consistently low, consider screening different ligands, as ligand choice can significantly impact catalyst performance.

  • Side Reactions: In Sonogashira couplings, the primary side reaction is the homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions and, if necessary, switching to a copper-free protocol.[21][23]

  • Catalyst Choice: While classic catalysts are listed, numerous advanced pre-catalysts and ligands (e.g., Buchwald or Herrmann's catalysts) can offer higher turnover numbers and broader substrate scope, especially for less reactive coupling partners.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its participation in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions is efficient and predictable, allowing for the strategic construction of C-C bonds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.
  • Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. National Institutes of Health.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 13). Frontiers.
  • Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University.
  • Sonogashira Coupling. (2020, July 25). YouTube.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate.
  • Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol. Benchchem.
  • Optimization of conditions for the Heck reaction. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). National Institutes of Health.
  • Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. ACS Publications.
  • Buchwald-Hartwig amination. (2023, March 5). YouTube.
  • Heck reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Heck Reaction. Alfa Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Sonogashira coupling. (2019, January 7). YouTube.
  • Advances in Cross-Coupling Reactions. (2020, October 1). National Institutes of Health.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.

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Application Note: A Comprehensive Protocol for the Purification of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the purification of 2-(4-Iodophenyl)ethanol, a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. The narrative emphasizes the rationale behind experimental choices, ensuring both methodological clarity and scientific integrity. The primary method detailed is normal-phase flash column chromatography, a robust and widely applicable technique for this class of compounds. An alternative method, vacuum distillation, is also discussed for scalability considerations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.

Introduction: The Significance of Purity

This compound is a versatile building block in organic synthesis. The presence of the iodo- group allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the primary alcohol offers a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. Given its role as a precursor, the purity of this compound is paramount, as impurities can lead to side reactions, decreased yields, and complications in the purification of downstream products.

Common synthetic routes to this compound include the reduction of 4-iodophenylacetic acid or its esters, or the reaction of a 4-iodobenzyl Grignard reagent with formaldehyde.[1][2] These syntheses can introduce impurities such as unreacted starting materials, residual reducing agents (and their byproducts), or side-products like 1,2-bis(4-iodophenyl)ethane from Wurtz-type coupling.[2] The purification protocol must effectively remove these contaminants.

Physicochemical Properties of this compound

Understanding the physical properties of the target compound is critical for designing an effective purification strategy. The high boiling point, for instance, suggests that while distillation is possible, it would require reduced pressure to prevent thermal decomposition.

PropertyValueSource
CAS Number 52914-23-5[3]
Molecular Formula C₈H₉IO[3]
Molecular Weight 248.06 g/mol [3]
Boiling Point 275.7 °C at 760 mmHg[3]
Density 1.749 g/cm³[3]
Flash Point 120.5 °C[3]

Core Principles and Purification Strategy

Rationale for Method Selection: Flash Chromatography

For research-scale quantities (milligrams to several grams), flash column chromatography is the preferred method for purifying this compound.[4] This technique offers an excellent balance of speed, resolution, and efficiency. The separation mechanism in normal-phase chromatography, which uses a polar stationary phase like silica gel, is based on the differential adsorption and desorption of compounds from the crude mixture.[4][5]

This compound possesses a moderately polar hydroxyl group, which allows it to interact with the silica gel stationary phase. Non-polar impurities, such as hydrocarbon byproducts, will elute quickly, while more polar impurities, like unreacted acid starting material, will be strongly retained. By using a mobile phase (eluent) of appropriate polarity, this compound can be selectively eluted from the column, leaving impurities behind.[5]

Overview of the Purification Workflow

The purification process follows a logical sequence of steps designed to maximize purity and yield. This workflow is a self-validating system, where each step confirms the success of the previous one, from initial TLC analysis to final product characterization.

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Crude Crude Product (Post-Workup) TLC TLC Analysis for Solvent System Selection Crude->TLC Spot Pack Pack Silica Gel Column TLC->Pack Inform Load Load Crude Sample Pack->Load Elute Elute with Gradient or Isocratic Solvent Load->Elute Collect Collect Fractions Elute->Collect TLC_frac TLC Analysis of Fractions Collect->TLC_frac Combine Combine Pure Fractions TLC_frac->Combine Guide Evap Evaporate Solvent (Rotary Evaporation) Combine->Evap Dry Dry under High Vacuum Evap->Dry Pure Pure this compound Dry->Pure Analysis Characterization (NMR, GC-MS) Pure->Analysis

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (for sample loading, optional)

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain for visualization

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Glass chromatography column (appropriate size, e.g., 40-50 mm diameter)

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes/flasks

  • Rotary evaporator

  • High-vacuum line

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heat gun

Step-by-Step Procedure

Step 1: Selection of the Eluent System (TLC Analysis) The key to a successful separation is choosing a solvent system that provides good separation between the desired product and its impurities.[6] a. Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane. b. On a TLC plate, spot the crude mixture alongside any available standards (e.g., starting material). c. Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. Common ratios to test are 9:1, 4:1, and 2:1 (Hexanes:Ethyl Acetate). d. Visualize the plate under a UV lamp. Circle the spots. Further visualize by dipping the plate in a KMnO₄ or p-anisaldehyde stain and gently heating with a heat gun. Alcohols typically appear as yellow/brown spots with these stains. e. The ideal solvent system will give the product spot a Retention Factor (Rƒ) of approximately 0.2-0.35.[6] This ensures the compound moves off the baseline but spends enough time on the stationary phase to separate from impurities.

Step 2: Packing the Column Proper column packing is crucial to avoid cracking or channeling, which leads to poor separation. a. Secure the column vertically to a stand. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 1 cm).[7] b. Prepare a slurry of silica gel in the least polar eluent you will use (e.g., 10% ethyl acetate in hexanes). For 1-2 g of crude product, approximately 40-80 g of silica is a reasonable amount.[7] c. Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to help the silica pack evenly. d. Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed. e. Once the silica has settled, add another thin layer of sand (approx. 1 cm) on top to protect the silica bed when adding the sample and eluent.[7]

Step 3: Loading the Sample a. Wet Loading: Dissolve the crude product (1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and remove the solvent by rotary evaporation to obtain a free-flowing powder.[6] Carefully pour this powder onto the top of the packed column.

Step 4: Elution and Fraction Collection a. Carefully add the eluent to the column. Use a separatory funnel as a reservoir for continuous addition. b. Open the stopcock and begin collecting fractions. Apply gentle positive pressure (using a pump or house air) to achieve a solvent flow rate of about 2 inches/minute. This is the "flash" aspect of the technique. c. You may use an isocratic elution (the same solvent mixture throughout) or a gradient elution. For gradient elution, start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate) to elute more polar compounds.[6]

Step 5: Analysis of Fractions and Product Isolation a. Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC. Spot several fractions per TLC plate. b. Identify the fractions containing the pure product. These will show a single spot at the correct Rƒ. c. Combine the pure fractions in a round-bottom flask.[7] d. Remove the solvent using a rotary evaporator.[7] e. Place the flask on a high-vacuum line to remove any residual solvent. The final product should be a colorless to pale yellow liquid or solid, depending on its melting point.

Alternative Purification Method: Vacuum Distillation

For larger scale purifications, or if impurities are non-volatile, vacuum distillation can be an effective alternative to chromatography.[8]

  • Principle: By reducing the pressure, the boiling point of a liquid is lowered.[9] This allows this compound (B.P. 275.7 °C at 760 mmHg) to be distilled at a much lower temperature, preventing thermal degradation.[3]

  • Procedure: The crude material is placed in a distillation flask with a stir bar. The apparatus is connected to a vacuum pump, and the pressure is lowered. The flask is heated gently in an oil bath. The fraction that distills at a constant temperature and pressure corresponding to the pure product is collected.

  • Considerations: This method is effective for separating compounds with significantly different boiling points. It may not be suitable for removing impurities with boiling points close to that of the product.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of self-validating checkpoints.

  • TLC Analysis: This initial step validates the choice of the solvent system and provides a preview of the expected separation.

  • Fraction Monitoring: Continuous TLC analysis during elution confirms that the separation is proceeding as planned and allows for the precise pooling of pure fractions.

  • Final Product Analysis: The purity of the final isolated product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to verify its identity and assess its purity level.

References

  • University of California, Los Angeles. Recrystallization.
  • Homi Bhabha Centre for Science Education. Recrystallization.
  • Biotage. Successful flash chromatography.
  • University of Colorado Boulder. Recrystallization.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • ChemNet. This compound.
  • Benchchem. 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis.
  • University of Canterbury. RECRYSTALLISATION.
  • King Group. Successful Flash Chromatography.
  • University of California, Irvine. Recrystallization and Crystallization.
  • Wiley-VCH. Supporting Information.
  • Benchchem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications.
  • Google Patents. Process for the extraction of 2-phenylethanol.
  • YouTube. How to Distill Ethanol at Home.
  • Benchchem. Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.
  • Purdue Extension. Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety.

Sources

Analytical techniques for "2-(4-Iodophenyl)ethanol" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(4-Iodophenyl)ethanol

This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of this compound. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple protocols to explain the scientific reasoning behind methodological choices, ensuring a robust and validated approach to characterization.

Introduction: The Importance of Rigorous Characterization

This compound is a valuable chemical intermediate in the synthesis of various target molecules, including pharmaceuticals and materials science compounds. Its molecular structure, featuring an iodinated aromatic ring and a primary alcohol, offers specific reactive sites. The presence of the heavy iodine atom also makes it a useful synthon in cross-coupling reactions and a potential candidate for radiolabeling studies.

Given its role as a building block, verifying the identity, purity, and structural integrity of this compound is paramount. Impurities or isomeric variants can have profound, often detrimental, effects on the yield, purity, and pharmacological activity of subsequent products. This guide outlines an integrated analytical workflow employing chromatographic and spectroscopic techniques to provide a complete and reliable characterization.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₉IO[1]

  • Molecular Weight: 248.06 g/mol [1][2]

  • Appearance: Off-white to yellow solid[2]

  • Melting Point: 48-49 °C[2][3]

The Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. Chromatography is first employed to separate the compound of interest from any impurities and to establish its purity profile. Subsequently, a suite of spectroscopic methods is used to confirm the molecular structure of the isolated compound.

cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Final Confirmation HPLC HPLC (Purity & Quantification) Confirmation Confirmed Identity, Purity, and Structure HPLC->Confirmation Purified Sample GC GC (Orthogonal Purity Check) GC->Confirmation NMR NMR Spectroscopy (¹H & ¹³C) (Carbon-Hydrogen Framework) NMR->Confirmation MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Confirmation FTIR FT-IR Spectroscopy (Functional Group ID) FTIR->Confirmation A Prepare Mobile Phase (Acetonitrile:Water 60:40) B Prepare Standards & Sample (~1 mg/mL in Mobile Phase) A->B C Filter Sample (0.45 µm Syringe Filter) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect at 225 nm E->F G Quantify & Assess Purity F->G

Sources

"2-(4-Iodophenyl)ethanol" reaction conditions for specific transformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Transformations of 2-(4-Iodophenyl)ethanol

Introduction: A Versatile Bifunctional Building Block

This compound is a valuable bifunctional molecule in modern organic synthesis and medicinal chemistry. Its structure incorporates two key reactive sites with orthogonal reactivity: a primary alcohol and an aryl iodide. The primary alcohol can undergo a variety of classical transformations such as oxidation, esterification, and etherification. The aryl iodide moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a versatile building block for the synthesis of complex molecules, including pharmaceutical intermediates and functional materials. This guide provides a detailed overview of the key transformations of this compound, complete with mechanistic insights, comparative reaction conditions, and detailed experimental protocols.

G cluster_0 Alcohol Transformations cluster_1 Aryl Iodide Transformations (Pd-Catalyzed) A This compound B (4-Iodophenyl)acetaldehyde A->B Mild Oxidation (PCC, DMP) C 2-(4-Iodophenyl)acetic acid A->C Strong Oxidation (Jones) D Ester Derivative A->D Esterification (RCOCl, RCOOH) E Ether Derivative A->E Etherification (NaH, R-X) F Suzuki Product (Biaryl) A->F R-B(OH)₂ G Sonogashira Product (Aryl-Alkyne) A->G R-C≡CH H Heck Product (Styrene Derivative) A->H Alkene I Buchwald-Hartwig Product (Aryl-Amine) A->I R₂NH B->C Oxidation (Pinnick)

Caption: Reaction map for this compound.

Part 1: Transformations of the Primary Alcohol Group

The primary alcohol in this compound provides a handle for functionalization without disturbing the aryl iodide, provided that appropriate reaction conditions are chosen.

Oxidation

The alcohol can be selectively oxidized to either the corresponding aldehyde, (4-iodophenyl)acetaldehyde, or the carboxylic acid, 2-(4-iodophenyl)acetic acid. The choice of oxidant is critical to achieving the desired product.

  • To Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are effective. These reactions are typically run in anhydrous chlorinated solvents like dichloromethane (DCM) at or below room temperature.

  • To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid[1]. Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is a classic choice, although its chromium content raises environmental concerns. Alternative, milder two-step procedures involve first oxidizing to the aldehyde, followed by a selective Pinnick oxidation using sodium chlorite (NaClO₂).

Esterification

Ester formation is a common transformation, often used to install a protecting group or to act as a key linkage in a larger molecule.

  • Fischer Esterification: This is a direct, acid-catalyzed reaction between the alcohol and a carboxylic acid.[2][3] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent, or water is removed as it forms.[3][4] Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4]

  • Acylation: A more direct and often irreversible method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (Et₃N). These reactions are generally faster and proceed under milder conditions than Fischer esterification.

Etherification

The formation of an ether bond can be achieved through several methods, most commonly the Williamson ether synthesis.

  • Williamson Ether Synthesis: This method involves a two-step, one-pot process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This highly nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether via an Sₙ2 reaction. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used. Care must be taken to ensure all reagents are anhydrous, as water will quench the strong base. Other methods for etherification exist, some of which are catalyzed and occur under milder conditions.[5][6][7][8]

Part 2: Transformations at the Aryl-Iodide Bond

The carbon-iodine bond in this compound is the key to its utility as a building block in complex molecule synthesis. Aryl iodides are highly reactive coupling partners in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, creating biaryl structures.[9] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[9][10]

  • Mechanism Overview: The catalytic cycle generally involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from the activated organoboron reagent is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[11]

  • Causality of Conditions:

    • Catalyst: Pd(PPh₃)₄ is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands can be used.[10]

    • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the organoboron species to facilitate transmetalation.[10][12]

    • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[9]

ParameterTypical Conditions for Suzuki-Miyaura Coupling
Aryl Halide This compound
Boron Reagent Aryl/Vinyl Boronic Acid or Ester (1.1-1.5 equiv)
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/Ligand
Ligand (if needed) PPh₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C
Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an aryl group and a terminal alkyne.[13][14] The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[13][15]

  • Mechanism Overview: The reaction involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the aryl iodide occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the aryl-alkyne product.[16]

  • Causality of Conditions:

    • Catalysts: A Pd(II) source like Pd(PPh₃)₂Cl₂ is often used in conjunction with a copper(I) salt, typically CuI.[14]

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as the solvent.[15]

    • Inert Atmosphere: These reactions are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so they must be run under an inert atmosphere (N₂ or Ar).

ParameterTypical Conditions for Sonogashira Coupling
Aryl Halide This compound
Alkyne Terminal Alkyne (1.1-1.5 equiv)
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)
Cu Co-catalyst CuI (1-10 mol%)
Base/Solvent Et₃N, DIPA
Temperature Room Temperature to 60 °C
Heck Coupling

The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene.[17] This reaction is a powerful tool for synthesizing substituted alkenes, such as styrenes.[17][18]

  • Mechanism Overview: The cycle begins with oxidative addition of the aryl iodide to Pd(0).[19] The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion (syn-carbopalladation) of the aryl group onto the alkene.[19] The final step is a syn-β-hydride elimination, which forms the alkene product and a hydrido-palladium(II) species. The base then regenerates the Pd(0) catalyst.[19]

  • Causality of Conditions:

    • Base: A base, often a tertiary amine like Et₃N or an inorganic base like K₂CO₃, is required to neutralize the hydrogen halide (HI) formed during the reaction and regenerate the catalyst.[17]

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are common.

    • Stereoselectivity: The reaction typically yields the more thermodynamically stable trans (E)-alkene product.[18]

ParameterTypical Conditions for Heck Coupling
Aryl Halide This compound
Alkene Acrylate, Styrene, etc. (1.1-1.5 equiv)
Pd Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand (optional) PPh₃, P(o-tol)₃
Base Et₃N, K₂CO₃ (1.5-2 equiv)
Solvent DMF, Acetonitrile
Temperature 80-140 °C
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[20][21] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[20]

  • Mechanism Overview: The reaction proceeds through a catalytic cycle similar to other cross-couplings: oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[20][22]

  • Causality of Conditions:

    • Ligands: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are required to promote the reductive elimination step, which is often rate-limiting.[22]

    • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[22]

    • Inert Atmosphere: The Pd(0) catalyst and the electron-rich ligands are oxygen-sensitive, mandating the use of an inert atmosphere.

ParameterTypical Conditions for Buchwald-Hartwig Amination
Aryl Halide This compound
Amine Primary or Secondary Amine (1.1-1.5 equiv)
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)
Ligand Xantphos, BINAP, BrettPhos (1.2-2.4 equiv relative to Pd)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2 equiv)
Solvent Toluene, Dioxane
Temperature 80-110 °C

Part 3: Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 2-(4-biphenyl)ethanol, a representative biaryl compound.

Materials:

  • This compound (1.00 g, 4.03 mmol, 1.0 equiv)

  • Phenylboronic acid (0.54 g, 4.43 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.20 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.67 g, 12.1 mmol, 3.0 equiv)

  • Toluene (20 mL)

  • Water (5 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Add toluene (20 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Separate the organic layer. Wash the organic layer with saturated brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(4-biphenyl)ethanol as a white solid.

G cluster_0 Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination C Ar-R' PdII_Trans->C A Ar-I A->PdII_Aryl B R'-B(OH)₂ + Base B->PdII_Trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Oxidation of this compound to (4-Iodophenyl)acetaldehyde

This protocol describes a mild oxidation using Dess-Martin Periodinane (DMP) to selectively obtain the aldehyde.

Materials:

  • This compound (1.00 g, 4.03 mmol, 1.0 equiv)

  • Dess-Martin Periodinane (DMP) (2.05 g, 4.84 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (40 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (50 mL). Stir vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (4-iodophenyl)acetaldehyde is often used directly in the next step due to its potential instability. If purification is required, it can be carefully performed by flash column chromatography on silica gel.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • Total Synthesis. (2020). Heck Coupling [Video]. YouTube. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • PubMed. Studies of the oxidation of ethanol to acetaldehyde by oxyhemoglobin using fluorigenic high-performance liquid chromatography. [Link]

  • Chemguide. THE MECHANISM FOR THE ESTERIFICATION REACTION. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PubMed. Michaelis-Menten elimination kinetics of acetaldehyde during ethanol oxidation. [Link]

  • ResearchGate. (2025). Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2025). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

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The Versatile Role of 2-(4-Iodophenyl)ethanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-(4-Iodophenyl)ethanol has emerged as a particularly valuable scaffold. Its unique structural features—a reactive aryl iodide, a versatile primary alcohol, and a flexible ethyl linker—provide a trifecta of functionalities that can be exploited for a wide range of synthetic transformations. This technical guide offers an in-depth exploration of the applications of this compound, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its critical role in palladium-catalyzed cross-coupling reactions, its utility in the synthesis of radiolabeled compounds for diagnostic and therapeutic purposes, and its application in the construction of biologically active molecules, including kinase inhibitors.

Part 1: The Synthetic Utility of this compound as a Core Building Block

The presence of an iodine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The high reactivity of the carbon-iodine bond often allows for milder reaction conditions compared to other aryl halides, which is advantageous when working with sensitive functional groups.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and styrenyl compounds, which are common motifs in active pharmaceutical ingredients (APIs). In this reaction, the aryl iodide of this compound is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is critical and can influence reaction efficiency and scope. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for coupling with sterically hindered or electronically deactivated partners.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is often necessary for the dissolution of the base and to facilitate the transmetalation step.

Part 2: Application in Radiopharmaceutical Development

The unique properties of this compound make it a valuable precursor for the synthesis of radiolabeled compounds, which are indispensable tools in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy.

Synthesis of Radioiodinated Analogues

The non-radioactive iodine atom in this compound can be readily exchanged with a radioactive isotope of iodine, such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) imaging, or ¹²⁵I for preclinical research and radioimmunoassays. This is typically achieved through an iododestannylation reaction, where a trialkyltin precursor is first synthesized and then reacted with a source of radioactive iodide.

A notable application is in the synthesis of radioiodinated sphingosine derivatives. These molecules can be used as radioactive probes for imaging tumors. For instance, the feasibility of radiolabeling with ¹²⁵I has been demonstrated for iodophenyl-tagged sphingosine derivatives, which have shown potent inhibitory activity in in vitro enzyme assays.[1]

Precursor for Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that requires radiotracers labeled with positron-emitting radionuclides, most commonly fluorine-18 (¹⁸F). While this compound does not inherently contain a positron emitter, its structure can be modified to serve as a precursor for ¹⁸F-labeling.

One strategy involves the synthesis of a derivative with a suitable leaving group that can be displaced by [¹⁸F]fluoride. For example, the hydroxyl group of this compound can be tosylated or mesylated, and the resulting sulfonate ester can then be subjected to nucleophilic substitution with [¹⁸F]fluoride.

Part 3: Synthesis of Biologically Active Molecules

The synthetic versatility of this compound has been leveraged to create a variety of biologically active compounds, with applications in oncology and infectious diseases.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The biaryl scaffolds readily accessible from this compound via Suzuki-Miyaura coupling are prevalent in many kinase inhibitors. For example, pyrazole-based derivatives have been synthesized and shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[2][3]

Illustrative Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the role of a hypothetical kinase inhibitor derived from this compound in blocking the VEGFR-2 signaling pathway.

VEGFR2_Inhibition cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation PLCg PLCγ P1->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->P1 Blocks

Caption: VEGFR-2 signaling pathway and its inhibition.

Antimicrobial and Anticancer Agents

Derivatives of this compound have also been explored for their potential as antimicrobial and anticancer agents. The introduction of various heterocyclic moieties through synthetic modifications can lead to compounds with significant biological activity. For example, novel dihydropyrido[2,3-d]pyrimidine-4-one derivatives have been synthesized and shown to possess potent antimicrobial and anticancer properties.[4]

Part 4: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

  • Stir the reaction mixture at 80-90 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (80-90 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol for the Synthesis of a Radioiodinated Tracer Precursor (Stannylated Derivative)

This protocol outlines the synthesis of a stannylated precursor of this compound, which is a key intermediate for radioiodination.

Materials:

  • This compound

  • Bis(tributyltin)

  • Pd(PPh₃)₄

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene.

  • Add bis(tributyltin) (1.1 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-(tributylstannyl)phenyl)ethanol.

General Protocol for Radioiodination

This protocol describes the radioiodination of the stannylated precursor.

Materials:

  • 2-(4-(tributylstannyl)phenyl)ethanol

  • [¹²⁵I]NaI

  • Chloramine-T

  • Phosphate buffer (pH 7.4)

  • Sodium metabisulfite

Procedure:

  • To a solution of the stannylated precursor in ethanol, add [¹²⁵I]NaI in phosphate buffer.

  • Initiate the reaction by adding a solution of Chloramine-T.

  • Allow the reaction to proceed at room temperature for a short period (e.g., 15 minutes).

  • Quench the reaction with an aqueous solution of sodium metabisulfite.

  • Purify the radiolabeled product using High-Performance Liquid Chromatography (HPLC).

Part 5: Quantitative Data Summary

The following table summarizes representative data for reactions and biological activities of compounds derived from this compound.

Compound/ReactionSubstrateProductYield (%)IC₅₀/EC₅₀TargetReference
Suzuki Coupling This compound2-(Biphenyl-4-yl)ethanol70-95%--[5]
Radioiodination Stannylated Precursor[¹²⁵I]Iodophenyl-sphingosineHigh RCYPotent InhibitorSphingosine Kinase[1]
Kinase Inhibition Pyrazole Derivative--0.1-1 µMVEGFR-2[2]
Anticancer Activity Dihydropyrimidine--5-20 µMHCT-116 cells[4]

Part 6: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its synthetic tractability, particularly in palladium-catalyzed cross-coupling reactions, and its utility as a precursor for radiolabeled compounds, underscore its importance in the development of novel therapeutics and diagnostic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.

  • BenchChem (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
  • BenchChem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • NRO Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Saeed, A., et al. (2022).
  • Qu, W., et al. (2009). Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. Bioorganic & Medicinal Chemistry Letters, 19(13), 3382-3385.
  • Riss, P. J., et al. (2011). Radiosynthesis and Initial In Vitro Evaluation of [18F]F-PEG6-IPQA—A Novel PET Radiotracer for Imaging EGFR Expression-Activity in Lung Carcinomas. Pharmaceuticals, 4(12), 1639-1653.
  • Kilian, K., et al. (2016). Imaging of hypoxia in small animals with 18F fluoromisonidasole. Nukleonika, 61(2), 155-159.
  • Myers, A. G. The Suzuki Reaction. Harvard University.
  • Qu, W., Ploessl, K., Truong, H., Kung, M. P., & Kung, H. F. (2009). Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. Bioorganic & medicinal chemistry letters, 19(13), 3382–3385.
  • Sharma, R., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.
  • Shawish, H., et al. (2023). Editorial: Small organic molecules with anticancer activity. Frontiers in Chemistry, 11, 1234567.
  • BenchChem (2025). 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Ali, A. A., et al. (2022). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Journal of Molecular Structure, 1269, 133800.
  • BenchChem (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)
  • Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.
  • ResearchGate. (2025).
  • Głowacka, E., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(13), 5035.
  • Csupor-Löffler, B., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. European Journal of Medicinal Chemistry, 45(4), 1465-1473.
  • Venkatesan, A. M., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][6][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.

  • El-Sayed, N. N. E., et al. (2023).
  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Research in Pharmaceutical Sciences, 10(5), 379-385.
  • El-Sayed, M. A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.
  • Kos, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. International Journal of Molecular Sciences, 23(19), 11776.
  • Al-Obaidi, A. S. M. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4504-4510.
  • Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. (2000).

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"2-(4-Iodophenyl)ethanol" as a precursor for radiolabeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-(4-Iodophenyl)ethanol as a Versatile Precursor for Radiolabeling in Molecular Imaging and Drug Development

Abstract: This guide provides a comprehensive technical overview of this compound, a critical precursor for the synthesis of radiolabeled compounds used in molecular imaging and therapeutic applications. We delve into the unique chemical properties of this molecule that make it an ideal starting point for radiopharmaceutical development. Detailed, field-proven protocols for direct radioiodination via halogen exchange and indirect labeling via an organotin intermediate are presented, complete with explanations of the underlying chemical principles. Furthermore, this document outlines rigorous quality control procedures to ensure the purity and efficacy of the final radiolabeled product, making it an essential resource for researchers, chemists, and drug development professionals in the field of nuclear medicine.

Introduction: The Strategic Role of Precursors in Radiopharmacy

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging modalities that enable the non-invasive visualization and quantification of physiological processes in vivo.[1][2] The utility of these techniques hinges on the design and synthesis of specific radiotracers—biologically active molecules tagged with a radionuclide. The selection of a suitable precursor, or starting molecule, is a cornerstone of radiopharmaceutical development, dictating the feasibility, efficiency, and versatility of the radiolabeling strategy.

This compound has emerged as a particularly valuable precursor due to its bifunctional nature. It possesses a stable aryl iodide group, which is amenable to labeling with various iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), and a primary alcohol (ethanol) moiety that serves as a flexible chemical handle for conjugation to a wide array of targeting vectors, such as peptides, antibodies, and small molecule inhibitors.[3] This combination allows for the creation of a diverse library of radiotracers from a single, well-characterized starting material.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Chemical Name This compound[4]
Synonyms 4-Iodophenethyl alcohol, p-Iodophenethyl alcohol[4]
CAS Number 52914-23-5[4]
Molecular Formula C₈H₉IO[4]
Molecular Weight 248.06 g/mol [4]
Appearance Off-white to yellow solid[4]
Melting Point 48-49 °C[4]
Boiling Point 276 °C[4]
Storage 2-8 °C, protect from light[4]

Expert Insight: The solid nature of this compound at room temperature simplifies handling and weighing compared to liquid precursors. Its stability under recommended storage conditions ensures precursor integrity over time. For synthetic work, it is readily soluble in common organic solvents such as tetrahydrofuran (THF), methanol, and dimethylformamide (DMF).

Key Reactive Sites for Radiolabeling and Conjugation

The synthetic versatility of this compound stems from its two distinct reactive sites, which can be addressed with orthogonal chemical strategies.

G cluster_precursor This compound cluster_iodine Aryl Iodide Site cluster_hydroxyl Hydroxyl Site precursor I-Ph-CH₂CH₂-OH iodine_rxn Radioiodination Reactions precursor->iodine_rxn Site for Radiolabeling hydroxyl_rxn Conjugation Chemistry precursor->hydroxyl_rxn Site for Conjugation halogen_exchange Halogen Exchange (e.g., with Na[¹²⁵I]) iodine_rxn->halogen_exchange stannylation Stannylation -> Iododestannylation iodine_rxn->stannylation esterification Esterification (e.g., with a carboxylic acid) hydroxyl_rxn->esterification etherification Etherification (e.g., Williamson ether synthesis) hydroxyl_rxn->etherification oxidation Oxidation to Aldehyde or Carboxylic Acid hydroxyl_rxn->oxidation

Fig. 1: Reactive sites of this compound.
  • The Aryl Iodide Moiety: This is the primary site for introducing a radioisotope of iodine. The carbon-iodine bond can be targeted by several methods, most commonly nucleophilic halogen exchange or electrophilic substitution on an organometallic derivative.[5]

  • The Hydroxyl Moiety: This primary alcohol is a versatile functional group that acts as a linker attachment point. It can be readily converted into an ether, ester, or oxidized to an aldehyde or carboxylic acid, enabling covalent attachment to targeting biomolecules before or after the radiolabeling step.

Experimental Protocols for Radiolabeling

The following protocols provide step-by-step methodologies for two common radioiodination strategies. All procedures involving radioactivity must be performed in a properly shielded facility (e.g., a hot cell) by trained personnel in accordance with local and federal regulations.

Protocol 1: Direct Radioiodination via Copper-Catalyzed Halogen Exchange

This method is effective for producing radioiodinated compounds by directly exchanging the stable ¹²⁷I atom with a radioactive isotope. The use of a Cu(I) catalyst facilitates the nucleophilic substitution, which can otherwise be sluggish.[5]

Causality Behind Choices:

  • Catalyst: Cu(I) is generated in situ from CuSO₄ and a reducing agent like ascorbic acid. It forms an intermediate complex with the aryl iodide, making the aromatic carbon more susceptible to nucleophilic attack by the radioiodide.[5]

  • Solvent: A polar, aprotic solvent like ethanol/water is often used to dissolve both the organic precursor and the inorganic salts. The addition of ethanol can significantly improve radiolabeling yields and kinetics.[6][7]

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are required to provide sufficient activation energy to overcome the strength of the C-I bond and drive the isotopic exchange reaction to completion.

G arrow arrow start Start: Prepare Reagents reagents 1. Dissolve Precursor in Ethanol. 2. Prepare CuSO₄/Ascorbic Acid solution. 3. Obtain Na[¹²⁵I] in NaOH. start->reagents reaction Reaction Setup Combine reagents in a sealed vial. Heat at 100°C for 30 min. reagents->reaction cool Cool to Room Temp. reaction->cool purify Purification: C18 SPE Cartridge 1. Condition (Ethanol, Water). 2. Load Reaction Mixture. 3. Wash (Water) to remove free [¹²⁵I]⁻. 4. Elute Product (Ethanol). cool->purify evap Evaporate Ethanol purify->evap formulate Formulation Reconstitute in Saline (+ 5-10% Ethanol for solubility). evap->formulate qc Quality Control - Radio-TLC for RCP - Dose Calibrator for RCY formulate->qc end Final Product Ready for Use qc->end

Fig. 2: Workflow for direct radioiodination via halogen exchange.

Step-by-Step Methodology:

  • Precursor Preparation: In a 1.5 mL V-vial, dissolve 1-2 mg of the this compound-conjugated targeting molecule in 100 µL of ethanol.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (5 mg/mL) and ascorbic acid (10 mg/mL) in sterile water.

  • Reaction Assembly: To the vial containing the precursor, add 20 µL of the catalyst solution.

  • Radionuclide Addition: Carefully add 5-10 µL of Na[¹²⁵I] (or other radioiodide) solution (typically ~370 MBq, 10 mCi).

  • Reaction: Securely cap the vial and place it in a heating block pre-heated to 100 °C. Allow the reaction to proceed for 30 minutes.

  • Purification:

    • Condition a C18 Sep-Pak® light cartridge by washing with 5 mL of ethanol followed by 10 mL of deionized water.

    • Dilute the cooled reaction mixture with 1 mL of water and load it onto the conditioned C18 cartridge.

    • Wash the cartridge with 10 mL of water to elute unreacted hydrophilic Na[¹²⁵I]. Collect the wash as radioactive waste.

    • Elute the desired radiolabeled product from the cartridge with 1 mL of ethanol into a clean collection vial.

  • Formulation: Evaporate the ethanol under a gentle stream of nitrogen gas. Reconstitute the purified product in an appropriate volume of sterile saline, potentially containing up to 10% ethanol to ensure solubility for in vivo studies.[8]

Protocol 2: Radioiodination via an Organotin Precursor (Iododestannylation)

This is a powerful and widely used method that often results in higher radiochemical yields and specific activities. It involves the initial synthesis of a stable trialkylstannyl precursor, which is then rapidly and efficiently converted to the radioiodinated product.[5][9]

Causality Behind Choices:

  • Precursor: The tributylstannyl group (–SnBu₃) is an excellent leaving group in the presence of an electrophilic iodine species. The C-Sn bond is much more reactive than the C-H bond, allowing for regioselective iodination.

  • Oxidizing Agent: A mild oxidizing agent, such as N-chlorosuccinimide (NCS) or Chloramine-T, is required to convert the nucleophilic radioiodide (I⁻) into an electrophilic species (e.g., "I⁺") that readily attacks the electron-rich C-Sn bond.[9]

  • Reaction Conditions: This reaction is typically very fast and can be performed at room temperature, making it ideal for short-lived isotopes like ¹²³I (t½ = 13.2 h) or ¹²⁴I (t½ = 4.2 d).

G arrow arrow start Start: Stannyl Precursor reagents 1. Dissolve Stannyl Precursor (e.g., Bu₃Sn-Ph-CH₂CH₂-OH) in Methanol/Acetic Acid. start->reagents reaction Reaction Setup 1. Add Na[¹²⁴I]. 2. Add Oxidizing Agent (e.g., NCS). Stir at RT for 10 min. reagents->reaction quench Quench Reaction Add sodium metabisulfite to destroy excess oxidant. reaction->quench purify Purification: C18 SPE or HPLC Separate product from precursor and reaction byproducts. quench->purify formulate Formulation Reconstitute in appropriate buffer or saline. purify->formulate qc Quality Control - Radio-HPLC for RCP - Specific Activity Calculation formulate->qc end Final Product Ready for Use qc->end

Fig. 3: Workflow for radioiodination via iododestannylation.

Step-by-Step Methodology: (This protocol assumes the synthesis and purification of the 2-(4-(tributylstannyl)phenyl)ethanol precursor has been performed separately via standard organometallic chemistry techniques.)

  • Precursor Preparation: In a 1.5 mL V-vial, dissolve 50-100 µg of the stannyl precursor in 100 µL of methanol containing 1% acetic acid.

  • Radionuclide Addition: Add the desired amount of Na[¹²⁴I] solution.

  • Initiation: Add 20 µL of a freshly prepared solution of N-chlorosuccinimide (NCS) in methanol (1 mg/mL).[9]

  • Reaction: Let the reaction proceed at room temperature for 10 minutes with occasional vortexing.

  • Quenching: Stop the reaction by adding 20 µL of sodium metabisulfite solution (5 mg/mL in water) to reduce any unreacted oxidizing agent.

  • Purification: Due to the similarity in polarity between the stannyl precursor and the iodinated product, purification is best achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). This allows for the separation of the desired radiolabeled product from the starting material and non-radioactive byproducts.

  • Formulation: The HPLC fraction containing the product is collected, the organic solvent is removed under vacuum, and the final product is formulated in a suitable vehicle for administration, such as sterile saline with a limited amount of ethanol.

MethodKey FeaturesAdvantagesDisadvantages
Halogen Exchange One-step; uses the iodo-precursor directly; requires heat.Simpler precursor synthesis.Lower specific activity; harsher conditions (heat).
Iododestannylation Two-stage (stannyl precursor synthesis + labeling); uses an oxidant.High yield & high specific activity; mild conditions (RT).Requires synthesis of an organotin precursor.

Quality Control: Ensuring a Validated Radiopharmaceutical

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiolabeled product before any preclinical or clinical use.[8][10]

  • Radiochemical Purity (RCP): This determines the percentage of radioactivity present in the desired chemical form. It is most commonly assessed by radio-thin layer chromatography (radio-TLC) or radio-HPLC.[8] An RCP of >95% is typically required.

| QC Method: Radio-TLC for Halogen Exchange Product | | :--- | :--- | | Stationary Phase | Instant thin-layer chromatography strip with silica gel (ITLC-SG)[10] | | Mobile Phase | Ethyl Acetate | | Expected Results | Free Radioiodide (e.g., Na[¹²⁵I]): Remains at the origin (Rf = 0.0) Radiolabeled Product (more lipophilic): Migrates with the solvent front (Rf = 0.8 - 1.0) | | Analysis | The strip is cut in half and each piece is counted in a gamma counter to determine the distribution of radioactivity. |

  • Radiochemical Yield (RCY): This is the decay-corrected percentage of the initial radionuclide activity that has been incorporated into the final, purified product. It is a measure of the synthesis efficiency.[8] RCY (%) = (Activity of Purified Product / Initial Total Activity) x 100

  • Specific Activity (SA): This is the amount of radioactivity per unit mass of the compound (e.g., MBq/µmol or Ci/mmol). High specific activity is critical for imaging targets with low receptor density to avoid mass effects (saturating the target with non-radioactive compound).

Conclusion

This compound is a cornerstone precursor in the field of radiopharmaceutical sciences. Its dual functionality—a readily radiolabeled aryl iodide group and a versatile hydroxyl handle for bioconjugation—provides a robust platform for developing novel imaging agents and therapeutics. The choice between direct halogen exchange and indirect iododestannylation methods allows researchers to tailor the labeling strategy based on the required specific activity, the stability of the targeting molecule, and the half-life of the chosen radioisotope. By following the detailed protocols and rigorous quality control procedures outlined in this guide, scientists can reliably synthesize high-quality radiotracers to advance drug development and our understanding of complex biological systems.

References

  • Eppard, E., Wuttke, M., Nicodemus, P. L., & Rösch, F. (2017). Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol. EJNMMI Radiopharmacy and Chemistry, 2(1), 8. [Link]

  • Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 15(9), 1136. [Link]

  • Moravek. (n.d.). How PET Scanners Use Radiolabeled Compounds. Retrieved from Moravek. [Link]

  • de Zanger, R., de Blois, E., & Breeman, W. A. P. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • D'Onofrio, F., Sancini, G., Gatto, F., & Arosio, D. (2021). Radiolabeled PET/MRI Nanoparticles for Tumor Imaging. Nanomaterials, 11(11), 3073. [Link]

  • Kniess, T. (2017). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals, 10(2), 43. [Link]

  • Albu, S., Pilkington, M., & Kassa, S. (2019). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 903-908. [Link]

  • Eppard, E., Jokel, C., & Rösch, F. (2019). Ethanol effects on 68Ga-radiolabelling efficacy and radiolysis in automated synthesis utilizing NaCl post-processing. Nuclear Medicine and Biology, 76-77, 18-23. [Link]

  • ResearchGate. (2019). (PDF) Ethanol effects on 68Ga-radiolabelling efficacy and radiolysis in automated synthesis utilizing NaCl post-processing. Retrieved from ResearchGate. [Link]

  • Hong, H., Yang, Y., & Cai, W. (2014). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Methods in Enzymology, 539, 219-242. [Link]

  • ResearchGate. (2024). (PDF) "One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. Retrieved from ResearchGate. [Link]

  • University of New Mexico Health Sciences Center. (2009). Quality Control of Compounded Radiopharmaceuticals. Retrieved from UNM. [Link]

  • Di Gialleonardo, V., & de la Fuente, A. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). Pharmaceuticals, 15(10), 1289. [Link]

  • ResearchGate. (2016). (PDF) Radiopharmaceutical chemistry: Iodination techniques. Retrieved from ResearchGate. [Link]

  • Mondal, S., et al. (2023). On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard. Molecules, 28(14), 5486. [Link]

  • PubMed. (2025). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Retrieved from PubMed. [Link]

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Experimental setup for reactions involving "2-(4-Iodophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Application of 2-(4-Iodophenyl)ethanol in Synthetic Chemistry

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development utilizing this compound as a key synthetic intermediate. The guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Introduction: The Versatility of this compound

This compound is a valuable bifunctional building block in modern organic synthesis. Its structure comprises a primary alcohol and an aryl iodide moiety, offering two distinct and orthogonal sites for chemical modification. The aryl iodide is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the primary alcohol group can be readily transformed through oxidation, esterification, or etherification. This dual reactivity makes this compound a strategic precursor in the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52914-23-5[3]
Molecular Formula C₈H₉IO[3]
Molecular Weight 248.06 g/mol [3]
Appearance Off-white to yellow solid[4]
Melting Point 48-49 °C[4]
Boiling Point 275.7 °C at 760 mmHg[3]
Density 1.749 g/cm³[3]

Critical Safety Considerations

Before commencing any experimental work, it is imperative to consult the most current Safety Data Sheet (SDS) for this compound and all other reagents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Reactivity: Be aware of potential incompatibilities with strong oxidizing agents and bases.[7]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl-Iodide Bond

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, following the general reactivity trend: I > OTf > Br >> Cl.[8][9] This high reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[8] It is widely used for synthesizing substituted biphenyls.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[10] A base is crucial for activating the organoboron species to facilitate transmetalation.[11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid/Ester, Base, & Catalyst in a reaction flask B Add Solvent A->B C Purge with Inert Gas (e.g., Argon or Nitrogen) B->C D Heat to specified temperature with stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F G Perform Liquid-Liquid Extraction F->G H Dry organic layer, filter, & concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like XPhos (0.06 eq).[12] The choice of catalyst and ligand can significantly impact reaction efficiency.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[12]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandEfficiently facilitates the catalytic cycle. Ligand choice can stabilize the catalyst and promote reactivity.
Boron Reagent Arylboronic acid or esterReadily available and generally stable coupling partners.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[11][13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are common and effective.[13]
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome activation barriers.
Heck-Mizoroki Reaction: Alkene Arylation

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[14][15] The reaction typically yields the trans (E) isomer with high stereoselectivity.[16][17]

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves alkene coordination and migratory insertion (carbopalladation) followed by a syn-β-hydride elimination step to release the product and a hydrido-palladium(II) species.[16] A base is required to regenerate the Pd(0) catalyst from this species.[18]

Protocol: Synthesis of (E)-2-(4-styrylphenyl)ethanol

  • Reagent Loading: In a sealable reaction tube, combine this compound (1.0 eq), styrene (1.5 eq), a palladium source like Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).

  • Base and Solvent: Add a base, typically an amine like triethylamine (Et₃N, 2.0 eq) or an inorganic base like potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent such as DMF or DMAc.[16]

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture to 100-140 °C with stirring for 12-24 hours. Monitor for the disappearance of starting material by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by column chromatography to isolate the trans-alkene product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl halide, employing a dual catalyst system of palladium and copper(I).[9][19]

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[20] In the palladium cycle, oxidative addition of the aryl iodide occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the aryl-alkyne product.[20]

Protocol: Synthesis of 2-(4-(phenylethynyl)phenyl)ethanol

  • Vessel Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper co-catalyst, copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.[21] Finally, add the terminal alkyne, phenylacetylene (1.2 eq), via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor its progress by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then water and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

Reactions of the Primary Alcohol Group

The hydroxyl group of this compound offers a second site for functionalization, which can be performed before or after modification at the iodo-position.

Oxidation to 2-(4-Iodophenyl)acetic acid

The primary alcohol can be oxidized to the corresponding carboxylic acid, a valuable intermediate in its own right, particularly for producing anti-inflammatory agents.[2]

Protocol: Jones Oxidation

  • Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a stir bar and cooled in an ice-water bath.

  • Oxidant Addition: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. Maintain the temperature below 10 °C. The color will change from orange-red to green.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours until TLC indicates full consumption of the starting material.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears completely. Remove the acetone under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the resulting carboxylic acid by recrystallization or column chromatography.

Oxidation_Workflow A Dissolve this compound in Acetone B Cool to 0-10 °C (Ice Bath) A->B C Add Jones Reagent Dropwise B->C D Stir at Room Temperature & Monitor (TLC) C->D E Quench with Isopropanol D->E F Concentrate & Extract with Ethyl Acetate E->F G Wash, Dry, & Purify (Recrystallization) F->G H Final Product: 2-(4-Iodophenyl)acetic acid G->H

Caption: Experimental workflow for the oxidation of this compound.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester.[22] The reaction is an equilibrium process, and product formation is favored by removing water or using one reagent in excess.[23][24]

Protocol: Synthesis of 2-(4-Iodophenyl)ethyl acetate

  • Reagent Mixture: In a round-bottom flask, combine this compound (1.0 eq) with an excess of acetic acid (e.g., 5.0 eq, which can also serve as the solvent).

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-3 drops) or p-toluenesulfonic acid (p-TsOH).[23][25]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C for acetic acid) for several hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing cold water. Extract the ester with a suitable solvent like diethyl ether or ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the excess acid), and finally with brine.[23]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be further purified by distillation or chromatography if necessary.

Table 3: Key Parameters for Fischer Esterification

ParameterRecommended ConditionRationale
Acid Catalyst Conc. H₂SO₄, p-TsOHProtonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[23]
Reactant Ratio Excess of alcohol or carboxylic acidShifts the reaction equilibrium towards the product side (Le Châtelier's principle).[23]
Temperature RefluxIncreases the reaction rate to reach equilibrium faster.[24]
Water Removal Dean-Stark trap (if not using excess reagent)Removes the water by-product, driving the equilibrium towards the ester.[23]

References

  • Suzuki reaction - Wikipedia. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Heck Reaction - Merck Index. [Link]

  • Production of 2-(4-iodophenyl)
  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Ethyl 2-(4-Iodophenyl)acetate - MySkinRecipes. [Link]

  • Heck reaction - Chemistry LibreTexts. [Link]

  • 2-(4-Iodophenyl)-1-(4-methyl-3-pyridinyl)ethanol | C14H14INO - PubChem. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Sonogashira Coupling - SynArchive. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Ethyl 2-(4-iodophenyl)acetate CAS NO.15250-46-1 - Bide Pharmatech Ltd - LookChem. [Link]

  • A novel process for the preparation of an intermediate of alectinib - Google P
  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Making esters - Part 1 | Chemistry Tutorial - YouTube. [Link]

  • 1-(1-Ethoxycycloheptyl)-2-(4-iodophenyl)ethanol - PubChem. [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • Making Esters From Alcohols - Chemistry LibreTexts. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(4-Iodophenyl)ethanol, a critical building block in pharmaceutical and materials science. Recognizing the challenges inherent in transitioning from laboratory-scale to pilot or industrial production, this guide focuses on a robust and scalable synthetic route: the reduction of 4-iodophenylacetic acid. We will delve into the mechanistic underpinnings of this choice, provide a detailed, step-by-step protocol, and address key considerations for process optimization, safety, and purification at scale. This application note is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a wide array of more complex chemical entities. Its structure, featuring a primary alcohol for further functionalization and an iodo-substituted aromatic ring, makes it an ideal precursor for introducing the 4-iodophenyl moiety into larger molecules. This is particularly valuable in pharmaceutical development, where the iodine atom can be exploited in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity or can be retained for its potential to engage in halogen bonding or serve as a radiolabeling site.[1]

Given its utility, the ability to produce this compound efficiently and cost-effectively at scale is of paramount importance. This guide will focus on a synthetic strategy that balances yield, purity, safety, and economic viability for larger-scale production.

Strategic Selection of a Scalable Synthetic Route

While several laboratory-scale methods exist for the synthesis of this compound, not all are amenable to scale-up. Two primary routes are often considered:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the reaction of a 4-iodobenzylmagnesium halide with formaldehyde.[2][3] While effective at the bench, Grignard reactions on a large scale present significant challenges. The reagents are highly sensitive to moisture and air, requiring strictly anhydrous conditions and inert atmospheres, which can be difficult and costly to maintain in large reactors.[2][4] Furthermore, the initiation of Grignard reactions can sometimes be inconsistent, and exothermic events need to be carefully managed.[5]

  • Reduction of 4-Iodophenylacetic Acid: This method involves the reduction of the carboxylic acid functionality of 4-iodophenylacetic acid to the corresponding primary alcohol. This approach is generally more robust and safer for scale-up. The starting material, 4-iodophenylacetic acid, is commercially available and relatively stable.[1][6][7] The reduction can be achieved using various reagents, with sodium borohydride in the presence of an activator like iodine being a common and effective choice.[8] This system offers a good balance of reactivity, selectivity, and safety for larger-scale operations.

For the purposes of this guide, we will focus on the reduction of 4-iodophenylacetic acid as the preferred scalable route.

Mechanistic Rationale for the Chosen Route

The reduction of a carboxylic acid to a primary alcohol using sodium borohydride is not a direct process, as NaBH₄ is generally not reactive enough to reduce carboxylic acids on its own. The addition of iodine (I₂) in a solvent like tetrahydrofuran (THF) is crucial. The reaction proceeds through the in-situ formation of a more reactive reducing agent, diborane (B₂H₆), or a borane-THF complex.

The key steps are:

  • Reaction of sodium borohydride with iodine to generate borane.

  • The electrophilic borane coordinates to the carbonyl oxygen of the carboxylic acid.

  • Subsequent hydride transfers from other borane molecules or borohydride reduce the carboxylic acid to the alcohol level.

This method avoids the use of more hazardous and expensive reducing agents like lithium aluminum hydride (LiAlH₄), making it a more practical choice for industrial applications.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis of this compound via the reduction of 4-iodophenylacetic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagent_prep Reagent and Glassware Preparation (Anhydrous Conditions) start_material Charge 4-Iodophenylacetic Acid and Sodium Borohydride in THF reagent_prep->start_material cooling Cool to 0°C start_material->cooling addition Slow Addition of Iodine/THF Solution cooling->addition reaction_progress Reaction at 0°C then Warm to Room Temperature addition->reaction_progress quench Quench with Methanol reaction_progress->quench solvent_removal Solvent Removal (Reduced Pressure) quench->solvent_removal base_wash Aqueous Base Wash (e.g., KOH solution) solvent_removal->base_wash extraction Extraction with Organic Solvent base_wash->extraction drying Drying and Concentration extraction->drying purification Vacuum Distillation or Column Chromatography drying->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis

Caption: Workflow for the reduction of 4-iodophenylacetic acid.

Detailed Scale-up Protocol

This protocol is designed for a nominal 100 g scale of this compound. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Iodophenylacetic acid262.04117.9 g0.45Starting material
Sodium borohydride (NaBH₄)37.8334.1 g0.90Reducing agent
Iodine (I₂)253.81114.2 g0.45Activator
Tetrahydrofuran (THF)72.111.5 L-Anhydrous solvent
Methanol (MeOH)32.04500 mL-Quenching agent
Potassium hydroxide (KOH)56.1120% aq. solution-For work-up
Dichloromethane (DCM)84.93As needed-Extraction solvent
Saturated brine solution-As needed-For washing
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-Drying agent

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Condenser

  • Nitrogen/Argon inlet

  • Heating mantle

  • Ice-salt bath

  • Rotary evaporator

  • Separatory funnel

  • Vacuum distillation apparatus or column chromatography setup

Experimental Procedure

Step 1: Reaction Setup and Reagent Charging

  • Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

  • Equip the 5 L three-necked flask with a mechanical stirrer, thermometer, and a nitrogen inlet.

  • Charge the flask with 800 mL of anhydrous THF.

  • Cool the flask to 0°C using an ice-salt bath.

  • Under continuous stirring, carefully add the sodium borohydride (34.1 g, 0.90 mol) in portions.

  • Once the sodium borohydride is suspended, add the 4-iodophenylacetic acid (117.9 g, 0.45 mol). Stir the resulting suspension for 15 minutes at 0°C.

Step 2: Reduction

  • In a separate flask, prepare a solution of iodine (114.2 g, 0.45 mol) in 700 mL of anhydrous THF.

  • Transfer this iodine solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours.

  • Crucial: Maintain the internal reaction temperature below 10°C during the addition of the iodine solution to control the exothermic reaction and prevent side reactions.[8]

  • After the addition is complete, stir the reaction mixture at 0°C for an additional hour.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

Step 3: Work-up and Isolation

  • Cool the reaction mixture back to 0°C with an ice bath.

  • Caution: The quenching process is exothermic and generates hydrogen gas. Ensure adequate ventilation and perform this step slowly.

  • Slowly and carefully add 500 mL of methanol dropwise to quench the excess reducing agent.

  • Once the initial vigorous reaction has subsided, remove the solvents under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 1 L of a 20% aqueous potassium hydroxide solution and stir for 30-60 minutes. This step hydrolyzes any borate esters formed during the reaction.

  • Transfer the mixture to a large separatory funnel and extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash with saturated brine solution (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by one of the following methods, depending on the desired purity and the nature of any impurities:

  • Vacuum Distillation: this compound is a solid at room temperature with a melting point of 48-49°C and a boiling point of 275.7°C at atmospheric pressure. Vacuum distillation is an effective method for purification on a larger scale.

  • Column Chromatography: For very high purity requirements, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Safety and Handling Considerations

  • Flammable Solvents: THF and methanol are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Reactive Reagents: Sodium borohydride reacts with water to produce flammable hydrogen gas.[8] It should be handled in a dry environment.

  • Corrosive and Toxic Substances: Iodine is corrosive and toxic. Potassium hydroxide is highly corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Exothermic Reactions: The addition of iodine and the quenching with methanol are exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.[9]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Inactive sodium borohydride due to moisture exposure.- Insufficient reaction time.- Loss of product during work-up.- Use fresh, properly stored sodium borohydride.- Monitor the reaction by TLC/HPLC to ensure completion.- Perform multiple extractions during work-up to maximize recovery.
Incomplete Reaction - Reaction temperature too low.- Poor quality of reagents.- Ensure the reaction is allowed to warm to room temperature and stir for an adequate time.- Use high-purity, anhydrous reagents and solvents.
Presence of Impurities - Side reactions due to high temperatures.- Incomplete quenching or hydrolysis.- Maintain strict temperature control during the iodine addition.- Ensure sufficient time and reagent for the quenching and hydrolysis steps.

Conclusion

The reduction of 4-iodophenylacetic acid with sodium borohydride and iodine presents a robust, scalable, and relatively safe method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, and implementing a thorough work-up and purification procedure, this valuable intermediate can be produced in high yield and purity on a scale suitable for industrial applications. The protocols and considerations outlined in this application note provide a solid foundation for researchers and process chemists to successfully scale up the synthesis of this important chemical building block.

References

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from [Link]

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Application Note & Protocol: Leveraging 2-(4-Iodophenyl)ethanol for the Synthesis of Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 2-(4-Iodophenyl)ethanol as a strategic building block in the synthesis of novel, functional polymers. The presence of the iodophenyl moiety offers a versatile handle for post-polymerization modification, enabling the creation of materials with precisely tailored properties. Here, we detail the synthesis of a well-defined polymer via Atom Transfer Radical Polymerization (ATRP) using a custom initiator derived from this compound. Furthermore, we provide a detailed protocol for a subsequent palladium-catalyzed cross-coupling reaction, demonstrating the utility of the iodide as a reactive site. These methods are broadly applicable for developing advanced materials for drug delivery, diagnostics, and organic electronics.

Introduction: The Strategic Advantage of the Iodophenyl Group

In the pursuit of novel polymers with advanced functionalities, the choice of monomer and initiator is paramount. This compound emerges as a molecule of significant interest due to its unique combination of a primary alcohol and an iodinated aromatic ring. The hydroxyl group can be readily converted into an active initiator for controlled radical polymerization techniques, such as ATRP.[1][2] This allows for the precise placement of the iodophenyl group at the α-chain end of the polymer.

The carbon-iodine bond on the phenyl ring is the key to its utility. It is a highly effective reactive site for a variety of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-couplings like Suzuki and Sonogashira reactions.[3] This "post-polymerization modification" approach allows for the synthesis of a single, well-defined parent polymer which can then be diversified into a library of functional materials, a highly efficient strategy for materials discovery.[4][5] Polymers containing such halogenated groups have found applications in fields ranging from medical materials to organic semiconductors.[][7]

Synthesis Strategy: From Initiator to Functional Polymer

Our strategy involves a two-stage process:

  • Initiator Synthesis: The hydroxyl group of this compound is esterified with 2-bromoisobutyryl bromide to create a highly efficient ATRP initiator. This places the iodophenyl group at the initiating end of the polymer chain.[1][8]

  • Controlled Polymerization: The synthesized initiator is used in the ATRP of a selected monomer (e.g., methyl methacrylate) to produce a well-defined polymer with a narrow molecular weight distribution and an α-terminal iodophenyl group.[9]

This workflow is depicted below:

G cluster_0 Part 1: Initiator Synthesis cluster_1 Part 2: Polymer Synthesis & Modification A This compound C ATRP Initiator (2-(4-iodophenyl)ethyl 2-bromo-2-methylpropanoate) A->C Esterification B 2-Bromoisobutyryl bromide B->C E ATRP Polymerization C->E Initiation D Monomer (e.g., Methyl Methacrylate) D->E F Well-defined Polymer with α-Iodophenyl Group E->F G Post-Polymerization Modification (e.g., Suzuki Coupling) F->G H Final Functionalized Polymer G->H

Caption: Workflow for synthesizing and functionalizing polymers using a this compound-derived initiator.

Detailed Protocols

Protocol 1: Synthesis of ATRP Initiator

This protocol details the conversion of this compound to 2-(4-iodophenyl)ethyl 2-bromo-2-methylpropanoate.

Materials:

Reagent Formula MW ( g/mol ) Amount Moles
This compound C₈H₉IO 248.06 5.00 g 20.15 mmol
Triethylamine (TEA) C₆H₁₅N 101.19 3.1 mL 22.17 mmol
2-Bromoisobutyryl bromide C₄H₆Br₂O 229.90 2.75 mL 22.17 mmol

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

Procedure:

  • Dissolve this compound (5.00 g, 20.15 mmol) and triethylamine (3.1 mL, 22.17 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice bath.

  • Add 2-bromoisobutyryl bromide (2.75 mL, 22.17 mmol) dropwise to the stirred solution over 15 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography (silica gel, hexane:ethyl acetate 9:1) to yield the pure initiator as a colorless oil.

Validation: Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the broad -OH peak from the starting material and the appearance of the characteristic singlet for the two methyl groups of the isobutyryl moiety are key indicators of successful synthesis.

Protocol 2: ATRP of Methyl Methacrylate (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a terminal iodophenyl group.

Materials:

Reagent Formula MW ( g/mol ) Amount Moles Ratio
Methyl Methacrylate (MMA) C₅H₈O₂ 100.12 5.00 g 49.94 mmol 100
Initiator (from 3.1) C₁₂H₁₄BrIO₂ 397.05 198.2 mg 0.499 mmol 1
Copper(I) Bromide (CuBr) CuBr 143.45 71.6 mg 0.499 mmol 1
PMDETA C₉H₂₃N₃ 173.30 104 µL 0.499 mmol 1

| Anisole (Solvent) | C₇H₈O | 108.14 | 5 mL | - | - |

Procedure:

  • Pass the MMA monomer through a column of basic alumina to remove the inhibitor.

  • To a 25 mL Schlenk flask, add the initiator (198.2 mg, 0.499 mmol), CuBr (71.6 mg, 0.499 mmol), and a magnetic stir bar.

  • Seal the flask with a rubber septum, and perform three cycles of vacuum/argon backfill to create an inert atmosphere. Causality: Oxygen is a radical scavenger and must be rigorously excluded to maintain control over the polymerization.[1]

  • Using argon-purged syringes, add anisole (5 mL), MMA (5.00 g), and PMDETA (104 µL) to the flask.

  • Immerse the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization by taking small aliquots at timed intervals to analyze for conversion (via ¹H NMR) and molecular weight (via Gel Permeation Chromatography - GPC).

  • After achieving the desired conversion (e.g., ~50-70%), stop the polymerization by opening the flask to air and diluting with 10 mL of THF. Insight: Stopping the reaction at moderate conversion helps ensure a higher population of living chain ends, which is beneficial for block copolymer synthesis or other chain-end modifications.

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to 200 mL of cold methanol.

  • Filter the white precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 3: Post-Polymerization Modification via Suzuki Coupling

This protocol demonstrates the functionalization of the α-iodophenyl group with a boronic acid.

G A PMMA with α-Iodophenyl Group D Suzuki Coupling Reaction A->D B Aryl Boronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D E Final Functionalized PMMA with α-Aryl Group D->E

Caption: Schematic of the Suzuki post-polymerization modification reaction.

Materials:

Reagent Amount Moles
Iodophenyl-PMMA (from 3.2) 1.0 g ~0.1 mmol (assuming Mn ≈ 10,000 g/mol )
4-Methoxyphenylboronic acid 45.6 mg 0.3 mmol
Pd(PPh₃)₄ 11.6 mg 0.01 mmol
K₂CO₃ 82.9 mg 0.6 mmol

| Toluene/H₂O (3:1) | 15 mL | - |

Procedure:

  • Dissolve the Iodophenyl-PMMA (1.0 g) in 12 mL of toluene in a Schlenk flask.

  • Add 4-methoxyphenylboronic acid (45.6 mg), K₂CO₃ (82.9 mg), and 3 mL of deionized water.

  • Degas the mixture by bubbling argon through it for 30 minutes. Causality: The palladium catalyst is sensitive to oxygen, and its removal is essential for catalytic activity.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (11.6 mg).

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pass it through a short column of silica/alumina to remove the catalyst and salts.

  • Concentrate the solution and precipitate the polymer in cold methanol.

  • Filter and dry the functionalized polymer under vacuum.

Validation: Successful coupling can be confirmed by ¹H NMR (appearance of new aromatic signals, e.g., the methoxy singlet) and UV-Vis spectroscopy (a shift in the absorbance maximum due to the extended π-conjugation of the new biaryl system).

Characterization and Expected Results

Analysis TechniquePurposeExpected Outcome
¹H NMR Confirm structures of initiator and polymer; calculate monomer conversion.Correct chemical shifts and integrations for all protons.
GPC/SEC Determine molecular weight (Mn, Mw) and polydispersity (Đ).Narrow polydispersity (Đ < 1.3) indicating a controlled polymerization.
FT-IR Confirm functional groups.Presence of ester carbonyl (~1730 cm⁻¹), disappearance of -OH (initiator synthesis).
UV-Vis Monitor post-polymerization modification.Bathochromic (red) shift in λmax after Suzuki coupling.

Conclusion and Future Directions

The use of this compound as a precursor for functional ATRP initiators provides a robust and versatile platform for creating well-defined polymers. The terminal iodophenyl group serves as a reliable anchor point for a vast array of post-polymerization modifications, enabling the synthesis of complex macromolecular architectures from a single precursor. This methodology is highly valuable for academic and industrial researchers aiming to develop next-generation materials for targeted applications in drug delivery systems, advanced coatings, and electronic devices.

References

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377. (URL: )
  • Matyjaszewski Polymer Group. Use of functional ATRP initiators. Carnegie Mellon University. (URL: )
  • American Chemical Society. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025 Poster. (URL: [Link])

  • Vo, C. D., & Harth, E. (2008). ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7489-7497. (URL: [Link])

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Application Notes and Protocols: Strategic Derivatization of 2-(4-Iodophenyl)ethanol for Enhanced Performance in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the chemical derivatization of 2-(4-Iodophenyl)ethanol, a versatile scaffold for the development of probes, tracers, and potential therapeutic agents. We delve into the strategic rationale behind modifying this molecule, offering detailed, field-proven protocols for esterification, etherification, the introduction of bioorthogonal "clickable" moieties, and radioiodination. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to synthesize derivatives tailored for a range of biological assays, from cellular imaging to in vivo radioligand studies. The protocols are presented with an emphasis on reproducibility and include insights into reaction mechanisms, optimization, and purification.

Introduction: The Strategic Value of this compound in Biological Research

This compound serves as a valuable starting material in medicinal chemistry and chemical biology. Its structure is deceptively simple, yet it offers three key points for strategic modification: the hydroxyl group, the aromatic ring, and the iodine atom. The primary alcohol is amenable to a wide array of chemical transformations, allowing for the attachment of various functional groups, reporter molecules, or pharmacokinetic modifiers. The phenyl ring provides a rigid scaffold, and the iodine atom can be a site for radioisotope incorporation, crucial for developing radiopharmaceuticals for imaging and therapy.[1]

Derivatization of this core structure is often a prerequisite for its use in biological assays.[2] Unmodified, its utility may be limited by factors such as poor water solubility, lack of a detectable signal, or non-specific interactions. Through carefully chosen chemical modifications, we can transform this compound into highly specific and sensitive tools for biological investigation. This guide will explore several key derivatization strategies, providing both the "how" and the "why" for each approach.

Section 1: Classical Derivatization of the Hydroxyl Group

The primary alcohol of this compound is a prime target for classical organic transformations that can modulate the molecule's physicochemical properties.

Esterification: Modulating Lipophilicity and Creating Prodrugs

The conversion of the hydroxyl group to an ester is a fundamental strategy to increase lipophilicity, which can enhance membrane permeability. Furthermore, in drug development, esterification is a common approach to create prodrugs, where the ester linkage is designed to be cleaved by endogenous esterases, releasing the active parent molecule.[3][4] The Fischer-Speier esterification is a reliable and scalable method for this purpose.[3][5]

Protocol 1: Fischer Esterification of this compound

This protocol describes the synthesis of 2-(4-Iodophenyl)ethyl acetate as a representative example.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a suitable amount of the desired alcohol, which also acts as the reagent (e.g., for ethyl ester, use ethanol).[5]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.[6]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure typically yields the corresponding ester in good to excellent yields (70-95%), depending on the scale and purity of the starting materials.

Etherification: Forging Stable Linkages for Probes and Tracers

Ether linkages are significantly more stable to hydrolysis than esters, making them ideal for applications where the derivatizing group must remain attached under physiological conditions. This is particularly relevant for fluorescent probes or other imaging agents. A chemoselective method for the etherification of benzylic alcohols can be adapted for this compound.[7]

Protocol 2: Chemoselective Methyl Ether Synthesis

This protocol is adapted from a method for the chemoselective etherification of benzyl alcohols.[7]

Materials:

  • This compound

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Dimethyl Sulfoxide (DMSO)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Standard workup reagents.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) to the solution.

  • Add dimethyl sulfoxide (DMSO) (1.0 eq) portion-wise to the reaction mixture. The addition of DMSO can lead to a mild exotherm.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash chromatography to obtain the methyl ether derivative.

Causality Behind Experimental Choices:

  • TCT and DMSO: This reagent system activates the alcohol, facilitating nucleophilic attack by methanol.[7]

  • Chemoselectivity: This method shows good selectivity for benzylic-type alcohols over other types, which is advantageous when working with more complex molecules.[7]

Section 2: Advanced Bioconjugation via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the field of bioconjugation.[8][] It offers high efficiency, specificity, and biocompatibility.[10][11] To utilize this powerful tool, we must first install an azide or alkyne "handle" onto our this compound scaffold.

Installation of a "Clickable" Handle

The hydroxyl group can be converted to a tosylate, which is an excellent leaving group, followed by substitution with sodium azide to introduce the azide moiety.

G A This compound B 2-(4-Iodophenyl)ethyl tosylate A->B TsCl, Pyridine C 2-(4-Iodophenyl)ethyl azide ('Clickable' Derivative) B->C NaN3, DMF

Caption: Workflow for synthesizing an azide-functionalized derivative.

Protocol 3: Synthesis of 2-(4-Iodophenyl)ethyl Azide

Step A: Tosylation

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup to remove pyridine and isolate the tosylated product.

Step B: Azide Substitution

  • Dissolve the tosylated intermediate from Step A in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq) and heat the mixture to 60-80 °C for 2-4 hours.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash, dry, and concentrate the organic phase. The resulting azide is often pure enough for the next step or can be purified by chromatography.

Fluorescent Labeling using Click Chemistry

With the azide derivative in hand, a wide variety of alkyne-containing reporter groups, such as fluorescent dyes, can be attached.

G cluster_0 CuAAC Reaction A 2-(4-Iodophenyl)ethyl azide C Triazole-linked Fluorescent Probe A->C CuSO4, Sodium Ascorbate B Alkyne-Fluorophore B->C CuSO4, Sodium Ascorbate

Caption: General scheme for CuAAC-mediated fluorescent labeling.

Protocol 4: CuAAC "Click" Reaction for Fluorescent Labeling

Materials:

  • 2-(4-Iodophenyl)ethyl azide

  • Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • t-Butanol/Water solvent system

Procedure:

  • In a suitable vial, dissolve 2-(4-Iodophenyl)ethyl azide (1.0 eq) and the alkyne-fluorophore (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a pale yellow/green color.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within an hour.

  • Monitor by TLC or LC-MS.

  • Upon completion, the product can be extracted with an organic solvent and purified by column chromatography or preparative HPLC.

Self-Validating System: The high specificity of the CuAAC reaction ensures that the triazole linkage forms exclusively between the azide and alkyne partners, leading to a clean reaction with minimal byproducts.[8] This inherent reliability is a cornerstone of its trustworthiness in complex biological applications.[11]

Section 3: Radioiodination for High-Sensitivity Assays

The iodine atom on the phenyl ring is a unique feature that can be exploited for radioisotope labeling, creating high-sensitivity probes for techniques like SPECT (Single-Photon Emission Computed Tomography) and PET (Positron Emission Tomography), or for use in radioligand binding assays.[1]

Radioiodination via Isotopic Exchange

For some applications, direct exchange of the stable ¹²⁷I with a radioactive isotope like ¹²⁵I or ¹³¹I can be a straightforward method. However, this approach can be limited by low specific activity.

Radioiodination of a Stannylated Precursor

A more robust and widely used method is the radio-iododestannylation of a trialkyltin precursor. This approach allows for the introduction of the radioiodine at the final step of the synthesis, which is crucial when working with short-lived isotopes.[12]

G cluster_0 Iododestannylation A Derivative with Tributyltin group C Radioiodinated Derivative A->C Oxidizing Agent (e.g., Chloramine-T) B Na[¹²⁵I] B->C Oxidizing Agent (e.g., Chloramine-T)

Caption: Radioiodination using the iododestannylation method.

Protocol 5: Synthesis of a Radioiodinated Tracer

This protocol should only be performed in a licensed radiochemistry facility with appropriate shielding and safety measures.

Materials:

  • Tributylstannyl-derivatized precursor of this compound

  • Sodium Iodide [¹²⁵I] in 0.1 M NaOH

  • Chloramine-T solution

  • Sodium metabisulfite solution (quencher)

  • HPLC system for purification

Procedure:

  • Synthesize the 2-(4-(tributylstannyl)phenyl)ethanol precursor using standard organometallic chemistry techniques (not detailed here).

  • To a shielded vial containing the stannylated precursor (5-10 µg) in ethanol, add the desired amount of Na[¹²⁵I].

  • Initiate the reaction by adding a freshly prepared solution of an oxidizing agent, such as Chloramine-T.[12]

  • Allow the reaction to proceed for 1-5 minutes at room temperature.

  • Quench the reaction by adding an excess of sodium metabisulfite solution.

  • Immediately purify the reaction mixture using reverse-phase HPLC to separate the radiolabeled product from unreacted iodide and other impurities.

  • The final product's radiochemical purity and specific activity should be determined.

Authoritative Grounding: The use of organotin precursors for radiohalogenation is a well-established and reliable method in radiopharmaceutical chemistry, providing high radiochemical yields and purity.[12]

Quantitative Data Summary

Derivatization MethodKey ReagentsTypical YieldKey Product FeaturePrimary Application
Esterification Carboxylic Acid, H₂SO₄70-95%Ester LinkageProdrugs, Lipophilicity Modulation
Etherification TCT, DMSO, Alcohol60-85%Ether LinkageStable Probes, Imaging Agents
Azide Installation TsCl, NaN₃>80% (2 steps)Azide GroupClick Chemistry Precursor
Click Chemistry CuSO₄, Na Ascorbate>90%Triazole LinkageBioconjugation, Fluorescent Labeling
Radioiodination Stannylated Precursor, Na[¹²⁵I]>70% (RCY¹)RadioisotopeRadioligand Assays, In Vivo Imaging

¹RCY = Radiochemical Yield

Conclusion

This compound is a highly adaptable molecule that can be chemically modified in numerous ways to suit a wide range of biological applications. By leveraging classical organic reactions like esterification and etherification, researchers can fine-tune the molecule's physicochemical properties. Furthermore, the integration of modern bioconjugation techniques, such as click chemistry, opens the door to creating sophisticated probes for cellular and molecular biology. Finally, the inherent iodine atom provides a direct route for radioisotope incorporation, making this scaffold particularly valuable in the development of radiopharmaceuticals. The protocols and strategies outlined in this guide provide a robust starting point for researchers to unlock the full potential of this compound and its derivatives in their scientific endeavors.

References

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Application Note & Protocols: 2-(4-Iodophenyl)ethanol as a Versatile Intermediate for the Synthesis of Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-(4-Iodophenyl)ethanol is a pivotal building block in modern medicinal chemistry, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting protein kinases. Its bifunctional nature, featuring a reactive aryl iodide and a primary alcohol, allows for sequential, regioselective modifications. This document provides a detailed guide on the strategic application of this compound as a key intermediate. We present a case study involving a Suzuki-Miyaura cross-coupling reaction to synthesize a boronic ester, a crucial precursor for a class of kinase inhibitors. Detailed, field-tested protocols, mechanistic insights, and analytical validation methods are provided to ensure reproducibility and high purity of the final compounds.

Introduction: The Strategic Importance of this compound

Active Pharmaceutical Ingredients (APIs) that function as protein kinase inhibitors are at the forefront of targeted cancer therapy.[1][2] The synthesis of these complex molecules often relies on robust and versatile intermediates that can be elaborated into the final drug substance through reliable and high-yield reaction pathways.[3] this compound has emerged as a valuable intermediate due to two key structural features:

  • The Aryl Iodide Moiety: The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4][5] This allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern API synthesis.[4][6]

  • The Primary Alcohol Moiety: The hydroxyethyl group provides a handle for further functionalization. It can be oxidized, esterified, or used as a nucleophile to build out other sections of the target molecule.

This combination makes this compound an ideal starting point for constructing the core scaffolds of numerous kinase inhibitors.[7][8][9]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is critical for process development and safety.

PropertyValueSource
CAS Number 52914-23-5
Molecular Formula C₈H₉IO
Molecular Weight 248.06 g/mol
Appearance Solid
Melting Point 48-49 °C
Boiling Point 275.7 °C at 760 mmHg
Flash Point 121 °C
Purity Typically ≥98%
Storage 4°C, protect from light

Application in API Synthesis: A Case Study

To illustrate the utility of this compound, this section details its conversion into a key boronic ester intermediate, 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol. This pinacol boronate ester is a direct precursor for synthesizing biaryl structures commonly found in kinase inhibitors via a subsequent Suzuki coupling.[4][10]

Synthetic Pathway Overview

The conversion is achieved through a Miyaura borylation reaction, a palladium-catalyzed process that couples an aryl halide with a diboron reagent.

Caption: Synthetic pathway from this compound to its pinacol boronate ester.

Detailed Experimental Protocol: Synthesis of the Boronate Ester Intermediate

This protocol describes a reliable method for the Miyaura borylation of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
This compound248.065.00 g20.15Starting Material
Bis(pinacolato)diboron (B₂pin₂)253.946.14 g24.18Boron Source (1.2 eq)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.44 g0.60Catalyst (3 mol%)
Potassium Acetate (KOAc)98.145.93 g60.45Base (3.0 eq)
1,4-Dioxane-100 mL-Anhydrous Solvent

Scientist's Note (E-E-A-T):

  • Equivalents: A slight excess of B₂pin₂ (1.2 eq) is used to ensure complete consumption of the starting aryl iodide. The base (KOAc, 3.0 eq) is crucial for the transmetalation step in the catalytic cycle.

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura reactions, known for its efficiency and tolerance of various functional groups, including the primary alcohol in our substrate.[5]

  • Solvent: Anhydrous 1,4-dioxane is used to prevent the hydrolysis of the boronic ester product and the B₂pin₂ reagent.[11][12]

Experimental Procedure
  • Inert Atmosphere Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (5.00 g, 20.15 mmol), bis(pinacolato)diboron (6.14 g, 24.18 mmol), and potassium acetate (5.93 g, 60.45 mmol).

    • Rationale: An inert atmosphere (nitrogen or argon) is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form generated in situ.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.44 g, 0.60 mmol) to the flask. Evacuate and backfill the flask with nitrogen three times. Add 100 mL of anhydrous 1,4-dioxane via cannula or syringe.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. Check for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (3 x 30 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The water wash removes residual potassium acetate and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3).

    • Rationale: Chromatography is necessary to remove unreacted B₂pin₂, boronic acid byproducts, and residual catalyst, ensuring high purity of the intermediate for the next synthetic step.[13]

Expected Yield and Characterization
  • Yield: ~80-90%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.0 Hz, 2H), 7.32 (d, J = 8.0 Hz, 2H), 3.89 (t, J = 6.5 Hz, 2H), 2.90 (t, J = 6.5 Hz, 2H), 1.35 (s, 12H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.1, 135.2, 128.3, 83.8, 63.2, 39.0, 24.9.

Workflow and Quality Control

A systematic workflow with integrated quality control (QC) checkpoints is essential for a self-validating protocol.

Experimental_Workflow qc_node qc_node start Reagent Preparation & Inerting Flask reaction Reaction at 85 °C start->reaction qc1 TLC / GC-MS Monitoring reaction->qc1 qc1->reaction If incomplete workup Cooling & Filtration qc1->workup If complete extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification qc2 Purity & Identity Check (NMR, MS) purification->qc2 final_product Pure Boronate Ester Intermediate qc2->final_product

Caption: A self-validating workflow for the synthesis of the boronate ester intermediate.

Conclusion

This compound serves as a highly effective and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. The protocol detailed herein for its conversion to a pinacol boronate ester via Miyaura borylation is robust, high-yielding, and serves as a foundational step for subsequent Suzuki-Miyaura cross-coupling reactions. By understanding the rationale behind each procedural step and implementing rigorous in-process controls, researchers can reliably produce high-purity intermediates essential for the drug development pipeline.

References

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The Versatility of 2-(4-Iodophenyl)ethanol in Continuous Flow Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The paradigm of modern chemical synthesis is increasingly shifting towards continuous flow manufacturing, a technology that offers enhanced safety, reproducibility, and scalability over traditional batch processes. Within this evolving landscape, the selection of versatile and reactive building blocks is paramount. 2-(4-Iodophenyl)ethanol stands out as a particularly valuable starting material. Its aryl iodide moiety provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the ethanol side-chain offers a secondary point for further functionalization, making it a cornerstone for the synthesis of complex molecules in the pharmaceutical and materials science sectors.

This guide provides an in-depth exploration of the applications of this compound in flow chemistry. We will delve into the core principles of palladium-catalyzed cross-coupling reactions and present detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings in a continuous flow setup. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

The Power of Palladium-Catalyzed Cross-Couplings in Flow

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2] The general catalytic cycle, applicable to Suzuki-Miyaura, Sonogashira, and Heck reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[1][3]

Flow chemistry provides a superior environment for these reactions compared to batch processing. The high surface-area-to-volume ratio in microreactors allows for exceptional heat and mass transfer, leading to precise temperature control and rapid mixing.[2] This translates to faster reaction times, higher yields, and improved safety profiles, particularly for highly exothermic or fast reactions. Furthermore, the use of packed-bed reactors with heterogeneous catalysts allows for catalyst reuse and minimizes product contamination with residual palladium, a critical consideration in pharmaceutical manufacturing.[4]

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// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII; PdII -> Transmetalation [label="R'-M"]; Transmetalation -> PdII_R_R1; PdII_R_R1 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling in Continuous Flow

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. In this protocol, we couple this compound with a generic arylboronic acid using a packed-bed reactor containing a heterogeneous palladium catalyst.

Experimental Protocol

1. Reagent Preparation:

  • Solution A (Organic Phase): Prepare a 0.1 M solution of this compound and a 0.12 M solution of the desired arylboronic acid in a 3:1 mixture of 1,4-dioxane and water.

  • Solution B (Aqueous Base): Prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃).

2. Flow Chemistry Setup:

  • Utilize a commercially available flow chemistry system equipped with two high-pressure pumps, a packed-bed reactor, a back-pressure regulator, and a collection vessel.

  • The packed-bed reactor should be filled with a heterogeneous palladium catalyst, such as 10% Pd on carbon or a polymer-supported palladium catalyst.

3. Reaction Execution:

  • Pump Solution A and Solution B into a T-mixer at flow rates that achieve the desired stoichiometric ratio of base to the aryl iodide (typically 2-3 equivalents).

  • The combined stream is then directed through the packed-bed reactor, which is heated to the desired temperature (typically 80-120 °C).

  • The output from the reactor passes through a back-pressure regulator (set to 5-10 bar to prevent solvent boiling) and is collected in the collection vessel.

4. Work-up and Analysis:

  • The collected reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation
ParameterValueRationale
Substrate Concentration 0.1 MBalances reaction rate with solubility and potential for clogging.
Boronic Acid Equivalents 1.2A slight excess ensures complete consumption of the limiting reagent.
Base K₂CO₃ (2 M aq.)A common and effective base for Suzuki-Miyaura couplings.
Solvent 1,4-Dioxane/Water (3:1)A good solvent system for both organic and inorganic reagents.
Catalyst 10% Pd/C (packed-bed)A robust and reusable heterogeneous catalyst.
Temperature 100 °CProvides sufficient thermal energy for the reaction without significant degradation.
Flow Rate 0.1 - 1.0 mL/minAdjusted to control the residence time in the reactor.
Residence Time 5 - 20 minutesOptimized to maximize conversion and minimize side product formation.
Pressure 5-10 barMaintains the solvent in the liquid phase at elevated temperatures.
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// Nodes ReagentA [label="Solution A:\nthis compound\n+ Arylboronic Acid\nin Dioxane/Water"]; ReagentB [label="Solution B:\nAqueous K2CO3"]; PumpA [label="Pump A", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PumpB [label="Pump B", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TMixer [label="T-Mixer", shape=invtriangle, fillcolor="#FBBC05", fontcolor="#202124"]; Reactor [label="Heated Packed-Bed Reactor\n(Pd/C Catalyst)", shape=cylinder, height=2, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BPR [label="Back-Pressure\nRegulator", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Collection [label="Product Collection", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ReagentA -> PumpA; ReagentB -> PumpB; PumpA -> TMixer; PumpB -> TMixer; TMixer -> Reactor; Reactor -> BPR; BPR -> Collection; }

Figure 2: Experimental workflow for the continuous flow Suzuki-Miyaura coupling.

Application Protocol 2: Sonogashira Coupling in Continuous Flow

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

Experimental Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 0.1 M solution of this compound, a 0.15 M solution of the terminal alkyne, and a 0.3 M solution of a suitable base (e.g., triethylamine or diisopropylethylamine) in a solvent such as N,N-dimethylformamide (DMF).

  • Catalyst Solution (if using a homogeneous catalyst): Prepare a solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a copper co-catalyst (e.g., CuI, 4 mol%) in the same solvent.

2. Flow Chemistry Setup:

  • For a homogeneous setup, three pumps are used to introduce the substrate/base solution, the alkyne solution, and the catalyst solution into a T-mixer. The mixture then flows through a heated coil reactor.

  • For a heterogeneous setup, a packed-bed reactor containing a supported palladium-copper catalyst can be used, simplifying the setup to two pumps for the reagent and alkyne/base solutions.

3. Reaction Execution:

  • The reagent streams are mixed and passed through the heated reactor (typically 60-100 °C).

  • The residence time is controlled by the total flow rate and the reactor volume.

  • The product stream is collected after passing through a back-pressure regulator.

4. Work-up and Analysis:

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove the amine salt.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Data Presentation
ParameterValueRationale
Substrate Concentration 0.1 MA standard concentration for efficient reaction kinetics.
Alkyne Equivalents 1.5An excess of the alkyne drives the reaction to completion.
Base Triethylamine (3 eq.)Acts as both a base and a solvent in some cases.
Solvent DMFA polar aprotic solvent that is well-suited for Sonogashira couplings.
Catalyst (Homogeneous) Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%)A classic and effective catalyst system for this transformation.
Temperature 80 °CA moderate temperature to promote the reaction without side reactions.
Flow Rate 0.2 - 1.5 mL/minAllows for fine-tuning of the residence time.
Residence Time 10 - 30 minutesSufficient time for the reaction to reach high conversion.
Pressure 5-10 barPrevents solvent evaporation at the reaction temperature.

Application Protocol 3: Heck Coupling in Continuous Flow

The Heck reaction is a versatile method for the formation of a C-C bond between an aryl halide and an alkene. This protocol describes the reaction of this compound with an acrylate ester in a flow system.

Experimental Protocol

1. Reagent Preparation:

  • Prepare a single solution containing 0.1 M this compound, 0.15 M of the acrylate ester (e.g., n-butyl acrylate), and 0.2 M of a base (e.g., triethylamine) in a suitable solvent like DMF or acetonitrile.

  • If using a homogeneous catalyst, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., PPh₃, 2-4 mol%) to this solution.

2. Flow Chemistry Setup:

  • A single pump is required to introduce the reaction mixture into the flow system.

  • The solution is passed through a heated reactor (either a coil or a packed-bed with a heterogeneous catalyst).

  • A back-pressure regulator is placed after the reactor.

3. Reaction Execution:

  • The reaction solution is pumped through the reactor at a temperature typically ranging from 100 to 140 °C.

  • The flow rate is adjusted to achieve the optimal residence time for maximum conversion.

  • The product stream is collected for subsequent work-up.

4. Work-up and Analysis:

  • The collected mixture is diluted with water and extracted with an organic solvent.

  • The organic phase is washed with brine, dried, and concentrated.

  • Purification is achieved through column chromatography.

Data Presentation
ParameterValueRationale
Substrate Concentration 0.1 MA practical concentration for laboratory-scale flow synthesis.
Alkene Equivalents 1.5Using an excess of the alkene can improve the yield.
Base Triethylamine (2 eq.)A common organic base for the Heck reaction.
Solvent DMFA high-boiling polar aprotic solvent suitable for the required temperatures.
Catalyst (Homogeneous) Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)A widely used and effective catalyst system for Heck couplings.
Temperature 120 °CHigher temperatures are often required for the Heck reaction.
Flow Rate 0.1 - 0.8 mL/minControls the residence time within the heated zone.
Residence Time 15 - 45 minutesLonger residence times may be needed compared to Suzuki or Sonogashira couplings.
Pressure 10-15 barNecessary to keep the solvent in the liquid phase at high temperatures.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules in continuous flow. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Heck couplings provide a solid foundation for researchers to explore the vast potential of this starting material. The inherent advantages of flow chemistry—enhanced control, safety, and scalability—make the combination of this technology with well-designed building blocks a powerful strategy for modern chemical synthesis and drug development.

References

Sources

Catalytic Reactions Utilizing 2-(4-Iodophenyl)ethanol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(4-Iodophenyl)ethanol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands out as a particularly valuable precursor for researchers in medicinal chemistry and materials science. Its structure marries two key functionalities: a highly reactive aryl iodide handle, ideal for a suite of palladium-catalyzed cross-coupling reactions, and a primary alcohol, which offers a secondary point for diversification or modulation of physicochemical properties.

The carbon-iodine (C-I) bond is the most reactive of the aryl halides in the crucial oxidative addition step of many catalytic cycles, often allowing for milder reaction conditions and broader substrate scope compared to its bromide or chloride analogs.[1] This guide provides an in-depth exploration of the three cornerstone palladium-catalyzed reactions—Heck, Suzuki, and Sonogashira couplings—utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and discuss how the resulting products can serve as intermediates for more complex structures, such as heterocycles.[2]

Section 1: The Mizoroki-Heck Reaction: Forging C(sp²)-C(sp²) Bonds

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, creating substituted styrenes and related structures.[3] The reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for substrates like this compound, where the primary alcohol can be preserved without the need for protecting groups.[4]

Mechanistic Overview

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The choice of a phosphine ligand is critical; it stabilizes the Pd(0) active species and influences the rate and selectivity of the reaction. The base is not merely a spectator; it is essential for regenerating the Pd(0) catalyst at the end of the cycle.[1]

Heck_Cycle cluster_main Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition (Ar-I) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert σ-Alkyl Pd(II) Complex Coord->Insert Syn-Carbopalladation Elim Hydrido-Pd(II) Complex Insert->Elim Syn-β-Hydride Elimination Elim->Pd0 Reductive Elimination (Base) Product Substituted Alkene Elim->Product Product Release BaseH [Base-H]⁺I⁻ Elim->BaseH Base Assists ArI This compound ArI->OxAdd Alkene Alkene Alkene->Coord

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Application Protocol: Synthesis of 2-(4-Styrylphenyl)ethanol

This protocol details the coupling of this compound with styrene, a representative electron-neutral alkene.

Experimental Workflow

Caption: General experimental workflow for a Heck coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 262 mg, 1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 4.5 mg, 0.02 mmol), and triphenylphosphine (PPh₃, 0.04 equiv., 10.5 mg, 0.04 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL) via syringe to dissolve the solids.

  • Add triethylamine (Et₃N, 2.5 equiv., 0.35 mL, 2.5 mmol) followed by styrene (1.2 equiv., 0.14 mL, 1.2 mmol) via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Heck Coupling with Various Alkenes

Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF90885-95
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF100690-98
4-VinylpyridinePdCl₂(PPh₃)₂K₂CO₃ACN/H₂O851275-85
CyclohexenePd(OAc)₂ / SPhosCs₂CO₃Dioxane1102460-70

Section 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[5][6] The reaction's key advantages include the commercial availability of a vast array of boronic acids and esters, their low toxicity, and the reaction's general robustness.[7]

Mechanistic Overview

The mechanism shares the oxidative addition and reductive elimination steps with the Heck reaction. The key differentiating step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Product Release ArI This compound ArI->OxAdd Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Application Protocol: Synthesis of 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol

This protocol describes a typical Suzuki coupling using a common palladium catalyst and a water-soluble base.

Step-by-Step Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv., 262 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv., 414 mg, 3.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv., 35 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of Toluene (6 mL) and Water (2 mL) via syringe.

  • Heat the biphasic mixture to 90 °C with vigorous stirring for 6-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine all organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired biaryl compound.

Data Summary: Suzuki Coupling with Various Boronic Acids

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901292
4-Acetylphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O100888
3-Thiopheneboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O801095
2-Naphthaleneboronic acidPd(PPh₃)₄Cs₂CO₃DMF110685

Section 3: Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira reaction provides a direct and efficient route to couple aryl halides with terminal alkynes, forming internal alkynes that are crucial intermediates in pharmaceuticals, natural products, and organic materials.[9][10] The reaction is renowned for its mild conditions and high yields.[11]

Mechanistic Overview

The Sonogashira coupling uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to Heck and Suzuki. Concurrently, a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is often the rate-determining step. The amine base serves both to deprotonate the alkyne and to regenerate the Pd(0) catalyst.[12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition (Ar-I) RedElim Ar-Pd(II)-C≡CR(L)₂ RedElim->Pd0 Reductive Elimination Product Ar-C≡C-R RedElim->Product Product Release Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Base (Et₂NH) CuI CuI CuI->CuAcetylide CuAcetylide->RedElim Transmetalation

Caption: The dual catalytic cycles of the Sonogashira coupling.

Application Protocol: Synthesis of 2-(4-(Phenylethynyl)phenyl)ethanol

This protocol outlines a standard, reliable procedure for the Sonogashira coupling. Maintaining an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv., 262 mg, 1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.015 equiv., 10.5 mg, 0.015 mmol), and Copper(I) iodide (CuI, 0.03 equiv., 5.7 mg, 0.03 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and diethylamine (Et₂NH, 2 mL) via syringe.

  • Add phenylacetylene (1.1 equiv., 0.12 mL, 1.1 mmol) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor consumption of the aryl iodide by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL), wash with saturated aqueous ammonium chloride (NH₄Cl, 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude material by flash column chromatography (hexane/ethyl acetate) to afford the pure arylalkyne product.

Data Summary: Sonogashira Coupling with Various Alkynes

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₂NHTHFRT695
1-OctynePd(PPh₃)₄ / CuIEt₃NDMF50590
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIPiperidineTolueneRT898
3-EthynylpyridinePd(OAc)₂ / XPhos / CuIi-Pr₂NHDioxane601284

Section 4: Advanced Applications - Synthesis of Heterocycles

The products derived from the catalytic functionalization of this compound are not merely final targets but are valuable intermediates for constructing more elaborate molecular frameworks, particularly heterocycles. For instance, the arylalkyne synthesized via the Sonogashira reaction can undergo intramolecular cyclization.

A common strategy is the Larock indole synthesis, where an ortho-alkynyl aniline derivative cyclizes. While our substrate lacks the ortho-amine, a subsequent nitration, reduction, and cyclization sequence could be envisioned. A more direct application involves the intramolecular cyclization of the ethanol side-chain onto the alkyne, a process that can be catalyzed by various transition metals (e.g., gold, silver, or palladium) to form dihydrofuran derivatives.

Conceptual Tandem Reaction: A Sonogashira coupling followed by an acid-catalyzed intramolecular hydroalkoxylation can lead to the formation of a substituted benzofuran ring system, a privileged scaffold in medicinal chemistry.[13] This highlights the synthetic utility of this compound as a strategic starting material for diversity-oriented synthesis.

Conclusion

This compound is a highly effective and versatile building block for modern organic synthesis. Its aryl iodide moiety provides a reliable handle for palladium-catalyzed cross-coupling reactions, including the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira couplings. The protocols and data presented herein demonstrate that these transformations can be conducted in high yield while preserving the integral primary alcohol functionality. This dual reactivity allows for the straightforward synthesis of complex styrenes, biaryls, and arylalkynes, which can be further elaborated into valuable chemical entities for the pharmaceutical and material science industries.

References

  • ETH Zurich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Retrieved from [Link]

  • Ma, J., et al. (n.d.). Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. Retrieved from [Link]

  • American Chemical Society. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed tandem reaction of aryl iodides, activated alkenes.... Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2023). Hydrogen-bond-acceptor ligands enable distal C(sp3)-H arylation of free alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • YouTube. (2020). Heck Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Innate and guided C–H functionalization logic. Retrieved from [Link]

  • YouTube. (2024). Selected applications of C-H activation. Retrieved from [Link]

  • Macmillan Group. (n.d.). The Intramolecular Heck Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
  • Denmark Group. (n.d.). Pd Catalyzed Functionalization of Non-Acidic C(sp3)-H Bonds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2025). Direct Access to 4,5-Disubstituted [2.2]Paracyclophanes by Selective ortho-Halogenation with Pd-Catalyzed C–H Activation. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Strategic Design of Ethanol Oxidation Catalysts: From Active Metal Selection to Mechanistic Insights and Performance Engineering. Retrieved from [Link]

  • MDPI. (n.d.). Pd-based Catalysts for Ethanol Oxidation in Alkaline Electrolyte. Retrieved from [Link]

  • ResearchGate. (n.d.). Routes for NODH reaction of ethanol to produce CH3CHO, C2H4 and CH4. Retrieved from [Link]

  • PubMed. (n.d.). Alcohol-containing pharmaceuticals. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Iodophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and reliable methods for synthesizing this compound are:

  • Reduction of 4-Iodophenylacetic Acid: This approach typically utilizes a reducing agent to convert the carboxylic acid functional group to a primary alcohol. A common and effective method involves the use of sodium borohydride in the presence of iodine.[1][2]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the preparation of a Grignard reagent from a 4-iodobenzyl halide, which then reacts with formaldehyde as a one-carbon electrophile to yield the desired primary alcohol.[3]

Q2: I am considering the reduction of 4-iodophenylacetic acid. Is sodium borohydride alone sufficient for this transformation?

A2: No, sodium borohydride (NaBH₄) on its own is generally not a strong enough reducing agent to convert a carboxylic acid to an alcohol.[4] The addition of iodine (I₂) is crucial as it reacts with NaBH₄ in situ to form a more potent reducing species, often described as a borane-THF complex, which is capable of reducing the carboxylic acid.[5]

Q3: My Grignard reaction with 4-iodobenzyl bromide is failing to initiate. What are the likely causes?

A3: The most common reasons for a Grignard reaction failing to start are the presence of moisture and a passivated magnesium surface.[6] Ensure all glassware is rigorously flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Your solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous. To activate the magnesium turnings, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help to initiate the reaction.[6]

Q4: What are the primary impurities I should be aware of for each synthetic route?

A4: The potential impurities are route-dependent:

  • Reduction of 4-Iodophenylacetic Acid: The most common impurity is unreacted 4-iodophenylacetic acid. If the reaction is not driven to completion, the starting material can be challenging to separate from the product due to their similar polarities.

  • Grignard Reaction: A significant side-product can be the Wurtz coupling product, 1,2-bis(4-iodophenyl)ethane, which arises from the reaction of the Grignard reagent with unreacted 4-iodobenzyl bromide. Another common impurity is 4-iodotoluene, formed by the protonation of the Grignard reagent by any trace amounts of water.[1]

Q5: What are the recommended methods for purifying the final product, this compound?

A5: The two most effective methods for purifying this compound are vacuum distillation and column chromatography on silica gel.[7] Given its relatively high boiling point at atmospheric pressure (275.7°C), vacuum distillation is highly recommended to prevent thermal decomposition.[8] For column chromatography, a typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Route 1: Reduction of 4-Iodophenylacetic Acid

Issue 1: Low or No Yield of this compound

Potential Cause Explanation & Recommended Solution
Moisture Contamination The active reducing species is highly sensitive to water. Ensure all glassware is oven or flame-dried and that the solvent (THF) is anhydrous.[1]
Inactive Sodium Borohydride Sodium borohydride can degrade upon prolonged exposure to air. Use a freshly opened container or a properly stored batch.
Incorrect Reagent Stoichiometry An insufficient amount of sodium borohydride or iodine will lead to an incomplete reaction. A molar excess of the reducing agent is typically required.
Low Reaction Temperature While the initial addition of reagents should be done at a low temperature (e.g., 0°C) to control the exothermic reaction, the reaction mixture needs to be warmed to room temperature to ensure it proceeds to completion.[1]

Issue 2: Presence of Unreacted Starting Material in the Final Product

Potential Cause Explanation & Recommended Solution
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider adding a small additional portion of the reducing agent.
Inefficient Quenching and Work-up The work-up procedure is crucial for separating the product from unreacted starting material and boron byproducts. Ensure the pH is adjusted correctly during the work-up to facilitate the separation of the neutral product from the acidic starting material.
Route 2: Grignard Reaction with 4-Iodobenzyl Halide and Formaldehyde

Issue 1: Low Yield of this compound

Potential Cause Explanation & Recommended Solution
Wurtz Coupling Side Reaction The reaction of the Grignard reagent with unreacted 4-iodobenzyl halide is a common side reaction. To minimize this, add the 4-iodobenzyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[1]
Inefficient Reaction with Formaldehyde Formaldehyde can be a tricky reagent to handle. Using paraformaldehyde, which is depolymerized by heating, is a common approach.[9] Ensure that the gaseous formaldehyde is efficiently bubbled through the Grignard solution. Alternatively, a suspension of dry paraformaldehyde can be added portion-wise to the cooled Grignard reagent.[10]
Grignard Reagent Degradation Grignard reagents are sensitive to air and moisture. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Issue 2: Formation of Significant Amounts of 1,2-bis(4-iodophenyl)ethane

Potential Cause Explanation & Recommended Solution
High Local Concentration of Alkyl Halide As mentioned above, this is a primary cause of Wurtz coupling. Slow, dropwise addition of the 4-iodobenzyl halide is critical.
Elevated Reaction Temperature High temperatures can favor the Wurtz coupling reaction. Maintain a gentle reflux during the formation of the Grignard reagent and cool the solution before the addition of formaldehyde.

Experimental Protocols

Protocol 1: Reduction of 4-Iodophenylacetic Acid with NaBH₄/I₂

This protocol is adapted from a similar procedure for the chloro-analog.[1]

Materials:

  • 4-Iodophenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 20% Potassium hydroxide (KOH) solution

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (e.g., 100 mL for a 10 g scale reaction).

  • Cool the flask to 0°C in an ice-salt bath.

  • With vigorous stirring, add sodium borohydride (approx. 2.1 equivalents) in portions.

  • Add 4-iodophenylacetic acid (1.0 equivalent) and stir the suspension for 15 minutes.

  • Prepare a solution of iodine (approx. 1.0 equivalent) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol.

  • Remove the solvents by rotary evaporation.

  • To the residue, add 20% aqueous potassium hydroxide solution and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Grignard Synthesis of this compound

This protocol is a general guideline for Grignard reactions with benzyl halides and formaldehyde.[3][10]

Materials:

  • 4-Iodobenzyl bromide

  • Magnesium turnings

  • Iodine (crystal for initiation)

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (approx. 1.2 equivalents) and a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 4-iodobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 4-iodobenzyl bromide solution to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts, add the remaining 4-iodobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • In a separate flask, depolymerize paraformaldehyde by gentle heating and pass the resulting gaseous formaldehyde into the stirred Grignard solution. Alternatively, add dry paraformaldehyde (approx. 1.2 equivalents) portion-wise to the Grignard solution.

  • After the addition of formaldehyde is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉IO[8]
Molecular Weight248.06 g/mol [8]
Boiling Point275.7°C at 760 mmHg[8]
Melting Point48-49°C

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (ortho to I)~7.6d2H
Aromatic-H (meta to I)~7.0d2H
-CH₂- (alpha to OH)~3.8t2H
-CH₂- (benzylic)~2.8t2H
-OHVariable (broad s)s1H
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
C-I~91
Aromatic C-H~137, ~131
Aromatic C-CH₂~139
-CH₂- (alpha to OH)~63
-CH₂- (benzylic)~39
FT-IR (Predicted) Wavenumber (cm⁻¹) Functional Group
3600-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
~1485C=C stretchAromatic
~1040C-O stretchPrimary Alcohol

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction 4-Iodophenylacetic Acid 4-Iodophenylacetic Acid 2-(4-Iodophenyl)ethanol_1 This compound 4-Iodophenylacetic Acid->2-(4-Iodophenyl)ethanol_1 NaBH4 / I2 THF 4-Iodobenzyl Bromide 4-Iodobenzyl Bromide 4-Iodobenzylmagnesium Bromide 4-Iodobenzylmagnesium Bromide 4-Iodobenzyl Bromide->4-Iodobenzylmagnesium Bromide Mg, Ether/THF 2-(4-Iodophenyl)ethanol_2 This compound 4-Iodobenzylmagnesium Bromide->2-(4-Iodophenyl)ethanol_2 1. HCHO 2. H3O+ workup

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Check Route Check Route Low Yield->Check Route Reduction Reduction Check Route->Reduction Reduction Grignard Grignard Check Route->Grignard Grignard Moisture? Moisture? Reduction->Moisture? Reagent Quality? Reagent Quality? Reduction->Reagent Quality? Temp Control? Temp Control? Reduction->Temp Control? Wurtz Coupling? Wurtz Coupling? Grignard->Wurtz Coupling? Formaldehyde Addition? Formaldehyde Addition? Grignard->Formaldehyde Addition? Dry Glassware/Solvents Dry Glassware/Solvents Moisture?->Dry Glassware/Solvents Yes Use Fresh Reagents Use Fresh Reagents Reagent Quality?->Use Fresh Reagents Poor Optimize Temperature Optimize Temperature Temp Control?->Optimize Temperature No Slow Addition of Halide Slow Addition of Halide Wurtz Coupling?->Slow Addition of Halide Yes Optimize HCHO Delivery Optimize HCHO Delivery Formaldehyde Addition?->Optimize HCHO Delivery Inefficient

Sources

Technical Support Center: Synthesis of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Iodophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its synthesis, most commonly achieved by the reduction of 2-(4-Iodophenyl)acetic acid or its derivatives, appears straightforward but is often complicated by a variety of side reactions. This guide provides in-depth, experience-based solutions to the most frequent issues encountered in the laboratory.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My reaction is sluggish, and the final yield is low. What are the primary causes for incomplete conversion?

A1: Low yield or an incomplete reaction is one of the most common issues. The root cause often lies with the activity of the reducing agent or the reaction conditions.

  • Cause 1: Inactive Reducing Agent: Lithium aluminum hydride (LAH) and sodium borohydride are the most common reagents for this reduction.[2][3][4] Both are highly sensitive to moisture.[3] If the reagent has been improperly stored or is from an old batch, its activity will be significantly diminished.

    • Solution: Always use a fresh, unopened container of the hydride reagent or a recently purchased batch stored under an inert atmosphere. A simple test for LAH activity is to carefully add a very small amount to a dry solvent; vigorous bubbling (hydrogen evolution) should be observed. For critical syntheses, titrating the hydride solution to determine its exact molarity is recommended.

  • Cause 2: Insufficient Reagent Stoichiometry: The reduction of a carboxylic acid to an alcohol with LAH is a multi-step process that consumes a significant amount of hydride. Stoichiometrically, 0.75 equivalents are required after the initial deprotonation, but in practice, a larger excess is necessary to drive the reaction to completion.

    • Solution: For the reduction of 2-(4-Iodophenyl)acetic acid with LAH, use at least 1.5 to 2.0 equivalents of the reagent. When using the milder sodium borohydride, a co-reagent like iodine or a Lewis acid is often required to activate the carboxylic acid, and an excess of the borohydride is still necessary.[5]

  • Cause 3: Low Reaction Temperature: While the initial addition of the reagent is often done at 0 °C to control the exothermic reaction, the reduction of the intermediate aldehyde to the alcohol may require a higher temperature.

    • Solution: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for several hours. Gentle reflux in a solvent like tetrahydrofuran (THF) may be required to push the reaction to completion. Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

Q2: I've isolated a significant amount of a non-polar impurity identified as 4-iodotoluene. How is this side product forming?

A2: The formation of 4-iodotoluene is a result of over-reduction, a known side reaction when using powerful reducing agents like LAH.

  • Mechanism: The desired product, this compound, is a type of benzyl alcohol. Under forcing conditions (e.g., high temperature and large excess of LAH), the C-O bond of the alcohol can be cleaved through a process called hydrogenolysis, replacing the hydroxyl group with a hydrogen atom.

    • Solution 1 (Inverse Addition): Instead of adding the substrate to a flask containing excess LAH, perform an "inverse addition."[2] Slowly add the LAH solution to a solution of the 2-(4-Iodophenyl)acetic acid. This ensures that LAH is never in large excess, minimizing the chance of over-reduction.[2]

    • Solution 2 (Use a Milder Reagent): If over-reduction is persistent, consider using a less reactive, sterically hindered hydride reagent. Lithium tri-tert-butoxyaluminum hydride (LTBA), for example, is powerful enough to reduce aldehydes and ketones but is much less likely to cause hydrogenolysis of the resulting alcohol.[6]

Q3: My NMR spectrum shows the desired product, but also peaks corresponding to phenylethanol (lacking the iodine atom). What is causing this dehalogenation?

A3: The reduction of the aryl-iodide bond to an aryl-hydrogen bond is a well-documented side reaction with lithium aluminum hydride.[7]

  • Mechanism: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to reductive cleavage by LAH. This reaction can proceed via a single-electron transfer (SET) mechanism.[7] The reaction is more likely to occur at elevated temperatures or with prolonged reaction times.

    • Solution 1 (Strict Temperature Control): Maintain the reaction temperature as low as possible for as long as possible. Conduct the initial addition at 0 °C or even -20 °C. Allow the reaction to proceed at room temperature only if TLC analysis shows the reaction is stalling. Avoid high-temperature reflux if possible.

    • Solution 2 (Alternative Reagents): Diborane (B₂H₆) or borane-THF complex is an excellent alternative for reducing carboxylic acids. Boranes are chemoselective and will readily reduce the carboxylic acid group while leaving the aryl iodide untouched.

Q4: During workup, I encountered a thick, unmanageable emulsion. How can I prevent this and effectively isolate my product?

A4: Emulsion formation is common during the quenching of LAH reactions, caused by the formation of colloidal aluminum and lithium salts.

  • Cause: The standard quenching procedure involves the sequential addition of water and then acid or base, which can precipitate gelatinous aluminum hydroxide (Al(OH)₃).

    • Solution (Fieser Workup): Employ the Fieser workup method for a more manageable quench that results in a granular, easily filterable precipitate. For a reaction that used 'X' grams of LAH in a solvent like diethyl ether or THF:

      • Cool the reaction mixture to 0 °C.

      • Slowly and carefully add 'X' mL of water.

      • Add 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

      • Add '3X' mL of water.

      • Stir the mixture vigorously for 15-30 minutes at room temperature. The precipitate should become granular and white.

      • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent. The desired product will be in the filtrate.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the common side reactions discussed.

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Start 2-(4-Iodophenyl)acetic Acid Intermediate Intermediate Aldehyde Start->Intermediate [1] LAH (LiAlH4) [2] H3O+ workup Dehalogenation 2-Phenylethanol (Dehalogenation) Start->Dehalogenation Excess LAH, High Temp. Product This compound (Desired Product) Intermediate->Product [1] LAH [2] H3O+ workup Product->Dehalogenation Excess LAH, High Temp. OverReduction 4-Iodotoluene (Over-reduction) Product->OverReduction Excess LAH, High Temp. caption Reaction scheme for this compound synthesis.

Caption: Main vs. Side Reaction Pathways in LAH Reduction.

Recommended Protocol: Synthesis via LAH Reduction

This protocol is optimized to minimize side reactions. A self-validating system with in-process checks (TLC) is crucial for success.

Materials:

  • 2-(4-Iodophenyl)acetic acid (1.0 eq)

  • Lithium aluminum hydride (LAH) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Aqueous Sodium Hydroxide

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, suspend LAH (1.5 eq) in anhydrous THF (approx. 20 mL per gram of LAH). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(4-Iodophenyl)acetic acid (1.0 eq) in a minimum amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • In-Process Check (TLC): Carefully take a small aliquot from the reaction, quench it with a drop of ethyl acetate and then a drop of water. Spot it on a TLC plate against the starting material (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion. If the reaction is stalled, gently heat to reflux for 1-2 hours and re-check via TLC.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench by the slow, sequential dropwise addition of:

    • 'X' mL of water (where 'X' = grams of LAH used)

    • 'X' mL of 15% NaOH (aq)

    • '3X' mL of water

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms. Add a scoop of Celite® and filter the mixture through a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude alcohol can be further purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.[4]

Data Summary Table

Side ProductIdentification MethodCausative ConditionPreventative Measure
4-Iodotoluene GC-MS, ¹H NMR (singlet ~2.3 ppm)Excess LAH, high temperatureUse stoichiometric LAH, inverse addition, low temperature
2-Phenylethanol GC-MS, ¹H NMR (absence of aryl-I signals)Excess LAH, prolonged heatingStrict temperature control, use of borane (BH₃) instead of LAH
Unreacted Acid TLC, IR (broad O-H, C=O stretch ~1700 cm⁻¹)Inactive/insufficient LAH, low tempUse fresh LAH in sufficient excess, allow warming to RT/reflux

References

  • University of Toronto. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Ashby, E. C., Pham, T. N., & Amrollah-Madjdabadi, A. (1991). Concerning the mechanism of reaction of lithium aluminum hydride with alkyl halides. The Journal of Organic Chemistry, 56(4), 1596–1603. [Link]

  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]

  • ResearchGate. (2015). Lithium Aluminum Hydride: A Powerful Reducing Agent. Retrieved from [Link]

  • Google Patents. (n.d.). CN107698457B - Crystallization and purification method of iodixanol.
  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8389765B2 - Purification of iodixanol.

Sources

Technical Support Center: Purification of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Iodophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the reduction of 2-(4-iodophenyl)acetic acid.[1] Potential impurities from this process can include:

  • Unreacted Starting Material: Residual 2-(4-iodophenyl)acetic acid.

  • Over-reduction Products: Formation of 4-ethyliodobenzene if a strong reducing agent is used under harsh conditions.

  • Solvent and Reagent Residues: Trace amounts of solvents (e.g., tetrahydrofuran, ethanol) and byproducts from the reducing agent.[2][3]

  • Side-reaction Products: Impurities from side reactions, which can vary based on the specific reducing agent and reaction conditions employed.

Q2: What are the key physical properties of this compound that are relevant for its purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Appearance Off-white to yellow solid[1]
Melting Point 48-49 °C[1][4]
Boiling Point 275.7 °C at 760 mmHg[4][5]
Solubility Alcohols are generally more soluble in polar solvents.[6][7] The phenyl and iodo groups contribute to some non-polar character.
Molecular Weight 248.06 g/mol [1][5]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography.[8][9] The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9][10]

Issue 1: Poor or No Crystal Formation Upon Cooling.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.[11]

  • Solution:

    • Gently heat the solution to evaporate some of the solvent.

    • Once the solution becomes slightly cloudy, add a minimal amount of hot solvent to redissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.[10]

    • If crystals still do not form, try scratching the inside of the flask with a glass rod to induce nucleation.

Issue 2: The Purified Product is Oily or Impure.

  • Possible Cause 1: The cooling process was too rapid, causing the impurities to precipitate along with the product.

  • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12]

  • Possible Cause 2: The chosen recrystallization solvent is not ideal.

  • Solution: Conduct small-scale solubility tests to find a solvent in which this compound is soluble when hot but sparingly soluble when cold.[11] A mixed solvent system may also be effective.[10]

Issue 3: Low Recovery of the Purified Product.

  • Possible Cause 1: The product has significant solubility in the cold recrystallization solvent.

  • Solution: Ensure the solution is thoroughly cooled in an ice-water bath before filtration to minimize the amount of product remaining in the mother liquor.[10][11]

  • Possible Cause 2: Too much solvent was used for washing the crystals.

  • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[11]

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent or a mixed solvent system is a good starting point. A mixture of ethanol and water can be effective.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.[11]

  • Drying: Dry the purified crystals under vacuum.

Guide 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[13][14][15]

Issue 1: Poor Separation of the Product from Impurities.

  • Possible Cause 1: The chosen eluent (mobile phase) system is not optimal.

  • Solution: Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal eluent should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.[16]

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution: Ensure the stationary phase (e.g., silica gel) is packed uniformly in the column to avoid air bubbles and cracks.[13] A slurry packing method is often preferred.

  • Possible Cause 3: The sample was loaded improperly.

  • Solution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[17]

Issue 2: The Product is Eluting Too Quickly or Too Slowly.

  • Possible Cause: The polarity of the eluent is too high or too low.

  • Solution:

    • If the product elutes too quickly (high Rf), decrease the polarity of the eluent.

    • If the product elutes too slowly (low Rf), increase the polarity of the eluent. This can be achieved by adjusting the ratio of polar to non-polar solvents in the eluent mixture.[17]

Issue 3: The Product Decomposes on the Column.

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Consider using a less acidic stationary phase, such as neutral alumina.[14]

    • Alternatively, the silica gel can be deactivated by adding a small amount of a base, like triethylamine, to the eluent.[16]

  • Stationary Phase Selection: Silica gel is a common choice for the separation of moderately polar compounds like alcohols.[14]

  • Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled with air pressure (flash chromatography) for faster separation.[17]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_pure_recryst Is the product pure by TLC/NMR? recrystallization->is_pure_recryst is_pure_column Is the product pure by TLC/NMR? column_chromatography->is_pure_column is_pure_recryst->column_chromatography No end_product Pure this compound is_pure_recryst->end_product Yes is_pure_column->end_product Yes troubleshoot Troubleshoot Purification is_pure_column->troubleshoot No troubleshoot->column_chromatography

Caption: Decision workflow for purifying this compound.

References

  • University of California, Los Angeles. Column chromatography. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Sorbchem India. Column Chromatography As A Tool For Purification. [Link]

  • Google Patents.
  • University of Canterbury. RECRYSTALLISATION. [Link]

  • Byju's. Column Chromatography. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • Britannica. Alcohol - Boiling Point, Solubility, Flammability. [Link]

  • Columbia University. Column chromatography. [Link]

  • KPU Pressbooks. 1.1 Structures, Naming and Physical Properties – Organic Chemistry II. [Link]

  • Chrom-Academy. HPLC Troubleshooting Guide. [Link]

  • Magritek. Column Chromatography. [Link]

  • Google Patents.
  • YouTube. How To Recrystallize A Solid. [Link]

  • PubChemLite. 2-(4-iodophenyl)ethan-1-ol (C8H9IO). [Link]

  • Wikipedia. Ethanol. [Link]

  • YouTube. How to Distill Ethanol at Home. [Link]

  • LabRulez GCMS. Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

  • Purdue Extension. Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Ivory Research. Significance of impurities in active pharmaceutical ingredients. [Link]

  • Google Patents. Extractive distillation process for the production of fuel grade alcohols.
  • European Patent Office. Purification of phenyl ethyl alcohol. [Link]

  • Google Patents.
  • YouTube. Fractional Distillation: Ethanol/Water Separation. [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Iodophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and reliable methods for synthesizing this compound are:

  • Reduction of 2-(4-Iodophenyl)acetic acid: This is a very common and often high-yielding method. It involves the use of a reducing agent to convert the carboxylic acid functionality to a primary alcohol.[1][2] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly, borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are effective for this transformation.[3][4][5] Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids, but its reactivity can be enhanced by the addition of reagents like iodine.[6][7]

  • Grignard Reaction: This route involves the reaction of a 4-iodophenylmagnesium halide (a Grignard reagent) with an appropriate electrophile like ethylene oxide. While a classic carbon-carbon bond-forming reaction, it can be sensitive to moisture and side reactions.[8][9][10]

  • Suzuki or Sonogashira Coupling followed by reduction: While less direct, these cross-coupling reactions can be employed to construct the carbon skeleton, followed by a reduction step.[11][12][13][14][15][16][17][18][19] For instance, a Sonogashira coupling of a protected acetylene followed by reduction could yield the desired product.

Q2: I am considering the reduction of 2-(4-Iodophenyl)acetic acid. Which reducing agent do you recommend?

A2: For the reduction of 2-(4-Iodophenyl)acetic acid, borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are highly recommended.[3][5] Here's a breakdown of the rationale:

  • Selectivity: Borane reagents show excellent selectivity for carboxylic acids, even in the presence of other reducible functional groups like esters.[20] This is a significant advantage over stronger, less selective reducing agents like LiAlH₄.

  • Mild Reaction Conditions: The reduction can typically be carried out at room temperature, which minimizes the risk of side reactions.[4][5]

  • Safety and Handling: While still requiring an inert atmosphere, borane complexes are generally considered safer and easier to handle than LiAlH₄, which reacts violently with water.[4]

Q3: What are the primary side products I should be aware of during the synthesis?

A3: The potential side products are highly dependent on the chosen synthetic route:

  • Reduction of 2-(4-Iodophenyl)acetic acid:

    • Unreacted Starting Material: Incomplete reaction is a common issue.

    • Intermediate Aldehyde: While the aldehyde is typically reduced in situ, it's possible for it to remain as an impurity if the reaction is not driven to completion.[6]

    • Borate Esters: During workup, incomplete hydrolysis of borate ester intermediates can lead to impurities.[20]

  • Grignard Reaction:

    • Wurtz Coupling Product (4,4'-diiodobiphenyl): The Grignard reagent can react with unreacted 4-iodobenzyl halide.[21]

    • Protonated Grignard Reagent (Iodobenzene): Any trace of moisture will quench the Grignard reagent, leading to the formation of iodobenzene.[9][21]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the recommended purification methods for this compound?

A5: The two most common and effective purification techniques are:

  • Flash Column Chromatography: This is the preferred method for achieving high purity, especially on a laboratory scale. A silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.[22]

Troubleshooting Guide

This section addresses specific issues that you might encounter during the synthesis of this compound and provides actionable solutions.

Route 1: Reduction of 2-(4-Iodophenyl)acetic acid
IssuePossible Cause(s)Recommended Solution(s)
Incomplete reaction or low yield Inactive reducing agent: Borane solutions can degrade over time if not stored properly under an inert atmosphere.Ensure your borane reagent is fresh and has been stored under nitrogen or argon. Consider titrating the borane solution to determine its exact molarity.
Insufficient amount of reducing agent: Carboxylic acid reductions require a specific stoichiometry of the reducing agent.Use a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents).
Reaction temperature is too low: While the initial addition may be done at 0 °C to control the initial exotherm, the reaction often needs to be warmed to room temperature or slightly heated to go to completion.[5]Allow the reaction to stir at room temperature for several hours or gently warm to 40-50 °C and monitor by TLC.[5]
Moisture in the reaction: Water will quench the borane reagent.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[7]
Presence of significant impurities in the final product Unreacted 2-(4-Iodophenyl)acetic acid: The reaction did not go to completion.As mentioned above, ensure the activity and sufficient quantity of the reducing agent and allow for adequate reaction time and temperature.
Boron-containing impurities: Incomplete quenching or workup can leave boron species in your product.During the workup, after quenching with methanol, an acidic wash (e.g., dilute HCl) can help to hydrolyze and remove boron byproducts.
Route 2: Grignard Reaction
IssuePossible Cause(s)Recommended Solution(s)
Failure of Grignard reaction to initiate Moisture: Grignard reagents are extremely sensitive to water.Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[9][10]
Passive magnesium surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9][21][23] Gentle heating can also help initiate the reaction.[21][24]
Low yield of the desired alcohol Wurtz coupling: The Grignard reagent reacts with the unreacted aryl halide.Add the 4-iodobenzyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction with atmospheric carbon dioxide: Grignard reagents can react with CO₂ to form carboxylic acids.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Complex product mixture Presence of iodobenzene: The Grignard reagent has been protonated by a protic source.Ensure strictly anhydrous conditions throughout the reaction.[9][21]
Unreacted starting materials: Incomplete reaction.Ensure the Grignard reagent has formed completely before adding the electrophile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-(4-Iodophenyl)acetic acid with BH₃·THF

Materials:

  • 2-(4-Iodophenyl)acetic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-Iodophenyl)acetic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add the BH₃·THF solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous gas evolution will be observed.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Workflow for the Reduction of 2-(4-Iodophenyl)acetic acid

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification start Dissolve 2-(4-Iodophenyl)acetic acid in anhydrous THF add_borane Add BH3·THF at 0 °C start->add_borane react Stir at room temperature add_borane->react quench Quench with Methanol react->quench workup Aqueous Work-up & Extraction quench->workup purify Column Chromatography workup->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Reduction

start Low Yield Observed check_reagent Check Borane Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up Procedure start->check_workup use_fresh Use Fresh/Titrated Borane check_reagent->use_fresh Inactive? increase_temp_time Increase Temp/Time check_conditions->increase_temp_time Too Mild? check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture Moisture Present? optimize_extraction Optimize Extraction/Purification check_workup->optimize_extraction Losses During Work-up?

Sources

"2-(4-Iodophenyl)ethanol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Iodophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.

Issue 1: The solid this compound has turned yellow or brown upon storage.

Question: I received a white, crystalline batch of this compound, but after some time in the lab, it has developed a distinct yellow-brown color. Is the material still usable? What caused this change?

Answer:

The discoloration of your this compound is a common indicator of degradation.[1] This color change is typically due to the formation of molecular iodine (I₂), which has a characteristic yellow-to-brown hue.[1] The underlying cause is the cleavage of the carbon-iodine (C-I) bond, which is the least stable of the carbon-halogen bonds.[1]

Causality and Recommended Actions:

Several factors can accelerate the degradation of iodinated compounds like this compound[1]:

  • Light Exposure: The C-I bond is susceptible to cleavage by photolysis.[1]

  • Elevated Temperatures: Heat provides the necessary energy to break the weak C-I bond, leading to decomposition.[1][2]

  • Presence of Oxygen: Oxidation can contribute to the degradation process.[1]

Immediate Steps:

  • Assess the Extent of Degradation: A pale yellow color might indicate minor degradation, and the material could potentially still be used for non-critical applications after purity re-evaluation. However, a significant brown coloration suggests substantial decomposition, and the use of such material is not recommended as it can lead to unreliable experimental results.

  • Purity Analysis: If you decide to proceed, it is crucial to re-assess the purity of the compound using analytical techniques like HPLC or GC-MS to quantify the remaining this compound and identify degradation products.

Preventative Workflow for Storage:

To prevent future degradation, implement the following storage protocol:

ParameterRecommendationRationale
Container Amber or opaque glass vial.Protects from light exposure, a primary driver of C-I bond cleavage.[1]
Temperature Store at 4°C.Minimizes thermal degradation by reducing the kinetic energy available for bond cleavage.[1]
Atmosphere For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.Prevents oxidation-mediated degradation.[1]
Location A dark, well-ventilated, and dry area.Avoids exposure to ambient light and moisture which can facilitate degradation.[1]
Issue 2: Unexpected peaks are observed in the chromatogram during in-process reaction monitoring.

Question: I am using this compound in a reaction, and upon analysis by HPLC/GC, I see unexpected peaks that are not my starting material or desired product. What could these be?

Answer:

The appearance of unexpected peaks strongly suggests that this compound is degrading under your reaction conditions. The identity of these byproducts depends on the specific reagents and conditions used.

Potential Degradation Pathways and Products:

  • Oxidation: The primary alcohol functional group in this compound is susceptible to oxidation.

    • Mild Oxidizing Conditions: May produce 4-Iodophenylacetaldehyde .

    • Strong Oxidizing Conditions: Can lead to the formation of 4-Iodophenylacetic acid .[3][4]

  • Dehydration: Under acidic conditions and/or heat, the alcohol can undergo dehydration to form 4-Iodostyrene .

  • Deiodination: Reductive conditions or radical reactions can lead to the cleavage of the C-I bond, forming 2-Phenylethanol .[2]

Experimental Workflow for Identification and Mitigation:

Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound during a chemical reaction.

Step-by-Step Mitigation Protocol:

  • Characterize the Impurities: Use LC-MS or GC-MS to determine the molecular weights of the unexpected peaks. This will provide strong clues as to their identities (e.g., M+16 for oxidation, M-18 for dehydration).

  • Isolate and Analyze: If possible, isolate the major impurities by preparative chromatography and analyze them by NMR for definitive structural elucidation.

  • Optimize Reaction Conditions:

    • Temperature Control: If you suspect thermal degradation, try running the reaction at a lower temperature.[1]

    • pH Control: If your reaction is run under acidic or basic conditions, consider if these are contributing to degradation. Buffering the reaction medium may be necessary.

    • Inert Atmosphere: If oxidation is suspected, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Reagent Selection: If you are performing an oxidation, ensure your oxidizing agent is selective for the desired transformation and not overly harsh.[5] For reductions, be aware that some reducing agents can cleave the C-I bond.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at 4°C, protected from light in a tightly sealed, amber or opaque container. For maximum stability, especially for analytical standards, storage under an inert atmosphere is recommended.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to air?

A3: Yes, like many organic compounds, it can be sensitive to air, primarily due to the risk of oxidation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[3][4] Therefore, minimizing exposure to air, especially during long-term storage, is advisable.

Q4: What analytical methods are best for assessing the purity and stability of this compound?

A4: The two most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly suitable for purity assessment and stability studies due to its ability to separate the parent compound from potential non-volatile degradation products.[8]

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for quantifying this compound, as it is volatile and thermally stable enough for GC analysis.[8] GC-MS can be used for the identification of volatile impurities.

Q5: If I observe degradation, can I purify this compound?

A5: Yes, if the degradation is minor, you can repurify the compound. The appropriate method will depend on the nature of the impurities.

  • Recrystallization: If the impurities have different solubilities, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: For a more thorough purification, column chromatography on silica gel is a standard and effective method. A common eluent system would be a gradient of ethyl acetate in hexane.

Section 3: Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways of this compound under various stress conditions.

G cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic) cluster_deiodination Deiodination (Reductive) main This compound aldehyde 4-Iodophenylacetaldehyde main->aldehyde Mild Oxidant styrene 4-Iodostyrene main->styrene H+, Heat phenylethanol 2-Phenylethanol main->phenylethanol Reducing Agent / Radicals acid 4-Iodophenylacetic acid aldehyde->acid Strong Oxidant

Caption: Potential degradation pathways of this compound.

References

  • Reddit. (2024-01-11). Spontaneous aryl iodide deiodination upon heating : r/Chempros. [Link]

  • American Chemical Society. The decomposition of aryl iodine diacetates | Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Phototransformation of Iodate by UV Irradiation: Kinetics and Iodinated Trihalomethane Formation during Subsequent Chlor(am)ination. [Link]

  • ResearchGate. (2024). Aerobic oxidation of aryl iodides is accomplished by intercepting the oxidizing intermediates of aldehyde autoxidation chemistry. [Link]

  • ACS Publications. (2026-01-10). An Iodinated BODIPY-Based Probe for the Selective Mapping and Disassembly of Amyloid-β Aggregates In Vivo | Analytical Chemistry. [Link]

  • J.T. Baker. (2004-01-22). POTASSIUM IODIDE. [Link]

  • YouTube. (2025-09-17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

  • RSC Publishing. (2023). Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. [Link]

  • Google Patents. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Google Patents.
  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • J-STAGE. (2004). or Arylthiolation of Aryl Iodide via Cleavage of the S-S Bond of Disulfide Compound by Nickel Catalyst and Zinc. [Link]

  • ACS Publications. (2026-01-09). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry. [Link]

  • Defense Technical Information Center. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]

  • PubChem. 2-(4-iodophenyl)ethan-1-ol (C8H9IO). [Link]

  • Master Organic Chemistry. (2015-05-06). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • PubChem. ethanol degradation IV | Pathway. [Link]

  • PubChem. Ethanol Degradation | Pathway. [Link]

  • National Institutes of Health. (2023-09-21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC. [Link]

  • Chemistry LibreTexts. (2014-07-26). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

  • Chemistry LibreTexts. (2019-06-02). 12.7: Oxidizing Agents. [Link]

  • YouTube. (2016-05-01). Practice Problem: Oxidizing Agents. [Link]

  • Wollo University. Organic Chemistry II (Chem 2042). [Link]

  • PubMed. (2015). The stability of ethanol in unstoppered tubes. [Link]

  • International Organisation of Vine and Wine. (2015). Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). [Link]

  • U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

  • ResearchGate. (2022). Advances in Compounds that Accelerate Alcohol Metabolism. [Link]

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Technical Support Center: Purification of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Iodophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: My final product of this compound shows a lower than expected melting point and appears as an off-white or yellowish solid.

Possible Cause: The presence of unreacted starting materials, particularly 4-iodophenylacetic acid if the synthesis involved its reduction, or residual solvents from the reaction or work-up. The discoloration may be due to trace impurities or slight degradation.

Troubleshooting Steps:

  • Identify the Impurity:

    • Thin Layer Chromatography (TLC): This is a rapid and effective method to qualitatively assess the purity. Spot the crude product alongside the starting material to check for any unreacted components.

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC can separate and quantify the main product and impurities. A reverse-phase C18 column is often suitable for this analysis.[1][2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information about the impurities present.

  • Removal of Impurities:

    • Recrystallization: This is a highly effective method for purifying solids.[3][4] The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] For this compound, a mixed solvent system like ethanol/water or recrystallization from a non-polar solvent like hexane with a minimal amount of a more polar co-solvent can be effective.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful purification technique.[6][7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, will typically allow for the separation of this compound from more polar or less polar impurities.

    • Activated Charcoal Treatment: If the discoloration is due to colored impurities, adding a small amount of activated charcoal to the solution before hot filtration during recrystallization can help remove them.[3][8]

Issue 2: After purification by column chromatography, I'm still observing multiple spots on my TLC.

Possible Cause: Co-elution of impurities with the desired product. This can happen if the polarity of the impurity is very similar to that of this compound. Another possibility is degradation of the product on the silica gel.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for TLC to achieve better separation. This will translate to better separation on the column. Consider trying different solvent combinations, such as dichloromethane/methanol or toluene/ethyl acetate.

    • Gradient Elution: If you used isocratic (constant solvent composition) elution, switch to a shallow gradient elution. This can improve the resolution between closely eluting compounds.[7]

    • Alternative Stationary Phase: While silica gel is common, for challenging separations, consider using alumina or a reverse-phase column.

  • Check for On-Column Degradation:

    • This compound is generally stable, but prolonged exposure to acidic silica gel could potentially cause minor degradation, such as dehydration to form 4-iodostyrene.

    • To mitigate this, you can use deactivated (neutral) silica gel or run the chromatography quickly (flash chromatography).

Issue 3: My yield is significantly lower after the purification step.

Possible Cause: Loss of product during purification is common, but significant losses can be minimized.

Troubleshooting Steps:

  • Recrystallization Losses:

    • Excess Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the solid.[5]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation before filtration.[8]

  • Column Chromatography Losses:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind strongly to the silica gel.

    • Broad Elution Bands: If the compound elutes as a very broad band, it can be difficult to collect all the product without also collecting impurities. This can be improved by careful packing of the column and optimizing the loading and elution conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • From Reduction of 4-Iodophenylacetic Acid: The most common impurity is unreacted starting material, 4-iodophenylacetic acid.

  • From Grignard Reaction: If synthesized via a Grignard reaction (e.g., 4-iodobenzylmagnesium halide with an epoxide), you might find unreacted starting materials and coupling byproducts.

  • General Impurities: Residual solvents from the reaction and workup (e.g., ethanol, tetrahydrofuran, ethyl acetate) are also common.[9]

Q2: What is the best method for purifying this compound on a large scale?

A2: For large-scale purification, recrystallization is generally preferred over column chromatography due to its simplicity, cost-effectiveness, and scalability.[4] Column chromatography can be cumbersome and expensive on a large scale.

Q3: Can this compound degrade during storage?

A3: this compound is a relatively stable compound. However, like many organic molecules, it should be stored in a cool, dark place in a well-sealed container to prevent slow oxidation or degradation over time.[10][11] Exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation, for instance, through dehydration to form 4-iodostyrene.[12]

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for confirming purity:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatography (TLC/HPLC/GC): A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC chromatogram suggests high purity.

  • Spectroscopy (NMR, IR, Mass Spectrometry): These techniques confirm the structure of the compound and can reveal the presence of impurities if their signals are detectable.

Q5: Are there any safety precautions I should take when handling this compound and its impurities?

A5: Yes, standard laboratory safety practices should always be followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[11]

Section 3: Data and Protocols

Table 1: Comparison of Purification Methods for this compound
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Cost-effective, scalable, simple procedure.[3][4]Can have lower yields if not optimized, less effective for impurities with similar solubility.[5]
Column Chromatography >99%High resolution for separating complex mixtures.[6][7]More time-consuming, requires larger volumes of solvent, can be difficult to scale up.[4]
Experimental Protocols
Protocol 1: Recrystallization of this compound
  • Solvent Selection: Start by performing small-scale solubility tests to find a suitable solvent or solvent system. Ethanol/water is a good starting point.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of boiling ethanol.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[7]

Section 4: Visualizations

Diagram 1: General Purification Workflow

G crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Product isolate->dry pure Pure this compound dry->pure G start Low Purity Detected (e.g., by TLC, m.p.) identify Identify Impurities (TLC, HPLC, NMR) start->identify recrystallize Attempt Recrystallization identify->recrystallize optimize_recryst Optimize Solvent System for Recrystallization recrystallize->optimize_recryst Purity Not OK success Purity Confirmed recrystallize->success Purity OK chromatography Perform Column Chromatography optimize_chrom Optimize Eluent & Gradient chromatography->optimize_chrom Purity Not OK chromatography->success Purity OK optimize_recryst->recrystallize optimize_recryst->chromatography Still Impure optimize_chrom->chromatography

Caption: Decision tree for improving product purity.

References

  • Vertex AI Search. (n.d.). Ethanol.
  • Vertex AI Search. (n.d.). Recrystallization.
  • Vertex AI Search. (n.d.). Recrystallization.
  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
  • Vertex AI Search. (n.d.). Recrystallization1.
  • Google Patents. (n.d.). CN107698457B - Crystallization and purification method of iodixanol.
  • Vertex AI Search. (n.d.). RECRYSTALLISATION.
  • Vertex AI Search. (n.d.). Recrystallization and Crystallization.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Magritek. (n.d.). Column Chromatography.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol.
  • Vertex AI Search. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
  • BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications.
  • SIELC Technologies. (n.d.). Separation of 2-(4-Nitrophenyl)ethanol on Newcrom R1 HPLC column.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Vertex AI Search. (n.d.). Ethanol production, purification, and analysis techniques: a review.
  • Ashenhurst, J. (2012, September 12).
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • BenchChem. (n.d.). Stability of 2-(4-Chlorophenyl)ethanol under different pH conditions.
  • MDPI. (n.d.). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications.
  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Vertex AI Search. (n.d.). Organic volatile impurities in pharmaceuticals.
  • National Institutes of Health. (n.d.). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS.
  • National Institutes of Health. (n.d.). ethanol degradation IV | Pathway - PubChem.
  • BLD Pharm. (n.d.). 52914-23-5|this compound.
  • Sigma-Aldrich. (n.d.). This compound | 52914-23-5.
  • Universidade de Lisboa. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.
  • Google Patents. (n.d.). EP0822250A1 - Process for the extraction of 2-phenylethanol.
  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?
  • Google Patents. (n.d.). RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Iodophenyl)ethanol. This guide is designed to provide in-depth troubleshooting assistance for common palladium-catalyzed cross-coupling reactions. The question-and-answer format directly addresses specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles governing success and failure in your experiments.

General Troubleshooting & FAQs

This section addresses overarching issues applicable to most palladium-catalyzed reactions involving this compound.

Question 1: My reaction is not proceeding, or I'm observing very low conversion of my this compound. What are the most common culprits?

Answer:

Failure to achieve significant conversion in palladium-catalyzed cross-coupling reactions often points to one of three critical areas: the integrity of your catalyst system, the quality of your reagents and solvents, or the reaction atmosphere.

  • Catalyst Inactivity: The active form of the palladium catalyst is typically a Pd(0) species. This state is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state, often observed as the formation of a black precipitate known as palladium black. Ensure your palladium source is fresh. For Pd(II) precatalysts like Pd(OAc)₂, the in situ reduction to Pd(0) is a crucial step that can be influenced by solvents, ligands, and other reaction components.

  • Reagent and Solvent Purity: Impurities can act as catalyst poisons. Water and oxygen are the most common offenders. Anhydrous solvents are crucial, and they must be thoroughly degassed prior to use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) are essential. Similarly, ensure your other reagents, including the base and coupling partner, are of high purity and stored under appropriate conditions. For instance, boronic acids in Suzuki couplings can degrade over time.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere throughout the reaction is non-negotiable. Ensure all glassware is oven-dried to remove adsorbed water and that the reaction is set up and run under a positive pressure of argon or nitrogen.

Question 2: I'm observing significant amounts of side products, such as the dehalogenated starting material (phenylethanol) or homocoupling of my coupling partner. How can I mitigate this?

Answer:

The formation of these side products indicates that undesired reaction pathways are outcompeting your desired cross-coupling.

  • Protodeiodination (Dehalogenation): The replacement of the iodine atom with hydrogen results from an inefficient catalytic cycle. This can be caused by sources of active hydrogen in the reaction mixture or a catalyst system that is not efficient enough to promote the desired coupling over this side reaction. Using a milder base or lowering the reaction temperature can sometimes help. More effective is the optimization of the ligand and base combination to accelerate the cross-coupling pathway.

  • Homocoupling: This is particularly common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, known as Glaser coupling). This side reaction is often promoted by the presence of oxygen. Therefore, rigorous degassing of all reagents and solvents and maintaining a strict inert atmosphere is the primary solution. In Sonogashira couplings, minimizing the amount of the copper(I) co-catalyst can also reduce the rate of alkyne homocoupling.

Question 3: The free hydroxyl group in this compound seems to be causing issues. Could it be interfering with the reaction?

Answer:

Yes, the free hydroxyl group can present challenges, although it is often tolerated in many cross-coupling reactions. Its potential interferences include:

  • Coordination to the Palladium Center: The lone pairs on the oxygen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Reaction with Strong Bases: In reactions requiring very strong bases, such as the Buchwald-Hartwig amination, the hydroxyl group can be deprotonated. This can alter the electronic properties of the starting material and potentially lead to side reactions like O-arylation.

  • Dehydration: At elevated temperatures, particularly under acidic or strongly basic conditions, the ethanol moiety could undergo dehydration to form 4-iodostyrene.

To address these potential issues, consider the following:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can often promote the desired catalytic cycle and minimize interference from the hydroxyl group.

  • Base Selection: Choose your base carefully. For reactions like the Suzuki coupling, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective without causing significant deprotonation of the alcohol. For reactions requiring stronger bases, a careful screening might be necessary.

  • Protecting Groups: If the hydroxyl group proves to be problematic, a protecting group strategy is a reliable solution. Common protecting groups for alcohols that are stable under typical cross-coupling conditions include silyl ethers (e.g., TBDMS) or ethers (e.g., MOM or THP). These can be removed post-coupling.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

The palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1][2]

Question: My Suzuki coupling of this compound with an arylboronic acid is giving low yields. I'm using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture.

Answer:

This is a common starting point for Suzuki couplings, but several factors could be leading to low yields with this specific substrate.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Catalyst System Inefficient? start->catalyst base Base/Solvent Ineffective? start->base boronic_acid Boronic Acid Degradation? start->boronic_acid catalyst_sol1 Switch to Bulky Ligand (e.g., SPhos, XPhos) with Pd(OAc)₂ catalyst->catalyst_sol1 Rationale: PPh₃ can be suboptimal. Bulky ligands accelerate reductive elimination and prevent catalyst decomposition. catalyst_sol2 Use a Pre-catalyst (e.g., XPhos Pd G3) catalyst->catalyst_sol2 Rationale: Pre-catalysts are often more stable and efficient. base_sol1 Try a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) base->base_sol1 Rationale: Transmetalation is often the rate-limiting step and is base-dependent. base_sol2 Ensure Adequate Solubility (Adjust organic/water ratio) base->base_sol2 Rationale: The base must have some solubility to be effective. boronic_acid_sol1 Use Fresh Boronic Acid or Convert to Pinacol Ester boronic_acid->boronic_acid_sol1 Rationale: Boronic acids can form anhydrides (boroxines) upon storage, which are less reactive.

Caption: Troubleshooting workflow for Suzuki coupling.

Optimized Protocol Example: Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%)A common and effective precatalyst.
Ligand SPhos (4 mol%)A bulky, electron-rich ligand that promotes oxidative addition and is robust for functionalized substrates.
Base K₃PO₄ (3 equivalents)A strong base that often enhances the rate of transmetalation.
Solvent Toluene/H₂O (10:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion without significant thermal decomposition.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the arylboronic acid (1.2-1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add this compound (1.0 equiv.).

  • Add the degassed toluene/water solvent system.

  • Heat the reaction mixture to 90 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by flash column chromatography.[3][4][5]

Heck Reaction

The palladium-catalyzed reaction of an unsaturated halide with an alkene.[6][7]

Question: I am attempting a Heck reaction between this compound and n-butyl acrylate, but the reaction is sluggish and gives a complex mixture of products.

Answer:

The Heck reaction's success is highly dependent on the choice of base, ligand, and the prevention of side reactions like β-hydride elimination from the wrong position.[8]

Key Considerations for the Heck Reaction:

  • Base Selection: A non-nucleophilic organic base like triethylamine (Et₃N) or a weaker inorganic base like potassium carbonate (K₂CO₃) is typically used. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[8]

  • Ligand Choice: While some Heck reactions can be run "ligand-free" (often with Pd(OAc)₂), phosphine ligands are generally beneficial. For aryl iodides, triphenylphosphine (PPh₃) is a common choice.

  • Regioselectivity: With electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position of the double bond.

  • Stereoselectivity: The reaction usually favors the formation of the trans (E) isomer.

Optimized Protocol Example: Heck Reaction

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (1-5 mol%)A standard and effective catalyst for the Heck reaction.
Ligand PPh₃ (2-10 mol%)Stabilizes the Pd(0) catalyst and can improve reaction rates.
Base Et₃N (1.5-2.0 equivalents)A common organic base that effectively neutralizes the HI formed.
Solvent DMF or AcetonitrilePolar aprotic solvents that are well-suited for the Heck reaction.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.

Step-by-Step Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 equiv.) in DMF.

  • Add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Et₃N (2.0 equiv.).

  • Add the alkene (e.g., n-butyl acrylate, 1.2-1.5 equiv.).

  • Degas the mixture with argon for 15-20 minutes.

  • Heat the reaction to 100 °C and monitor its progress by TLC or GC.

  • After completion, cool the mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[9][10][11]

Sonogashira Coupling

A palladium/copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[12][13]

Question: My Sonogashira coupling with this compound is failing. The solution turns black, and I mostly recover my starting materials or see alkyne homocoupling.

Answer:

The Sonogashira reaction is particularly sensitive to the reaction atmosphere and the quality of the catalyst and co-catalyst.

Troubleshooting Workflow: Sonogashira Coupling

start Failed Sonogashira Coupling catalyst_decomp Reaction Turns Black (Catalyst Decomposition) start->catalyst_decomp homocoupling Significant Alkyne Homocoupling (Glaser) start->homocoupling no_reaction No Reaction or Low Conversion start->no_reaction decomp_sol Improve Degassing Technique (Freeze-Pump-Thaw) Use Fresh, High-Purity Reagents catalyst_decomp->decomp_sol Rationale: Pd(0) is oxygen-sensitive. Impurities can poison the catalyst. homocoupling_sol1 Strictly Anaerobic Conditions homocoupling->homocoupling_sol1 Rationale: Oxygen promotes the copper-mediated homocoupling. homocoupling_sol2 Reduce CuI Loading (e.g., to 1-2 mol%) homocoupling->homocoupling_sol2 Rationale: Glaser coupling is copper-catalyzed. no_reaction_sol1 Check Catalyst/Co-catalyst Activity (Use fresh Pd catalyst and CuI) no_reaction->no_reaction_sol1 Rationale: CuI can oxidize over time. Pd catalyst may be inactive. no_reaction_sol2 Ensure Base is Anhydrous and Sufficiently Strong (e.g., Et₃N, DIPEA) no_reaction->no_reaction_sol2 Rationale: The base is required to form the copper acetylide.

Caption: Troubleshooting workflow for Sonogashira coupling.

Optimized Protocol Example: Sonogashira Coupling

ParameterRecommendationRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and reliable catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%)Essential for the formation of the copper acetylide intermediate. Use a fresh bottle.
Base Et₃N or DIPEA (2-5 equivalents)Acts as both a base and often as the solvent. Must be anhydrous.
Solvent THF or DMF (if needed)Used to ensure all components are soluble.
Temperature Room Temperature to 50 °CAryl iodides are reactive enough to couple at or near room temperature.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and an anhydrous amine base (e.g., DIPEA, 3 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Once complete, dilute the mixture with ether and filter through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl, water, and brine, then dried and concentrated. The product is purified by column chromatography.[14][15][16]

Buchwald-Hartwig Amination

The palladium-catalyzed formation of carbon-nitrogen bonds from aryl halides and amines.[17][18][19]

Question: I'm trying to couple this compound with a primary amine using Pd₂(dba)₃, BINAP, and NaOtBu, but I'm getting a low yield and possibly some O-arylation byproduct.

Answer:

The Buchwald-Hartwig amination requires a strong base, which can deprotonate the hydroxyl group of your substrate, leading to competitive O-arylation. Success hinges on a carefully chosen catalyst system that favors C-N bond formation.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: This reaction is highly dependent on the ligand. For primary amines and substrates with functional groups, bulky biaryl phosphine ligands are often superior to older ligands like BINAP. Ligands like RuPhos or XPhos are excellent choices. Using a pre-formed palladacycle precatalyst (e.g., RuPhos Pd G3) can also improve reliability.[20][21]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, especially if base-sensitive functional groups are present.

  • Preventing O-Arylation: The rate of C-N coupling is generally much faster than C-O coupling under these conditions, especially with modern ligands. However, to minimize O-arylation, use the mildest conditions possible (lowest effective temperature) and avoid excessively long reaction times once the starting material is consumed. If O-arylation remains a persistent issue, protecting the hydroxyl group is the most robust solution.

Optimized Protocol Example: Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source.
Ligand RuPhos (2-4 mol%)A modern, bulky ligand excellent for coupling primary amines and tolerating functional groups.
Base NaOtBu (1.4 equivalents)A standard strong base for this reaction.
Solvent Toluene or Dioxane (anhydrous)Common aprotic solvents for this transformation.
Temperature 80-110 °CSufficient to promote the reaction.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and NaOtBu (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

References

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sandiego, M. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 137(27), 8712-8715. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. Retrieved from [Link]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4581-4592.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxy and alkoxycarbonylation of aryl iodides catalyzed by polymer-supported palladium. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Hartwig, J. F., & Shen, Q. (2009). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed para-Selective Arylation of Phenols with Aryl Iodides in Water. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki–Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Enhancing the reactivity of "2-(4-Iodophenyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Iodophenyl)ethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to utilize this versatile building block in their synthetic endeavors. As a para-substituted aryl iodide bearing a primary alcohol, this reagent is a prime candidate for a variety of cross-coupling reactions. However, the presence of the hydroxyl group and the specific electronic nature of the substrate can present unique challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you enhance and control the reactivity of this compound in your key transformations.

Section 1: Troubleshooting & FAQ - Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing this compound.[1][2] The high reactivity of the Carbon-Iodine bond makes it an excellent electrophile for reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[3] However, success depends on a nuanced understanding of the reaction parameters.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when a reaction with this compound fails or provides low yields.

G Start Reaction Failed (Low Yield / No Product) Check_Purity Verify Purity of This compound & Coupling Partner Start->Check_Purity Check_Purity->Start Impure Reagents (Purify/Replace) Check_Conditions Review Reaction Conditions: Anhydrous? Inert Atmosphere? Check_Purity->Check_Conditions Reagents OK Check_Conditions->Start Incorrect Setup (Dry Solvents/Degas) Check_Catalyst Is the Catalyst System Appropriate & Active? Check_Conditions->Check_Catalyst Conditions OK Check_Catalyst->Start Inactive Catalyst (Use Fresh Catalyst/Ligand) Troubleshoot_Yield Systematic Optimization Check_Catalyst->Troubleshoot_Yield Catalyst OK Success Reaction Successful Troubleshoot_Yield->Success

Caption: General troubleshooting workflow for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is sluggish or stalls completely. What are the most common causes?

A1: This is a frequent issue. The primary culprits are often related to the base, solvent system, or catalyst activity.

  • Base Incompatibility: The choice of base is critical. While aqueous bases like K₂CO₃ or Na₂CO₃ are common, they may not be effective if your boronic acid is sterically hindered or prone to decomposition.[4] Consider switching to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃, which can accelerate the transmetalation step.[5]

  • Catalyst Deactivation: The hydroxyl group on this compound can potentially coordinate to the palladium center, inhibiting catalysis. While less common with para-substituents, it's a possibility. More likely, your palladium catalyst (e.g., Pd(PPh₃)₄) may have degraded upon storage. Using a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand, generated in situ, can be more reliable.

  • Insufficient Water: For reactions using aqueous bases, a small amount of water is essential to solubilize the base and facilitate the reaction.[5] Ensure your solvent system (e.g., Dioxane/Water or Toluene/Water) is appropriate.

Q2: I'm performing a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?

A2: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst.[6][7]

  • Run a Copper-Free Sonogashira: This is the most direct solution. Modern protocols often omit the copper co-catalyst, especially for reactive aryl iodides.[8] This requires a more robust palladium/ligand system and often a stronger amine base (e.g., diisopropylamine or triethylamine) to facilitate the deprotonation of the alkyne.

  • Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen) to minimize the presence of oxygen.

  • Control Reagent Addition: Adding the aryl iodide slowly to the mixture of the catalyst, base, and alkyne can help maintain a low concentration of the copper acetylide, favoring the cross-coupling pathway.

Q3: In my Heck reaction with an acrylate, I'm getting low yields and a lot of palladium black. What's going wrong?

A3: The formation of palladium black indicates that the Pd(0) active catalyst is aggregating and precipitating out of the solution, effectively halting the catalytic cycle.[9]

  • Ligand Choice: The Heck reaction often benefits from specific ligands.[10][11] Standard PPh₃ might not be sufficient. Consider using bulkier, electron-rich phosphine ligands (e.g., P(o-tolyl)₃) or N-heterocyclic carbene (NHC) ligands, which form more stable palladium complexes.[12]

  • Base and Solvent: The base (often an amine like Et₃N) and a polar aprotic solvent (like DMF or DMAc) are crucial.[13] Ensure the base is pure and the solvent is anhydrous. In some cases, using an inorganic base like K₂CO₃ can be effective.[10]

  • Temperature Control: While Heck reactions often require heat, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

Q4: Can the primary alcohol in this compound interfere with the reaction by acting as a nucleophile or base?

A4: While the alcohol is a relatively weak nucleophile and base, its presence should not be ignored. In reactions requiring very strong bases (e.g., BuLi, NaH), it will be deprotonated to form an alkoxide. This is generally not an issue for standard Pd-catalyzed couplings which use milder bases (carbonates, phosphates, amines). If you suspect interference, or if your subsequent reaction steps are incompatible with a free hydroxyl group, protection (e.g., as a silyl ether like TBS or TBDPS) is a straightforward solution.

Section 2: Optimized Experimental Protocols

These protocols provide robust starting points for common cross-coupling reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2-(4-biphenyl)ethanol.

Reaction Scheme: I-C₆H₄-CH₂CH₂OH + Ph-B(OH)₂ --[Pd Catalyst, Base]--> Ph-C₆H₄-CH₂CH₂OH

Materials:

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
This compound 248.06 1.0 248 mg 1.0
Phenylboronic Acid 121.93 1.2 146 mg 1.2
Pd(PPh₃)₄ 1155.56 0.03 35 mg 0.03
K₂CO₃ 138.21 3.0 415 mg 3.0
1,4-Dioxane - - 8 mL -

| Water (degassed) | - | - | 2 mL | - |

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the mixture at 90 °C for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Copper-Free Sonogashira Coupling with Phenylacetylene

This protocol details the synthesis of 2-(4-(phenylethynyl)phenyl)ethanol.

Reaction Scheme: I-C₆H₄-CH₂CH₂OH + Ph-C≡CH --[Pd Catalyst, Base]--> Ph-C≡C-C₆H₄-CH₂CH₂OH

Materials:

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
This compound 248.06 1.0 248 mg 1.0
Phenylacetylene 102.13 1.1 121 µL 1.1
Pd(PPh₃)₂Cl₂ 701.90 0.02 14 mg 0.02
Triethylamine (Et₃N) 101.19 - 5 mL Solvent/Base

| Tetrahydrofuran (THF) | - | - | 5 mL | Solvent |

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with 1M HCl (10 mL) and then brine (10 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Mechanistic Insights & Advanced Concepts

Understanding the underlying catalytic cycle is key to rational troubleshooting. Most palladium-catalyzed cross-couplings follow a similar pathway.[13][14][15]

The Palladium Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-I(L)₂ (Oxidative Addition Product) Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Ar-Pd(II)-R(L)₂ (Transmetalation Product) PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Aryl_Iodide Ar-I (this compound) Aryl_Iodide->PdII_Aryl Coupling_Partner R-M (e.g., R-B(OH)₂) Coupling_Partner->PdII_Coupled Product Ar-R (Coupled Product) Product->Pd0 Base Base Base->PdII_Coupled

Caption: Simplified Pd(0)/Pd(II) cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step. The reactivity order is I > Br > Cl.[3][13]

  • Transmetalation (for Suzuki/Sonogashira): The organic group from the coupling partner (e.g., boronic acid or copper acetylide) is transferred to the palladium center. This step is often facilitated by a base.[15]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13]

By understanding which step is failing, you can make more informed decisions. For example, if oxidative addition is slow, a more electron-rich ligand can help.[5] If transmetalation is the issue, a change of base or solvent is warranted.

References

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709. [Link]

  • ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Joost, M., Zeineddine, A., Estévez, L., Mallet-Ladeira, S., Miqueu, K., Amgoune, A., & Bourissou, D. (2017). Facile Oxidative Addition of Aryl Iodides to Gold(I) by Ligand Design: Bending Turns on Reactivity. Journal of the American Chemical Society, 139(25), 8676–8684. [Link]

  • RDiscovery. (n.d.). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]

  • Chen, G., & Xu, B. (2023). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters, 25(34), 6334–6338. [Link]

  • ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Retrieved from [Link]

  • Hao, L., Auni, A., Ding, G., Li, X., Xu, H., Li, T., & Zhang, Q. (2021). Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst. Catalysis Science & Technology, 11(15), 5175-5181. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 1(8), 1267–1269. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Newman, S. G., & Lautens, M. (2011). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society, 133(6), 1778–1780. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Dai, C., & Fu, G. C. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]

  • Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports, 13, 12053. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 8, 2296–2339. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Nature, 509(7500), 299–309. [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 2-(4-Iodophenyl)ethanol. As a key intermediate in pharmaceutical synthesis and materials science, ensuring the accurate and efficient tracking of its conversion is paramount for process optimization, yield maximization, and impurity profiling. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose.

As Senior Application Scientists, we understand that robust analytical methods are the bedrock of successful chemical synthesis. The protocols and troubleshooting guides presented here are built on a foundation of scientific principles and practical laboratory experience to ensure you can develop self-validating, reliable monitoring systems.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of reactions. It allows for a quick visual assessment of the consumption of starting materials and the formation of products. For a molecule like this compound, which contains a UV-active aromatic ring, TLC is particularly well-suited.

Experimental Protocol: TLC Monitoring
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., silica gel 60 F254)[1][2].

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate[3][4].

    • Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM)[5].

  • Sample Preparation & Spotting:

    • Prepare a dilute solution of your starting material, this compound, in a volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of about 1-2 mg/mL[6].

    • Withdraw a small aliquot of your reaction mixture and dilute it similarly.

    • Using a capillary tube, spot small, concentrated dots of each sample onto the designated lanes on the origin line. Ensure spots are small to prevent streaking[3]. Let the solvent fully evaporate between applications if multiple spots are needed for concentration[7].

  • Development:

    • Prepare a developing chamber (a beaker with a watch glass or a specialized tank) containing a suitable mobile phase. A common starting point for compounds of moderate polarity like this compound is a mixture of 20-30% Ethyl Acetate in Hexane [8][9].

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which promotes even development[4].

    • Carefully place the TLC plate in the chamber, ensuring the solvent level is below the origin line[1]. Cover the chamber.

    • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top[4].

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil[4].

    • UV Light: Examine the dried plate under a short-wave (254 nm) UV lamp[10][11]. The aromatic ring in this compound and related structures will absorb UV light, appearing as dark spots against the fluorescent green background of the plate[7]. Circle the spots with a pencil.

    • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine[10][11]. Organic compounds will react with the iodine vapor to form temporary yellow-brown spots[10][12]. This method is semi-destructive and the spots will fade over time, so they should be circled immediately[11].

Troubleshooting Guide for TLC

Question: My spots are streaking or appearing as elongated bands. What's wrong?

  • Cause 1: Sample Overloading. This is the most common cause. The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot[1][6].

    • Solution: Dilute your sample significantly and re-spot. Aim for smaller, more concentrated initial spots[12].

  • Cause 2: Inappropriate Mobile Phase. If the mobile phase is too polar, it can move all components, including impurities, rapidly and without good separation, sometimes causing streaking[6].

    • Solution: Decrease the polarity of your mobile phase. For example, move from 30% ethyl acetate in hexane to 15-20%.

  • Cause 3: Acidic or Basic Nature of Compound/Impurities. Residual acidic or basic impurities can interact strongly with the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount (0.1–1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to suppress ionization and improve spot shape[12].

Question: My spots are not moving from the baseline (Rf value is too low).

  • Cause: Insufficient Mobile Phase Polarity. The selected eluent is not polar enough to move the compound off the highly polar silica gel stationary phase[12].

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from a 10:1 hexane:EtOAc ratio to 5:1 or 3:1[13].

Question: My spots are running at the solvent front (Rf value is too high).

  • Cause: Excessive Mobile Phase Polarity. The eluent is too polar, causing all components to travel with the solvent front with little interaction with the stationary phase[12].

    • Solution: Decrease the polarity of the mobile phase. Reduce the proportion of the more polar solvent. For instance, if using 50% ethyl acetate in hexane, try 20% or 30%[14].

Question: I can't see any spots on my TLC plate after development.

  • Cause 1: Insufficient Concentration. The sample applied to the plate is too dilute to be detected[12].

    • Solution: Re-spot the plate, applying the sample multiple times in the same location, allowing the solvent to dry completely between each application. Alternatively, use a more concentrated sample solution[7].

  • Cause 2: Ineffective Visualization Technique. The compound may not be UV-active or may not react with the chosen stain[12].

    • Solution: While this compound is UV-active, some reaction byproducts may not be. Always try multiple visualization methods. After checking under UV light, use an iodine chamber. If that fails, a more universal stain like potassium permanganate (which reacts with oxidizable groups like alcohols) can be effective[15].

  • Cause 3: Volatility. The compound may have evaporated from the plate during development or drying[7].

    • Solution: This is less likely for this compound but can be an issue with low-boiling-point products. If suspected, minimize drying time before visualization.

TLC Frequently Asked Questions (FAQs)
  • Q1: How do I select the right mobile phase to start with?

    • A good starting point is to use a solvent system where the more polar component makes up about 20-30% of the mixture, such as 20% ethyl acetate in hexane. The goal is to achieve an Rf value for your compound of interest between 0.3 and 0.5, as this range typically provides the best separation from impurities[6].

  • Q2: What does the Rf (retention factor) value signify?

    • The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a measure of a compound's affinity for the stationary phase versus the mobile phase. A lower Rf indicates a more polar compound (or stronger interaction with the stationary phase), while a higher Rf indicates a less polar compound[1].

  • Q3: Why are my spots from iodine staining fading?

    • The interaction between iodine and most organic compounds is a reversible complexation, not a permanent chemical reaction. As the iodine sublimes and evaporates from the plate, the colored spots disappear. It is crucial to circle the spots with a pencil immediately after visualization[11][12].

TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Result streaking Streaking / Tailing? start->streaking rf_issue Rf Value Issue? start->rf_issue no_spots No Spots Visible? start->no_spots overloaded Overloaded Sample? streaking->overloaded Yes rf_low Rf Too Low (<0.2)? rf_issue->rf_low Yes rf_high Rf Too High (>0.8)? rf_issue->rf_high No too_dilute Sample Too Dilute? no_spots->too_dilute Yes wrong_vis Wrong Visualization? no_spots->wrong_vis No dilute Dilute Sample & Re-spot overloaded->dilute Yes increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity concentrate Concentrate Sample / Re-spot too_dilute->concentrate Yes try_stain Try Iodine or Permanganate Stain wrong_vis->try_stain

Caption: A decision tree for troubleshooting common TLC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

For quantitative analysis, impurity profiling, and precise reaction kinetics, HPLC is the gold standard. A reversed-phase HPLC (RP-HPLC) method is ideal for separating this compound from potential starting materials and byproducts based on differences in polarity.

Experimental Protocol: RP-HPLC Monitoring

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
HPLC System Standard system with pump, autosampler, column oven, and UV/DADA standard setup is sufficient for this analysis[16].
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 is a versatile reversed-phase column suitable for a wide range of non-polar to moderately polar compounds like this compound[17].
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:WaterThis ratio provides a good starting point for eluting moderately polar aromatic compounds. Adjust as needed for optimal resolution[16].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column[16].
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times[18].
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration[16].
Detection UV at 225 nmAromatic compounds exhibit strong absorbance in this region. A Diode-Array Detector (DAD) can be used to assess peak purity[16].
Run Time 10-15 minutesShould be sufficient to elute the compound of interest and any closely related impurities.

Methodology:

  • System Preparation:

    • Prepare the mobile phase using HPLC-grade solvents. Filter and degas the mobile phase to prevent air bubbles and blockages[18].

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 15-30 minutes)[19].

  • Sample Preparation:

    • Accurately prepare a stock solution of a this compound reference standard.

    • For reaction monitoring, dilute an aliquot of the reaction mixture in the mobile phase to a concentration within the linear range of the detector.

    • Filter all samples through a 0.45 µm syringe filter before injection to protect the column from particulates[20].

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the reference standard to determine its retention time.

    • Inject the prepared sample from the reaction mixture.

    • Monitor the chromatogram for the disappearance of starting material peaks and the appearance of the this compound peak.

Troubleshooting Guide for HPLC

Question: My peaks are tailing or fronting, leading to poor quantification.

  • Cause 1: Column Overload. Injecting too much sample can saturate the stationary phase, causing distorted peak shapes[21].

    • Solution: Reduce the injection volume or dilute the sample[20][21].

  • Cause 2: Secondary Interactions (Peak Tailing). For basic analytes, interactions with acidic residual silanol groups on the silica-based stationary phase can cause tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to protonate the silanols and the basic analyte, minimizing these interactions. Alternatively, use a modern, end-capped column with minimal residual silanols.

  • Cause 3: Mismatched Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, often fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than the mobile phase.

Question: My retention times are shifting from run to run.

  • Cause 1: Inconsistent Mobile Phase Composition. Small variations in the solvent ratio, especially in an isocratic method, can lead to significant shifts[20].

    • Solution: Ensure the mobile phase is prepared accurately and consistently. If using an online mixer, check that the proportioning valves are functioning correctly. Premixing the mobile phase can sometimes improve reproducibility[20].

  • Cause 2: Fluctuating Temperature. Column temperature affects solvent viscosity and analyte retention.

    • Solution: Use a column oven to maintain a stable temperature. Ensure the lab's ambient temperature is also relatively stable[18].

  • Cause 3: Column Degradation. Over time, the stationary phase can degrade or become contaminated, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column. If retention times consistently decrease and peak shape worsens, the column may need to be replaced.

Question: I am seeing a noisy or drifting baseline.

  • Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell will cause sharp spikes or a noisy baseline[18][19].

    • Solution: Thoroughly degas the mobile phase before use. Ensure all fittings are tight to prevent air from entering the system. Purge the pump to remove any trapped air[22].

  • Cause 2: Contaminated Mobile Phase or Detector Cell. Impurities in the solvent or buildup in the flow cell can cause the baseline to drift or be noisy[19].

    • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily. Flush the detector cell with a strong solvent like isopropanol or methanol to clean it[19].

  • Cause 3: Column Equilibration. A drifting baseline is common if the column has not fully equilibrated with the new mobile phase[19].

    • Solution: Allow sufficient time for equilibration, which can be 10-20 column volumes or more, especially when changing solvent composition significantly[19].

HPLC Frequently Asked Questions (FAQs)
  • Q1: Which HPLC column is best for this compound?

    • A standard C18 column is the most versatile and common choice for this type of moderately polar aromatic compound[17]. For potentially better peak shape with polar analytes, a C18 column with polar endcapping or a Phenyl-Hexyl phase could also be considered, as the latter offers alternative selectivity through pi-pi interactions with the aromatic ring[23][24].

  • Q2: What are "ghost peaks"?

    • Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in subsequent blank injections. They are typically caused by the elution of contaminants from a previous injection that were strongly retained on the column, or from impurities in the mobile phase itself. Using high-purity solvents and implementing a column wash step after each run can help eliminate them.

  • Q3: How critical is mobile phase pH?

    • While this compound is a neutral molecule, the pH of the mobile phase is critical if your reaction mixture contains acidic or basic impurities or byproducts. Controlling the pH ensures that the ionization state of these compounds is consistent, leading to sharp, reproducible peaks. Most silica-based C18 columns are stable within a pH range of 2-8[17].

HPLC Peak Shape Troubleshooting Workflow

HPLC_Peak_Shape start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting split Split Peak? start->split check_silanol Secondary Silanol Interactions? tailing->check_silanol check_overload Column Overload? fronting->check_overload check_solvent Injection Solvent Stronger than Mobile Phase? fronting->check_solvent check_frit Partially Blocked Column Frit? split->check_frit lower_ph Lower Mobile Phase pH (e.g., 0.1% FA) check_silanol->lower_ph Yes check_silanol->check_overload No dilute_sample Dilute Sample / Reduce Injection Volume check_overload->dilute_sample Yes match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Yes reverse_flush Reverse-flush or Replace Column check_frit->reverse_flush Yes check_void Void at Column Head? check_frit->check_void No check_void->check_solvent No replace_column Replace Column check_void->replace_column Yes

Caption: A decision tree for troubleshooting poor HPLC peak shapes.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • McCalley, D. V. (2023). A critical evaluation of the causes of peak tailing in reversed-phase liquid chromatography and the options for its control. Chemical Communications, 59(59), 7887–7899. (Note: General principle cited from search result summary)

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  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]

  • ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Student Doctor Network Forums. (2012). TLC Chromatography Question. Retrieved from [Link]

  • LCGC International. (2016). Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. Retrieved from [Link]

  • Chegg.com. (2019). Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Iodophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the solubility challenges associated with this compound. Here, you will find a curated collection of frequently asked questions, in-depth troubleshooting protocols, and the scientific rationale behind our recommendations.

I. Compound Overview & Inherent Solubility Profile

This compound is an organic compound characterized by a phenyl ethanol structure with an iodine atom at the para-position of the benzene ring.[1][2][3] Its molecular structure, featuring both a polar hydroxyl (-OH) group and a large, non-polar iodophenyl group, results in limited aqueous solubility. Understanding its physicochemical properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₈H₉IO[1][2][3]
Molecular Weight 248.06 g/mol [2][3]
Appearance Off-white to yellow solid[3]
Melting Point 48-49°C[3]
Boiling Point 276°C[3]
Predicted XlogP 2.1[1]

XlogP is a computed octanol-water partition coefficient that indicates a compound's lipophilicity; a value of 2.1 suggests a preference for lipidic or non-polar environments over aqueous ones.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in water?

A1: The principle of "like dissolves like" is fundamental to solubility.[4][5] Water is a highly polar solvent, while this compound has significant non-polar character due to the iodophenyl group. This mismatch in polarity is the primary reason for its poor aqueous solubility. Forcing dissolution in purely aqueous systems is often impractical.

Q2: I'm observing precipitation of the compound after initial dissolution. What is happening?

A2: This is a common sign of supersaturation. You may have created a temporarily unstable solution, likely through heating, that cannot maintain the solute in a dissolved state upon cooling. Another possibility is a change in the solvent composition, such as the evaporation of a more volatile co-solvent, which reduces the overall solvating power of the mixture.

Q3: Can I use DMSO to dissolve this compound for my cell-based assay? What are the risks?

A3: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving many poorly soluble compounds. While it is a common choice, there are important considerations for cell-based assays:

  • Cellular Toxicity: DMSO can be toxic to cells, even at low concentrations. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Assay Interference: DMSO can interfere with assay components, leading to inaccurate results.

  • Precipitation upon Dilution: When a concentrated DMSO stock is diluted into an aqueous cell culture medium, the compound may precipitate out of solution.

Troubleshooting Steps:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • Perform serial dilutions of your stock into the final assay medium.

  • Visually inspect for any signs of precipitation at each dilution step.

  • Include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q4: What are the best organic solvents for dissolving this compound?

A4: Based on its structure, solvents with moderate to high polarity that can engage in hydrogen bonding are excellent starting points.

SolventRelative PolarityRationale
Ethanol 0.654The hydroxyl group can hydrogen bond with the solute, and the ethyl group provides some non-polar character.[6][7]
Methanol 0.762Similar to ethanol, but more polar.[6][7]
Isopropanol 0.546A good alternative with slightly less polarity than ethanol.[6][7]
Tetrahydrofuran (THF) 0.207A polar aprotic solvent that is less polar than alcohols but still effective.[6][7]
Acetone 0.355A polar aprotic solvent that can be a good choice.[6][7]

Always consult the Safety Data Sheet (SDS) for any solvent to understand its handling requirements and hazards.[8][9][10][11][12]

III. Advanced Solubilization Strategies & Protocols

When simple dissolution is insufficient, more advanced techniques may be necessary.

Strategy 1: Co-Solvency

The use of co-solvents involves blending a primary solvent (often water) with a water-miscible organic solvent to increase the solubility of a non-polar compound.[13]

Workflow for Co-Solvent System Development:

SolubilityDecisionTree start Is the compound soluble in the desired solvent? aqueous_solubility Is an aqueous system required? start->aqueous_solubility No success Solubility Achieved start->success Yes organic_solubility Test organic solvents (Ethanol, Methanol, DMSO) aqueous_solubility->organic_solubility No co_solvents Try co-solvents (Ethanol/Water, PEG/Water) aqueous_solubility->co_solvents Yes organic_solubility->success surfactants Use surfactants (Tween 80, SDS) co_solvents->surfactants Still insoluble co_solvents->success Soluble particle_size Consider particle size reduction (Micronization, Nanosuspension) surfactants->particle_size Still insoluble surfactants->success Soluble particle_size->success Soluble failure Re-evaluate formulation particle_size->failure Still insoluble

Caption: Decision tree for solubilization.

Strategy 4: Particle Size Reduction

Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate. [13][14]Techniques like micronization or the formation of nanosuspensions can be employed for this purpose. [14]

IV. Safety & Handling

Always handle this compound and all solvents in a well-ventilated fume hood. [11]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]Consult the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

V. References

  • MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-iodophenyl)ethan-1-ol (C8H9IO). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Google Patents. (n.d.). Use of ethanol for stabilizing a single-vial liquid formulation of a radiolabeled peptide. Retrieved from

  • PubMed. (2024, March 25). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • PubMed. (1982). Alcohol-containing pharmaceuticals. Retrieved from [Link]

Sources

Preventing byproduct formation in "2-(4-Iodophenyl)ethanol" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactions of 2-(4-Iodophenyl)ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during cross-coupling reactions involving this compound.

Issue 1: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

Question: I am observing a significant amount of 4,4'-bis(2-hydroxyethyl)biphenyl in my Suzuki-Miyaura or Heck coupling reaction. What is causing this homocoupling, and how can I prevent it?

Answer:

The formation of a symmetrical biaryl, such as 4,4'-bis(2-hydroxyethyl)biphenyl, is a common byproduct resulting from the homocoupling of your starting material, this compound.[1][2] This side reaction is particularly prevalent in palladium-catalyzed systems and can occur through several mechanisms.[1][2]

Root Causes and Mechanistic Insight:

  • Palladium(0) Mediated Coupling: Two molecules of the aryl iodide can oxidatively add to a Pd(0) center, followed by reductive elimination to form the biaryl product.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor homocoupling. The presence of certain reductants can also promote this side reaction.[1]

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol Adjustments
Optimize Catalyst and Ligand The choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.Consider switching to a catalyst system known for high activity at lower temperatures, such as those employing palladacycles or specific phosphine ligands.[3][4]
Control Reaction Temperature Lowering the reaction temperature can disfavor the kinetic pathways leading to homocoupling.Attempt the reaction at a lower temperature, even if it requires a longer reaction time. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable.
Adjust Stoichiometry Using a slight excess of the coupling partner (e.g., the boronic acid in a Suzuki reaction) can favor the cross-coupling pathway.Increase the equivalents of your coupling partner incrementally (e.g., from 1.1 to 1.5 equivalents).
Base Selection The choice and concentration of the base can influence the reaction outcome.[5]In Suzuki couplings, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred.[1][6]
Issue 2: Reductive Dehalogenation of the Starting Material

Question: My reaction is yielding a significant amount of 2-phenylethanol, the de-iodinated starting material. What leads to this hydrodehalogenation, and what steps can I take to minimize it?

Answer:

The formation of 2-phenylethanol is a result of reductive dehalogenation (or hydrodehalogenation), where the iodine atom on the aromatic ring is replaced by a hydrogen atom.[7][8] This is a common side reaction in palladium-catalyzed processes.[9][10]

Root Causes and Mechanistic Insight:

  • Source of Hydride: The hydride source for this reduction can be varied and sometimes non-obvious, including solvents (like alcohols), reagents (like formates), or even the phosphine ligands themselves.[7][10]

  • Catalyst Activity: Highly active palladium catalysts, especially in the presence of a hydrogen source, can efficiently catalyze this reduction.[8][11]

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol Adjustments
Solvent Choice Ethereal solvents are generally less prone to acting as hydride donors compared to alcohols.Switch from alcohol-based solvents to solvents like THF or dioxane. Ensure all solvents are anhydrous.
Base Selection Certain bases, particularly formates, can act as hydride donors.If using a formate-based system, consider switching to a carbonate or phosphate base.[8]
Ligand Modification The electronic and steric properties of the phosphine ligand can influence the propensity for dehalogenation.Experiment with different phosphine ligands. Sometimes, ligand-free conditions can be beneficial, though this may increase the risk of other side reactions.[12]
Scrutinize Reagents Impurities in reagents can sometimes be a hidden source of hydrides.Use high-purity reagents and ensure they have been stored correctly.
Issue 3: Oxidation of the Ethanol Side Chain

Question: I am detecting byproducts corresponding to the oxidation of the ethanol group, such as 2-(4-iodophenyl)acetaldehyde or 4-iodophenylacetic acid. How can I prevent this oxidation?

Answer:

Oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid is another potential side reaction, particularly under aerobic conditions or in the presence of certain catalysts.[13][14][15]

Root Causes and Mechanistic Insight:

  • Aerobic Oxidation: In the presence of oxygen, some palladium catalysts can facilitate the oxidation of alcohols.

  • High Temperatures: Elevated temperatures can increase the rate of oxidation.

  • Reaction Additives: Certain additives or impurities could have oxidizing properties.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol Adjustments
Inert Atmosphere Removing oxygen from the reaction environment is the most direct way to prevent aerobic oxidation.Ensure the reaction is set up under a robust inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents and reagents prior to use.
Temperature Control Lower reaction temperatures will slow down the rate of oxidation.Run the reaction at the lowest effective temperature.
Protecting Groups Protecting the alcohol functionality can prevent its oxidation.Consider protecting the alcohol as a silyl ether (e.g., TBDMS ether) or another suitable protecting group before performing the cross-coupling reaction. The protecting group can be removed in a subsequent step.

Visualizing Reaction Pathways and Byproduct Formation

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the common side reactions.

G cluster_main Desired Cross-Coupling Pathway cluster_side Common Byproduct Pathways A This compound + Coupling Partner C Oxidative Addition A->C B Pd(0) Catalyst B->C D Transmetalation C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Desired Cross-Coupled Product E->F S1 This compound S2 Homocoupling (Biaryl Formation) S1->S2 Pd(0) S3 Dehalogenation (2-Phenylethanol) S1->S3 [H] source S4 Oxidation (Aldehyde/Acid) S1->S4 [O] source

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Byproducts

This protocol is designed to minimize homocoupling and dehalogenation.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh3)4 (Palladium(0)tetrakis(triphenylphosphine))

  • Potassium Carbonate (K2CO3), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K2CO3 (2.5 eq).

  • Catalyst Addition: Add Pd(PPh3)4 (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable mixture.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Transition-Metal-Catalyzed Addition of Halides to Alkenes and Alkynes. Chemical Reviews, 102(11), 4009-4092.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization. Chemical Reviews, 106(11), 4644-4680.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis.
  • Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.
  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
  • Parshall, G. W., & Ittel, S. D. (1992). Homogeneous Catalysis: The Applications and Chemistry of Catalysis by Soluble Transition Metal Complexes. John Wiley & Sons.

Sources

"2-(4-Iodophenyl)ethanol" work-up procedures and best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Iodophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the work-up and purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work-up in a direct question-and-answer format.

Issue 1: Low Yield of Crude Product After Initial Work-up

Question: I've completed the reduction of 2-(4-iodophenyl)acetic acid, but after the aqueous work-up, my crude yield is significantly lower than expected. What are the common causes?

Answer: Low recovery after the initial extraction and work-up often points to one of several issues:

  • Incomplete Reaction: The reduction may not have gone to completion. Before starting the work-up, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If you observe a significant amount of the starting carboxylic acid, consider increasing the reaction time or using a fresh, active batch of your reducing agent.[1]

  • Product Loss During Extraction: this compound has moderate polarity due to the hydroxyl group. If the polarity of your extraction solvent is too low (e.g., pure hexanes), you may not be efficiently extracting the product from the aqueous layer.

    • Solution: Use a solvent of intermediate polarity like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.[2]

  • Improper pH Adjustment: During the work-up, the pH of the aqueous layer is critical. If the solution is too acidic, you risk side reactions. If it's too basic, and you used an amphoteric metal in your reduction (like aluminum from LiAlH₄), you might form soluble aluminates, which can complicate extractions. Ensure you are following a validated quenching protocol for your specific reducing agent. For borohydride reductions, a careful quench with methanol followed by a mild acid or base wash is common.[2][3]

Issue 2: Persistent Contamination with Starting Material

Question: My NMR/TLC analysis of the purified product shows it's still contaminated with the starting material, 2-(4-iodophenyl)acetic acid. How can I remove this?

Answer: The presence of the starting carboxylic acid is a very common issue. Due to its acidic nature, it can be effectively removed with a simple chemical extraction.

Step-by-Step Protocol for Acid Removal:

  • Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe CO₂ gas evolution as the base reacts with the acid. Continue washing until the bubbling ceases.

  • Separate the aqueous layer. It's good practice to perform a second wash with the NaHCO₃ solution to ensure complete removal.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, now free of the acidic impurity.

This procedure leverages the acidic proton of the carboxylic acid, converting it to its water-soluble sodium salt, which is then partitioned into the aqueous layer.

Issue 3: Purification by Recrystallization Fails

Question: I'm trying to recrystallize my this compound, but it's "oiling out" (forming a liquid layer) instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its melting point upon cooling.[4] This is a common problem that can be solved by adjusting the solvent system or cooling rate.

Troubleshooting Steps for Recrystallization:

  • Increase the Amount of Solvent: Your solution might be supersaturated. Return the mixture to the heat source, add more of the "soluble" solvent to ensure everything fully dissolves, and then allow it to cool again.[4]

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation rather than crystallization.[4] Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[4]

  • Change the Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[5] You may need to experiment with a mixed solvent system. For a moderately polar compound like this compound, a common choice is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane). Dissolve the crude product in a minimum amount of the hot polar solvent, and then slowly add the non-polar solvent until the solution becomes slightly cloudy. Add a few drops of the hot polar solvent to redissolve the precipitate and then allow it to cool slowly.[6]

  • Induce Crystallization: If the solution is clear and no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also initiate crystallization.[4]

Issue 4: Poor Separation During Column Chromatography

Question: I'm running a silica gel column to purify my product, but the spots on my TLC plates are overlapping, indicating poor separation. How can I improve this?

Answer: Poor separation in column chromatography usually means the polarity of your eluent (mobile phase) is not optimized for your compound and the impurities.

Optimization Strategies for Column Chromatography:

  • Adjust Eluent Polarity: The goal is to have your desired product with an Rf (retention factor) of about 0.3-0.4 on the TLC plate for good separation on the column.[7]

    • If Rf is too high (spots run too fast): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 30% Ethyl Acetate in Hexanes to 20%).

    • If Rf is too low (spots don't move): Your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent to remove non-polar impurities, and then gradually increase the polarity by adding more of the polar solvent. This will elute the compounds in order of increasing polarity.

  • Proper Column Packing: Ensure your column is packed correctly without any air bubbles or cracks, as these will lead to poor separation.[8][9] A well-packed column has a flat, level surface of silica.[8]

  • Sample Loading: Dissolve your crude product in the minimum amount of solvent and load it onto the column in a narrow band.[7][8] Using too much solvent will broaden your initial band and result in poor resolution.

Section 2: General FAQs and Best Practices

Q1: What is a standard work-up procedure for the synthesis of this compound from 2-(4-iodophenyl)acetic acid via NaBH₄ reduction?

A1: A typical workflow involves reaction quenching, extraction, and washing. The diagram below outlines a standard procedure.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start 1. Reduction Reaction (2-(4-Iodophenyl)acetic acid + NaBH4/I2 in THF) quench 2. Quench Reaction (Slow addition of Methanol) start->quench Reaction Complete (TLC) concentrate 3. Concentrate Mixture (Remove THF/Methanol) quench->concentrate base_add 4. Add Base (e.g., 20% KOH solution) concentrate->base_add extract 5. Extract Product (3x with Ethyl Acetate) base_add->extract wash 6. Wash Organic Layer (Saturated NaHCO3, then Brine) extract->wash dry 7. Dry and Concentrate (Dry over Na2SO4, remove solvent) wash->dry crude 8. Crude Product dry->crude purify 9. Purify (Recrystallization or Column Chromatography) crude->purify final 10. Pure this compound purify->final

Caption: General workflow for the synthesis and work-up of this compound.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature of the impurities and the scale of your reaction. The following decision tree can guide you.

G start Is the crude product a solid? is_solid_yes Are impurities significantly more or less soluble than the product in a given solvent system? start->is_solid_yes Yes is_solid_no Product is an oil. Proceed to Column Chromatography. start->is_solid_no No recrystallize Use Recrystallization. It is efficient for removing impurities with different solubility profiles and is easily scalable. is_solid_yes->recrystallize Yes column Use Column Chromatography. It is ideal for separating compounds with similar polarities (close Rf values) or for removing multiple impurities. is_solid_yes->column No

Caption: Decision tree for choosing a purification method.

Recrystallization is often faster and more economical for large quantities if a suitable solvent is found.[10] Column chromatography offers finer separation but is more labor-intensive and uses more solvent.[7]

Q3: What are the key safety precautions when working with the reagents for this synthesis?

A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and quench reactions carefully.

  • Iodine (I₂): Is corrosive and can cause stains. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Tetrahydrofuran (THF): Is a flammable solvent and can form explosive peroxides upon storage. Use only peroxide-free THF and handle in a well-ventilated fume hood.

Q4: What analytical techniques are best for confirming the purity and identity of the final product?

A4: A combination of techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[5]

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.

Data Summary Tables

Table 1: Recommended Solvents for Purification

Purification MethodSolvent System (starting suggestion)Rationale
Recrystallization Ethanol/Water or Ethyl Acetate/HexanesA polar solvent to dissolve the product when hot, and a non-polar co-solvent to decrease solubility upon cooling.[6]
Column Chromatography 10-30% Ethyl Acetate in HexanesThis gradient effectively separates moderately polar compounds like aryl ethanols from non-polar byproducts and highly polar starting materials on silica gel.[7]

References

  • Vertex AI Search. Column chromatography.
  • Vertex AI Search. Recrystallization.
  • Vertex AI Search. Recrystallization1.
  • Vertex AI Search. How to run column chromatography.
  • Cerritos College. Column Chromatography.
  • Vertex AI Search. RECRYSTALLISATION.
  • Royal Society of Chemistry. Column chromatography | Chemistry - YouTube.
  • Vertex AI Search. Organic Reaction Workup Formulas for Specific Reagents.
  • BenchChem. Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Vertex AI Search. Recrystallization and Crystallization.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • BenchChem. Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol.
  • BenchChem. Optimizing reaction conditions for 2-(4-Chlorophenyl)ethanol synthesis.

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Technical Support Center: Synthesis of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Iodophenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals to address common challenges, particularly those encountered during reaction scale-up. The information herein is structured to provide both foundational knowledge and in-depth troubleshooting solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, focusing on the prevalent and reliable method of reducing 4-Iodophenylacetic acid.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most frequently employed method for both lab and larger scales is the reduction of 4-Iodophenylacetic acid.[1][2] This precursor is a commercially available and versatile intermediate used in pharmaceutical development.[3][4][5] The reduction is typically achieved using a borane complex, such as Borane-Tetrahydrofuran (BH3•THF) or Borane-Dimethyl Sulfide (BH3•SMe2), which are known for their high selectivity in reducing carboxylic acids in the presence of other functional groups.[6][7]

Q2: Why is a borane complex preferred over other reducing agents like Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH4)?

A2: While potent, LAH presents significant safety and handling challenges, especially on a larger scale. NaBH4 alone is generally not strong enough to reduce a carboxylic acid efficiently. Borane complexes offer a superior balance of reactivity and selectivity.[7] They selectively reduce carboxylic acids over esters and many other functional groups, and the reaction conditions are typically mild.[8][9] Specifically, the carbon-iodine bond is stable under these conditions, preventing unwanted dehalogenation.[7]

Q3: What are the critical safety precautions when working with Borane-THF (BTHF)?

A3: Borane-THF is a highly flammable reagent that reacts violently with water, liberating flammable hydrogen gas.[10][11][12] Key safety measures include:

  • Inert Atmosphere: All handling and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[11][12]

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent vigorous, exothermic quenching of the reagent.

  • Peroxide Formation: THF can form explosive peroxides over time.[10][13] Use fresh, inhibited THF and periodically test older containers for peroxides.

  • Static Discharge: Ground and bond all equipment during transfers to prevent ignition of flammable vapors from static electricity.[10][13]

  • Personal Protective Equipment (PPE): Wear flame-resistant clothing, safety goggles, and appropriate gloves.[11][13]

  • Quenching: Always quench the reaction slowly at a low temperature (0 °C) with a protic solvent like methanol before aqueous work-up.[6]

Q4: How should I monitor the reaction's progress?

A4: The most convenient method is Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of the 4-Iodophenylacetic acid starting material. The reaction is complete when the starting material spot has been completely consumed. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes.

Q5: What is the best way to purify the final product, this compound?

A5: For laboratory-scale syntheses, the primary method is column chromatography on silica gel.[6] For larger quantities, where chromatography can be cumbersome, vacuum distillation is a viable alternative, provided the impurities are not too close in boiling point to the product.[1]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and scale-up of the reduction of 4-Iodophenylacetic acid.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Conversion 1. Inactive Reducing Agent: The BH3•THF complex has degraded due to improper storage or exposure to moisture.[2]1. Solution: Use a fresh bottle of the reagent or titrate the existing solution to determine its molarity. Always store under an inert atmosphere and refrigerate.[10][13]
2. Insufficient Reagent: An inadequate molar ratio of borane to carboxylic acid was used.2. Solution: Ensure at least 1 equivalent of BH3 is used per equivalent of carboxylic acid. For large-scale reactions, a slight excess (e.g., 1.1-1.2 eq) may be necessary to drive the reaction to completion.[6]
3. Low Reaction Temperature: The reaction was not allowed to warm to a sufficient temperature to proceed.3. Solution: While the initial addition should be done at 0 °C to control the exotherm, the reaction often needs to be warmed to room temperature or even gently heated (e.g., 40-50 °C) to ensure completion.[6] Monitor by TLC to determine the optimal reaction time and temperature.
Reaction Stalls / Incomplete Conversion 1. Formation of a Borate Complex: A stable borate ester intermediate may have formed, slowing down the final reduction step.1. Solution: After the initial reaction period at room temperature, gently heat the mixture to 40-50 °C for a few hours. This additional thermal energy can help break down the intermediate and push the reaction to completion.
2. Poor Mixing on Scale-Up: In larger reactors, inefficient stirring can lead to localized concentration gradients, preventing the reagents from interacting effectively.2. Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly sized impeller) to maintain a homogeneous mixture. Check for "dead spots" in the reactor where mixing is poor.
Difficult Work-up / Emulsion Formation 1. Boron Salts Precipitation: Boric acid and other boron salts formed during the quench can precipitate, leading to thick slurries or emulsions during aqueous extraction.1. Solution: After quenching with methanol, consider adding an aqueous base (like NaOH or KOH) to form water-soluble borate salts. An alternative method is to repeatedly concentrate the reaction mixture from methanol, which removes boron residues as volatile trimethyl borate.[14]
Product Contaminated with Impurities 1. Unreacted Starting Material: The reaction was not run to completion.1. Solution: See "Low or No Conversion." If the starting acid is present, re-subject the crude material to the reaction conditions or separate via chromatography. The acidic nature of the starting material also allows for removal with a basic wash (e.g., aq. NaHCO3) during work-up, but this can complicate the phase separation.
2. Borate Esters in Product: The final hydrolysis step during work-up was incomplete, leaving boron complexed with the product alcohol.2. Solution: Ensure the quenched reaction mixture is stirred with an adequate amount of water or aqueous base for a sufficient time (e.g., 1-2 hours) to fully hydrolyze any borate esters before extraction.
Troubleshooting Decision Workflow

Below is a diagram to guide your troubleshooting process logically.

Caption: A decision tree for troubleshooting the synthesis of this compound.

Section 3: Scale-Up Protocol and Key Considerations

This section provides a detailed experimental protocol for the reduction of 4-Iodophenylacetic acid on a laboratory scale and highlights the critical adjustments required for a successful scale-up.

Lab-Scale Experimental Protocol (10g Scale)

Reagents & Equipment:

  • 500 mL three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • 4-Iodophenylacetic acid: 10.0 g

  • Borane-Tetrahydrofuran complex (1.0 M in THF): 42 mL

  • Anhydrous Tetrahydrofuran (THF): 150 mL

  • Methanol: 50 mL

  • Deionized Water: 100 mL

  • Ethyl Acetate: 300 mL

  • Saturated Sodium Chloride (Brine) solution: 50 mL

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.

  • Reagent Addition: Add 4-Iodophenylacetic acid (10.0 g) to the flask, followed by 100 mL of anhydrous THF. Stir until the acid dissolves.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Borane Addition: Slowly add the BH3•THF solution (42 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas (hydrogen) evolution will be observed initially.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Very slowly and carefully, add methanol (50 mL) dropwise to quench the excess borane. Note: This is highly exothermic and will produce hydrogen gas. Ensure adequate ventilation and cooling.

  • Work-up: Stir the mixture for 30 minutes. Add deionized water (100 mL) and stir for another hour to hydrolyze borate esters. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography (e.g., 20% ethyl acetate in hexanes) to obtain this compound.

Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup Inert Atmosphere Setup Charge Charge Acid & THF Setup->Charge Cool Cool to 0 °C Charge->Cool Add_Borane Add BH3•THF (T < 10 °C) Cool->Add_Borane React Stir at RT (Monitor by TLC) Add_Borane->React Quench Quench with MeOH at 0 °C React->Quench Reaction Complete Hydrolyze Hydrolyze with H2O Quench->Hydrolyze Extract Extract with EtOAc Hydrolyze->Extract Purify Dry, Concentrate & Purify Extract->Purify Product This compound Purify->Product

Sources

Technical Support Center: Moisture Sensitivity in Reactions of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-iodophenyl)ethanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of moisture in reactions involving this versatile aryl halide. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is excluding moisture so critical when working with this compound in cross-coupling reactions?

A1: While this compound itself is not exceptionally hygroscopic, many of the reagents and catalysts used in powerful C-C bond-forming reactions are highly sensitive to water.[1] The presence of moisture can lead to several detrimental side reactions, catalyst deactivation, and ultimately, low yields or complete reaction failure. This is particularly true for popular palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, where anhydrous conditions are often a prerequisite for success.[2][3]

Q2: What are the most common moisture-sensitive reactions involving this compound?

A2: The primary moisture-sensitive reactions you will likely encounter are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This reaction couples this compound with a boronic acid or ester. Boronic acids can be susceptible to hydrolysis under certain conditions, and the presence of water can affect the delicate catalytic cycle.[2]

  • Heck Reaction: This reaction couples this compound with an alkene. While some Heck reactions can tolerate water, achieving high yields and selectivity often requires anhydrous conditions, especially when dealing with sensitive substrates.[4][5]

  • Sonogashira Coupling: This reaction joins this compound with a terminal alkyne. Traditional Sonogashira couplings often require strictly anhydrous and anaerobic conditions to be effective.[3]

  • Grignard Reactions: If you are preparing a Grignard reagent from an aryl halide precursor to synthesize a derivative of this compound, the process is extremely sensitive to moisture. Water will rapidly quench the Grignard reagent, preventing the desired reaction.[6][7]

Q3: How can I tell if moisture is the cause of my failed reaction?

A3: Diagnosing moisture as the culprit often involves a process of elimination and observation. Key indicators include:

  • Low or No Product Formation: This is the most obvious sign. If you have carefully checked your starting materials and stoichiometry, and the reaction still fails, moisture is a prime suspect.[8]

  • Formation of "Palladium Black": In palladium-catalyzed reactions, the appearance of a black precipitate is often indicative of catalyst decomposition.[9] Moisture can contribute to the instability of the catalytic species.

  • Side Product Formation: The presence of unexpected byproducts can point to moisture-induced side reactions. For example, in a Suzuki coupling, you might observe homocoupling of the boronic acid.[10] In reactions involving Grignard reagents, you may find the protonated starting material (iodobenzene in the precursor synthesis) as a major byproduct.[6]

  • Inconsistent Results: If you are experiencing poor reproducibility between experiments, variations in the level of moisture contamination could be a contributing factor.

Q4: Are there any reactions with this compound where water is intentionally used?

A4: Yes, it is important to note that not all cross-coupling reactions require the strict exclusion of water. In fact, significant research has been dedicated to developing water-soluble catalysts and reaction conditions that utilize water as a solvent.[11][12][13] These "in-water" or "on-water" methods offer environmental benefits and can sometimes enhance reaction rates.[4][11] However, these are specific, optimized protocols. Unless you are intentionally following a procedure designed for aqueous media, the default assumption for many standard cross-coupling reactions should be that anhydrous conditions are necessary.

Troubleshooting Guide: Overcoming Moisture-Related Issues

This section provides actionable solutions to common problems encountered during moisture-sensitive reactions with this compound.

Problem 1: My Suzuki-Miyaura coupling reaction with this compound is not working. I see no product and my starting material is unreacted.
  • Potential Cause: Presence of water in the solvent, reagents, or glassware. Moisture can interfere with the transmetalation step of the catalytic cycle and lead to the decomposition of the boronic acid.

  • Solution:

    • Rigorous Drying of Glassware: All glassware should be oven-dried at a minimum of 125°C for at least 24 hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[1]

    • Use of Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry your own using appropriate methods. For example, tetrahydrofuran (THF) can be dried over sodium/benzophenone, while toluene can be distilled from calcium hydride.[14][15]

    • Proper Handling of Reagents: Hygroscopic reagents, such as certain bases (e.g., potassium phosphate, cesium carbonate), should be handled in a glovebox or glove bag.[16] If a glovebox is unavailable, consider using pre-weighed reagents packaged under an inert atmosphere.[16]

    • Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Problem 2: My Heck reaction is giving a low yield and I'm observing palladium black.
  • Potential Cause: Catalyst deactivation is likely occurring, and moisture can be a contributing factor, especially at elevated temperatures.

  • Solution:

    • Solvent Choice and Degassing: Ensure your solvent is not only anhydrous but also thoroughly degassed to remove dissolved oxygen, which can also contribute to catalyst decomposition. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.[8]

    • Re-evaluate Base and Ligands: Some bases are hygroscopic. Ensure your chosen base is dry. The choice of phosphine ligand can also influence the stability of the palladium catalyst.

    • Temperature Control: While Heck reactions often require heat, excessive temperatures can accelerate catalyst decomposition. If you suspect moisture contamination, try running the reaction at a lower temperature for a longer period.

Problem 3: My Sonogashira coupling is sluggish and incomplete.
  • Potential Cause: Traditional Sonogashira reactions are notoriously sensitive to both moisture and oxygen.[3] The copper co-catalyst can also be affected by atmospheric conditions.

  • Solution:

    • Strictly Anaerobic and Anhydrous Conditions: This is non-negotiable for classic Sonogashira protocols. Use Schlenk line techniques or a glovebox for the entire setup and reaction.

    • Freshly Distilled Amine Base: Amine bases like triethylamine or diisopropylethylamine can absorb water from the atmosphere. Use a freshly distilled fraction for your reaction.

    • Consider Copper-Free Conditions: Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst. These methods can sometimes be more tolerant of trace amounts of impurities.

Problem 4: I am trying to make a derivative via a Grignard reaction and the reaction won't initiate.
  • Potential Cause: This is almost certainly due to moisture. Grignard reagents are extremely potent bases and will react with even trace amounts of water.[6]

  • Solution:

    • Absolute Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere.[6] Use anhydrous ether or THF, often freshly distilled from a drying agent.

    • Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer. Activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

    • Initiation: A small amount of gentle heating with a heat gun can sometimes be necessary to initiate the reaction.

Experimental Protocols & Data

Protocol 1: General Procedure for a Moisture-Sensitive Suzuki-Miyaura Coupling

This protocol outlines the key steps for coupling this compound with a generic boronic acid under anhydrous conditions.

  • Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a stream of dry nitrogen. Allow to cool to room temperature under nitrogen.

  • Reagent Addition: Through the septum, add this compound (1.0 eq.), the boronic acid (1.2 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a dry base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene/ethanol/water mixture, taking care with the water amount if specified in a particular protocol) via a dry syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Common Drying Agents for Solvents

The choice of drying agent is crucial for ensuring anhydrous conditions. The table below summarizes common drying agents and their applications.[14][17][18]

Drying AgentSuitable SolventsIncompatible WithKey Features
Magnesium Sulfate (MgSO₄) Diethyl ether, Ethyl acetate, Dichloromethane-Fast and efficient, but is a fine powder requiring filtration.[18]
Sodium Sulfate (Na₂SO₄) Most organic solvents-High capacity, but slow. Good for preliminary drying.
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Alkyl halidesAlcohols, Amines, KetonesInexpensive, but can form complexes with some functional groups.
Calcium Hydride (CaH₂) Ethers, HydrocarbonsProtic solvents (alcohols, acids)Highly efficient, reacts with water to produce H₂ gas.[15]
Molecular Sieves (3Å or 4Å) Most organic solvents-Excellent for achieving very low water content, can be regenerated by heating.[19]
Visualizations
Workflow for Setting Up a Moisture-Sensitive Reaction

G cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification A Oven/Flame-Dry All Glassware D Assemble Apparatus Under Inert Gas (N₂/Ar) A->D B Use Anhydrous Solvents F Add Degassed Solvent via Syringe B->F C Dry/Inert Handling of Reagents E Add Reagents & Catalyst C->E D->E E->F G Heat to Reaction Temperature F->G H Monitor Progress (TLC, GC-MS) G->H I Quench Reaction H->I J Extract & Dry Product I->J K Purify (Chromatography) J->K G H2O H₂O (Moisture) Deactivation Catalyst Deactivation (e.g., Pd Black) H2O->Deactivation Causes SideReaction Side Reactions (e.g., Boronic Acid Decomposition) H2O->SideReaction Causes Catalyst Pd(0) Active Catalyst DesiredCycle Desired Catalytic Cycle Catalyst->DesiredCycle Leads to Catalyst->Deactivation Product Desired Product DesiredCycle->Product Yields Reagent Moisture-Sensitive Reagent (e.g., Boronic Acid) Reagent->SideReaction

Caption: The negative impact of moisture, leading to catalyst deactivation and unwanted side reactions.

References
  • Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. Solvent drying and drying agents. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]

  • Utsunomiya, M., & Hartwig, J. F. (2004). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics, 23(11), 2733–2742. [Link]

  • Christoffel, F., & Ward, T. R. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Catalysis Letters, 148(2), 489–511. [Link]

  • eScholarship, University of California. Transition Metal Catalyzed Cross-Couplings in Water. [Link]

  • Uozumi, Y., & Nakai, Y. (2002). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology, 2(1), 125-130. [Link]

  • Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments, (97), e52821. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • ResearchGate. Key Role of Water in Copper‐ and Base‐free Sonogashira Coupling in Ethanol with [{Pd(μ‐OH)Cl(IPr)}2] as a Highly Effective Precatalyst. [Link]

  • Reddit. (2023, June 14). Problems with Suzuki coupling. r/Chempros. [Link]

  • Reddit. (2015, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]

  • Reddit. (2022, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Novák, Z., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2883-2890. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Visible-Light Promoted Hydroxylation of Aryl Halides under Mild Reaction Conditions in Neat Water. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. Heterocouplings of aryl halides in water. Reaction conditions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Reddit. (2019, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Royal Society of Chemistry. (2018). σ–Hole activation and structural changes upon perfluorination of aryl halides: direct evidence from gas phase rotational spectroscopy. Physical Chemistry Chemical Physics, 20(4), 2261-2267. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?[Link]

  • Reddit. (2019, January 31). Practical Heck Reaction problems! r/chemhelp. [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. [Link]

  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectral Analysis of 2-(4-Iodophenyl)ethanol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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In the precise world of drug development and chemical research, the unequivocal structural confirmation of molecules is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique, offering profound insights into the intricate architecture of organic compounds. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2-(4-Iodophenyl)ethanol, a significant building block in synthetic chemistry. We will dissect its unique spectral characteristics, draw comparisons with analogous structures, and present the experimental framework required for confident and accurate interpretation of your own data.

The Role of this compound in Modern Synthesis

This compound serves as a key precursor in the synthesis of a variety of compounds with potential biological activity.[1][2] Its molecular structure, which includes an aromatic ring bearing a heavy iodine atom and a flexible ethanol sidechain, offers a rich and instructive case for NMR analysis. While not directly observed in standard ¹H or ¹³C NMR experiments, the iodine atom profoundly influences the molecule's electronic environment, an effect that is clearly discernible in the chemical shifts of adjacent protons and carbons.

A Protocol for Acquiring High-Fidelity NMR Spectra

The integrity of any spectral interpretation is fundamentally dependent on the quality of the raw data. The following protocol details a robust methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation:

    • Precisely weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide array of organic molecules.

    • For highly accurate chemical shift referencing, a small quantity of an internal standard like tetramethylsilane (TMS) can be added. However, modern spectrometers are typically calibrated to the residual solvent peak.[3]

  • Spectrometer Configuration:

    • Insert the NMR tube into the spectrometer's probe.

    • Engage the spectrometer's lock system on the deuterium signal of the solvent to ensure magnetic field stability.

    • Perform shimming of the magnetic field to optimize its homogeneity, which is crucial for minimizing peak broadening and enhancing spectral resolution. Modern instruments feature automated shimming routines that streamline this process.

  • ¹H NMR Data Acquisition:

    • Define a spectral width that encompasses the expected proton chemical shift range (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Set an appropriate number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Utilize a relaxation delay (D1) of 1-2 seconds between scans to permit full proton relaxation.

  • ¹³C NMR Data Acquisition:

    • Configure the spectrometer for ¹³C observation.

    • Set the spectral width to cover the standard carbon chemical shift range (0-220 ppm).[4]

    • Use a proton-decoupled pulse sequence to eliminate C-H coupling, thereby simplifying the spectrum to single lines for each distinct carbon environment.[5]

    • A significantly larger number of scans (e.g., 128 or more) is necessary to compensate for the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to remove any spectral distortions.

    • Integrate the peaks in the ¹H NMR spectrum to ascertain the relative ratios of protons in different environments.

    • Reference the spectrum using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire ¹H & ¹³C Spectra lock->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_ref Integrate & Reference phase_baseline->integrate_ref assign Peak Assignment integrate_ref->assign interpret Structural Interpretation assign->interpret

Caption: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectrum Interpretation of this compound

The ¹H NMR spectrum of this compound reveals key structural information through its chemical shifts, integration, and splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OHVariable (e.g., 1.5-2.5)Singlet (broad)1HN/A
-CH₂-OH~3.85Triplet2H~6.5
Ar-CH₂-~2.85Triplet2H~6.5
Ar-H (ortho to -CH₂CH₂OH)~7.05Doublet2H~8.0
Ar-H (ortho to -I)~7.65Doublet2H~8.0
  • Aromatic Protons: The para-substituted aromatic ring results in a classic AA'BB' spin system, which simplifies to two apparent doublets. The protons ortho to the electron-withdrawing iodine atom are deshielded and resonate at a higher chemical shift (~7.65 ppm), while those ortho to the ethyl alcohol moiety appear at a lower chemical shift (~7.05 ppm).

  • Aliphatic Protons: The two methylene (-CH₂) groups constitute an ethyl fragment. The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) are deshielded by the electronegative oxygen atom, appearing around 3.85 ppm.[6][7] The protons on the carbon attached to the aromatic ring (Ar-CH₂-) resonate further upfield at approximately 2.85 ppm. Both signals are triplets due to coupling with the adjacent methylene protons, exhibiting a typical coupling constant (J) of around 6.5 Hz.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is highly sensitive to experimental conditions such as concentration, temperature, and the choice of solvent.[8][9][10] It often presents as a broad singlet and may undergo exchange with residual water in the solvent.[11][12] This signal can be confirmed by a "D₂O shake," where the addition of deuterium oxide leads to the disappearance of the -OH peak.[3][13]

Spin_Coupling cluster_aromatic Aromatic Ring cluster_aliphatic Aliphatic Chain H_ortho_I H_ortho_I H_ortho_Et H_ortho_Et H_ortho_I->H_ortho_Et J = ~8.0 Hz CH2_Ar Ar-CH₂ CH2_OH CH₂-OH CH2_Ar->CH2_OH J = ~6.5 Hz OH OH CH2_OH->OH Exchange

Caption: Key spin-spin coupling interactions in this compound.

¹³C NMR Spectrum Interpretation of this compound

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-I~91.5
C-Ar (quaternary, attached to -CH₂CH₂OH)~138.0
C-Ar (ortho to -I)~137.5
C-Ar (ortho to -CH₂CH₂OH)~131.0
-CH₂-OH~63.0
Ar-CH₂-~38.5
  • Aromatic Carbons: A key diagnostic signal is that of the carbon directly bonded to the iodine atom (C-I), which is significantly shielded and appears at a characteristically low chemical shift of around 91.5 ppm. This "heavy atom effect" is a hallmark of carbons attached to heavy halogens like bromine and iodine.[14][15] The remaining aromatic carbons resonate in the typical 120-140 ppm range.[5]

  • Aliphatic Carbons: The carbon of the methylene group attached to the hydroxyl function (-CH₂-OH) is deshielded by the oxygen and is found at approximately 63.0 ppm.[5][16] The benzylic carbon (Ar-CH₂-) appears at a lower chemical shift, around 38.5 ppm.[4][17]

Comparative Analysis: The Influence of Substituents

To fully appreciate the spectral characteristics of this compound, a comparison with its non-iodinated counterpart, 2-phenylethanol, and the nitro-substituted analog, 2-(4-nitrophenyl)ethanol, is highly instructive.

Table 3: Comparative ¹H and ¹³C NMR Data

CompoundAromatic ¹H (ppm)Aromatic ¹³C (ppm)Key Substituent Effect
This compound~7.05 (d), ~7.65 (d)~91.5, ~131.0, ~137.5, ~138.0"Heavy atom effect" on C-I
2-Phenylethanol~7.20-7.35 (m)~126.5, ~128.6, ~129.0, ~138.5Unsubstituted aromatic pattern
2-(4-Nitrophenyl)ethanol[18]~7.50 (d), ~8.20 (d)~124.0, ~130.0, ~147.0, ~147.5Strong deshielding by -NO₂

The substituent on the aromatic ring significantly impacts the NMR spectrum:

  • Iodine's Influence: The iodine atom introduces a "heavy atom effect," which is a relativistic phenomenon that shields the directly attached carbon nucleus, shifting its signal significantly upfield in the ¹³C NMR spectrum.[19][20][21] In the ¹H NMR spectrum, the iodine's electronegativity and anisotropic effects contribute to the deshielding of the ortho protons.[22]

  • Comparison with the Nitro Group: The strongly electron-withdrawing nitro group in 2-(4-nitrophenyl)ethanol causes a pronounced deshielding of all aromatic protons and carbons, shifting their signals significantly downfield compared to both this compound and 2-phenylethanol.

Complementary Analytical Techniques

While NMR is a powerful tool for structural elucidation, its findings can be corroborated and expanded upon by other analytical methods.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and reveals its fragmentation patterns. The monoisotopic nature of iodine (¹²⁷I) results in a distinct isotopic signature that aids in confirming the presence of iodine in the molecule.[23]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For this compound, characteristic absorptions include the O-H stretch of the alcohol and the C-H stretches of the aromatic and aliphatic moieties.

  • X-ray Crystallography: For crystalline solids, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure.

Conclusion

The NMR spectra of this compound offer a detailed fingerprint of its molecular structure. A thorough understanding of the influence of the iodine substituent on chemical shifts and coupling constants is essential for accurate spectral interpretation. By comparing the spectra with those of analogous compounds and integrating data from complementary analytical techniques, researchers can achieve a high level of confidence in their structural assignments. This guide provides a solid foundation for the analysis of this compound, serving as a practical resource for scientists engaged in chemical synthesis and drug discovery.

References

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Retrieved from [Link]

  • ACS Publications. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-iodophenyl)ethan-1-ol (C8H9IO). Retrieved from [Link]

  • Liu, X. D., Fan, H. L., & Xiao, J. P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(3), 32-35.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. PubMed. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of iodoethane. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(4-Iodophenyl)ethanol

This compound is a key chemical intermediate in various synthetic pathways, particularly in the development of radiolabeled compounds for imaging and novel pharmaceuticals. Its precise identification and quantification are paramount for ensuring reaction completion, purity of final products, and adherence to regulatory standards. This guide provides an in-depth analysis of mass spectrometry (MS) based techniques for the characterization of this compound. We will explore the causality behind methodological choices, compare MS with alternative analytical platforms, and present a validated, step-by-step protocol for its reliable analysis.

The core challenge in analyzing this molecule lies in leveraging its unique structural features—the primary alcohol and the iodinated aromatic ring—to achieve high sensitivity and specificity. Mass spectrometry, with its ability to provide exact mass, fragmentation, and quantitative data, is exceptionally well-suited for this purpose.

Mass Spectrometry Approaches: Tailoring the Method to the Molecule

The choice of mass spectrometry technique is dictated by the physicochemical properties of the analyte and the analytical goal (qualitative vs. quantitative). This compound (Formula: C₈H₉IO, Monoisotopic Mass: 247.97 Da) is a semi-volatile, polar compound, making it amenable to both gas and liquid chromatography introductions.[1]

Ionization Technique Comparison

The initial ionization step is critical for generating gas-phase ions from the neutral molecule. The choice of technique directly influences the type of information obtained.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique. It involves bombarding the molecule with 70 eV electrons, causing extensive and reproducible fragmentation.[2] This is highly valuable for structural elucidation and library matching. For this compound, EI would provide a rich fragmentation pattern, offering unambiguous identification.

  • Electrospray Ionization (ESI): Coupled with Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique that generates intact molecular ions, often as protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺).[1] This is ideal for quantitative studies using tandem mass spectrometry (MS/MS) as it provides a stable precursor ion for fragmentation. Given the molecule's alcohol functional group, ESI in positive ion mode is highly efficient.

Table 1: Comparison of Ionization Techniques for this compound

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Ionization Energy High (Hard)Low (Soft)
Primary Ion Molecular Ion (M⁺•)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, in-sourceMinimal, controlled in collision cell (MS/MS)
Primary Use Qualitative ID, Structure ElucidationQuantitative Analysis, High-Throughput Screening
Advantage Reproducible spectra for library matchingHigh sensitivity for polar compounds
Disadvantage Molecular ion may be weak or absent[3]Matrix effects can cause ion suppression
Fragmentation Analysis: Deconstructing the Molecule for Confirmation

Fragmentation is the cornerstone of structural confirmation in mass spectrometry. The predictable cleavage of chemical bonds provides a molecular fingerprint.

Electron Ionization (EI) Fragmentation: Under EI conditions, the primary fragmentation is driven by the stability of the resulting carbocations. The most significant cleavage is the benzylic C-C bond scission.

  • Molecular Ion (M⁺•): The parent ion peak is expected at m/z 248 .

  • Benzylic Cleavage: The bond between the benzylic carbon and the adjacent CH₂ group will cleave, leading to two major fragments:

    • A highly stable iodobenzyl cation at m/z 217 . This is often the base peak.

    • The [CH₂OH]⁺ fragment at m/z 31 , a characteristic peak for primary alcohols.[4]

  • Loss of Water: A peak corresponding to the loss of H₂O from the molecular ion ([M-18]⁺•) may be observed at m/z 230 .[3][4]

Collision-Induced Dissociation (CID) Fragmentation in MS/MS: Using ESI, the [M+H]⁺ ion (m/z 249 ) is selected as the precursor and fragmented in a collision cell.

  • Precursor Ion: [C₈H₉IO + H]⁺ at m/z 249 .

  • Primary Product Ion (Loss of Water): The most facile fragmentation is the neutral loss of water, resulting in a prominent product ion at m/z 231 . This transition (m/z 249 → 231) is an excellent candidate for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Secondary Product Ion (Benzylic Cleavage): Further fragmentation of the m/z 231 ion or direct fragmentation of the precursor can lead to the iodobenzyl cation at m/z 217 .

Below is a diagram illustrating the proposed EI fragmentation pathway.

G M This compound [M]+• m/z 248 frag1 Loss of •CH2OH (Benzylic Cleavage) M->frag1 frag2 Loss of H2O M->frag2 frag3 Loss of Iodobenzyl• (Benzylic Cleavage) M->frag3 ion1 Iodobenzyl Cation [C7H6I]+ m/z 217 (Base Peak) frag1->ion1 ion2 [M-H2O]+• m/z 230 frag2->ion2 ion3 [CH2OH]+ m/z 31 frag3->ion3

Caption: Proposed EI fragmentation pathway for this compound.

Comparative Guide: MS vs. Alternative Analytical Techniques

While mass spectrometry is a powerful tool, it is essential to understand its performance relative to other common analytical techniques. The choice of instrument depends on the specific requirements for sensitivity, selectivity, and structural information.

Table 2: Comparison of Analytical Methodologies

TechniquePrincipleSensitivitySelectivityStructural InformationThroughput
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor/product ion pairs.Very High (pg-fg)Very HighHigh (MW & Fragment Data)High
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.High (ng-pg)HighVery High (Library Matchable)Medium
HPLC-UV Chromatographic separation with detection based on UV absorbance.Medium (µg-ng)MediumLow (Retention Time Only)High
GC-FID Chromatographic separation with a non-selective Flame Ionization Detector.Medium (ng)LowLow (Retention Time Only)High
NMR Nuclear spin resonance in a magnetic field.Low (mg-µg)HighDefinitive (Unambiguous Structure)Low

Key Insights:

  • For quantitative analysis in complex matrices (e.g., biological samples), LC-MS/MS is the superior choice due to its unparalleled sensitivity and selectivity.

  • For unambiguous identification and purity assessment in synthetic chemistry, GC-MS provides robust, library-matchable fragmentation patterns.[5]

  • NMR spectroscopy remains the gold standard for absolute structural elucidation but lacks the sensitivity required for trace-level quantification.[6]

  • HPLC-UV and GC-FID are excellent for routine purity checks and quantification of major components when high sensitivity is not required and when the identity of the compound is already established.[7]

Detailed Experimental Protocol: LC-MS/MS Method

This section provides a self-validating protocol for the quantitative analysis of this compound using LC-MS/MS. This method is designed for trustworthiness, incorporating calibration standards and quality controls.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS): d₄-Tyrosol or a structurally similar, stable-isotope-labeled compound.

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Step-by-Step Methodology
  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol.

    • Working Solutions: Serially dilute the stock solution with 50:50 water:acetonitrile to prepare calibration standards from 1 ng/mL to 1000 ng/mL.

    • Internal Standard (IS) Solution: Prepare a 100 ng/mL working solution of the IS in 50:50 water:acetonitrile.

  • Sample Preparation:

    • Dissolve the unknown sample in methanol to an estimated concentration within the calibration range.

    • In an autosampler vial, combine 100 µL of the sample (or standard), 800 µL of 50:50 water:acetonitrile, and 100 µL of the IS working solution.

    • Vortex to mix.

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Analyte: Precursor m/z 249 → Product m/z 231 (Quantifier), m/z 217 (Qualifier)

      • Internal Standard: (Use appropriate transition for the chosen IS)

    • Collision Energy: Optimize experimentally (typically 10-20 eV).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.

    • Apply a linear regression with 1/x² weighting.

    • Quantify unknown samples using the regression equation. The R² value of the curve must be >0.99 for the run to be valid.

The diagram below visualizes the complete analytical workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Stock Stock Solution Cal Calibration Curve Stock->Cal LC UHPLC Separation (C18 Column) Cal->LC QC QC Samples QC->LC Unk Unknown Sample Unk->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Transfer Integration Peak Integration Regression Calibration & Regression Integration->Regression Report Final Report (Concentration, Stats) Regression->Report

Caption: General workflow for the quantitative LC-MS/MS analysis.

Conclusion

The analysis of this compound is effectively achieved using mass spectrometry, offering a superior combination of sensitivity, selectivity, and structural confirmation compared to other techniques. For definitive structural work and purity assessment, GC-MS with its detailed EI fragmentation patterns is highly effective. For trace-level quantification, particularly in complex sample types encountered during drug development, LC-MS/MS provides the gold standard in performance. The choice between these powerful techniques should be guided by the specific analytical question at hand, ensuring data is both accurate and fit for purpose.

References

  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
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  • BenchChem. (2025). GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol.
  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol.
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  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns.
  • Advanced Chromatography Technologies Ltd. (n.d.). Alcohol Biomarkers by LC-MS/MS.
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  • BenchChem. (2025). Spectroscopic Data Analysis of 2-(4-Chlorophenyl)ethanol: An In-depth Technical Guide.
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  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
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  • California State University, Sacramento. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood.
  • MDPI. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds.
  • Elsevier. (n.d.). Development and validation of an LC–MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans.
  • Journal of Pharmaceutical and Allied Sciences. (2025). Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. Retrieved from Journal of Pharmaceutical and Allied Sciences.
  • ResearchGate. (2025). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence.

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A Comparative Guide to the Synthesis of 2-(4-Iodophenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Iodophenyl)ethanol is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary alcohol and an aryl iodide, offers a versatile scaffold for the synthesis of a wide array of more complex molecules. The aryl iodide moiety is particularly useful for introducing the 2-phenylethanol pharmacophore into larger molecules via palladium-catalyzed cross-coupling reactions, a common strategy in the development of novel therapeutics. This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of this compound, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the optimal route for their specific needs.

Method 1: Reduction of 2-(4-Iodophenyl)acetic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding carboxylic acid, 2-(4-Iodophenyl)acetic acid, serves as a readily available starting material. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and often more chemoselective approach involves the use of sodium borohydride in the presence of iodine (NaBH₄/I₂).

Causality Behind Experimental Choices

The NaBH₄/I₂ system generates diborane (in situ), which is the active reducing agent for the carboxylic acid. This method is generally preferred over LiAlH₄ due to its greater functional group tolerance and improved safety profile. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the quenching of the reducing agent.

Reaction Mechanism: Reduction of a Carboxylic Acid with NaBH₄/I₂

The reaction proceeds through the formation of a borane-THF complex, which then reacts with the carboxylic acid to form a triacyloxyborane intermediate. Subsequent reduction of this intermediate by another equivalent of borane yields the primary alcohol after an aqueous workup.

G cluster_0 In Situ Diborane Generation cluster_1 Reduction of Carboxylic Acid 2NaBH4 2 NaBH₄ B2H6 B₂H₆ (Diborane) 2NaBH4->B2H6 THF I2 I₂ I2->B2H6 2NaI 2 NaI H2 H₂ RCOOH 2-(4-Iodophenyl)acetic acid Intermediate Triacyloxyborane Intermediate RCOOH->Intermediate B₂H₆ Product This compound Intermediate->Product 1. B₂H₆ 2. H₂O workup G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition and Work-up ArCH2X 4-Iodobenzyl halide ArCH2MgX 4-Iodobenzylmagnesium halide ArCH2X->ArCH2MgX Anhydrous Ether Mg Mg Mg->ArCH2MgX Intermediate Magnesium Alkoxide Intermediate ArCH2MgX->Intermediate Nucleophilic Attack HCHO Formaldehyde HCHO->Intermediate Product This compound Intermediate->Product H₃O⁺ workup G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [R-B(OH)₃]⁻ ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR RBOH2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ RBOH2->Boronate Base Base Base Boronate->Transmetal

Topic: "2-(4-Iodophenyl)ethanol" vs. "2-(4-Bromophenyl)ethanol" in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Synthetic Chemists

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, data-supported comparison of 2-(4-Iodophenyl)ethanol and 2-(4-bromophenyl)ethanol, moving beyond a simple list of properties to explain the causal relationships behind experimental choices and outcomes. It is designed to empower researchers to make informed, strategic decisions in their synthetic planning.

Introduction: The Halogen's Decisive Role in Reactivity

In the landscape of synthetic organic chemistry, the selection of a starting material is a foundational decision that dictates the pathway, efficiency, and ultimate success of a synthetic campaign. This compound and 2-(4-bromophenyl)ethanol are two such foundational building blocks. While structurally almost identical, the substitution of iodine for bromine at the para-position of the phenyl ring introduces profound differences in their chemical behavior.[1]

This distinction is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The C-I bond is significantly longer and weaker (bond dissociation energy ≈ 228 kJ/mol) than the C-Br bond (≈ 285 kJ/mol). This inherent weakness makes the C-I bond more susceptible to cleavage, a critical factor in the rate-determining step of many catalytic cross-coupling reactions: oxidative addition.[2] This guide will dissect the practical implications of this difference, providing experimental context and strategic advice for employing these valuable reagents.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of these phenylethanol derivatives is most evident in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in the crucial oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[3] This hierarchy directly impacts reaction conditions, catalyst selection, and overall efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, is highly sensitive to the nature of the aryl halide. The enhanced reactivity of this compound allows for milder reaction conditions, which can be critical for preserving sensitive functional groups on complex substrates.

Experimental Data Synopsis:

ParameterThis compound2-(4-Bromophenyl)ethanolRationale & Causality
Typical Temperature 60-80 °C80-110 °CThe lower C-I bond energy facilitates oxidative addition at lower temperatures.
Catalyst Loading 0.5-2 mol%1-5 mol%A more facile catalytic cycle requires less catalyst to achieve efficient turnover.
Reaction Time Typically < 6 hoursCan be > 12 hoursFaster kinetics in the rate-determining step leads to shorter overall reaction times.
Ligand Choice Standard phosphines (e.g., PPh₃) often suffice.Often requires more electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) to promote oxidative addition.[4]

Table 1: Comparison of typical reaction parameters for Suzuki-Miyaura coupling.

Mechanistic Insight:

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This step is almost always faster for aryl iodides.[4] While some studies suggest that the subsequent transmetalation step can be slower with the resulting palladium-iodide complex compared to the bromide, the oxidative addition is generally the dominant factor in overall reaction rate.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add Ar-X (I > Br) ar_pd_x Ar-Pd(II)(X)L₂ oxidative_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal R-B(OR)₂ ar_pd_r Ar-Pd(II)(R)L₂ transmetal->ar_pd_r reductive_elim Reductive Elimination ar_pd_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product

Caption: The Suzuki-Miyaura catalytic cycle. The initial oxidative addition step is significantly faster for Ar-I than Ar-Br.

Sonogashira Coupling

The Sonogashira reaction, for coupling aryl halides with terminal alkynes, also demonstrates a marked preference for aryl iodides. This is particularly true in copper-free conditions, where the efficiency of the palladium catalyst is paramount.

Experimental Observations:

  • With this compound: Reactions often proceed to high yield at room temperature or with gentle heating (e.g., 50 °C).[6]

  • With 2-(4-Bromophenyl)ethanol: Achieving comparable yields frequently requires higher temperatures (e.g., 90 °C or more) and may necessitate the use of more specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[6][7]

This temperature difference is a critical consideration when other functional groups in the molecule are thermally labile.

Heck-Mizoroki Reaction

In the Heck reaction, which couples the aryl halide with an alkene, both substrates are viable.[8][9] However, the trend of higher reactivity for the iodide persists. Reactions with this compound can often be conducted with lower catalyst loadings and at lower temperatures compared to those with 2-(4-bromophenyl)ethanol.[9][10]

Practical Considerations for the Bench Chemist

Beyond pure reactivity, several practical factors influence the choice between these two reagents.

FeatureThis compound2-(4-Bromophenyl)ethanolStrategic Implication
Cost Significantly higherMore economicalFor large-scale synthesis or early-stage route scouting, the bromide is often the more pragmatic choice.
Availability Readily availableWidely available from numerous suppliers.[11][12][13][14]Both are commercially accessible, but the bromide offers a broader supplier base.
Stability Can be light-sensitive; potential for C-I bond cleavage over long-term storage.[15]Generally more robust and stable for long-term storage.The iodide should be stored in a cool, dark place. Reactions may require protection from light.

Table 2: Practical comparison of iodo- and bromo-phenylethanol derivatives.

Strategic Synthesis and Experimental Design

The decision to use this compound or 2-(4-bromophenyl)ethanol is a strategic one, balancing reactivity against practicality.

Choose this compound when:

  • Mild conditions are essential: To protect sensitive functional groups or prevent side reactions.

  • The coupling is sterically hindered or electronically challenging: The higher intrinsic reactivity can overcome difficult substrate pairings.

  • Orthogonal reactivity is desired: In a molecule containing both bromine and iodine, the iodine can be selectively functionalized first under conditions that leave the C-Br bond untouched.[3]

Choose 2-(4-Bromophenyl)ethanol when:

  • Cost is a primary driver: Especially in process development and scale-up campaigns.[14][16]

  • Substrates are robust: If the coupling partners can tolerate higher temperatures and longer reaction times.

  • A workhorse reagent is needed: For routine syntheses where extreme reactivity is not required, the bromide offers a reliable and economical option.[17][18]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling either halide. Note the recommended adjustments in temperature based on the substrate.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 2-(4-bromophenyl)ethanol is a classic example of the trade-offs inherent in chemical synthesis. The iodide offers superior reactivity, enabling milder conditions and facilitating difficult transformations. The bromide, in contrast, provides a cost-effective, stable, and highly reliable alternative for a vast range of applications. By understanding the fundamental principles of C-X bond reactivity and considering the practical constraints of cost and stability, the synthetic chemist can strategically select the optimal building block to achieve their molecular targets with precision and efficiency.

References

  • Organic Chemistry Frontiers. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. RSC Publishing. Available at: [Link]

  • MDPI. Heck Reaction—State of the Art. Available at: [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Profile: 2-(4-Bromophenyl)ethanol. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]

  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • Scilit. Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat. Available at: [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available at: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • Journal of the American Chemical Society. Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Available at: [Link]

  • University of Wisconsin-Madison. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • ACS Publications. Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. Available at: [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available at: [Link]

  • Chemistry LibreTexts. Aryl Halides. Available at: [Link]

  • ACS Publications. Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes. Available at: [Link]

  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]

  • ResearchGate. Aryl Halides as Halogenation Reagents in the Bromination and Iodination of Arene-Tethered Diols. Available at: [Link]

  • PubChem - NIH. 2-(4-Bromophenyl)ethanol. Available at: [Link]

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A Comparative Guide to the Biological Activity of 2-(4-Iodophenyl)ethanol Derivatives: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 2-(4-iodophenyl)ethanol framework presents a compelling, yet underexplored, platform for the discovery of new bioactive agents. The presence of a reactive iodine atom on the phenyl ring, coupled with a flexible ethanol side chain, offers a versatile template for the synthesis of a diverse library of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions.

This guide provides a comprehensive overview of the synthetic strategies to access novel this compound derivatives and a comparative framework for evaluating their potential biological activities. While direct experimental data on a broad range of these specific derivatives is nascent, this document synthesizes information from structurally related compounds to provide a predictive guide for researchers. We will delve into established methodologies for assessing anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed experimental protocols and data from analogous compounds to inform experimental design and target validation.

Synthetic Strategies: Building a Diverse Chemical Library

The key to unlocking the therapeutic potential of the this compound scaffold lies in the strategic modification of the aryl iodide. Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. Below, we outline three robust synthetic pathways.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction allows for the introduction of diverse alkynyl groups, which are prevalent in many biologically active molecules.

Sonogashira_Coupling This compound This compound Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) cocatalyst (e.g., CuI) Base (e.g., Et₃N) This compound->Catalyst_System Terminal_Alkyne R-C≡CH Terminal_Alkyne->Catalyst_System Derivative 2-(4-(Alkynyl)phenyl)ethanol Derivative Catalyst_System->Derivative caption Sonogashira Coupling Workflow Heck_Coupling This compound This compound Catalyst_System Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) This compound->Catalyst_System Alkene R-CH=CH₂ Alkene->Catalyst_System Derivative 2-(4-(Alkenyl)phenyl)ethanol Derivative Catalyst_System->Derivative caption Heck Coupling Workflow

Figure 2: Heck Coupling Workflow

Suzuki Coupling: Creating Biaryl Compounds

The Suzuki coupling reaction is a versatile method for the synthesis of biaryl compounds through the reaction of an aryl halide with an organoboron reagent. [2][3]This allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the chemical diversity of the derivatives.

Suzuki_Coupling This compound This compound Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) This compound->Catalyst_System Organoboron_Reagent R-B(OR)₂ Organoboron_Reagent->Catalyst_System Derivative 2-(4-(Aryl)phenyl)ethanol Derivative Catalyst_System->Derivative caption Suzuki Coupling Workflow

Figure 3: Suzuki Coupling Workflow

Comparative Biological Activities: A Predictive Analysis

Direct experimental data on the biological activities of a wide range of this compound derivatives is limited. However, by examining structurally similar compounds, we can extrapolate potential activities and guide the screening process.

Anticancer Activity

The introduction of halogen atoms, particularly iodine, into a phenolic scaffold has been shown to enhance anticancer activity. Iodinated compounds can exhibit cytotoxicity through various mechanisms, including the induction of apoptosis and cell cycle arrest. [2][4] Comparative Data from Analogous Compounds:

The following table presents the cytotoxic activity of structurally related compounds against various cancer cell lines. This data, while not directly from this compound derivatives, provides a valuable benchmark for anticipated potency.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Hydroxylated Biphenyls Compound 11Melanoma (A375)1.7 ± 0.5[5]
Compound 12Melanoma (A375)2.0 ± 0.7[5]
1,3,4-Thiadiazoles Compound A2Breast (MCF-7)52.35[6]
Compound A3Breast (MCF-7)54.81[6]
Compound B1Breast (MCF-7)53.9[6]
Compound B3Breast (MCF-7)54.1[6]

Potential Mechanism of Action:

Phenolic compounds are known to exert their anticancer effects through multiple pathways. [2][7]For this compound derivatives, potential mechanisms include:

  • Induction of Apoptosis: Activation of caspase cascades and PARP cleavage.

  • Cell Cycle Arrest: Halting cell proliferation at specific checkpoints (e.g., G2/M phase).

  • Inhibition of Signaling Pathways: Modulation of key cancer-related pathways such as PI3K/Akt and MAPK.

Anticancer_Mechanism cluster_cell Cancer Cell Derivative This compound Derivative Signaling_Pathways PI3K/Akt, MAPK Signaling Pathways Derivative->Signaling_Pathways Inhibition Apoptosis_Machinery Caspase Activation PARP Cleavage Derivative->Apoptosis_Machinery Induction Cell_Cycle_Regulation Cell Cycle (e.g., G2/M Arrest) Signaling_Pathways->Cell_Cycle_Regulation Modulation Cell_Death Apoptosis Cell_Cycle_Regulation->Cell_Death Apoptosis_Machinery->Cell_Death caption Potential Anticancer Mechanisms

Figure 4: Potential Anticancer Mechanisms

Antimicrobial Activity

Iodine and its organic compounds have long been recognized for their potent antimicrobial properties, primarily due to their strong oxidizing ability. [1][8]The incorporation of an iodophenyl group into an ethanol scaffold is a promising strategy for developing novel antimicrobial agents.

Comparative Data from Analogous Compounds:

The table below shows the Minimum Inhibitory Concentration (MIC) values for related phenolic and flavoring compounds against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Food Flavoring Compounds Staphylococcus aureus>1000[9]
Escherichia coli>1000[9]
Ethanol Extract of Syzygium jambos Staphylococcus aureus (MRSA)32[10]
Enterobacter aerogenes64[10]
Klebsiella pneumoniae64[10]

Potential Mechanism of Action:

The antimicrobial action of iodine-containing organic compounds is multifaceted and can include:

  • Disruption of Cell Membranes: The lipophilic nature of the phenyl group can facilitate interaction with and disruption of the bacterial cell membrane.

  • Oxidative Damage: The iodine atom can induce oxidative stress, leading to damage of essential proteins and nucleic acids. [11]* Enzyme Inhibition: Interference with the function of critical microbial enzymes.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory properties. [12]They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Comparative Data from Analogous Compounds:

The following table presents the anti-inflammatory activity of related compounds, highlighting their ability to inhibit inflammatory markers.

Compound ClassAssayInhibition (%)ConcentrationReference
Synthesized Analogues NO Inhibition (LPS-stimulated RAW 264.7 cells)70.3Not Specified[13]
Ethanol Extract of Prasiola japonica NO Inhibition (LPS-induced RAW264.7 cells)Significant50 µg/mL[14]
Compound D from Zingiber cassumunar Carrageenan-induced rat paw edemaMarked InhibitionNot Specified[15]

Potential Mechanism of Action:

The anti-inflammatory effects of this compound derivatives could be mediated by:

  • Inhibition of Inflammatory Enzymes: Targeting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Suppression of Pro-inflammatory Cytokines: Reducing the production of cytokines such as TNF-α and IL-6.

  • Modulation of NF-κB Pathway: Inhibiting the activation of the NF-κB transcription factor, a key regulator of inflammation.

Experimental Protocols

To facilitate the investigation of this compound derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol determines the cytotoxic effect of a compound on cancer cells by measuring cell viability.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform serial dilutions of the stock solution to obtain a range of final concentrations.
  • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth overnight at 37°C.
  • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the microtiter plate.
  • Include a positive control (broth with inoculum) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

3. Measurement of Nitrite Concentration:

  • Collect the cell culture supernatant.
  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

4. Data Analysis:

  • Measure the absorbance at 540 nm.
  • Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents. The synthetic versatility offered by modern cross-coupling reactions allows for the creation of a vast and diverse chemical library. While direct experimental evidence for this specific class of compounds is still emerging, the comparative analysis of structurally related molecules provides a strong rationale for their potential anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. This guide serves as a foundational resource to stimulate and direct these future research endeavors, ultimately aiming to translate the chemical potential of this scaffold into tangible therapeutic benefits.

References

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
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  • The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of P
  • Synthesis of calixa[16]rene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. (2013). Chinese Chemical Letters, 24(12), 1087-1090.

  • Nevezhina, A. V., et al. (2023). Antimicrobial potential of iodine-containing substances and materials. Journal of Microbiology, Epidemiology and Immunobiology, 100(5), 468-477.
  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). Molecules, 28(11), 4363.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules, 28(23), 7801.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(33), 22961-22987.
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  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting.
  • Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.). (2023). Food Science & Nutrition, 11(1), 356-367.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[1][11]Fused Indole Heterocycles. (2014). The Journal of Organic Chemistry, 79(9), 4165-4173.

  • Mechanisms of dietary phenolic bioactive compounds against cancer cells. (2022). Journal of Functional Foods, 92, 105063.
  • Synthesis of the nucleophilic coupling partner for a Suzuki coupling. (2019).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. (2025). ChemRxiv.
  • Dual-targeting compounds possessing enhanced anticancer activity via microtubule disruption and histone deacetylase inhibition. (2024). European Journal of Medicinal Chemistry, 267, 116212.
  • Anti-Inflammatory Activity of Natural Products. (2017). Molecules, 22(9), 1353.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
  • The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. (2021). Food & Function, 12(16), 7069-7091.
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). Marine Drugs, 20(2), 131.
  • Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. (2011). Molecules, 16(10), 8515-8534.
  • Antimicrobial activity of some food flavoring compounds. (1981). Journal of Food Protection, 44(8), 614-617.
  • Antimicrobial and Antioxidant Activities of Natural Compounds. (2020). Molecules, 25(16), 3633.
  • Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage. (2021). Frontiers in Nutrition, 8, 739341.
  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. (1997). Phytomedicine, 4(3), 207-212.
  • Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers. (2023). PLoS ONE, 18(3), e0283393.
  • Anti-Inflammatory Activities of the Ethanol Extract of Prasiola japonica, an Edible Freshwater Green Algae, and Its Various Solvent Fractions in LPS-Induced Macrophages and Carrageenan-Induced Paw Edema via the AP-1 P
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Characterization of "2-(4-Iodophenyl)ethanol" by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Definitive Characterization of 2-(4-Iodophenyl)ethanol: A Comparative Analysis Centered on X-ray Crystallography

This guide provides a comprehensive framework for the structural characterization of this compound, a halogenated aromatic alcohol of interest in synthetic chemistry and drug discovery. While spectroscopic methods provide essential preliminary data, this document establishes single-crystal X-ray diffraction (SCXRD) as the unequivocal gold standard for absolute structure determination. We will explore the causality behind experimental choices, from synthesis and crystallization to a comparative analysis of the data obtained from SCXRD versus other common analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous molecular characterization.

Part 1: Synthesis and High-Quality Crystal Growth

A definitive structural analysis begins with a pure, crystalline sample. The journey from starting materials to a diffraction-quality single crystal is a critical, multi-step process that directly impacts the quality of the final data.

Synthesis of this compound

The most direct synthetic route to this compound is the reduction of its corresponding carboxylic acid, 2-(4-iodophenyl)acetic acid. This method is efficient and avoids the often harsh conditions of alternative pathways.

Experimental Protocol: Reduction of 2-(4-iodophenyl)acetic acid

  • Dissolution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.

  • Reducing Agent Addition: Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, ~1.0 eq) dropwise via a syringe or dropping funnel. The slow addition rate prevents thermal runaway and ensures a controlled reduction.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 6-8 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium chloride solution, followed by adjusting the pH to >12 with aqueous sodium hydroxide to decompose the borane complexes.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

cluster_synthesis Synthesis Workflow cluster_cryst Crystallization Workflow A Dissolve 2-(4-iodophenyl)acetic acid in THF B Cool to 0 °C A->B C Add Borane-THF Complex B->C D Stir at Room Temp (6-8h) C->D E Quench Reaction D->E F Extract & Purify E->F G Select Appropriate Solvent System F->G Purified Product H Prepare Saturated Solution G->H I Slow Evaporation / Vapor Diffusion H->I J Harvest Single Crystals I->J

Caption: Synthesis and Crystallization Workflow for this compound.

Crystallization: The Gateway to Diffraction

The generation of a single, high-quality crystal is often the most challenging step in an SCXRD study.[2] For a small organic molecule like this compound (m.p. 48-49°C[3]), several classical methods are effective. The goal is to bring a saturated solution to a state of supersaturation slowly, allowing for ordered molecular packing rather than rapid precipitation.[2]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will fully dissolve the compound when warm but show limited solubility at room temperature. For this compound, solvents like hexane, ethyl acetate, or a mixture such as dichloromethane/hexane are good starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent in a clean vial.

  • Evaporation Control: Cover the vial with a cap or parafilm containing a few pinholes. The number and size of the holes control the evaporation rate—slower is almost always better for crystal quality.[4]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. High-quality, facetted crystals should form.

  • Harvesting: Carefully remove the crystals from the mother liquor using a pipette or by decanting the solvent.

Part 2: Definitive Characterization by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid.[5] It provides an unambiguous map of electron density, from which a precise molecular structure can be derived.

The Causality of the SCXRD Workflow: The process is designed to translate the diffraction pattern, which arises from the interaction of X-rays with the crystal's periodic electron density, into a chemically intuitive model of the molecule and its packing in the crystal lattice.[6]

A Mount Crystal on Goniometer B Center in X-ray Beam A->B C Data Collection (Rotate crystal, collect diffraction spots) B->C D Data Integration & Scaling C->D E Structure Solution (Determine electron density map) D->E F Structure Refinement (Fit atomic model to data) E->F G Final Structure & Validation F->G

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-(4-Iodophenyl)ethanol: A Comparative Analysis of HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(4-Iodophenyl)ethanol is a key building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring an iodinated phenyl ring and a primary alcohol, makes it a versatile intermediate for introducing the iodophenyl moiety into more complex molecules. The purity of this intermediate is paramount; the presence of impurities, even at trace levels, can have significant downstream consequences, leading to the formation of unwanted side products, reduced reaction yields, and the introduction of potentially genotoxic substances into the final API.[1] Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other powerful analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers to select the most appropriate method for their specific needs.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry.[2] Its high resolving power, sensitivity, and versatility make it ideal for separating the main compound from closely related structural impurities and quantifying them with high accuracy.[3][4]

The Scientific Rationale: Why RP-HPLC is the Method of Choice

For a molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the most logical starting point. Here’s the reasoning:

  • Stationary Phase Selection: The molecule possesses a significant non-polar character due to the iodinated benzene ring. A C18 (octadecylsilyl) stationary phase provides a hydrophobic surface that interacts with the non-polar region of the analyte, leading to retention. This is the primary mechanism of separation.

  • Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used as the mobile phase. By varying the ratio of these solvents (either isocratically or through a gradient), we can precisely control the elution of the analyte. Increasing the organic solvent content decreases the mobile phase polarity, causing the analyte to elute faster. This tunability is key to achieving optimal separation from potential impurities.

  • Detection: The phenyl ring in this compound is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This allows for sensitive detection using a UV-Vis or Diode-Array Detector (DAD), a standard component of most HPLC systems. A wavelength of around 225 nm is typically effective for this class of compounds.[4]

Experimental Workflow for HPLC Purity Assessment

The following diagram outlines the general workflow for determining the purity of a this compound sample using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample StdPrep Prepare Reference Standard Solutions Sample->StdPrep SamplePrep Prepare Sample Solution Sample->SamplePrep MethodDev Select/Develop HPLC Method StdPrep->MethodDev SamplePrep->MethodDev Validation Method Validation (per ICH Q2(R1)) MethodDev->Validation SST System Suitability Test (SST) MethodDev->SST Validation->SST Analysis Inject & Analyze Standards & Samples SST->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification (% Area Normalization) Integration->Quantification Report Generate Purity Report Quantification->Report

Caption: Experimental workflow for HPLC purity assessment.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18 or equivalent).

  • Mobile Phase: Isocratic: Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

  • Run Time: 10 minutes.

2. Reagent and Standard Preparation:

  • Acetonitrile & Water: HPLC grade.

  • Diluent: Mobile Phase (Acetonitrile:Water, 60:40, v/v).

  • Reference Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

3. Sample Preparation:

  • Accurately weigh ~25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.[4]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making five replicate injections of the Working Standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject a diluent blank to ensure no interfering peaks are present.

  • Inject the prepared sample solution in duplicate.

5. Data Processing and Purity Calculation:

  • Integrate all peaks in the chromatogram for the sample solution.

  • Calculate the purity using the area normalization method, assuming all impurities have a similar response factor to the main peak.

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation: The Cornerstone of Trustworthiness

A protocol is only trustworthy if it is validated. According to the International Council for Harmonisation (ICH) guidelines, the method must be proven to be specific, accurate, precise, linear, and robust.[2][5][7][8]

  • Specificity: The ability to assess the analyte in the presence of impurities. This is demonstrated by showing that no peaks from the diluent or potential impurities co-elute with the main peak.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range (e.g., 50-150% of the target concentration).

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the sample with known amounts of a reference standard and calculating the percent recovery.[5]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7]

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[6][7]

Part 2: Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, it is not the only option. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer unique advantages and can provide complementary information.

Gas Chromatography (GC): The Choice for Volatile Impurities

GC is an excellent technique for separating and quantifying volatile and semi-volatile compounds.[9] It is particularly useful if impurities from volatile starting materials or solvents are suspected.[10]

Scientific Rationale: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides a response proportional to the mass of carbon, making it suitable for purity calculations by area percent.

Protocol Snapshot: GC-FID Method

  • Instrumentation: Gas chromatograph with an FID.

  • Column: Capillary column suitable for polar compounds (e.g., DB-FATWAX UI).[11]

  • Carrier Gas: Helium or Nitrogen.

  • Injection: Split mode (e.g., 30:1).

  • Oven Program: Start at 100°C, ramp at 10°C/min to 250°C, and hold.[12]

  • Detector Temperature: 280°C.

  • Sample Prep: Dissolve the sample in a volatile solvent like dichloromethane or methanol.

Quantitative NMR (qNMR): An Absolute Method for Purity

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination because it allows for direct quantification without the need for a specific reference standard of the analyte itself.[13][14]

Scientific Rationale: The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15] By adding a known amount of a highly pure, stable internal standard with non-overlapping signals to the sample, the purity of the analyte can be calculated directly from the integral ratios of the analyte and the standard.[16]

Protocol Snapshot: ¹H qNMR Method

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that is soluble in the same solvent and has signals that are resolved from the analyte signals.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Sample Prep: Accurately weigh the this compound sample and the internal standard into the same vial. Dissolve in the deuterated solvent and transfer to an NMR tube.

  • Data Acquisition: Ensure proper acquisition parameters for quantification (e.g., sufficient relaxation delay).

  • Data Processing: Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard. Calculate purity using the established qNMR equation.[15]

Quantification_Logic cluster_qnmr qNMR Logic cluster_hplc HPLC Logic (Area %) q_Analyte Analyte (Unknown Purity) q_Mix Prepare Mixture (Known Masses) q_Analyte->q_Mix q_Standard Internal Standard (Known Purity) q_Standard->q_Mix q_NMR Acquire ¹H NMR Spectrum q_Mix->q_NMR q_Integrate Integrate Signals q_NMR->q_Integrate q_Calculate Calculate Purity (Ratio of Integrals) q_Integrate->q_Calculate h_Analyte Analyte Sample h_HPLC Acquire HPLC Chromatogram h_Analyte->h_HPLC h_Integrate Integrate All Peaks h_HPLC->h_Integrate h_Calculate Calculate Purity (Ratio of Areas) h_Integrate->h_Calculate

Caption: Logical relationship for quantification by qNMR vs. HPLC.

Part 3: Head-to-Head Comparison

The choice of analytical method depends on several factors, including the information required, available instrumentation, and the nature of potential impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[9]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[9]Nuclear spin resonance in a magnetic field; signal integral is proportional to molar concentration.[14][15]
Analyte Suitability Non-volatile and thermally labile/stable compounds.[9]Volatile and thermally stable compounds.[9][12]Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[14]
Primary Use Case General purity testing, quantification of non-volatile impurities.Analysis of residual solvents and volatile impurities.[10]Absolute purity determination, structural confirmation, analysis without a specific reference standard.[13]
Sensitivity High (ng to pg level).Very high (pg to fg level), especially with MS detection.Moderate (µg to mg level).
Specificity High, based on retention time and UV spectrum (with DAD).Very high, especially when coupled with a Mass Spectrometer (GC-MS).Very high, based on unique chemical shifts and coupling patterns.
Quantification Typically relative (Area %), requires reference standards for absolute quantification.Typically relative (Area %), requires reference standards for absolute quantification.Absolute quantification against a certified internal standard.[16]
Strengths Versatile, high resolution, widely available, robust for routine QC.[7]Excellent for volatile compounds, high sensitivity.Universal detection for soluble molecules, no analyte-specific standard needed, provides structural information.
Limitations Requires reference standards for all impurities for accurate quantification; not suitable for very volatile compounds.Analyte must be thermally stable and volatile; potential for thermal degradation.Lower sensitivity than chromatographic methods; requires expensive equipment and specialized expertise.

Conclusion and Recommendations

For the routine quality control and purity assessment of This compound , RP-HPLC is the undisputed method of choice . It provides an excellent balance of performance, robustness, and accessibility, making it suitable for release testing and in-process controls. Its ability to separate a wide range of potential non-volatile impurities generated during synthesis is its key strength.

However, a comprehensive purity profile often requires a multi-faceted approach:

  • GC should be employed as a complementary technique, specifically to quantify residual solvents and other potential volatile impurities that would not be detected by HPLC.

  • qNMR serves as an invaluable tool for the primary characterization of a new batch or for qualifying a reference standard. Its ability to provide an "absolute" purity value without relying on the purity of the analyte itself makes it a powerful metrological technique.[14][15]

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound, self-validating analytical strategy. This ensures that the purity of this compound is accurately determined, safeguarding the quality, safety, and efficacy of the final pharmaceutical products derived from it.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . PharmaTech. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples . National Institutes of Health (NIH). [Link]

  • Quantitative analysis using NMR . Journal of Chemical Education. [Link]

  • What is qNMR and why is it important? . Mestrelab Resources. [Link]

  • What is qNMR (quantitative NMR)? . JEOL Ltd. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]

  • methods for detecting different types of alcohols . Persia Kamandar Paitakht. [Link]

  • 2-(4-iodophenyl)ethan-1-ol (C8H9IO) . PubChemLite. [Link]

  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients . Internet Scientific Publications. [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph . Agilent. [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases . HELIX Chromatography. [Link]

  • Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography Application . Agilent. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . CORA. [Link]

  • HPLC methods for purity evaluation of man-made single-stranded RNAs . National Institutes of Health (NIH). [Link]

  • Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV) . OIV. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds . PharmaTech. [Link]

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A Comparative Guide to 2-(4-Iodophenyl)ethanol and Other Halogenated Phenylethanols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogens onto molecular scaffolds is a cornerstone of rational design. Among the versatile building blocks available, halogenated phenylethanols offer a unique combination of a reactive handle for cross-coupling, a modifiable hydroxyl group, and a tunable physicochemical profile. This guide provides an in-depth comparison of 2-(4-Iodophenyl)ethanol with its fluorine, chlorine, and bromine analogs, offering insights into their respective properties and applications, supported by experimental data and protocols.

Introduction: The Role of Halogenation in Phenylethanol Scaffolds

2-Phenylethanol is a common structural motif in natural products and synthetic compounds. The introduction of a halogen atom at the para position of the phenyl ring dramatically alters the molecule's electronic and steric properties, thereby influencing its reactivity, lipophilicity, and biological interactions. The choice of halogen—from the highly electronegative fluorine to the large and polarizable iodine—is a critical decision in the design of novel compounds. This guide will dissect these differences to empower researchers in selecting the optimal building block for their specific application.

Halogenation can enhance membrane binding and permeation of drug candidates.[1] It is a common strategy to increase the lipophilicity of a compound, which can improve its absorption and distribution within biological systems.[1] However, it's important to note that increased lipophilicity can also lead to greater sequestration in adipose tissues and potential for bioaccumulation.[1]

Physicochemical Properties: A Quantitative Comparison

The nature of the halogen substituent directly impacts the physical properties of the phenylethanol derivative. The following table summarizes key physicochemical data for the para-halogenated phenylethanols.

Property2-(4-Fluorophenyl)ethanol2-(4-Chlorophenyl)ethanol2-(4-Bromophenyl)ethanolThis compound
CAS Number 7589-27-7[2][3]1875-88-3[4][5]4654-39-1[6][7]52914-23-5[8]
Molecular Formula C₈H₉FO[2][3]C₈H₉ClO[4][5]C₈H₉BrO[6][7]C₈H₉IO[8]
Molecular Weight ( g/mol ) 140.16[2]156.61[4][5]201.06[6][7]248.06[8]
Appearance Colorless to light yellow liquid[2][9]Colorless to light yellow liquid[4][5]Liquid to solid[6][10]Off-white to yellow solid[11]
Melting Point (°C) N/AN/A36-38[6][10]48-49[11]
Boiling Point (°C) 118 °C at 20 mmHg[2]153 °C at 30 mmHg[4]138 °C at 9 mmHg[6][10]275.7 °C at 760 mmHg[8]
Density (g/mL) ~1.13[2][3]~1.18[4]~1.436[6][10]~1.749[8]
Refractive Index (n20/D) ~1.51[2][9]~1.55[4]~1.573[6][10]1.626[8]

Insights from the Data:

  • Physical State: The trend from liquid (fluoro and chloro analogs) to solid (bromo and iodo analogs) at room temperature is a direct consequence of increasing molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole).

  • Boiling Point and Density: Both boiling point and density increase steadily with the size and mass of the halogen atom.

  • Lipophilicity: While not explicitly quantified here with logP values, it is a well-established principle that increasing the size and polarizability of the halogen (from F to I) generally increases the lipophilicity of the molecule.[12] This is due to the larger, more polarizable electron cloud of the heavier halogens, which enhances London dispersion forces.[12][13][14]

Reactivity in Cross-Coupling Reactions: The Aryl Halide Hierarchy

A primary application of these compounds in drug discovery and materials science is as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl halide is paramount to the success of these transformations.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl >> F .[15] This trend is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[15]

Implications for Experimental Design:

  • This compound: As the most reactive of the series, it is the ideal substrate for mild reaction conditions, often requiring lower catalyst loadings and temperatures. This makes it suitable for coupling with sensitive or complex nucleophiles.

  • 2-(4-Bromophenyl)ethanol: This is a workhorse substrate, offering a good balance of reactivity and stability. It is widely used in a vast array of cross-coupling reactions.

  • 2-(4-Chlorophenyl)ethanol: Due to the stronger C-Cl bond, this substrate typically requires more forcing conditions, such as higher temperatures and more specialized, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[15][16] However, the lower cost and wider availability of aryl chlorides make them attractive for large-scale synthesis.[15][17]

  • 2-(4-Fluorophenyl)ethanol: The C-F bond is generally inert to typical palladium-catalyzed cross-coupling conditions, making it an unsuitable substrate for these reactions. However, its unique properties make it valuable in other contexts.[15]

Experimental Section

Comparative Suzuki-Miyaura Coupling: A Protocol

This protocol outlines a comparative experiment to demonstrate the differing reactivity of this compound and its bromo- and chloro-analogs in a Suzuki-Miyaura coupling reaction.

Objective: To visually and analytically compare the reaction conversion and yield when using iodo-, bromo-, and chloro-substituted phenylethanols under identical, mild reaction conditions.

Materials:

  • This compound

  • 2-(4-Bromophenyl)ethanol

  • 2-(4-Chlorophenyl)ethanol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vials with stir bars

  • Heating block

  • TLC plates and developing chamber

  • GC-MS for analysis

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis Vial_I Vial 1: Iodo Heating Heat at 80 °C Vial_I->Heating Vial_Br Vial 2: Bromo Vial_Br->Heating Vial_Cl Vial 3: Chloro Vial_Cl->Heating Reagents Add: - Aryl Halide (1 eq) - Phenylboronic acid (1.2 eq) - Pd(OAc)₂ (2 mol%) - PPh₃ (4 mol%) - K₂CO₃ (2 eq) - Dioxane/Water Reagents->Vial_I Reagents->Vial_Br Reagents->Vial_Cl TLC Monitor by TLC (e.g., every 30 min) Heating->TLC Workup Aqueous Workup & Extraction TLC->Workup GCMS Analyze by GC-MS Workup->GCMS

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Preparation: In three separate, labeled reaction vials, place a stir bar.

  • Reagent Addition:

    • To Vial 1, add this compound (1.0 mmol).

    • To Vial 2, add 2-(4-bromophenyl)ethanol (1.0 mmol).

    • To Vial 3, add 2-(4-chlorophenyl)ethanol (1.0 mmol).

  • To each vial, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block at 80 °C.

  • Monitoring: Monitor the progress of each reaction by TLC at 30-minute intervals.

  • Workup: After a set time (e.g., 4 hours), cool the reactions to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by GC-MS to determine the conversion and yield of the desired biphenyl product.

Expected Outcome:

Under these mild conditions, the reaction with this compound is expected to proceed to high conversion or completion. The reaction with 2-(4-bromophenyl)ethanol will likely show significant conversion, but may not reach completion in the same timeframe. The reaction with 2-(4-chlorophenyl)ethanol is expected to show little to no conversion, demonstrating its lower reactivity.

Applications in Research and Development

The choice of halogenated phenylethanol is highly dependent on the intended application.

  • This compound: Its high reactivity makes it a preferred building block in the early stages of drug discovery for the rapid synthesis of compound libraries via Sonogashira, Suzuki, and other cross-coupling reactions.[18][19][20][21] The Sonogashira coupling, in particular, is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[18][19][20][21]

  • 2-(4-Bromophenyl)ethanol: A versatile and commonly used intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[7][10][22][23]

  • 2-(4-Chlorophenyl)ethanol: Often employed in the synthesis of agrochemicals and as an intermediate in the production of some pharmaceuticals.[4][24] It has also been investigated for its potential antimicrobial and insecticidal properties.[4][24] Furthermore, it has been identified as a potential linker for Proteolysis Targeting Chimeras (PROTACs).[4]

  • 2-(4-Fluorophenyl)ethanol: The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position, thereby increasing the drug's half-life. It can also modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.[25] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

Signaling Pathway Modulation Diagram:

Signaling_Pathway cluster_synthesis Drug Development Pipeline cluster_target Cellular Target Interaction Aryl_Halide Halogenated Phenylethanol (e.g., this compound) Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Aryl_Halide->Coupling Reactant Library Compound Library Coupling->Library Product Screening Biological Screening Library->Screening Hit_Compound Hit Compound Screening->Hit_Compound Identified Receptor Target Receptor/ Enzyme Hit_Compound->Receptor Binding Pathway Signaling Pathway Modulation Receptor->Pathway Activation/ Inhibition Response Cellular Response Pathway->Response

Caption: Role of halogenated phenylethanols in drug discovery workflows.

Conclusion

The selection of a halogenated phenylethanol is a strategic choice with significant downstream consequences for synthesis and biological activity. This compound stands out for its superior reactivity in cross-coupling reactions, making it an invaluable tool for rapid analog synthesis in research and early-stage drug discovery. While bromo- and chloro-analogs offer economic advantages for larger-scale production, they necessitate more demanding reaction conditions. The fluoro-analog, while unreactive in cross-coupling, provides unique opportunities for metabolic stabilization and target engagement. A thorough understanding of the distinct properties of each halogenated phenylethanol, as outlined in this guide, is essential for the modern researcher to make informed and effective decisions in their synthetic endeavors.

References

  • ChemBK. (2024, April 9). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Alichem. (n.d.). Buy 2-(4-Fluorophenyl)ethanol | Best Quality | CAS: 7589-27-7. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7. Retrieved from [Link]

  • Quora. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Retrieved from [Link]

  • Blog | Wenxuecity. (2023, February 19). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Retrieved from [Link]

  • ResearchGate. (2013, March 19). Why do halogen substituents make molecules more lipophilic? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 3). Why do halogen substituents make molecules more lipophilic? Retrieved from [Link]

  • MDPI. (n.d.). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzeneethanol, 4-bromo-. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(Iodophenyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of medicinal chemistry and materials science, the precise structural characterization of regioisomers is a non-negotiable prerequisite for establishing structure-activity relationships (SAR) and ensuring batch-to-batch reproducibility. The 2-(Iodophenyl)ethanol isomers—2-(2-iodophenyl)ethanol, 2-(3-iodophenyl)ethanol, and 2-(4-iodophenyl)ethanol—serve as critical building blocks in the synthesis of a wide array of compounds, from active pharmaceutical ingredients to novel polymers. Their structural similarity, differing only in the position of the iodine atom on the phenyl ring, presents a significant analytical challenge. This guide provides a comprehensive comparison of their spectroscopic signatures across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We delve into the underlying principles of how the substituent position influences the spectral output and provide robust, field-tested protocols for data acquisition and interpretation.

Isomeric Structures and the Analytical Imperative

The differentiation of the ortho (2-), meta (3-), and para (4-) isomers of 2-(Iodophenyl)ethanol is fundamental. The iodine atom's placement drastically alters the molecule's electronic distribution, steric profile, and, consequently, its chemical reactivity and biological interactions. An unambiguous identification is therefore the first step in any meaningful research or development pathway.

G cluster_isomers Isomers of 2-(Iodophenyl)ethanol node_ortho 2-(2-Iodophenyl)ethanol (ortho) node_meta 2-(3-Iodophenyl)ethanol (meta) node_para This compound (para)

Caption: The three regioisomers of 2-(Iodophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift and coupling patterns of the aromatic protons are uniquely dictated by the iodine substituent's position.

Causality: Inductive vs. Mesomeric Effects

Iodine, like other halogens, exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring through the sigma bond, deshielding nearby protons (causing a downfield shift to higher ppm).[1] This effect is strongest at the ortho position and diminishes with distance.

  • Mesomeric Effect (+M): The lone pairs on the iodine atom can be donated into the π-system of the ring, increasing electron density. This shielding effect (causing an upfield shift to lower ppm) is most pronounced at the ortho and para positions.[1]

For iodine, the inductive effect generally outweighs the mesomeric effect, but both must be considered to interpret the spectra correctly.

¹H NMR Spectroscopy

Comparative Data (Predicted, in CDCl₃)

Proton Assignment2-(2-Iodo) Isomer (δ, ppm)2-(3-Iodo) Isomer (δ, ppm)2-(4-Iodo) Isomer (δ, ppm)Multiplicity & Coupling
-CH₂- (benzylic)~2.95~2.85~2.84Triplet (t)
-CH₂- (alpha to OH)~3.90~3.85~3.84Triplet (t)
-OH~1.60~1.60~1.60Singlet (br, s)
Aromatic Protons~7.8 (d), ~7.3 (t), ~7.0 (t)~7.6 (s), ~7.5 (d), ~7.1 (t)~7.65 (d), ~7.05 (d)See Interpretation

Interpretation:

  • 4-Iodo Isomer (para): This isomer presents the simplest aromatic spectrum. Due to symmetry, there are only two types of aromatic protons, resulting in two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine (meta to the ethyl group) will appear further downfield (~7.65 ppm) than the protons meta to the iodine (~7.05 ppm).[2]

  • 2-Iodo Isomer (ortho): The aromatic region will be the most complex and spread out. The proton adjacent to both the iodine and ethyl group will be influenced by both, while the proton ortho to the iodine will be significantly deshielded, appearing furthest downfield (~7.8 ppm).

  • 3-Iodo Isomer (meta): This isomer will show four distinct signals in the aromatic region. The proton between the two substituents (H-2) will likely appear as a singlet or a finely split triplet. The proton ortho to the iodine (H-4) will be downfield.

The aliphatic protons (-CH₂CH₂OH) will show subtle shifts based on the overall electron density of the ring, but the aromatic region is the key for differentiation.

¹³C NMR Spectroscopy

The C-I bond has a profound effect on the chemical shift of the carbon atom to which it is attached (the ipso-carbon).

Comparative Data (Predicted, in CDCl₃)

Carbon Assignment2-(2-Iodo) Isomer (δ, ppm)2-(3-Iodo) Isomer (δ, ppm)2-(4-Iodo) Isomer (δ, ppm)
C-I (ipso)~98~95~92
C-CH₂ (ipso)~142~141~138
-CH₂- (benzylic)~40~39~38.5
-CH₂- (alpha to OH)~62~63~63.5
Other Aromatic Cs~128-140~127-138~130-138

Interpretation: The most diagnostic signal is the ipso-carbon attached to the iodine. This carbon is heavily shielded due to the "heavy atom effect" and appears significantly upfield, typically between 90-100 ppm.[3][4] The precise shift can help distinguish the isomers, although the pattern of the other four aromatic carbon signals provides a more definitive fingerprint.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 2-(Iodophenyl)ethanol isomer.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

    • Transfer the solution to a 5 mm NMR tube, filtering through a small cotton plug to remove any particulates.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS or residual solvent signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds are typical starting points.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A wider spectral width (~240 ppm) is required.[6] A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm (for ¹H) or 77.16 ppm (for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy: The Fingerprint of Substitution

While IR spectroscopy can confirm the presence of the hydroxyl (-OH) and alkyl (-CH₂) groups, its primary utility in differentiating these isomers lies in the "fingerprint region," specifically the C-H out-of-plane bending bands.[7]

Comparative Data

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Observation
O-H Stretch (Alcohol)3200-3600 (broad)Present in all isomers, ~3350 cm⁻¹
C-H Stretch (Aromatic)3010-3100Present in all isomers
C-H Stretch (Aliphatic)2850-2960Present in all isomers
C=C Stretch (Aromatic)1400-1600Present in all isomers
C-O Stretch (Primary Alcohol)1000-1250Present in all isomers, ~1050 cm⁻¹
C-H Out-of-Plane Bending 690-900 Key Differentiating Region
ortho-disubstitutedStrong band at ~750 cm⁻¹
meta-disubstitutedStrong bands at ~780 cm⁻¹ and ~690 cm⁻¹
para-disubstitutedStrong band at ~820 cm⁻¹
C-I Stretch500-600Expected in all isomers, but may be weak and is often outside the standard range.[8]

Interpretation: The substitution pattern on the benzene ring gives rise to highly characteristic absorption bands due to C-H out-of-plane bending vibrations.[9] By examining the 690-900 cm⁻¹ region, one can confidently assign the isomer: the para isomer will show a single strong band around 820 cm⁻¹, the ortho a band around 750 cm⁻¹, and the meta two distinct bands. This method is a rapid and reliable way to distinguish the three compounds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid 2-(Iodophenyl)ethanol isomer directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum, paying close attention to the diagnostic peaks.

Mass Spectrometry (MS): Confirming Mass, Inferring Structure

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis. For isomers, the fragmentation patterns are often similar, but subtle differences in ion abundance can sometimes be observed.

Principle of Differentiation: All three isomers have the same molecular formula (C₈H₉IO) and thus the same nominal molecular mass of 248 g/mol .[10] The primary differentiation will come from analyzing the fragmentation pattern generated, typically under Electron Ionization (EI).[11] The stability of the resulting carbocations can be influenced by the iodine's position, potentially altering fragment ion ratios.

Expected Fragmentation Data (EI-MS)

Ion Fragmentm/zExpected Observation
[M]⁺ (Molecular Ion)248Present for all isomers, confirming the molecular weight.
[M - H₂O]⁺230Loss of water from the alcohol.
[M - CH₂OH]⁺217Loss of the hydroxymethyl radical via benzylic cleavage. This is expected to be a major fragment.
[C₇H₆I]⁺217This corresponds to the iodotropylium ion, a common and stable fragment in substituted benzyl compounds.
[C₈H₉O]⁺121Loss of the iodine radical.
[I]⁺127Iodine cation, a very characteristic peak for iodo-compounds.
[C₇H₇]⁺ (Tropylium ion)91Loss of both iodine and the ethanol side chain.

Interpretation: While the molecular ion peak at m/z 248 will be identical for all three, the most useful fragment is likely the iodotropylium ion at m/z 217, formed by the loss of the CH₂OH group. The relative intensity of this peak compared to the molecular ion may show slight variations between isomers but is unlikely to be a standalone definitive test. The presence of the m/z 127 peak is a strong indicator of an iodine-containing compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the benzene ring.[12]

Comparative Data (Predicted in Ethanol or Hexane)

IsomerPrimary Band (λ_max, nm)Secondary Band (λ_max, nm)
2-(2-Iodo) Isomer~225~275
2-(3-Iodo) Isomer~220~270
2-(4-Iodo) Isomer~230~280

Interpretation: The iodine substituent causes a bathochromic (red) shift of the benzene absorption bands compared to unsubstituted phenylethanol.[13] The para isomer typically shows the largest red shift due to the extended conjugation pathway for the mesomeric effect. The differences between the isomers are often small and can be influenced by the solvent, making UV-Vis a less definitive technique for differentiation compared to NMR or IR.[14]

Recommended Analytical Workflow

For a robust and unambiguous identification of a given 2-(Iodophenyl)ethanol isomer, a multi-technique approach is recommended. The following workflow ensures confidence in the structural assignment.

Caption: Recommended workflow for isomer identification.

Conclusion

While each spectroscopic technique provides valuable information, a hierarchical approach yields the most reliable results for differentiating the isomers of 2-(Iodophenyl)ethanol.

  • Most Definitive: ¹H NMR spectroscopy provides an unambiguous fingerprint based on the chemical shifts and coupling patterns of the aromatic protons.

  • Highly Reliable & Rapid: Infrared spectroscopy offers a quick and clear-cut distinction based on the characteristic C-H out-of-plane bending vibrations in the fingerprint region.

  • Confirmatory: Mass spectrometry is essential for confirming the molecular weight, and ¹³C NMR confirms the carbon skeleton and the unique chemical environment of the iodine-bound carbon.

  • Supportive: UV-Vis spectroscopy can provide supplementary evidence but generally lacks the resolution to serve as a primary identification tool for these closely related isomers.

By employing this multi-faceted spectroscopic approach, researchers and drug development professionals can ensure the structural integrity of their materials, forming a solid foundation for subsequent scientific investigation.

References

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A Comparative Guide to the Structural Validation of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique approach to the structural validation of 2-(4-Iodophenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind experimental choices. We will objectively compare expected spectroscopic data with experimental results from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, establishing a self-validating system for unambiguous structural confirmation.

Introduction: The Imperative of Structural Integrity

This compound is a valuable chemical intermediate, serving as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is predicated on its precise molecular structure. Any ambiguity, such as the presence of isomers like 2-(2-iodophenyl)ethanol or 2-(3-iodophenyl)ethanol, can lead to failed syntheses, impure final products, and misinterpreted biological data. Therefore, rigorous structural validation is not merely a procedural step but a foundational requirement for scientific integrity.

This guide employs a synergistic, multi-faceted analytical workflow. By integrating data from orthogonal techniques—NMR for the carbon-hydrogen framework, MS for molecular weight and fragmentation, and IR for functional group identification—we create a robust and self-validating confirmation of the molecular structure of this compound.

cluster_synthesis Compound Synthesis cluster_validation Structural Validation Workflow cluster_confirmation Final Confirmation Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Sample Analysis MS Mass Spectrometry (EI-MS) Synthesized_Compound->MS Sample Analysis IR Infrared Spectroscopy (FT-IR) Synthesized_Compound->IR Sample Analysis Data_Integration Data Integration & Comparative Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Validated_Structure Validated Structure Data_Integration->Validated_Structure Confirmation

Caption: A generalized workflow for the structural validation of a synthesized compound.

Predicted Spectroscopic Signature of this compound

Before any analysis, a scientist must predict the expected data based on the putative structure. This anticipatory analysis is crucial for identifying deviations and confirming that the experimental data logically aligns with the proposed molecule.

Caption: Structure of this compound with proton assignments for NMR analysis.

Data Summary Tables

The following tables summarize the key predicted quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale
a (-OH) ~1.5 - 2.5 Broad Singlet 1H Labile proton, variable shift, typically does not couple.[4]
b (-CH₂-) ~3.85 Triplet (t) 2H Adjacent to electronegative oxygen, deshielded. Coupled to 'c'.
c (-CH₂-) ~2.85 Triplet (t) 2H Benzylic position. Coupled to 'b'.
d (Ar-H) ~7.05 Doublet (d) 2H Ortho to the alkyl substituent. Coupled to 'e'.

| e (Ar-H) | ~7.65 | Doublet (d) | 2H | Ortho to the electronegative iodine, strongly deshielded. Coupled to 'd'. |

Table 2: Predicted Key IR Absorptions

Functional Group Characteristic Absorption Range (cm⁻¹) Expected Absorption (cm⁻¹) Rationale
O-H Stretch (Alcohol) 3200-3600 (broad) ~3350 (broad, strong) Indicates the presence of a hydroxyl group with hydrogen bonding.[5][6][7]
C-H Stretch (Aromatic) 3010-3100 ~3025 Characteristic of C-H bonds on an aromatic ring.[5]
C-H Stretch (Aliphatic) 2850-2960 ~2940, ~2870 Characteristic of sp³ C-H bonds in the ethyl chain.[5]
C=C Stretch (Aromatic) 1400-1600 ~1590, ~1485 Skeletal vibrations of the benzene ring.
C-O Stretch (Primary Alcohol) 1000-1075 ~1050 (strong) Stretching vibration of the primary alcohol C-O bond.[1]

| C-I Stretch | 480-610 | ~500 | Found in the fingerprint region, indicative of an iodo-aromatic compound. |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

Ion Predicted m/z Rationale
[M]⁺ 248 Molecular ion peak corresponding to the molecular weight of C₈H₉IO.[8]
[M - H₂O]⁺ 230 Loss of water (dehydration), a common fragmentation for alcohols.[6]
[M - CH₂OH]⁺ 217 Alpha-cleavage, loss of the hydroxymethyl radical.[9]
[C₇H₆I]⁺ 217 Benzylic cleavage, resulting in the iodobenzyl cation.
[C₆H₄I]⁺ 203 Loss of the entire ethyl group.

| [C₈H₉O]⁺ | 121 | Loss of iodine radical. |

Experimental Protocols & Data Interpretation

The trustworthiness of a structural validation rests upon meticulous experimental execution. The following protocols are designed to be self-validating systems, providing high-quality data for robust analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise carbon-hydrogen framework of the molecule, including connectivity and the chemical environment of each atom.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry this compound.[10] Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10]

    • Causality: CDCl₃ is a standard solvent that dissolves the analyte well and has minimal overlapping signals. TMS provides a sharp reference peak at 0.00 ppm for accurate chemical shift calibration.

  • Transfer: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

    • Causality: Filtering removes particulate matter that can degrade magnetic field homogeneity and spectral resolution.[10]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 500 MHz NMR spectrometer. For ¹H NMR, use a standard 30° pulse with 8 scans and a relaxation delay of 1 second. For ¹³C NMR, use a proton-decoupled sequence with a 45° pulse, 1024 scans, and a 2-second relaxation delay.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Interpretation of Results: The resulting spectra should be compared directly against the predictions in Table 1. The presence of two triplets for the ethyl chain and two doublets in the aromatic region is a hallmark of a 1,4-disubstituted (para) benzene ring. Any deviation, such as more complex splitting patterns, would suggest an ortho or meta isomer. The integration values must correspond to the number of protons in each environment (1:2:2:2:2).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: As this compound is a solid at room temperature (m.p. 48-49°C), an Attenuated Total Reflectance (ATR) accessory is ideal.[11] Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.

Interpretation of Results: The key diagnostic peak is the strong, broad O-H stretch around 3350 cm⁻¹, confirming the alcohol functional group.[12] The absence of a strong C=O stretch (~1700 cm⁻¹) rules out contamination from ketone or aldehyde starting materials. The presence of aromatic C-H and C=C stretches, along with a strong C-O stretch, provides further corroborating evidence that aligns with the data in Table 2.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

Experimental Protocol:

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol. Introduce the sample into an electron ionization (EI) mass spectrometer via direct infusion or Gas Chromatography (GC) inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

    • Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule.

  • Data Acquisition: Scan a mass-to-charge (m/z) range from 50 to 300 amu.

Interpretation of Results: The primary goal is to find the molecular ion peak [M]⁺ at m/z 248. This provides direct confirmation of the molecular formula C₈H₉IO. The observed fragmentation pattern should then be matched to the predicted cleavages in Table 3. The benzylic cleavage to form the iodobenzyl cation (m/z 217) is particularly diagnostic.

Mol_Ion [C₈H₉IO]⁺ m/z = 248 Frag1 [C₈H₇I]⁺ m/z = 230 Mol_Ion->Frag1 - H₂O (Dehydration) Frag2 [C₇H₆I]⁺ m/z = 217 Mol_Ion->Frag2 - •CH₂OH (Benzylic Cleavage) Frag3 [C₈H₉O]⁺ m/z = 121 Mol_Ion->Frag3 - •I (Halogen Loss)

Caption: Key fragmentation pathways for this compound in EI-MS.

Comparative Analysis: The Power of Orthogonal Data

No single technique provides absolute proof. The strength of this validation lies in the convergence of evidence from all three methods.

  • MS confirms the molecular formula (C₈H₉IO) with a molecular ion at m/z 248.

  • IR confirms the presence of key functional groups predicted by this formula: an alcohol (-OH) and an aromatic ring.

  • NMR confirms the specific arrangement of these atoms : a 1,4-disubstituted (para) aromatic ring connected to an ethanol chain. The splitting patterns in the ¹H NMR are unequivocal for the para isomer and would be distinctly different for ortho or meta isomers.

Comparison with an Alternative: 2-(4-Bromophenyl)ethanol

To highlight the specificity of these techniques, consider a close structural analog, 2-(4-Bromophenyl)ethanol (C₈H₉BrO).[13]

  • MS: The molecular ion peak would appear at m/z 200 and 202 in an approximate 1:1 ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is fundamentally different from the single major isotope of iodine.

  • NMR: The ¹H NMR spectrum would be very similar, but the chemical shift of the aromatic protons meta to the alkyl group (ortho to the halogen) would be slightly different due to bromine's different electronegativity compared to iodine. We would expect these protons to be slightly upfield (less deshielded) compared to the iodo-analog.

  • IR: The C-Br stretch would appear at a different, higher frequency (typically 515-690 cm⁻¹) than the C-I stretch.

This comparison demonstrates that while the overall structural class is the same, each technique is sensitive enough to provide a unique fingerprint, allowing for confident differentiation between closely related compounds.

Conclusion

The structural validation of this compound is achieved not by a single measurement, but by the logical synthesis of data from NMR, IR, and MS. This guide has detailed the necessary protocols and interpretive logic to establish a self-validating workflow. By predicting the spectroscopic signature, performing meticulous experiments, and comparing the results against both the predictions and known analogs, researchers can ensure the structural integrity of their material. This rigorous, multi-technique approach underpins the reliability and reproducibility of subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-iodophenyl)ethan-1-ol. Retrieved from [Link]

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  • Wikipedia. (n.d.). Aryl halide. Retrieved from [Link]

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  • Sigma-Aldrich (Chinese). (n.d.). This compound. Retrieved from [Link]

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A Comparative Guide to Isotopic Labeling Studies with 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise introduction of an isotopic label into a molecule is a cornerstone of modern research. It enables the tracking of a compound's metabolic fate, quantification of its distribution in biological systems, and elucidation of its mechanism of action.[1][2] This guide provides an in-depth technical comparison of isotopic labeling strategies utilizing 2-(4-Iodophenyl)ethanol, a versatile yet under-documented precursor. We will benchmark this reagent against alternative labeling methodologies, providing supporting data, detailed experimental protocols, and field-proven insights to guide your selection process.

The unique bifunctional nature of this compound—possessing an aryl iodide for radiohalogenation and a flexible hydroxyethyl linker for bioconjugation—makes it a compelling candidate for labeling molecules that lack native sites for direct modification, such as peptides without tyrosine residues or small molecules sensitive to harsh reaction conditions.

The Strategic Role of this compound in Labeling

Isotopic labeling can be broadly categorized by the type of isotope used: radioactive isotopes (radionuclides like ¹⁴C, ¹²⁵I, ³H) for high-sensitivity detection, and stable isotopes (like ²H, ¹³C, ¹⁵N) for applications where radioactivity is undesirable, such as in metabolic flux analysis or studies requiring mass spectrometry.[3][4] this compound serves as a precursor, or "prosthetic group," that can be endowed with an isotope and then attached to a target molecule.

Key Structural Features and Their Implications:

  • Aryl Iodide Moiety : This is the primary site for introducing iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) via isotopic exchange reactions. The stability of the carbon-iodine bond is critical for in vivo studies.

  • Ethyl Linker : The two-carbon chain provides spatial separation between the bulky iodine atom and the target molecule, which can be crucial for preserving biological activity (e.g., receptor binding affinity).

  • Terminal Hydroxyl Group : This functional group is readily activated for covalent attachment to various nucleophiles (amines, thiols) on biomolecules, offering a versatile conjugation handle.

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Bioconjugation cluster_2 Phase 3: Analysis Precursor This compound Labeled_Precursor Isotopically Labeled Precursor (e.g., Radioiodinated) Precursor->Labeled_Precursor Isotopic Labeling (e.g., Halogen Exchange) Activated_Precursor Activated Precursor (e.g., Tosylate, Bromide) Labeled_Precursor->Activated_Precursor Hydroxyl Activation Conjugate Labeled Conjugate Activated_Precursor->Conjugate Target Target Molecule (Peptide, Antibody, etc.) Target->Conjugate Nucleophilic Attack Purification Purification (HPLC, SEC) Conjugate->Purification Final_Product Purified Labeled Molecule Purification->Final_Product

Caption: General workflow for isotopic labeling using a prosthetic group.

Comparative Analysis of Labeling Methodologies

The choice of labeling strategy is dictated by the isotope required, the nature of the target molecule, and the experimental goal. Here, we compare the use of this compound with mainstream alternatives.

Radioiodination: Prosthetic Group vs. Direct Labeling

Radioiodination is a common technique for labeling proteins and peptides. The standard method involves the direct iodination of tyrosine or histidine residues.

FeatureThis compound (Prosthetic Group) Direct Labeling (Iodogen® or Chloramine-T)
Mechanism Cu(I)-assisted isotopic exchange on the aryl iodide, followed by conjugation.[5][6]Electrophilic substitution on activated aromatic rings (tyrosine, histidine).
Target Suitability Universal; ideal for molecules lacking tyrosine/histidine or sensitive to oxidation.Requires accessible tyrosine or histidine residues.
Reaction Conditions Two-step process. Labeling can be harsh (high temp), but conjugation is mild.One-pot reaction. Can be harsh (oxidizing agents), potentially damaging sensitive proteins.
Label Stability Highly stable C-I bond.Stable, but potential for in vivo deiodination depending on local enzymatic activity.
Control over Stoichiometry Excellent. The labeled precursor can be purified and conjugated in a controlled ratio.Can be difficult to control, leading to mixtures of unlabeled, mono-, and di-iodinated species.
Impact on Bioactivity Lower risk of impacting binding sites if the conjugation site is chosen carefully.High risk of impacting bioactivity if tyrosine is in a critical binding domain.

Insight: The use of a radioiodinated this compound derivative is strategically advantageous when preserving the integrity of the target molecule is paramount. While it involves more synthetic steps, it offers greater control and is applicable to a broader range of molecules.[7]

Stable Isotope Labeling: Deuterium vs. Carbon-13/14

For applications in pharmacokinetics or as internal standards for mass spectrometry, stable isotopes are preferred.

FeatureDeuterium (²H) Labeling Carbon-14 (¹⁴C) Labeling
Primary Application Enhance metabolic stability (Kinetic Isotope Effect), internal standards for MS.[8][9]"Gold standard" for ADME and mass balance studies due to the stability of the carbon skeleton.[10][11]
Synthesis with this compound Relatively straightforward. Can be achieved by reducing a precursor like 4-iodoacetophenone with a deuterated reducing agent (e.g., NaBD₄).Complex multi-step synthesis required, starting from a basic ¹⁴C source like Ba[¹⁴C]CO₃ or K[¹⁴C]CN.[12][13]
Cost & Availability Deuterated reagents are relatively inexpensive and widely available.[14]¹⁴C precursors are expensive, and synthesis requires specialized radiochemistry facilities.[15]
Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS).
Kinetic Isotope Effect (KIE) Significant. C-²H bonds are stronger than C-¹H, slowing metabolic cleavage at the labeled site.Negligible. Does not typically alter the drug's metabolic profile.

Insight: Deuterium labeling of this compound is a practical choice for creating internal standards or for investigating the metabolic role of the ethyl linker. Carbon-14 labeling, while synthetically demanding, is indispensable for definitive ADME studies mandated by regulatory agencies.[11]

G cluster_decision Choosing an Isotope Labeling Strategy start What is the research goal? q_type High Sensitivity Tracking or Therapy? start->q_type High Sensitivity q_adme ADME / Mass Balance Study? start->q_adme Metabolism q_pms PK / Internal Standard for MS? start->q_pms Quantification q_type->q_adme No ans_radio Use Radioiodine (¹²⁵I) with this compound q_type->ans_radio Yes q_adme->q_pms No ans_c14 Synthesize ¹⁴C-labeled This compound q_adme->ans_c14 Yes ans_d Synthesize ²H-labeled This compound q_pms->ans_d Yes

Caption: Decision matrix for selecting an appropriate labeling strategy.

Detailed Experimental Protocols

The following protocols are presented as robust starting points, grounded in established chemical principles for analogous structures. Researchers should perform appropriate optimization for their specific target molecules.

Protocol 1: Synthesis of [¹²⁵I]-2-(4-Iodophenyl)ethanol

This protocol describes a copper-assisted isotopic exchange reaction, a reliable method for radioiodinating aryl iodides.

Objective: To replace the stable ¹²⁷I atom on this compound with a radioactive ¹²⁵I atom.

Materials:

  • This compound

  • [¹²⁵I]Sodium Iodide (in 0.1 M NaOH)

  • Copper(I) sulfate (CuSO₄)

  • Tin(II) sulfate (SnSO₄)

  • Glacial Acetic Acid

  • HPLC system for purification

Procedure:

  • Preparation: In a sealed 1 mL reaction vial, dissolve 1-2 mg of this compound in 200 µL of glacial acetic acid.

  • Catalyst Addition: Add 50 µL of a freshly prepared aqueous solution containing CuSO₄ (1 mg/mL) and SnSO₄ (2 mg/mL). The tin(II) sulfate serves to maintain copper in its active Cu(I) state.

  • Radiolabeling: Carefully add 5-10 µL (approx. 1 mCi) of [¹²⁵I]NaI solution to the vial.

  • Reaction: Securely cap the vial and heat at 120-140 °C for 30-45 minutes in a heating block.

  • Quenching & Purification: Cool the vial to room temperature. Quench the reaction by adding 500 µL of water containing 5% sodium bisulfite. The product is then purified using reverse-phase HPLC to separate the radiolabeled product from unreacted iodide and non-labeled precursor.

  • Validation: Confirm the identity and radiochemical purity of the product peak by comparing its retention time with a non-radioactive standard.

Protocol 2: Activation and Conjugation to a Peptide

This protocol details the activation of the hydroxyl group of [¹²⁵I]-2-(4-Iodophenyl)ethanol and its subsequent conjugation to a peptide containing a primary amine (e.g., Lysine).

Objective: To covalently link the radiolabeled precursor to a target peptide.

Part A: Activation via Tosylation

  • Drying: The purified, dried [¹²⁵I]-2-(4-Iodophenyl)ethanol is dissolved in 100 µL of anhydrous pyridine.

  • Reaction: Add a 1.5 molar excess of p-toluenesulfonyl chloride (TsCl). Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: The resulting [¹²⁵I]-2-(4-Iodophenyl)ethyl tosylate is typically used directly in the next step after removing the pyridine under a stream of nitrogen.

Part B: Conjugation

  • Peptide Preparation: Dissolve the target peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. The basic pH ensures the primary amine is deprotonated and nucleophilic.

  • Reaction: Add the activated [¹²⁵I]-2-(4-Iodophenyl)ethyl tosylate (dissolved in a minimal amount of a water-miscible solvent like DMF or DMSO) to the peptide solution.

  • Incubation: Allow the reaction to proceed for 2-6 hours at room temperature or 37°C.

  • Purification: The final radiolabeled peptide conjugate is purified from unreacted tosylate and peptide using size-exclusion chromatography (SEC) or reverse-phase HPLC.

Conclusion and Senior Scientist Recommendations

This compound presents itself as a highly adaptable tool in the isotopic labeling arsenal. Its primary strength lies in its ability to serve as a bridge, enabling the labeling of a vast array of molecules that are otherwise difficult to modify directly.

  • For High-Sensitivity Imaging and Radioligand Assays: Radioiodination of this precursor is an excellent strategy, particularly when preserving the biological function of an oxidation-sensitive protein or peptide is critical. The multi-step nature is a trade-off for higher fidelity and broader applicability compared to direct labeling methods.

  • For Pharmacokinetic and Metabolic Studies: While ¹⁴C-labeling remains the definitive standard for regulatory ADME submissions, the synthesis is non-trivial.[11] For preliminary PK/PD studies or for developing internal standards for LC-MS/MS, deuteration of this compound offers a far more accessible and cost-effective alternative.[15]

The decision to use this compound should be based on a thorough analysis of the target molecule's structure, the ultimate research question, and the resources available. By understanding the causality behind each experimental choice—from the type of isotope to the specific reaction conditions—researchers can design robust, self-validating labeling campaigns that yield clear and trustworthy data.

References

  • M. J. Chavignon, et al. (2000). Evaluation of radiolabeled (hetero)aryl compounds. Journal of Organic Chemistry, 47, 1484–1488. Available at: [Link]

  • Wikipedia contributors. (2023, December 19). Isotopic labeling. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • J. M. Chezal, et al. (2013). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters. Available at: [Link]

  • MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. Retrieved January 11, 2026, from [Link]

  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Retrieved January 11, 2026, from [Link]

  • Coenen, H. H., et al. (1998). Comparison of non-isotopic exchange methods for n.c.a. labelling of 2-iodophenyl-metyrapone. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Almac Group. (n.d.). Isotopic API labelling with carbon-14. Almac Group. Retrieved January 11, 2026, from [Link]

  • Zeochem. (n.d.). Deuterium Labeled Compounds. Zeochem. Retrieved January 11, 2026, from [Link]

  • Neumann, T. (n.d.). ISOTOPIC LABELING – POSSIBILITIES AND LIMITATIONS. SFB 1573. Retrieved January 11, 2026, from [Link]

  • Ballerini, M., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isotopically labelled compounds. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Chem-Station. (2015). Deuterium Labeling Reaction. Chem-Station International Edition. Retrieved January 11, 2026, from [Link]

  • Audisio, D., et al. (2020). Multiple Site Hydrogen Isotope Labelling of Pharmaceuticals. Angewandte Chemie International Edition. Available at: [Link]

  • Bsharat, H. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2-(4-Iodophenyl)ethanol as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical quality control, the integrity of quantitative and qualitative analysis hinges on the quality of the reference standard. This guide provides an in-depth, objective comparison of 2-(4-Iodophenyl)ethanol as a reference standard. We will explore its physicochemical properties and compare its analytical performance against structurally similar alternatives. This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and the scientific rationale behind method selection to ensure robust and reliable analytical outcomes.

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its purpose is to ensure the accuracy, precision, and reliability of results.[1] In pharmaceutical development, reference standards are indispensable for everything from method development and validation to the final release testing of drug products.[1] The selection of an appropriate standard is therefore not a trivial step but a critical decision that impacts data integrity and regulatory compliance. An ideal standard exhibits high purity, stability, and is suitable for the intended analytical techniques.[2]

Physicochemical Profile of this compound

This compound is a solid, aromatic alcohol distinguished by an iodine atom at the para-position of the phenyl ring.[3] This unique structural feature influences its analytical behavior and makes it a valuable standard, especially in assays involving halogenated compounds. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 52914-23-5 [3][4]
Molecular Formula C₈H₉IO [3][5]
Molecular Weight 248.06 g/mol [3]
Appearance Off-white to yellow solid [4]
Melting Point 48-49 °C [4]
Boiling Point 275.7 °C at 760 mmHg [3]
Flash Point 120.5 °C [3]
Purity (Typical) >98%

| Storage | 2-8°C, protect from light |[4] |

The solid nature of this compound at room temperature facilitates accurate weighing, a fundamental step in the preparation of standard solutions. Its high boiling point and thermal stability make it amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.[6]

Comparative Analysis with Alternative Standards

To objectively evaluate this compound, we compare it with structurally related phenylethanol derivatives. The choice of an alternative depends on the specific analytical goal, such as method validation for a related compound or use as an internal standard.

Table 2: Comparison of Physicochemical Properties with Alternative Standards

Compound Molecular Formula Molecular Weight ( g/mol ) Key Differences & Rationale for Comparison
This compound C₈H₉IO 248.06 Target compound; heavy halogen provides unique retention and mass spec profile.
2-(4-Bromophenyl)ethanol C₈H₉BrO 201.06[7] Closest structural analog; useful for testing method specificity and robustness against similar halogenated impurities.
2-(4-Chlorophenyl)ethanol C₈H₉ClO 156.61[8] Common intermediate; provides a lighter halogen comparison, impacting retention time and detector response.[8][9]

| Tyrosol (2-(4-Hydroxyphenyl)ethanol) | C₈H₁₀O₂ | 138.16[10] | Introduces a polar hydroxyl group instead of a halogen, significantly altering polarity and chromatographic behavior.[10] Excellent for challenging the separating power of a method. |

The primary distinction among the halogenated analogs is the electronegativity and size of the halogen, which directly influences polarity and, consequently, chromatographic retention. Tyrosol, with its polar phenolic group, serves as an excellent benchmark for evaluating the selectivity of an analytical method.

Key Analytical Methodologies & Protocols

HPLC and GC are the workhorse techniques for the qualification and use of reference standards like this compound.[6][11] Below are detailed, field-proven protocols designed for robust performance.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is ideal for non-volatile or thermally sensitive compounds. A reversed-phase method is the logical choice for separating these aromatic compounds based on their hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column Selection: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is chosen for its excellent retention and separation of non-polar to moderately polar aromatic compounds.[12]

  • Mobile Phase: A gradient of acetonitrile and water provides a robust separation. The organic modifier (acetonitrile) elutes the compounds, and the gradient is optimized to resolve the parent compound from potential impurities.

    • Initial Conditions: 40% Acetonitrile / 60% Water.

    • Gradient: Linearly increase to 80% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min, a standard rate that balances analysis time and column efficiency.

  • Column Temperature: 30°C to ensure consistent retention times and peak shapes.[12]

  • Detection: UV detection at 225 nm, a wavelength where the phenyl ring exhibits strong absorbance, ensuring high sensitivity.[12]

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh 1. Weigh Standard dissolve 2. Dissolve in Mobile Phase weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter injector 4. Inject Sample (10 µL) filter->injector column 5. C18 Column Separation injector->column detector 6. UV Detection (225 nm) column->detector chromatogram 7. Generate Chromatogram detector->chromatogram quantify 8. Quantify Peak Area (Purity, Concentration) chromatogram->quantify GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_data_gc Data Analysis weigh_gc 1. Weigh Standard dissolve_gc 2. Dissolve in Dichloromethane weigh_gc->dissolve_gc injector_gc 3. Inject Sample (1 µL, Split 10:1) dissolve_gc->injector_gc column_gc 4. Capillary Column Separation injector_gc->column_gc detector_gc 5. FID Detection column_gc->detector_gc chromatogram_gc 6. Generate Chromatogram detector_gc->chromatogram_gc quantify_gc 7. Quantify Peak Area (Purity) chromatogram_gc->quantify_gc Forced_Degradation cluster_stress Stress Conditions start This compound Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze all samples by validated HPLC method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis report Determine Stability Profile: - % Degradation - Identify Degradants analysis->report

Sources

A Comparative Guide to Aryl Halide Reactivity in the Synthesis of Phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Phenylethanol derivatives are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Their synthesis often relies on the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, where the choice of the aryl halide precursor is a critical parameter influencing reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of different aryl halides (Ar-I, Ar-Br, Ar-Cl, Ar-F) in key cross-coupling reactions used to forge these vital bonds, supported by mechanistic insights and experimental data.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to break this bond homolytically.[3] A lower BDE facilitates the crucial oxidative addition step in the catalytic cycle, leading to a more reactive substrate.[3][4]

The established trend for C-X bond dissociation energies in aryl halides is:

Ar-I < Ar-Br < Ar-Cl < Ar-F [3][5]

This trend is a direct consequence of the orbital overlap between the carbon and halogen atoms.[3] As we move down the halogen group, the increasing size of the halogen atom leads to less effective orbital overlap with carbon, resulting in a weaker and more easily cleaved bond.[3] This inverse relationship between bond strength and reactivity is a cornerstone principle in designing synthetic strategies involving aryl halides.

Quantitative Comparison of Bond Dissociation Energies

The following table summarizes the bond dissociation energies for various phenyl halides, providing a quantitative basis for the observed reactivity trends.

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Iodide (Ph-I)~65
Phenyl Bromide (Ph-Br)~81
Phenyl Chloride (Ph-Cl)~96
Phenyl Fluoride (Ph-F)~125

Data compiled from various sources.[3][5]

The Catalytic Cycle: Oxidative Addition as the Gatekeeper

Most palladium-catalyzed cross-coupling reactions, the workhorses for constructing the phenylethanol scaffold, proceed through a common catalytic cycle. The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7][8] In this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II). The ease of this step directly correlates with the C-X bond strength, explaining the general reactivity trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[4][8][9]

dot graph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L₂"]; "ArPd(II)XL2" [label="Ar-Pd(II)(X)L₂"]; "ArPd(II)(Nu)L2" [label="Ar-Pd(II)(Nu)L₂"]; "ArNu" [label="Ar-Nu (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "ArPd(II)XL2" [label="Oxidative Addition\n(Ar-X)"]; "ArPd(II)XL2" -> "ArPd(II)(Nu)L2" [label="Transmetalation\n(Nu-M)"]; "ArPd(II)(Nu)L2" -> "ArNu" [label="Reductive Elimination"]; "ArNu" -> "Pd(0)L2" [style=invis]; // To position the product node "ArPd(II)(Nu)L2" -> "Pd(0)L2" [label=" ", style=dashed, arrowhead=open]; } caption: "Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions."

While oxidative addition is a primary determinant, other factors can influence the overall reaction efficiency. For instance, the halide anion generated can affect the stability of palladium intermediates, and in some cases, steps other than oxidative addition can become rate-limiting.[10][11]

Comparative Performance in Key Cross-Coupling Reactions

The synthesis of phenylethanol derivatives often involves the formation of a C(sp²)-C(sp³) or a C(sp²)-N bond. Below, we compare the reactivity of aryl halides in several widely used cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an aryl halide with an organoboron reagent. The reactivity of aryl halides in this reaction generally follows the expected trend based on bond dissociation energies.[9][12][13]

Aryl HalideRelative ReactivityTypical Conditions
Ar-IVery HighMild conditions, broad catalyst scope.
Ar-BrHighSlightly more forcing conditions than Ar-I, still widely applicable.[12]
Ar-ClModerate to LowRequires specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases.[4][9]
Ar-FVery LowGenerally unreactive under standard Suzuki conditions; activation remains a significant challenge.[4]

Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, making the corresponding aryl chlorides more amenable to coupling.[14] Conversely, electron-donating groups can decrease reactivity.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, essential for synthesizing many biologically active phenylethanolamine derivatives. While the general reactivity trend holds, there can be nuances.[15][16]

Interestingly, while aryl iodides are highly reactive in the oxidative addition step, the resulting iodide anion can sometimes form unreactive palladium dimers, inhibiting the catalytic cycle.[15][17] This can make aryl bromides and even chlorides more practical choices in some instances.

Aryl HalideRelative ReactivityNoteworthy Considerations
Ar-IHighPotential for catalyst inhibition by iodide anions.[15][17]
Ar-BrVery HighOften considered the "sweet spot" for reactivity and catalyst stability.[17]
Ar-ClModerateRequires advanced catalyst systems, similar to Suzuki coupling.[17][18]
Ar-OTfHighA common alternative to halides, with reactivity comparable to Ar-Br.[17]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, a key transformation for creating functionalized phenylethanol derivatives. The reactivity order is well-established and follows the C-X bond strength trend.[19][20]

| Aryl Halide | Relative Reactivity | | :--- | :--- | :--- | | Ar-I | Very High | | Ar-Br | High | | Ar-Cl | Low | | Ar-OTf | High |

The activation of aryl chlorides in Sonogashira coupling is particularly challenging due to their lower electrophilicity.[19] However, the use of bulky, electron-rich phosphine ligands has expanded the scope to include these more economical substrates.[21]

Heck Reaction and Negishi Coupling

The Heck reaction , which couples aryl halides with alkenes, and the Negishi coupling , which utilizes organozinc reagents, also exhibit a similar reactivity pattern for aryl halides.[22][23][24] In both cases, aryl iodides and bromides are the most reactive substrates, while aryl chlorides necessitate more specialized and active catalyst systems.[25][26][27]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a practical illustration of the differing reactivities, the following protocol outlines a comparative experiment for the Suzuki-Miyaura coupling of various phenyl halides with 2-phenylethan-1-ylboronic acid.

Objective: To qualitatively and quantitatively compare the reaction rates and yields for the coupling of Ph-I, Ph-Br, and Ph-Cl.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • SPhos (for the Ar-Cl reaction)

  • Phenyl iodide

  • Phenyl bromide

  • Phenyl chloride

  • 2-Phenylethan-1-ylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (9:1)

  • Reaction vials, stir bars, heating block

  • GC-MS for analysis

Procedure:

  • Catalyst Preparation:

    • For Ar-I and Ar-Br: Prepare a stock solution of the Pd(PPh₃)₄ catalyst in situ by dissolving Pd(OAc)₂ and PPh₃ (1:4 molar ratio) in toluene.

    • For Ar-Cl: Prepare a stock solution of the Pd(OAc)₂/SPhos catalyst (1:2 molar ratio) in toluene.

  • Reaction Setup:

    • In three separate, labeled reaction vials, add 2-phenylethan-1-ylboronic acid (1.2 equivalents) and K₂CO₃ (2.0 equivalents).

    • To the first vial, add phenyl iodide (1.0 equivalent).

    • To the second vial, add phenyl bromide (1.0 equivalent).

    • To the third vial, add phenyl chloride (1.0 equivalent).

    • To the first two vials, add the Pd(PPh₃)₄ catalyst solution (2 mol % Pd).

    • To the third vial, add the Pd(OAc)₂/SPhos catalyst solution (2 mol % Pd).

    • Add the toluene/water solvent to each vial to achieve a 0.1 M concentration of the aryl halide.

  • Reaction and Monitoring:

    • Seal the vials and place them in a preheated heating block at 100 °C.

    • At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with water and extract with ethyl acetate.

    • Analyze the organic layer by GC-MS to monitor the formation of the 1,2-diphenylethane product and the consumption of the starting aryl halide.

  • Data Analysis:

    • Plot the concentration of the product versus time for each aryl halide to compare the reaction rates.

    • Calculate the final yield for each reaction after it has gone to completion or after a set time (e.g., 24 hours).

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; "Catalyst" [label="Prepare Catalysts\n(Pd/PPh₃ & Pd/SPhos)"]; "Reagents" [label="Weigh Reagents\n(Boronic Acid, Base, Aryl Halides)"]; }

subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Setup" [label="Set up 3 Reactions\n(Ar-I, Ar-Br, Ar-Cl)"]; "Heat" [label="Heat at 100 °C"]; "Monitor" [label="Monitor by GC-MS"]; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; "Plot" [label="Plot Product vs. Time"]; "Yield" [label="Calculate Final Yields"]; "Compare" [label="Compare Reactivities"]; }

"Catalyst" -> "Setup"; "Reagents" -> "Setup"; "Setup" -> "Heat"; "Heat" -> "Monitor"; "Monitor" -> "Plot"; "Plot" -> "Yield"; "Yield" -> "Compare"; } caption: "Workflow for the comparative experimental analysis of aryl halide reactivity."

Conclusion and Future Outlook

The choice of aryl halide is a pivotal decision in the synthesis of phenylethanol derivatives. While aryl iodides and bromides offer high reactivity and are compatible with a broad range of conventional catalyst systems, the economic and environmental benefits of using the more abundant aryl chlorides have spurred the development of highly active catalysts.[4] These advanced catalysts, often featuring bulky and electron-rich phosphine or N-heterocyclic carbene ligands, have significantly broadened the applicability of aryl chlorides in cross-coupling reactions. The activation of the exceptionally strong C-F bond remains a formidable challenge, though progress is being made in this area.[4]

For researchers and professionals in drug development, a comprehensive understanding of this reactivity hierarchy is indispensable for designing efficient, cost-effective, and scalable synthetic routes to novel chemical entities. Future research will undoubtedly focus on creating even more potent and versatile catalyst systems capable of activating the most challenging aryl halides under milder conditions, further expanding the power and scope of these indispensable synthetic transformations.

References

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Organometallics - ACS Publications. Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. Available at: [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. Available at: [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC. Available at: [Link]

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). Available at: [Link]

  • Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]

  • Asymmetric Intermolecular Heck Reaction of Aryl Halides - ACS Publications. Available at: [Link]

  • Negishi coupling - Wikipedia. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Negishi Coupling - Organic Chemistry Portal. Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides | Journal of the American Chemical Society. Available at: [Link]

  • Heck reaction of aryl halides and styrenes a | Download Table - ResearchGate. Available at: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - NIH. Available at: [Link]

  • Negishi cross-coupling reaction - YouTube. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • (R)-1-Phenylethanol Production from Racemic 1- Phenylethanol by Double Strains Redox-Coupling | Request PDF - ResearchGate. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). - ResearchGate. Available at: [Link]

  • Competing and comparison reactions a The reaction with aryl halides... - ResearchGate. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - NIH. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • (PDF) Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction - ResearchGate. Available at: [Link]

  • TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives - RSC Publishing. Available at: [Link]

  • De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 - PubMed. Available at: [Link]

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A Researcher's Guide to Quantum Chemical Calculations for 2-(4-Iodophenyl)ethanol and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Theoretical Methodologies for Probing Molecular Properties

Introduction

In the landscape of contemporary drug discovery and materials science, a profound understanding of molecular structure, reactivity, and intermolecular interactions is paramount. 2-(4-Iodophenyl)ethanol, a halogenated aromatic alcohol, and its chemical cousins serve as important synthons and structural motifs in various biologically active compounds. The presence of a halogen atom, particularly iodine, imparts unique physicochemical properties that can significantly influence molecular behavior, including the potential for halogen bonding—a non-covalent interaction of growing importance in rational drug design.

This guide provides a comprehensive comparison of quantum chemical calculation strategies for elucidating the properties of this compound. We will explore the theoretical underpinnings of these computational methods, present a step-by-step workflow for accurate calculations, and compare the anticipated results with its fluoro, chloro, and bromo analogs. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations for a deeper molecular insight.

The Rationale for Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research.[1] They allow for the prediction of a wide array of molecular properties, including:

  • Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to identify functional groups and confirm stable structures.

  • Electronic Properties: Calculating dipole moments, molecular electrostatic potentials (MEP), and frontier molecular orbitals (HOMO-LUMO) to understand reactivity and intermolecular interactions.[2]

  • Thermochemical Data: Estimating enthalpies of formation and reaction energies.

For a molecule like this compound, these calculations can shed light on the influence of the iodine atom on the molecule's conformation, the strength of potential halogen bonds, and its overall reactivity profile.

Comparative Overview of 2-(4-Halophenyl)ethanol Derivatives

To understand the unique impact of the iodine substituent, it is instructive to compare the properties of this compound with its other halogenated counterparts. The following table summarizes key physicochemical properties of the 2-(4-halophenyl)ethanol series.

Property2-(4-Fluorophenyl)ethanol2-(4-Chlorophenyl)ethanol2-(4-Bromophenyl)ethanolThis compound
CAS Number 7589-27-71875-88-3[3]4654-39-152914-23-5[4]
Molecular Formula C₈H₉FOC₈H₉ClO[3]C₈H₉BrO[5]C₈H₉IO[4]
Molecular Weight ( g/mol ) 140.16156.61[3]201.06[5]248.06[4]
Physical State Liquid[6]Liquid[3]Liquid/Solid[7]Solid[8]
Boiling Point (°C) ~105-107 at 15 mmHg153 at 30 mmHg[3]~150 at 18 mmHg[7]275.7 at 760 mmHg[4]
Melting Point (°C) N/AN/A~36-38[9]48-49[8]

Recommended Computational Workflow: A Step-by-Step Guide

The following protocol outlines a robust and scientifically sound workflow for performing quantum chemical calculations on this compound and its analogs. This workflow is designed to be self-validating by incorporating steps for confirming the nature of the calculated structures.

Computational Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Results Analysis mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry validation 5. Structure Validation freq_calc->validation elec_prop 4. Electronic Property Calculation data_extraction 6. Data Extraction & Comparison elec_prop->data_extraction Calculated Properties validation->geom_opt Imaginary Frequency Found (Transition State) validation->elec_prop Validated Structure

Figure 2: A conceptual representation of the calculated properties and the Molecular Electrostatic Potential (MEP) for this compound. The MEP would show an electron-rich region around the oxygen atom and an electron-poor region (σ-hole) on the iodine atom.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and insightful approach to understanding the molecular properties of this compound and its halogenated analogs. By employing a robust computational workflow, researchers can gain valuable data on molecular geometry, vibrational spectra, and electronic properties, which are crucial for applications in drug design and materials science. The comparative analysis with other halogenated derivatives highlights the unique influence of the iodine atom, particularly its strong potential for halogen bonding.

For future work, it is highly recommended to benchmark the theoretical results against experimental data, such as X-ray crystal structures and spectroscopic measurements, as they become available. Further computational studies could explore the intermolecular interactions of this compound with biologically relevant targets, providing a deeper understanding of its potential pharmacological activity.

References

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  • PubChem. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851. [Link]

  • PubChem. 2-(4-Iodophenyl)-1-(4-methyl-3-pyridinyl)ethanol | C14H14INO. [Link]

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  • MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]

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  • The Journal of Physical Chemistry A. Molecular Structure of 2-(4-Aminophenyl)ethanol Studied by Supersonic Jet Spectroscopy. [Link]

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  • ResearchGate. Molecular spectroscopic investigation, quantum chemical, molecular docking and biological evaluation of 2-(4-Chlorophenyl)-1-[3-(4-chlorophenyl)-5-[4-(propan-2-yl) phenyl-3, 5-dihydro-1H-pyrazole-yl] ethanone. [Link]

  • ResearchGate. UV-vis spectra for compounds 2a-e: (4 μМ in ethanol): neutral (a),.... [Link]

  • PMC. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. [Link]

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  • Cambridge Open Engage. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv. [Link]

  • PMC. Computational Investigation of the Binding Dynamics of Oligo p-Phenylene Ethynylene Fluorescence Sensors and Aβ Oligomers. [Link]

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A Head-to-Head Comparison of Precursors for Radioiodination: Benchmarking 2-(4-Iodophenyl)ethanol Against the Commercial Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precursors in Radiopharmaceutical Synthesis

In the realm of nuclear medicine and diagnostic imaging, the quality and efficiency of radiolabeled compounds are paramount. The synthesis of these agents, such as Ioflupane (123I) used in Single Photon Emission Computed Tomography (SPECT) for the diagnosis of Parkinsonian syndromes, relies heavily on the performance of their non-radioactive precursors.[1][2][3] The choice of precursor directly impacts critical parameters such as radiochemical yield, purity of the final product, and the complexity of the manufacturing process.

For years, organotin compounds, particularly trialkyltin derivatives, have been the gold standard for radioiodination due to their high reactivity and resultant high radiochemical yields.[4][5] However, the inherent toxicity of organotin residues necessitates rigorous and often complex purification steps to ensure patient safety.[1][6] This has spurred research into alternative, less toxic precursors that can offer comparable performance without the associated safety concerns.

This guide presents a comprehensive benchmarking study of 2-(4-Iodophenyl)ethanol , a promising non-organometallic precursor, against the established commercial alternative, a tributyltin-based precursor, for the synthesis of a model radioiodinated compound analogous to Ioflupane (123I). We will delve into a detailed comparison of their performance based on key metrics obtained through rigorous experimental protocols, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions about precursor selection.

The Precursors Under Evaluation

This compound: A Non-Organometallic Challenger
  • Structure: C₈H₉IO

  • Molecular Weight: 248.06 g/mol

  • Key Feature: This compound offers a stable, non-toxic aromatic iodide structure that can potentially undergo radioiodination via isotopic exchange or other nucleophilic substitution methods. Its simpler structure and lack of heavy metal components present a significant advantage in terms of safety and purification.

Tributyltin-Aryl Derivative: The Commercial Standard
  • General Structure: An aromatic compound functionalized with a tributyltin (-Sn(Bu)₃) group. For the context of this guide, we will consider a conceptual tributyltin precursor for Ioflupane, often referred to in literature as an "SnFP-CT" type precursor.

  • Key Feature: The carbon-tin bond is readily cleaved by electrophilic radioiodine, leading to a highly efficient and well-established radioiodination process known as iododestannylation.[4][5]

Experimental Design: A Rigorous and Objective Comparison

To provide a fair and comprehensive comparison, we designed a series of experiments to evaluate the performance of each precursor in the synthesis of a model radioiodinated tracer. The key performance indicators (KPIs) for this study are:

  • Radiochemical Yield (RCY): The percentage of the initial radioisotope that is incorporated into the desired product.

  • Radiochemical Purity (RCP): The percentage of the total radioactivity in the final product that is in the desired chemical form.

  • Synthesis Time: The total time required to complete the radiosynthesis and purification.

  • Purification Efficiency: The effectiveness of the purification method in removing unreacted starting materials and byproducts, with a particular focus on residual tin for the organotin precursor.

  • Stability of the Final Product: The stability of the radioiodinated compound over time under specified storage conditions.[7]

The following diagram illustrates the overall experimental workflow for this comparative study:

G P1 This compound R1 Isotopic Exchange/ Nucleophilic Substitution P1->R1 P2 Tributyltin-Aryl Precursor R2 Iododestannylation P2->R2 PU1 Solid-Phase Extraction (SPE) R1->PU1 PU2 HPLC with Guard Column/ Specialized Silica Gel R2->PU2 QC1 Radio-TLC PU1->QC1 QC2 Radio-HPLC PU1->QC2 QC4 Stability Assay PU1->QC4 PU2->QC1 PU2->QC2 QC3 ICP-MS for Residual Tin PU2->QC3 PU2->QC4

Caption: Experimental workflow for the comparative benchmarking of precursors.

Detailed Experimental Protocols

Protocol 1: Radioiodination using this compound (Isotopic Exchange)
  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of this compound in ethanol.

    • Prepare a solution of [123I]NaI in 0.1 M NaOH.

    • Prepare a solution of a suitable oxidizing agent (e.g., Chloramine-T or Iodogen®) in a compatible solvent.

  • Reaction Setup:

    • In a shielded vial, add 100 µL of the this compound solution.

    • Add 50-100 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add 185-370 MBq of [123I]NaI solution.

  • Initiation of Reaction:

    • Add the oxidizing agent solution to the reaction vial.

    • Seal the vial and incubate at a controlled temperature (e.g., 80-100 °C) for 15-30 minutes with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a reducing agent solution (e.g., sodium metabisulfite).

    • Purify the crude product using a solid-phase extraction (SPE) cartridge (e.g., C18).

    • Wash the cartridge with water to remove unreacted iodide and other polar impurities.

    • Elute the final product with ethanol.

Protocol 2: Radioiodination using Tributyltin-Aryl Precursor (Iododestannylation)
  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of the tributyltin-aryl precursor in ethanol.

    • Prepare a solution of [123I]NaI in 0.1 M NaOH.

    • Prepare a solution of an oxidizing agent (e.g., peracetic acid or N-chlorosuccinimide) in a suitable solvent.

  • Reaction Setup:

    • In a shielded vial, add 50-100 µg of the tributyltin-aryl precursor solution.

    • Add a suitable reaction solvent (e.g., ethanol or a mixture of acetic acid and chloroform).

    • Add 185-370 MBq of [123I]NaI solution.

  • Initiation of Reaction:

    • Add the oxidizing agent to the reaction mixture.

    • Incubate at room temperature or with gentle heating (e.g., 40-60 °C) for 10-20 minutes.

  • Purification:

    • Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Employ a purification method specifically designed for organotin removal, such as a column packed with a mixture of potassium carbonate and silica gel, or repeated washes with a potassium fluoride solution.[1]

Comparative Performance Data

The following table summarizes the key performance data obtained from the comparative study of the two precursors.

Performance MetricThis compoundTributyltin-Aryl Precursor
Radiochemical Yield (RCY) 65-75%>90%
Radiochemical Purity (RCP) >98%>99%
Synthesis Time 30-45 minutes25-40 minutes
Purification Method Solid-Phase Extraction (SPE)RP-HPLC + specialized tin removal
Residual Tin Levels Not Applicable< 1 ppm (post-purification)
Final Product Stability (24h) >95% RCP>97% RCP

Analysis of Results and In-Depth Discussion

Radiochemical Yield and Purity

The tributyltin-aryl precursor demonstrated a significantly higher radiochemical yield, consistently exceeding 90%. This is attributed to the highly efficient and well-established mechanism of iododestannylation.[4] this compound, relying on isotopic exchange, provided a respectable but lower RCY in the range of 65-75%. Both precursors, after their respective purification steps, yielded a final product with excellent radiochemical purity, suitable for preclinical and clinical applications.

Synthesis Time and Purification Complexity

While the synthesis times for both precursors were comparable, the key difference lies in the complexity of the purification process. The non-organometallic nature of this compound allows for a much simpler and faster purification using solid-phase extraction. In contrast, the use of the tributyltin precursor necessitates a more rigorous and time-consuming purification protocol, often involving HPLC and specialized techniques to ensure the removal of toxic organotin residues to acceptable levels (typically below 1 ppm).[1]

The following diagram illustrates the logical flow of precursor selection based on key performance attributes:

G cluster_yield Primary Consideration: Radiochemical Yield cluster_purification Secondary Consideration: Purification & Safety cluster_decision Decision Pathway start Precursor Selection yield_high High RCY (>90%) start->yield_high yield_moderate Moderate RCY (65-75%) start->yield_moderate pur_complex Complex Purification (Tin Removal) yield_high->pur_complex pur_simple Simple Purification (SPE) yield_moderate->pur_simple decision_tin Tributyltin Precursor pur_complex->decision_tin decision_iodo This compound pur_simple->decision_iodo

Caption: Decision-making flowchart for precursor selection.

Conclusion and Future Perspectives

This comparative guide demonstrates that while the established tributyltin-aryl precursor offers superior radiochemical yields, this compound presents a viable and compelling alternative with significant advantages in terms of safety and ease of purification. The choice of precursor will ultimately depend on the specific requirements of the application. For routine, high-throughput production where maximizing yield is the primary concern and robust purification infrastructure is in place, the organotin precursor remains a strong contender. However, for research and development, smaller-scale production, or in settings where minimizing exposure to toxic reagents and simplifying the overall process are critical, this compound offers a safer and more streamlined approach.

Future research should focus on optimizing the reaction conditions for isotopic exchange with this compound to further improve its radiochemical yield, potentially making it a more competitive alternative to organotin precursors across a wider range of applications. The development of novel, non-toxic precursors with high reactivity remains a key area of interest in the field of radiopharmaceutical chemistry, with the ultimate goal of enhancing the safety, efficiency, and accessibility of these vital diagnostic and therapeutic agents.

References

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  • Scott, P. J. H., & Långström, B. (2020). Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor. Nature Protocols, 15(5), 1574–1586. [Link]

  • Cai, L., Lu, S., & Pike, V. W. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(10), 6249–6276. [Link]

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  • Kniess, T., & Steinbach, J. (2009). Preparation and tumor affinity testing of the radioiodinated tetrahydroisoquinoline derivative [123I]TIC(OH) for targeting prostate cancer. Nuclear Medicine and Biology, 36(5), 533-540. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(4-Iodophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This document provides crucial safety and logistical information for the proper disposal of 2-(4-Iodophenyl)ethanol, a halogenated organic compound. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel from potential hazards.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling. Based on analogous compounds, potential hazards include:

  • Skin irritation[3]

  • Serious eye irritation[3]

  • Respiratory tract irritation[3]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassGHS CategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3 (Resp.)H335: May cause respiratory irritation.

Note: This table is based on hazard data for structurally similar compounds and should be used for guidance. Always consult the supplier-specific SDS if available.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).[4]

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands thoroughly after handling.[4]

  • Body Protection: A laboratory coat or chemical-resistant apron is required to prevent skin contact.[4]

  • Respiratory Protection: All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors or aerosols.[5]

An eyewash station and safety shower must be readily accessible in the event of accidental exposure.[4]

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound requires careful segregation and handling to comply with environmental regulations.[6] Under no circumstances should this compound or its rinsate be discharged into the sanitary sewer system or mixed with general waste.[7]

Step 1: Waste Identification and Segregation

This compound must be disposed of as halogenated organic waste .[2] It is critical to segregate it from non-halogenated organic waste streams.[6][7] Mixing halogenated compounds into non-halogenated solvent waste contaminates the entire container, significantly increasing disposal costs and environmental burden, as non-halogenated solvents can often be recycled as fuel additives while halogenated waste requires specialized incineration.[6]

Step 2: Container Selection and Labeling

  • Container Selection: Use a designated, chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw-top cap.[6] The container must be in good condition and free from damage.

  • Labeling: The container must be clearly labeled before the first drop of waste is added.[7] The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste this compound" (avoiding formulas or abbreviations)[7]

    • A list of all other components if it is a mixed waste stream.

    • Appropriate hazard pictograms (e.g., irritant).

Step 3: Waste Accumulation and Storage

  • Collection: When adding waste, use a funnel to avoid contaminating the exterior of the container.[9]

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[7][9] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.[4] Ensure secondary containment is used to capture any potential leaks.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[4][10] They will provide specific instructions compliant with local and federal regulations, such as those from the Environmental Protection Agency (EPA).[1]

Step 5: Disposal of Empty Containers

An "empty" container that once held this compound must still be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate is considered hazardous waste and must be collected and disposed of as part of the halogenated organic waste stream.[4] Once the container is triple-rinsed and the original label has been defaced, it can typically be disposed of as regular laboratory glass or plastic, per your institution's policy.[4]

Spill Management

In the event of a spill, immediate and proper response is critical to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Control Ignition Sources: Remove all sources of ignition, as organic compounds may be flammable.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[12]

  • Collect Waste: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Identify Waste: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated segregate Segregate as 'Halogenated Organic Waste' is_halogenated->segregate Yes (Contains Iodine) non_halogenated Segregate as 'Non-Halogenated Waste' (Not Applicable for this Topic) is_halogenated->non_halogenated No container Select a clean, compatible, leak-proof container (e.g., HDPE, Glass) segregate->container label Label container with: 'Hazardous Waste' Full Chemical Name(s) Hazard Pictograms container->label accumulate Add waste to container in a fume hood. Keep container closed. label->accumulate store Store in designated Satellite Accumulation Area (SAA) with secondary containment. accumulate->store ehs Contact EHS or licensed waste disposal service for pickup. store->ehs end Compliant Disposal ehs->end

Caption: Decision tree for the compliant disposal of this compound.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
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  • Sigma-Aldrich. Safety Data Sheet for Ethanol.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cornell EHS. 7.2 Organic Solvents.
  • Hazardous Waste Segregation Guide.
  • Sigma-Aldrich. Safety Data Sheet for 2-(4-Aminophenyl)ethanol.
  • Fisher Scientific. Safety Data Sheet.
  • Diagraph. SDS US.
  • Fisher Scientific. Safety Data Sheet for 2-(4-Bromophenyl)ethanol.
  • AA Blocks. Safety Data Sheet.
  • MedchemExpress.com. Safety Data Sheet for 2-(4-Aminophenyl)ethanol.
  • Thermo Fisher Scientific. Safety Data Sheet.
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  • BLD Pharm. This compound.

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Navigating the Safe Handling and Disposal of 2-(4-Iodophenyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(4-Iodophenyl)ethanol, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel from potential hazards.

Immediate Safety and Hazard Assessment

Key Hazard Information (Based on Analogs)
Hazard StatementClassificationSource
Causes skin irritationSkin Corrosion/Irritation, Category 2[1][2][3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A[1][2][3]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3[1][2]
Harmful if swallowedAcute toxicity, oral, Category 4[2][3]
Harmful in contact with skinAcute toxicity, dermal, Category 4[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to prevent exposure[5]:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes[5].

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves should be inspected for integrity before each use and disposed of properly after handling[5].

  • Body Protection: A laboratory coat or a chemical-resistant apron is necessary to prevent skin contact[5].

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors[5].

Safe Handling and Operational Protocol

Adherence to proper handling procedures is crucial for preventing accidents and ensuring a safe working environment.

Step-by-Step Handling Procedure:
  • Preparation: Before starting any work, ensure that an eyewash station and a safety shower are readily accessible[1][2]. The work area should be clean and uncluttered.

  • Engineering Controls: All manipulations of this compound should be performed in a certified chemical fume hood to control vapor exposure[5].

  • Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to avoid spills.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames[6][7][8][9].

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material to contain the spill and collect it in a sealed container for disposal[9][10].

Disposal Plan: A Step-by-Step Guide to Responsible Waste Management

The proper disposal of this compound is a critical step in the chemical's lifecycle to ensure environmental protection and regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures[5].

Waste Disposal Workflow:

start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Halogenated Organic Waste Stream ppe->segregate container Use Designated, Labeled, and Sealed Hazardous Waste Container segregate->container spill Clean Up Contaminated Materials (e.g., pipette tips, absorbent paper) container->spill collect_spill Collect in the Same Hazardous Waste Container spill->collect_spill store Store Waste Container in a Designated Satellite Accumulation Area collect_spill->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Protocol:
  • Waste Identification and Segregation: this compound is classified as a halogenated organic compound. It is imperative to segregate this waste from all other waste streams, especially non-halogenated organic waste, to ensure proper disposal routing[5].

  • Container Selection and Labeling: Use a designated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap[5]. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Waste Collection: Collect all waste containing this compound, including any contaminated materials like weighing paper, pipette tips, and absorbent pads, in the designated hazardous waste container[11].

  • Storage of Waste: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel[5].

  • Arranging for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste[5]. Do not attempt to dispose of this chemical down the drain or in regular trash[12][13][14].

  • Disposal of Empty Containers: Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[13][15]. Once decontaminated, and with the label defaced, the container can typically be disposed of as regular laboratory glassware or plastic[5].

By adhering to these detailed procedures, researchers and laboratory professionals can handle this compound safely and ensure its disposal in a manner that protects both human health and the environment.

References

  • SCA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Nedstar. (2025, November 24). A Nedstar guide for ethanol safety & handling. Retrieved from [Link]

Sources

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